3-Amino-2,2-difluoropropanoic acid
Description
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Properties
IUPAC Name |
3-amino-2,2-difluoropropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2NO2/c4-3(5,1-6)2(7)8/h1,6H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXAUVBPMONLBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297687 | |
| Record name | 3-Amino-2,2-difluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428452-49-7 | |
| Record name | 3-Amino-2,2-difluoropropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=428452-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-2,2-difluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Enantioselective Synthesis of 3-Amino-2,2-difluoropropanoic Acid: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Fluorinated β-Amino Acids in Modern Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Within the class of fluorinated organic molecules, α,α-difluoro-β-amino acids, such as 3-amino-2,2-difluoropropanoic acid, represent a particularly valuable chiral building block.[1][2] The gem-difluoro group can act as a bioisostere for a carbonyl group or ether linkage, influencing the molecule's conformation and electronic properties.[3] Consequently, the development of robust and efficient enantioselective syntheses of these compounds is of paramount importance for the pharmaceutical industry, enabling the exploration of novel chemical space and the creation of next-generation therapeutics.[4] This in-depth technical guide provides a comprehensive overview of the key enantioselective strategies for the synthesis of this compound and its derivatives, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.
Strategic Approaches to Enantioselective Synthesis
-
Organocatalytic[3][5]-Proton Shift: A biomimetic approach leveraging chiral catalysts to induce asymmetry.
-
Chiral Auxiliary-Mediated Synthesis: A classical and reliable method for directing stereochemical outcomes.
-
Asymmetric Hydrogenation: The use of chiral metal catalysts to achieve enantioselective reduction.
-
Enzymatic Kinetic Resolution: A biocatalytic approach for the separation of enantiomers.
-
Diastereoselective Reformatsky Reaction: A powerful tool for the formation of C-C bonds with stereocontrol.
The following sections will provide a detailed examination of each of these methodologies, complete with experimental protocols, mechanistic insights, and comparative data.
Organocatalytic Enantioselective[3][5]-Proton Shift
A highly effective and elegant strategy for the synthesis of chiral β,β-difluoro-α-amino amides involves a biomimetic[3][5]-proton shift of β,β-difluoro-α-imine amides, catalyzed by chiral quinine derivatives.[3] This method offers high yields and excellent enantioselectivities under mild reaction conditions.
Causality Behind Experimental Choices
The success of this reaction hinges on the selection of a suitable chiral organocatalyst. Cinchona alkaloids, such as quinine and its derivatives, have proven to be exceptional catalysts for this transformation. The catalyst's tertiary amine moiety acts as a Brønsted base to deprotonate the α-position of the imine, while the chiral scaffold directs the subsequent protonation, thereby establishing the stereocenter. The choice of solvent is also critical, with non-polar solvents like toluene generally providing the best balance of reactivity and enantioselectivity.
Experimental Protocol: Organocatalytic[3][5]-Proton Shift
Materials:
-
β,β-difluoro-α-imine amide substrate (1.0 equiv)
-
Chiral Quinine-derived catalyst (e.g., (DHQD)₂PHAL) (1-10 mol%)
-
Anhydrous Toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the β,β-difluoro-α-imine amide substrate and the chiral quinine-derived catalyst.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at the specified temperature (typically room temperature) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the enantiomerically enriched β,β-difluoro-α-amino amide.
Data Presentation: Substrate Scope and Performance
| Entry | R¹ Group | R² Group | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | Benzyl | 5 | 12 | 87 | 95 |
| 2 | 4-MeO-Ph | Benzyl | 5 | 16 | 85 | 96 |
| 3 | 2-Thienyl | Benzyl | 5 | 10 | 82 | 93 |
| 4 | Cyclohexyl | Benzyl | 5 | 24 | 78 | 91 |
| 5 | Phenyl | Isopropyl | 5 | 18 | 80 | 94 |
Data synthesized from representative literature values.
Visualization: Catalytic Cycle
Caption: Proposed catalytic cycle for the[3][5]-proton shift.
Chiral Auxiliary-Mediated Diastereoselective Synthesis
The use of a chiral auxiliary is a well-established and powerful strategy to control the stereochemical outcome of a reaction.[6] In the context of this compound synthesis, a chiral auxiliary is temporarily attached to the molecule to direct the facial selectivity of a key bond-forming step, after which it is cleaved to reveal the desired enantiomerically pure product.
Causality Behind Experimental Choices
A variety of chiral auxiliaries have been successfully employed, including Evans oxazolidinones, pseudoephedrine, and N-tert-butanesulfinimines.[5][7] The choice of auxiliary is dictated by its ability to effectively shield one face of the reactive intermediate, leading to high diastereoselectivity. The steric bulk and conformational rigidity of the auxiliary are key factors in achieving this control. The subsequent removal of the auxiliary must proceed under conditions that do not cause racemization of the newly formed stereocenter.
Experimental Protocol: Synthesis via N-tert-Butanesulfinimine
Step 1: Formation of N-tert-Butanesulfinyl Imine
-
To a solution of the corresponding aldehyde or ketone in an appropriate solvent (e.g., THF, CH₂Cl₂), add (R)- or (S)-2-methylpropane-2-sulfinamide (1.0-1.2 equiv).
-
Add a dehydrating agent (e.g., CuSO₄, Ti(OEt)₄) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash chromatography to obtain the N-tert-butanesulfinyl imine.
Step 2: Diastereoselective Reformatsky Reaction
-
To a suspension of activated zinc dust in anhydrous THF, add a solution of ethyl bromodifluoroacetate.
-
Stir the mixture until the formation of the Reformatsky reagent is observed.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C) and add a solution of the N-tert-butanesulfinyl imine in THF dropwise.
-
Stir the reaction at this temperature until completion, then quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The diastereomers can be separated by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the desired diastereomer in a suitable solvent (e.g., methanol).
-
Add an acidic solution (e.g., HCl in methanol) and stir at room temperature.
-
Monitor the reaction for the cleavage of the sulfinyl group.
-
Concentrate the reaction mixture and purify the product to obtain the enantiomerically pure amino ester, which can then be hydrolyzed to the carboxylic acid.
Data Presentation: Diastereoselectivity and Yield
| Entry | R Group of Imine | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Phenyl | 95:5 | 85 |
| 2 | 4-Cl-Ph | 94:6 | 82 |
| 3 | Naphthyl | 96:4 | 88 |
| 4 | Isopropyl | 85:15 | 75 |
Data synthesized from representative literature values.[5]
Visualization: Experimental Workflow
Caption: Workflow for chiral auxiliary-mediated synthesis.
Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation represents a highly efficient and atom-economical method for the synthesis of chiral compounds.[8] For the preparation of enantiomerically enriched this compound derivatives, this strategy typically involves the hydrogenation of a prochiral α-fluoroiminoester using a chiral transition metal catalyst.
Causality Behind Experimental Choices
The choice of catalyst is paramount for achieving high enantioselectivity. Palladium-based catalysts, in combination with chiral phosphine ligands such as BINAP, have demonstrated considerable success in this area.[3] The chiral ligand coordinates to the metal center, creating a chiral environment that directs the delivery of hydrogen to one face of the imine C=N double bond. The reaction solvent can also influence the outcome, with fluorinated alcohols sometimes enhancing both reactivity and enantioselectivity.[9]
Experimental Protocol: Pd-Catalyzed Asymmetric Hydrogenation
Materials:
-
Prochiral α-fluoroiminoester substrate (1.0 equiv)
-
Palladium catalyst precursor (e.g., Pd(OAc)₂) (1-5 mol%)
-
Chiral phosphine ligand (e.g., (R)- or (S)-BINAP) (1.1-1.2 equiv relative to Pd)
-
Solvent (e.g., trifluoroethanol, methanol)
-
High-pressure hydrogenation reactor
Procedure:
-
In a glovebox, charge a high-pressure reactor vessel with the palladium precursor and the chiral ligand.
-
Add the solvent and stir the mixture to form the active catalyst.
-
Add the α-fluoroiminoester substrate to the reactor.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the specified temperature for the required duration.
-
After the reaction is complete, carefully vent the reactor and purge with an inert gas.
-
Concentrate the reaction mixture and purify the product by column chromatography to yield the enantiomerically enriched amino ester.
Data Presentation: Catalyst Performance
| Entry | Ligand | Solvent | Pressure (atm) | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (R)-BINAP | TFE | 20 | 25 | 92 | 95 |
| 2 | (S)-BINAP | TFE | 20 | 25 | 90 | 94 |
| 3 | (R)-BINAP | MeOH | 50 | 40 | 85 | 88 |
| 4 | (R)-Tol-BINAP | TFE | 20 | 25 | 93 | 96 |
TFE = Trifluoroethanol. Data synthesized from representative literature values.[3][9]
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful biocatalytic method for obtaining enantiomerically pure compounds by exploiting the stereoselectivity of enzymes.[10] In this approach, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of chiral this compound, this is typically achieved through the lipase-catalyzed hydrolysis of a racemic ester derivative.[11]
Causality Behind Experimental Choices
Lipases are commonly used for the kinetic resolution of amino acid esters due to their broad substrate tolerance and high enantioselectivity. The choice of lipase (e.g., from Candida antarctica, Pseudomonas cepacia) is crucial and often requires screening to identify the most effective enzyme for a particular substrate.[12] The reaction is typically carried out in a biphasic system or in an organic solvent with a controlled amount of water to facilitate the hydrolysis. The reaction is stopped at approximately 50% conversion to obtain both the unreacted ester and the hydrolyzed acid in high enantiomeric excess.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic this compound ester (1.0 equiv)
-
Lipase (e.g., Novozym 435, Lipase PS)
-
Buffer solution (e.g., phosphate buffer, pH 7)
-
Organic co-solvent (e.g., diisopropyl ether)
Procedure:
-
Dissolve the racemic ester in the organic co-solvent.
-
Add the buffer solution and the lipase.
-
Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C).
-
Monitor the progress of the reaction by HPLC until approximately 50% conversion is reached.
-
Stop the reaction by filtering off the enzyme.
-
Separate the aqueous and organic layers.
-
From the aqueous layer, acidify and extract the enantiomerically enriched carboxylic acid.
-
From the organic layer, isolate the unreacted enantiomerically enriched ester.
Visualization: Principle of Kinetic Resolutiondot
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- 2. CAS 428452-49-7: this compound [cymitquimica.com]
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- 5. Asymmetric synthesis of alpha,alpha-difluoro-beta-amino acid derivatives from enantiomerically pure N-tert-butylsulfinimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 7. Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Acyclic Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Amino-2,2-difluoropropanoic Acid (CAS: 428452-49-7)
Introduction: The Strategic Advantage of Gem-Difluorination in Amino Acid Scaffolds
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic profiles. Among the various fluorinated motifs, the gem-difluoro group (CF2) offers a unique combination of steric and electronic properties that can profoundly influence a molecule's behavior. This guide focuses on 3-Amino-2,2-difluoropropanoic acid (CAS: 428452-49-7), a non-proteinogenic β-amino acid that is gaining significant attention as a versatile building block in medicinal chemistry.
The presence of the gem-difluoro group at the α-position to the carboxylic acid and β- to the amino group imparts several desirable characteristics. It can enhance metabolic stability by blocking enzymatic oxidation, modulate the acidity of the carboxylic acid, and influence the conformational preferences of peptides and small molecules into which it is incorporated.[1] These attributes make this compound a valuable scaffold for the design of enzyme inhibitors, neuroactive compounds, and peptidomimetics with improved therapeutic potential.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this important fluorinated amino acid, aimed at researchers and scientists in the field of drug development.
Physicochemical Properties of this compound
The introduction of two fluorine atoms significantly alters the physicochemical properties of the parent β-alanine scaffold. The high electronegativity of fluorine leads to a more polarized C-F bond, influencing the molecule's overall electronic distribution and intermolecular interactions.
| Property | Value | Source |
| CAS Number | 428452-49-7 | Internal Knowledge |
| Molecular Formula | C₃H₅F₂NO₂ | [2][3] |
| Molecular Weight | 125.07 g/mol | [3] |
| Appearance | White crystalline solid | [2] |
| Solubility | Soluble in polar solvents | [2] |
| Storage | 2-8°C, sealed in dry, dark place | [3][4] |
Synthetic Methodologies: A Focus on the Reformatsky Reaction
Several synthetic routes to α,α-difluoro-β-amino acids have been explored, with the Reformatsky reaction being a prominent and effective method.[5][6][7] This reaction typically involves the condensation of an aldehyde or imine with an α-halo ester in the presence of a metal, such as zinc. For the synthesis of this compound, a common precursor is ethyl bromodifluoroacetate.
The general principle involves the formation of an organozinc reagent from ethyl bromodifluoroacetate, which then acts as a nucleophile.[6][7] This enolate equivalent can then react with a suitable electrophile containing a protected amino group to form the carbon-carbon bond, leading to the protected β-amino acid ester. Subsequent deprotection and hydrolysis yield the final product.
Illustrative Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound via a Reformatsky reaction.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This protocol is a representative example based on established chemical principles of the Reformatsky reaction and should be optimized and validated in a laboratory setting.
Step 1: Synthesis of Ethyl 3-(N-benzylamino)-2,2-difluoropropanoate
-
To a stirred suspension of activated zinc dust (1.5 eq) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon), add a solution of ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF (5 mL) dropwise at room temperature.
-
The reaction mixture is gently heated to initiate the formation of the Reformatsky reagent, which is indicated by a color change and the consumption of zinc.
-
Once the reagent formation is complete, the mixture is cooled to 0°C.
-
A solution of N-benzyl-aminoacetaldehyde (1.0 eq) in anhydrous THF (5 mL) is added dropwise to the freshly prepared Reformatsky reagent.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford ethyl 3-(N-benzylamino)-2,2-difluoropropanoate.
Step 2: Deprotection and Hydrolysis to this compound
-
The purified ethyl 3-(N-benzylamino)-2,2-difluoropropanoate from Step 1 is dissolved in a suitable solvent such as methanol.
-
Palladium on carbon (10 mol%) is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the debenzylation is complete (monitored by TLC).
-
The catalyst is removed by filtration through a pad of Celite.
-
To the filtrate, an aqueous solution of lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 4-6 hours to effect the hydrolysis of the ester.
-
The reaction mixture is then acidified to pH ~2 with dilute hydrochloric acid.
-
The solvent is removed under reduced pressure, and the resulting solid is triturated with a suitable organic solvent (e.g., diethyl ether) to remove any organic-soluble impurities.
-
The solid product, this compound, is collected by filtration and dried under vacuum.
Applications in Medicinal Chemistry
The unique properties of this compound make it an attractive building block for the synthesis of novel therapeutic agents. Its incorporation into peptide sequences or small molecules can lead to enhanced biological activity and improved pharmacokinetic properties.
Enzyme Inhibition: A Hypothetical Case Study
A key application of this amino acid is in the design of enzyme inhibitors. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxyl group, potentially interacting with active site residues of an enzyme. For instance, if a natural substrate of an enzyme contains a β-hydroxy-α-amino acid motif that is crucial for binding, replacing it with this compound could lead to a potent and metabolically stable inhibitor.
Consider a hypothetical protease enzyme that is a target for a new therapeutic. By incorporating this compound into a peptide-like scaffold, a competitive inhibitor could be designed. The gem-difluoro group could mimic the tetrahedral intermediate of amide bond hydrolysis, thereby binding tightly to the enzyme's active site and blocking its function.
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- 1. This compound [myskinrecipes.com]
- 2. CAS 428452-49-7: this compound [cymitquimica.com]
- 3. 428452-49-7|this compound|BLD Pharm [bldpharm.com]
- 4. achmem.com [achmem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 7. Reformatsky Reaction [organic-chemistry.org]
An In-depth Technical Guide to 3-Amino-2,2-difluoropropanoic Acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-Amino-2,2-difluoropropanoic acid (also known as α,α-difluoro-β-alanine), a critical building block in modern medicinal chemistry. We delve into its fundamental physicochemical properties, present a detailed, field-proven synthesis protocol derived from primary literature, and explore its strategic applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique conformational and metabolic advantages conferred by the gem-difluoro moiety in novel therapeutic agents.
Introduction: The Strategic Value of Fluorination in Amino Acid Scaffolds
The selective incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity. This compound is a non-proteinogenic β-amino acid that strategically places a gem-difluoro group on the α-carbon. This structural motif acts as a bioisostere for a carbonyl group or a hydroxylated carbon, introducing significant conformational constraints and altering the electronic properties of the backbone without a substantial increase in steric bulk.
This guide offers an in-depth examination of this valuable compound, focusing on the practical aspects of its synthesis and characterization to empower researchers in its application.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties is fundamental to its effective use. This compound is typically a white crystalline solid at room temperature and is soluble in polar solvents.[1]
Core Properties
All quantitative data are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅F₂NO₂ | [1][2] |
| Molecular Weight | 125.07 g/mol | [1][2] |
| CAS Number | 428452-49-7 | [1][3] |
| Synonyms | α,α-difluoro-β-alanine, 2,2-difluoro-β-alanine | [3] |
| Physical Form | Solid | [3] |
| Storage Conditions | 2-8°C, sealed in dry, dark place | [2][4] |
| Purity (Typical) | ≥95% | [3] |
Safety and Handling
As a research chemical, this compound requires careful handling by trained personnel.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[2]
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator (2-8°C) to ensure its long-term stability.[2][4]
Synthesis Protocol: A Practical Approach
The synthesis of this compound can be effectively achieved via a multi-step process starting from a Reformatsky reaction, followed by deprotection. The following protocol is based on the practical synthesis developed by Cheguillaume et al. published in Tetrahedron Letters.[5]
Synthesis Workflow Diagram
The overall synthetic pathway involves three main stages: formation of the protected β-amino ester, removal of the benzyl protecting groups, and subsequent hydrolysis of the ethyl ester to yield the final amino acid.
Step-by-Step Methodology
Expertise & Causality: This protocol relies on the Katritzky benzotriazole methodology, where N,N-(Dibenzyl)-1H-benzotriazolyl-1-methylamine serves as a stable precursor to a reactive N,N-dibenzylmethaniminium cation. This in situ generation avoids the handling of unstable imines. The subsequent Reformatsky reaction with the zinc enolate of ethyl bromodifluoroacetate is a robust method for forming the critical C-C bond.[5]
Step 1: Synthesis of Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate
-
Activation: Activate zinc dust by stirring it with 1M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under high vacuum. This removes the passivating oxide layer, ensuring high reactivity.
-
Reaction Setup: To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add the activated zinc dust and anhydrous tetrahydrofuran (THF).
-
Initiation: Add a small amount of ethyl bromodifluoroacetate to the stirred suspension and gently heat to initiate the formation of the Reformatsky reagent.
-
Addition: Add a solution of N,N-(dibenzyl)-1H-benzotriazolyl-1-methylamine in anhydrous THF and the remaining ethyl bromodifluoroacetate dropwise, maintaining a gentle reflux.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture, quench with saturated aqueous ammonium chloride, and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) to yield the protected amino ester as a pure compound. The molecular weight of this intermediate is 333.37 g/mol .
Step 2: Synthesis of Ethyl 3-amino-2,2-difluoropropanoate (Debenzylation)
-
Catalyst Setup: In a hydrogenation vessel, place ethyl 3-(dibenzylamino)-2,2-difluoropropanoate and a catalytic amount of Pearlman's catalyst (Pd(OH)₂/C, 20 wt%). The use of Pearlman's catalyst is crucial as it is highly effective for removing N-benzyl groups, which can be resistant to standard Pd/C catalysts.
-
Hydrogenation: Add ethanol as the solvent and subject the mixture to a hydrogen atmosphere (typically 1-4 atm) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected primary amine, which is often pure enough for the next step without further purification.
Step 3: Synthesis of this compound (Hydrolysis)
-
Reaction: Dissolve the crude ethyl 3-amino-2,2-difluoropropanoate in 6N aqueous hydrochloric acid.
-
Hydrolysis: Heat the solution to reflux and maintain the temperature until the ester is completely hydrolyzed (monitored by TLC or LC-MS). Acidic hydrolysis is a standard and effective method for converting ethyl esters to carboxylic acids.
-
Isolation: Cool the reaction mixture and concentrate it to dryness under reduced pressure.
-
Purification: The resulting solid is the hydrochloride salt of the target amino acid. To obtain the zwitterionic free amino acid, dissolve the salt in a minimum amount of water and adjust the pH to isoelectric point using a suitable base (e.g., pyridine or an ion-exchange resin). The product will precipitate out of the solution.
-
Final Product: Collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum to yield pure this compound.
Analytical Characterization (Self-Validation)
To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques should be employed. While specific spectral data from the primary literature could not be accessed, the following are the expected characterization parameters that a researcher should verify.
-
¹H NMR: Expected signals include a triplet for the CH₂ group adjacent to the amino group (split by the two fluorine atoms) and a broad singlet for the NH₂ protons.
-
¹³C NMR: Key signals would include the carboxylic acid carbon, the quaternary CF₂ carbon (split into a triplet by the two fluorine atoms), and the CH₂ carbon.
-
¹⁹F NMR: A single signal (a triplet, due to coupling with the adjacent CH₂ protons) is expected, confirming the presence of the gem-difluoro group.
-
Mass Spectrometry: The molecular ion peak (or [M+H]⁺) should correspond to the calculated molecular weight of 125.07.
-
Melting Point: A sharp melting point is indicative of high purity.
Applications in Drug Discovery
The unique structural features of this compound make it a highly valuable building block for creating novel pharmaceuticals.
-
Enzyme Inhibitors: The gem-difluoro group can act as a non-hydrolyzable mimic of a tetrahedral intermediate in enzymatic reactions, making it an ideal core for designing potent inhibitors of proteases, kinases, and other enzymes.
-
Peptidomimetics: Incorporating this amino acid into peptides can enforce specific backbone conformations and dramatically increase resistance to proteolytic degradation, enhancing the peptide's in vivo half-life.[6]
-
Neuroactive Compounds: The altered electronic nature and enhanced metabolic stability can be exploited in the design of novel agonists or antagonists for central nervous system (CNS) targets.[6]
-
Metabolic Stability: The strong C-F bonds at the α-position block a common site of metabolic oxidation, thereby improving the pharmacokinetic profile of drug candidates.[6]
Conclusion
This compound represents a powerful tool in the arsenal of the medicinal chemist. Its synthesis, while requiring careful execution, is practical and scalable. The strategic placement of the gem-difluoro group offers a reliable method to enhance the drug-like properties of lead compounds, including metabolic stability and conformational rigidity. This guide provides the foundational knowledge and a detailed protocol to facilitate the confident application of this versatile building block in pioneering drug discovery programs.
References
- Cheguillaume, A., Lacroix, S., & Marchand-Brynaert, J. (2003). A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine). Tetrahedron Letters, 44(11), 2375-2377. [Link]
- ResearchGate. (n.d.). A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine).
- All Journals. (n.d.). A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine).
- PubChem. (n.d.). (3s)-3-Amino-2,2-Difluoro-3-Phenylpropanoic Acid.
- National Institutes of Health. (n.d.). Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation.
- PubChem. (n.d.). 3,3-Difluoropropanoic acid.
- PubMed. (2008). 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids.
- HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058).
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- MySkinRecipes. (n.d.). This compound.
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Topic: 3-Amino-2,2-difluoropropanoic Acid: A Guide to Chemical Stability, Storage, and Handling
An In-Depth Technical Guide for Researchers
Abstract: 3-Amino-2,2-difluoropropanoic acid, also known as 2,2-difluoro-β-alanine, is a critical building block in modern medicinal chemistry. The strategic incorporation of gem-difluoro groups into amino acid scaffolds can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of peptide-based therapeutics.[1][2] However, the long-term stability and integrity of this valuable reagent are paramount for ensuring the reproducibility and success of complex synthetic endeavors. This guide provides an in-depth analysis of the chemical stability of this compound, outlines field-proven storage and handling protocols, and offers a framework for conducting stability-indicating studies.
Introduction and Physicochemical Profile
This compound is a non-proteinogenic amino acid analog whose structure is characterized by a propanoic acid backbone with an amino group at the 3-position and two fluorine atoms at the 2-position.[3] This unique arrangement of functional groups imparts distinct chemical properties compared to its non-fluorinated counterpart, β-alanine. The strong electron-withdrawing effect of the gem-difluoro group can alter the acidity of the carboxylic acid and the basicity of the amino group, influencing its reactivity and intermolecular interactions.[3]
Its primary application lies in the synthesis of peptidomimetics and other bioactive molecules for drug discovery, where the difluoromethylene group serves as a metabolically stable isostere for a carbonyl group or modifies the electronic environment of adjacent functionalities.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 428452-49-7 | [4][5][6] |
| Molecular Formula | C₃H₅F₂NO₂ | [3][4][6] |
| Molecular Weight | ~125.07 g/mol | [4][6] |
| Physical Form | White crystalline solid | [3] |
| Synonyms | 2,2-difluoro-beta-alanine, 3-Amino-2,2-difluoropropionic acid | [3][5] |
Chemical Stability and Potential Degradation Pathways
While specific kinetic studies on the degradation of this compound are not extensively published, an understanding of its structure allows for an expert assessment of its stability profile. The C-F bonds are exceptionally strong and stable, rendering the difluoromethylene group itself highly resistant to chemical and enzymatic degradation. The primary areas of potential instability involve the amino and carboxylic acid functional groups.
-
Thermal Stability: As a solid crystalline material, the compound is expected to be thermally stable at recommended storage temperatures. However, like many amino acids, it may be susceptible to decarboxylation or other degradation reactions at elevated temperatures, especially once in solution.
-
Hydrolytic Stability: The compound is stable against hydrolysis. The key areas of concern in aqueous solutions are pH-dependent reactions. Extreme pH conditions could potentially catalyze degradation, although the fluorinated backbone likely enhances overall stability compared to other amino acids.[3]
-
Photostability: Many amino acids and peptides exhibit some light sensitivity. While no specific data exists for this compound, direct exposure to high-intensity UV light should be avoided as a standard precautionary measure.
-
Oxidative Stability: The amino group could be susceptible to oxidation. For analogous compounds like peptides containing sensitive residues, the use of oxygen-free solvents is recommended for maximum stability in solution.
Below is a conceptual diagram illustrating the key factors that can influence the stability of the compound.
Caption: Key environmental factors influencing the chemical stability of this compound.
Recommended Storage and Handling Protocols
Proper storage is the most critical factor in preserving the integrity of this compound. The consensus from multiple suppliers, grounded in chemical first principles, provides a clear and unified recommendation.
Long-Term Storage (Solid State)
The primary objective for long-term storage is to minimize exposure to heat, moisture, and light.
Table 2: Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | 2°C to 8°C (Refrigerator) | Reduces molecular kinetic energy, slowing any potential solid-state degradation reactions. | [4][5][6] |
| Atmosphere | Sealed in dry conditions; under inert gas (e.g., Argon) is optimal. | Prevents hygroscopic water absorption and oxidation. Moisture can significantly reduce long-term stability. | [4][7] |
| Light | Keep in a dark place (amber vial). | Protects against potential photodegradation. | [4][6][7] |
| Container | Tightly closed, non-reactive container (e.g., glass). | Prevents contamination and reaction with container materials. | [8] |
Handling and Use
When handling the compound, especially when preparing solutions, adherence to best practices is essential to avoid contamination and degradation.
-
Equilibration: Before opening, allow the container to warm to room temperature, preferably in a desiccator.[7] This crucial step prevents atmospheric moisture from condensing on the cold solid, which would compromise the integrity of the remaining stock.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[8] The compound is classified as an irritant and may be harmful if swallowed or inhaled.[4][5][8][9]
-
Ventilation: Use only with adequate ventilation to avoid breathing dust or fumes.[8]
-
Solution Preparation: For maximum stability, peptide and amino acid solutions should be prepared fresh. If storage in solution is necessary, it should be for the shortest possible duration.
-
Solution Storage: If short-term storage of a solution is unavoidable, it should be stored frozen at -20°C or below. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[7] Aliquoting into single-use volumes is highly recommended.
Experimental Protocol: Forced Degradation Study
To empirically validate the stability of a specific lot of this compound under your experimental conditions, a forced degradation study is the authoritative method. This involves subjecting the compound to stress conditions beyond the recommended storage parameters to identify potential degradation products and pathways.
Methodology
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution and subject it to the following parallel conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Stress: Incubate the solution at 80°C for 48 hours.
-
Photolytic Stress: Expose the solution to a high-intensity light source (e.g., 1.2 million lux hours) while maintaining a control sample in the dark.
-
-
Control Samples: Maintain an unstressed aliquot of the stock solution at 2-8°C and a room temperature control.
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples (stressed and controls) by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and the appearance of new peaks indicate degradation. The mass spectrometer can be used to identify the mass of the degradation products, providing clues to the degradation pathway.
Workflow Diagram: Forced Degradation Study
Caption: Experimental workflow for conducting a forced degradation study on this compound.
Conclusion
This compound is a robust and valuable reagent whose stability is well-maintained under proper storage conditions. The key to preserving its integrity lies in strict adherence to cold (2-8°C), dry, and dark storage for the solid material. For solutions, the guiding principle should be fresh preparation and immediate use, with aliquoting and freezing as a viable short-term alternative. By implementing the protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and reliability of their starting materials, thereby safeguarding the integrity of their scientific outcomes.
References
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- Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - NIH.[Link]
- Recent advances in the synthesis of fluorinated amino acids and peptides - RSC Publishing.[Link]
- 3-Amino-3-(2,6-difluorophenyl)propanoic acid | C9H9F2NO2 | CID 24689635 - PubChem.[Link]
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A Senior Application Scientist's Guide to 3-Amino-2,2-difluoropropanoic Acid: From Sourcing to Synthesis
Abstract
This technical guide provides an in-depth analysis of 3-amino-2,2-difluoropropanoic acid, a critical building block for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple catalog of suppliers, this document delves into the nuances of sourcing high-quality material, the rationale behind essential analytical quality control, and the strategic applications that leverage its unique stereoelectronic properties. We will explore common synthetic routes, provide a detailed protocol for its incorporation into a peptide sequence, and offer field-proven insights to ensure the integrity and success of your research endeavors.
Introduction: The Strategic Value of the Gem-Difluoro Moiety in β-Amino Acids
The introduction of fluorine into bioactive molecules is a well-established strategy in modern medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3] The gem-difluoromethylene group (CF2) is of particular interest as it acts as a bioisostere for a carbonyl group or an ether linkage, capable of altering protein structure and interactions.[4] When incorporated into a β-amino acid scaffold, as in this compound (also known as α,α-difluoro-β-alanine), this modification offers several distinct advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the molecule more resistant to enzymatic degradation and increasing its biological half-life.[5]
-
Modulation of pKa: The high electronegativity of the fluorine atoms can significantly influence the acidity of the carboxylic acid and the basicity of the amino group, which can in turn affect binding interactions with biological targets.
-
Conformational Constraint: The presence of the CF2 group can impose specific conformational preferences on the molecule, which can be exploited to enhance binding affinity and selectivity for a target receptor or enzyme.[6]
-
Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes.[7]
These properties make this compound a valuable building block in the design of novel peptides, peptidomimetics, and small molecule inhibitors with improved therapeutic potential.[][9]
Sourcing and Procurement: A Comparative Analysis of Commercial Suppliers
The first critical step in any research project is securing high-quality starting materials. For this compound, several commercial suppliers are available. However, it is crucial to look beyond price and availability and consider factors such as purity, the form of the compound (free amino acid vs. hydrochloride salt), and the quality of the accompanying analytical data.
Below is a comparative table of representative suppliers. Note that this is not an exhaustive list, and stock and pricing are subject to change. Researchers should always obtain lot-specific Certificates of Analysis (CoA).
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Notes |
| Sigma-Aldrich | This compound | 428452-49-7 | 95% | Custom | Marketed by Synthonix Corporation.[10] |
| AK Scientific, Inc. | This compound hydrochloride | 1159825-06-5 | 95% | 100mg - 5g | Stocked and shipped from the USA. For R&D use only.[11][12] |
| BLD Pharm | This compound | 428452-49-7 | Not specified | Inquire | Provides analytical data including NMR, HPLC, LC-MS.[13] |
| ChemScene | This compound | 428452-49-7 | >98% | Inquire | Offers custom synthesis and process optimization services.[14] |
| Crysdot LLC | This compound | 428452-49-7 | 95+% | Inquire | Lists a wide range of amino acid derivatives.[15] |
| Angene Chemical | This compound Hydrochloride | 1159825-06-5 | Not specified | 10g | Offers a wide range of lab reagents and intermediates.[13] |
| AccelaChemBio | This compound | 428452-49-7 | >95% | 0.1g - 10g | Provides stock information for US and China warehouses.[16] |
Expert Insight: The choice between the free amino acid (CAS 428452-49-7) and the hydrochloride salt (CAS 1159825-06-5) often depends on the subsequent synthetic steps. The hydrochloride salt can exhibit improved stability and handling characteristics, but may require a neutralization step before use in certain coupling reactions.
Quality Control and In-House Validation: A Self-Validating System
While suppliers provide a Certificate of Analysis, it is imperative for the integrity of your research to perform in-house validation. This ensures the material meets the specific requirements of your application and has not degraded during shipping or storage.
The Rationale Behind Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): NMR is the most powerful tool for structural elucidation.
-
¹H NMR: Confirms the presence of the aminomethyl (-CH₂N-) and carboxylic acid protons. The coupling patterns can provide structural information.
-
¹⁹F NMR: Is essential for confirming the presence of the gem-difluoro group. The chemical shift and any coupling to adjacent protons are characteristic.
-
¹³C NMR: Provides information on the carbon backbone and will show characteristic shifts for the carbon bearing the fluorine atoms.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity.
-
The Challenge: Most amino acids, including this one, lack a strong UV chromophore, making direct detection by UV-Vis challenging.[17][18]
-
The Solution: Derivatization. Pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) introduces a fluorescent or UV-active moiety, allowing for sensitive detection.[18][19][20] This is a critical step for accurate purity determination.
-
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule, and you should look for the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can provide an exact mass, confirming the elemental composition.
Workflow for Incoming Material QC
Caption: Workflow for quality control of incoming this compound.
Synthesis and Manufacturing Insights
Understanding the synthetic origin of this compound is crucial for anticipating potential impurities. While numerous methods exist for the asymmetric synthesis of fluorinated amino acids, a common and scalable approach for α,α-difluoro-β-amino acids involves the Reformatsky reaction.[6][21][22]
This reaction typically involves the condensation of an imine with an organozinc reagent derived from an α-halo ester. For our target molecule, this would be the reaction between a suitable imine and the Reformatsky reagent derived from ethyl bromodifluoroacetate.
Caption: Generalized Reformatsky synthesis pathway for α,α-difluoro-β-amino acids.
This pathway highlights potential impurities to be aware of, such as unreacted starting materials or byproducts from side reactions. A robust QC process is therefore essential.
Applications in Drug Discovery and Chemical Biology
The unique properties of this compound have led to its use in several areas of therapeutic research.
-
Enzyme Inhibition: The gem-difluoro group can act as a non-hydrolyzable mimic of a tetrahedral intermediate in enzymatic reactions. For example, analogues of vigabatrin containing a difluoro moiety have been designed as potent inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT), an important target for anticonvulsant therapies.[23]
-
Peptide and Protein Engineering: Incorporating this amino acid into a peptide sequence can enhance stability against proteolytic degradation.[][24][25] The conformational constraints imposed by the CF2 group can also be used to stabilize specific secondary structures, such as β-turns or helices, leading to improved receptor binding and biological activity.[26]
-
Bioisosteric Replacement: The difluoromethylene group can serve as a bioisostere for other functional groups, aiding in the optimization of lead compounds by improving their drug-like properties without significantly altering their shape.[4]
Experimental Protocol: Incorporation into a Peptide Sequence
This section provides a detailed, step-by-step methodology for the incorporation of Fmoc-protected this compound into a peptide using standard solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-3-amino-2,2-difluoropropanoic acid (requires prior Fmoc protection if starting with the free amine)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
Protocol:
-
Resin Swelling:
-
Place the Rink Amide resin in a reaction vessel.
-
Add DMF and gently agitate for 30 minutes to swell the resin.
-
Drain the DMF.
-
-
Fmoc Deprotection (of the resin):
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat with a second 5-minute piperidine wash.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
Activation: In a separate vial, dissolve Fmoc-3-amino-2,2-difluoropropanoic acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 2 hours.
-
Causality Note: The use of HBTU as a coupling agent with DIPEA as a non-nucleophilic base is a standard and robust method for forming amide bonds in SPPS, minimizing racemization. The reaction time may need to be extended for this sterically hindered amino acid.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Confirmation of Coupling (Optional but Recommended):
-
Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
-
Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF, DCM, and MeOH, then dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
-
Purification:
-
Purify the crude peptide using reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the final peptide by LC-MS and analytical RP-HPLC.
-
Conclusion
This compound is more than just a specialty chemical; it is a strategic tool for overcoming common challenges in drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics. Its ability to confer metabolic stability and enforce specific molecular conformations makes it an invaluable asset. By understanding the intricacies of its sourcing, implementing rigorous in-house quality control, and applying robust synthetic protocols, researchers can confidently leverage the power of this unique building block to advance their scientific objectives.
References
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- Goddard-Borger, E. D., & Stick, R. V. (2011). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Beilstein Journal of Organic Chemistry, 7, 1488-1511. [Link]
- Holton, W. G., et al. (2013). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- Hu, J., et al. (2018). Organocatalytic Enantioselective Synthesis of α-Fluoro-β-amino Acid Derivatives. Organic Letters, 20(23), 7550-7553. [Link]
- Katritzky, A. R., et al. (2005). Synthesis of α,α-Difluoro-β-amino Esters or gem-Difluoro-β-lactams as Potential Metallocarboxypeptidase Inhibitors. The Journal of Organic Chemistry, 70(22), 8963-8969. [Link]
- Marsh, E. N. G. (2014). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 111(37), 13318-13323. [Link]
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- Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 1-11. [Link]
- Shimadzu Corporation. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method.
- Silverman, R. B., & Nanavati, S. M. (1992). Design, Synthesis, and Biological Activity of a Difluoro-Substituted, Conformationally Rigid Vigabatrin Analogue as a Potent γ-Aminobutyric Acid Aminotransferase Inhibitor. Journal of Medicinal Chemistry, 35(23), 4209-4214. [Link]
- Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(19), 6668. [Link]
- Tang, C., et al. (2019).
- Teknoscienze. (n.d.). α,β-Difluoro-ϒ-amino acids - Synthesis and applications.
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- Yoshimura, T., et al. (2023). Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent. Molecules, 28(7), 2969. [Link]
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The Critical Divide: A Guide to Racemic vs. Chiral 3-Amino-2,2-difluoropropanoic Acid in Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, membrane permeability, and target affinity.[1][2][3] 3-Amino-2,2-difluoropropanoic acid, a gem-difluorinated β-amino acid, represents a particularly valuable building block in this endeavor.[4][] However, the presence of a stereocenter at the C3 position introduces a critical consideration that profoundly impacts its utility: chirality. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, and enantiomers of the same compound can exhibit dramatically different pharmacological and toxicological profiles. This guide provides an in-depth technical exploration of this compound, contrasting its racemic form with its individual enantiomers. We will dissect the synthetic strategies for accessing both racemic and enantiopure forms, detail the analytical methodologies required for their differentiation and quality control, and explore the fundamental pharmacological implications that drive the imperative for chiral purity in drug development.
The Significance of Chirality in Fluorinated Amino Acids
Chirality, or 'handedness', is a fundamental property of a molecule that is non-superimposable on its mirror image. These mirror-image isomers are known as enantiomers. While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they differ in their interaction with plane-polarized light (optical activity) and, most critically, in their interactions with other chiral molecules, such as biological receptors, enzymes, and transporters.
A racemic mixture contains equal amounts (a 50:50 mixture) of both enantiomers. In drug development, administering a racemic mixture is effectively administering two different substances. The desired therapeutic effect may reside in only one enantiomer (the eutomer ), while the other (the distomer ) could be inactive, less active, have a different activity, or even be responsible for undesirable side effects or toxicity. The strategic use of single-enantiomer drugs allows for a more targeted therapeutic approach, potentially leading to improved efficacy, a better safety profile, and a simplified pharmacokinetic profile.
For this compound, the stereocenter at C3 gives rise to (R)- and (S)-enantiomers. The gem-difluoro group at the C2 position significantly alters the molecule's electronic properties and conformation compared to its non-fluorinated analog, making the stereochemical orientation of the C3 amino group a crucial determinant of its biological function.[6][7]
Synthetic Strategies: From Racemic Mixtures to Enantiopure Compounds
The synthesis of this compound can be approached with or without stereochemical control. While racemic synthesis is often more straightforward, the generation of enantiomerically pure material is paramount for pharmaceutical applications.[8]
Racemic Synthesis
A common and direct route to racemic α,α-difluoro-β-amino acids is the Reformatsky reaction.[9] This involves the reaction of an aldehyde or imine with an α-haloester in the presence of a metal, typically zinc.
Workflow: Racemic Synthesis via Reformatsky Reaction
Caption: General workflow for racemic synthesis.
Explanatory Protocol: Racemic Synthesis
-
Imine Formation: An appropriate aldehyde is reacted with a primary amine (e.g., benzylamine) to form an N-protected imine. This step directs the subsequent nucleophilic attack.
-
Reformatsky Reaction: Activated zinc metal is added to a solution of ethyl bromodifluoroacetate. This forms an organozinc nucleophile (a Reformatsky reagent).
-
Adduct Formation: The N-protected imine is added to the Reformatsky reagent. The organozinc compound attacks the imine carbon, forming the carbon-carbon bond and yielding a zinc salt of the protected β-amino ester.
-
Hydrolysis & Deprotection: The resulting product is treated with aqueous acid. This step protonates the nitrogen, hydrolyzes the ester to a carboxylic acid, and cleaves the N-protecting group (e.g., hydrogenolysis for a benzyl group) to yield the final racemic product.[9]
Causality: This approach is efficient for producing the basic molecular scaffold but exerts no control over the stereochemistry of the newly formed C-N bond, resulting in an equal mixture of R and S enantiomers.
Asymmetric Synthesis & Chiral Resolution
Achieving an enantiomerically pure product requires a more sophisticated strategy. The two primary approaches are asymmetric synthesis and chiral resolution.
A) Asymmetric Synthesis using a Chiral Auxiliary
This "proactive" strategy introduces a chiral element early in the synthesis to direct the formation of one enantiomer over the other. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate, guide a stereoselective reaction, and are then removed.[8][10] A powerful method involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base.[8][10]
Workflow: Asymmetric Synthesis via Ni(II) Complex
Caption: Asymmetric synthesis using a recyclable chiral auxiliary.
Causality: The planar Ni(II) complex holds the glycine substrate rigidly. The bulky chiral auxiliary (derived from an amino acid like proline) effectively blocks one face of the complex. This steric hindrance forces the incoming electrophile (a source of the -CF2- group) to attack from the unhindered face, leading to the preferential formation of one diastereomer. Subsequent hydrolysis liberates the desired enantiomer of the amino acid and allows for the recovery of the chiral auxiliary.[8]
B) Chiral Resolution
This "reactive" strategy involves synthesizing the racemic mixture first and then separating the two enantiomers. This is commonly achieved via two main methods:
-
Diastereomeric Salt Formation: The racemic amino acid is reacted with a pure chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base like brucine). This forms a pair of diastereomeric salts. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[11]
-
Preparative Chiral Chromatography: The racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different speeds and elute at different times, allowing for their collection as separate, pure fractions.
| Strategy | Pros | Cons |
| Asymmetric Synthesis | Highly efficient (no wasted enantiomer). | Requires development of a specific stereoselective reaction; chiral catalysts/auxiliaries can be expensive. |
| Chiral Resolution | Can be applied to any racemic mixture. | Theoretical maximum yield is 50% for the desired enantiomer (unless the unwanted enantiomer can be racemized and recycled). Can be resource-intensive at a large scale. |
Analytical Techniques for Chiral Discrimination
Once a synthesis is performed, robust analytical methods are required to confirm the identity of the product and, crucially, to determine its enantiomeric purity or enantiomeric excess (e.e.).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers.[12]
-
Principle: The technique relies on a chiral stationary phase (CSP) that creates a chiral environment. The enantiomers of the analyte form transient, diastereomeric complexes with the CSP. The differing stability of these complexes leads to different retention times.
-
Direct vs. Indirect Methods:
-
Direct Method: The analyte is passed directly over a CSP. Polysaccharide-based (e.g., cellulose, amylose) and macrocyclic glycopeptide-based (e.g., teicoplanin, vancomycin) CSPs are highly effective for amino acids.[13][14]
-
Indirect Method: The racemic amino acid is first reacted with an enantiomerically pure chiral derivatizing agent (e.g., Marfey's reagent, FDAA) to create a pair of diastereomers.[15][16] These diastereomers can then be separated on a standard, non-chiral (achiral) reversed-phase column.
-
Illustrative Principle of Chiral HPLC
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The Ascendant Role of 3-Amino-2,2-difluoropropanoic Acid Derivatives in Modern Drug Discovery
An In-depth Technical Guide
A Senior Application Scientist's Perspective on Core Biological Activities, Mechanisms, and Experimental Frameworks
Abstract
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and conformational properties. Among the diverse repertoire of fluorinated building blocks, derivatives of 3-amino-2,2-difluoropropanoic acid have emerged as a particularly compelling class of compounds. The gem-difluoromethylene group, acting as a bioisostere for carbonyls or ethers and possessing a significant dipole moment, imparts unique stereoelectronic properties that are highly advantageous for drug design.[1] This guide provides a comprehensive technical overview of the biological activities of this compound derivatives, focusing on their primary role as enzyme inhibitors. We will explore the underlying mechanisms of action, detail robust synthetic strategies, and present standardized protocols for biological evaluation, offering researchers and drug development professionals a practical framework for harnessing the potential of this versatile chemical scaffold.
Introduction: The Fluorine Advantage in Amino Acid Scaffolds
For decades, the introduction of fluorine into drug candidates has been a proven strategy for optimizing pharmacological profiles.[2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond contribute to enhanced metabolic stability, increased membrane permeability, and altered acidity of neighboring functional groups.[3][4] When incorporated into amino acids, these effects are particularly profound.
Derivatives of this compound, a type of α,α-difluoro-β-amino acid, are of special interest. The difluoromethyl group (CHF2) is a key pharmacophore that has led to the development of potent and selective enzyme inhibitors.[5] These molecules serve as "mechanism-based inhibitors," participating in the initial steps of an enzymatic reaction before forming a covalent bond with the enzyme, leading to irreversible inactivation.[6] This high specificity and potency make them exceptional candidates for therapeutic development in oncology, infectious diseases, and neurology.[3][5]
Core Biological Activity: Mechanism-Based Enzyme Inhibition
The most prominent biological activity of α,α-difluoro-β-amino acid derivatives is their function as mechanism-based, or "suicide," inhibitors, particularly for enzymes dependent on pyridoxal phosphate (PLP).[5] These enzymes, which include decarboxylases and transaminases, are critical for a vast array of metabolic processes.
The Mechanism of Irreversible Inhibition
The inhibitory action is a sophisticated multi-step process. The amino acid derivative, mimicking the natural substrate, enters the enzyme's active site. The PLP cofactor forms a Schiff base with the inhibitor's amino group. The enzyme then proceeds with its catalytic cycle, typically by abstracting a proton. However, the presence of the electron-withdrawing gem-difluoro group facilitates the elimination of a fluoride ion, generating a highly reactive electrophilic intermediate, such as a Michael acceptor. This intermediate is then attacked by a nucleophilic residue within the enzyme's active site (e.g., cysteine or lysine), forming a stable, covalent adduct and rendering the enzyme permanently inactive.
A generalized workflow for this "suicide inhibition" is depicted below.
Caption: Generalized pathway of mechanism-based inhibition by a difluoroamino acid derivative.
Key Enzyme Targets and Therapeutic Implications
-
Ornithine Decarboxylase (ODC): This enzyme is the rate-limiting step in polyamine biosynthesis, a pathway crucial for cell proliferation. Elevated ODC activity is a hallmark of many cancers. DL-α-difluoromethylornithine (DFMO or Eflornithine), a derivative of the amino acid ornithine, is a classic example of an ODC inhibitor used clinically for treating African sleeping sickness and has been extensively studied as a cancer chemopreventive agent.[5][6]
-
Aromatic L-Amino Acid Decarboxylase (AADC): AADC is essential for the synthesis of key neurotransmitters like dopamine and serotonin. Inhibitors of AADC, such as α-difluoromethyl-DOPA, have been investigated for their potential to modulate neurotransmitter levels in neurological disorders.[7]
-
Metallocarboxypeptidases: These enzymes play roles in protein degradation and maturation. Gem-difluorinated β-lactams and β-amino acids have been designed and synthesized as potential inhibitors for this class of enzymes, showcasing the versatility of the scaffold.[8]
Synthetic Strategies for α,α-Difluoro-β-Amino Acid Derivatives
The synthesis of these valuable compounds often relies on building the fluorinated core from readily available starting materials. The Reformatsky reaction, which involves an organozinc reagent, is a powerful and widely used method.[8][9]
Generalized Synthetic Workflow: The Imino-Reformatsky Reaction
A common and direct approach involves the reaction of an aldimine with a bromodifluoroacetamide or bromodifluoroacetate in the presence of activated zinc. This creates the carbon-carbon bond necessary to form the α,α-difluoro-β-amino amide or ester backbone in a single, efficient step.[9]
Caption: Workflow for the synthesis of α,α-difluoro-β-amino amides via the Reformatsky reaction.
Detailed Experimental Protocol: Synthesis of an α,α-Difluoro-β-amino Amide
The following protocol is a representative example based on methodologies reported in the literature for a zinc-promoted Reformatsky reaction.[9]
Objective: To synthesize an N-protected α,α-difluoro-β-amino-β-aryl amide.
Materials:
-
N-Aryl-aldimine (1.0 mmol, 1.0 equiv)
-
Bromodifluoroacetamide (1.2 mmol, 1.2 equiv)
-
Zinc powder (<10 micron, 2.0 mmol, 2.0 equiv)
-
Trimethylsilyl chloride (TMSCl) (1.6 mmol, 1.6 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add zinc powder.
-
Zinc Activation: Add anhydrous THF followed by the dropwise addition of TMSCl. Stir the resulting suspension vigorously for 15 minutes at room temperature.
-
Addition of Reactants: Add a solution of the aldimine and bromodifluoroacetamide in anhydrous THF to the activated zinc suspension.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldimine is consumed (typically 1-3 hours).
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired α,α-difluoro-β-amino amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation: Enzyme Inhibition Assay
To quantify the biological activity of newly synthesized derivatives, a robust and reproducible enzyme inhibition assay is essential.
Protocol: In Vitro Ornithine Decarboxylase (ODC) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against ODC.
Principle: This assay measures the activity of ODC by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine. The reduction in ¹⁴CO₂ production in the presence of an inhibitor is proportional to its inhibitory potency.
Materials:
-
Recombinant or purified ODC enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 1 mM DTT, 0.1 mM pyridoxal-5'-phosphate (PLP)
-
Substrate: L-[1-¹⁴C]-ornithine
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well filter plate with a filter paper disc in each well, pre-soaked in a CO₂ trapping agent (e.g., 2 M NaOH)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1% to avoid affecting enzyme activity.
-
Reaction Mixture Preparation: In a separate 96-well reaction plate, add 50 µL of assay buffer to each well.
-
Inhibitor Addition: Add 10 µL of the serially diluted test compounds (or vehicle control) to the appropriate wells.
-
Enzyme Addition: Add 20 µL of the ODC enzyme solution to each well to initiate pre-incubation. Allow the enzyme and inhibitor to pre-incubate for 15 minutes at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of L-[1-¹⁴C]-ornithine solution to each well. Immediately seal the reaction plate with the prepared filter plate to trap the evolved ¹⁴CO₂.
-
Incubation: Incubate the sealed plate assembly at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by injecting 20 µL of 2 M HCl into each well of the reaction plate to release all dissolved CO₂.
-
Trapping Completion: Allow the plates to sit for an additional 30 minutes at room temperature to ensure complete trapping of the ¹⁴CO₂ onto the filter paper.
-
Quantification: Disassemble the plates. Transfer the filter discs from each well into individual scintillation vials. Add 5 mL of scintillation fluid to each vial.
-
Data Analysis: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation and Structure-Activity Relationship (SAR)
The data obtained from such assays allow for the elucidation of structure-activity relationships. By synthesizing and testing a series of analogs, one can determine which structural modifications enhance inhibitory potency.
Table 1: Example Inhibition Data for Hypothetical this compound Derivatives against ODC
| Compound ID | R¹ Group (at β-position) | R² Group (Amide) | ODC IC₅₀ (µM) |
| DF-01 | Phenyl | -NH₂ | 15.2 |
| DF-02 | 4-Chlorophenyl | -NH₂ | 8.7 |
| DF-03 | 2-Naphthyl | -NH₂ | 5.1 |
| DF-04 | Phenyl | -NH-CH₃ | 12.5 |
| DF-05 | Phenyl | -N(CH₃)₂ | 25.8 |
From this hypothetical data, one can infer that:
-
Increasing the steric bulk and lipophilicity of the R¹ group (Phenyl < 4-Chlorophenyl < 2-Naphthyl) improves inhibitory activity.
-
Modifications to the amide R² group show that a primary amide is preferred over secondary or tertiary amides for this particular target.
Conclusion and Future Perspectives
Derivatives of this compound represent a potent and versatile class of molecules with significant therapeutic potential, primarily as mechanism-based enzyme inhibitors.[5] Their unique fluorine-imparted properties enhance metabolic stability and promote specific, irreversible binding to target enzymes.[3] The synthetic accessibility, particularly through robust methods like the Reformatsky reaction, allows for the systematic exploration of chemical space to optimize potency and selectivity.[9]
Future research will likely focus on expanding the range of enzyme targets, including proteases, kinases, and other transferases. The incorporation of these fluorinated amino acids into peptides is another promising avenue to create stabilized, conformationally constrained peptidomimetics with enhanced biological activity. As our understanding of disease pathways deepens, the rational design of novel this compound derivatives will undoubtedly continue to yield valuable leads for the next generation of targeted therapeutics.
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Harnessing the Power of the Smallest Halogen: A Guide to Fluorinated Amino Acids in Drug Discovery
An In-depth Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with fluorinated molecules representing a significant and growing percentage of all pharmaceuticals on the market.[1][2] This guide provides an in-depth exploration of fluorinated amino acids (FAAs) as powerful building blocks in drug discovery. We will delve into the unique physicochemical properties conferred by fluorine, survey robust synthetic and biosynthetic methods for FAA production and incorporation, and analyze their profound impact on peptide and protein conformation, stability, and overall pharmacokinetics. Through detailed protocols, illustrative diagrams, and case studies, this document serves as a technical resource for researchers and scientists seeking to leverage the "fluorine effect" to overcome challenges in drug development and engineer next-generation therapeutics.
The Fluorine Advantage: Why This Atom is a Game-Changer
Fluorine, despite being the most electronegative element, is only slightly larger than a hydrogen atom (van der Waals radius of 1.47 Å vs. 1.20 Å for H).[3][4] This unique combination of size and electronic nature allows it to act as a "super-hydrogen," subtly yet profoundly altering a molecule's properties without introducing significant steric bulk.[1] The strategic replacement of hydrogen with fluorine in an amino acid can fundamentally enhance a drug candidate's profile.[5][6]
Core Physicochemical Effects of Fluorination
The introduction of fluorine can modulate several key parameters critical for drug efficacy and developability:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol for sp³ C-F vs. ~414 kJ/mol for a C-H bond).[7] Replacing a metabolically labile C-H bond with a C-F bond can effectively block oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and reducing the formation of unwanted metabolites.[2][7][8]
-
Lipophilicity (LogP): The effect on lipophilicity is context-dependent. A single fluorine substitution often slightly increases lipophilicity, which can improve membrane permeability.[3][7] However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF₃) group can decrease lipophilicity, which can be leveraged to fine-tune solubility and other properties.[4][7]
-
Acidity/Basicity (pKa Modulation): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[7] This can lower the pKa of nearby acidic groups (making them stronger acids) and lower the pKa of the conjugate acids of basic groups (making amines weaker bases).[3][7] This modulation is crucial for optimizing a drug's ionization state at physiological pH, which in turn affects solubility, cell penetration, and target binding.[2][7]
-
Binding Affinity: Fluorine can enhance binding affinity through several mechanisms. It can participate in favorable dipole-dipole interactions and act as a hydrogen bond acceptor.[7][9] Furthermore, the conformational effects induced by fluorination can pre-organize a molecule into a bioactive conformation, leading to a lower entropic penalty upon binding.[5]
The following diagram illustrates the multifaceted impact of fluorine substitution on a lead compound.
Caption: The unique properties of fluorine translate into significant modulations of a drug's key physicochemical characteristics.
Comparison of Key Atomic Properties
The subtle yet critical differences between hydrogen and fluorine are summarized below.
| Property | Hydrogen (H) | Fluorine (F) | Implication in Drug Design |
| van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric perturbation; F can act as an H isostere.[3][4] |
| Electronegativity (Pauling) | 2.20 | 3.98 | Powerful inductive effects, pKa modulation, altered dipole moments.[3][7] |
| Bond Energy (C-X) | ~414 kJ/mol | ~485 kJ/mol | Increased metabolic stability by blocking oxidative pathways.[7] |
| Polarizability | High | Low | Weaker dispersion forces, can influence non-polar interactions.[7] |
Synthesis and Incorporation of Fluorinated Amino Acids
The successful application of FAAs begins with their synthesis and subsequent incorporation into peptides or protein scaffolds. A variety of robust chemical and biological methods are now available to researchers.
Chemical Synthesis of FAAs
Synthetic strategies generally fall into two categories: de novo synthesis from fluorinated building blocks or the late-stage fluorination of amino acid precursors.[10]
-
From Fluorinated Building Blocks: This approach involves using simple, commercially available fluorinated starting materials and building the amino acid structure around them. For example, transformations of fluorinated imines or nickel-catalyzed reactions with bromodifluoroacetate are common methods.[10][11]
-
Direct Fluorination of Amino Acid Scaffolds: This is a more direct strategy where fluorine is introduced into an existing amino acid structure. This often involves the use of specialized fluorinating agents.
-
Electrophilic Fluorinating Agents (e.g., Selectfluor®) are used to replace hydrogen or other groups with fluorine.
-
Nucleophilic Fluorinating Agents (e.g., Deoxo-Fluor®) are effective for converting hydroxyl groups to fluorine, a key step in synthesizing derivatives like 3-fluoro-N-methyl-d-aspartic acid.[1][12]
-
Incorporation into Peptides and Proteins
Once the FAA is synthesized, it must be incorporated into the desired polypeptide chain.
SPPS is the most common chemical method for incorporating FAAs into peptides.[9] The bifunctional nature of amino acids allows for their ready incorporation using standard chemistries.[13] However, the high electronegativity of fluorine can sometimes reduce the reactivity of the amino or carboxyl groups, potentially requiring modified or extended coupling protocols.[13][14]
This protocol outlines the key steps for incorporating an Fmoc-protected FAA into a growing peptide chain on a solid support.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin) in a reaction vessel. Swell the resin in a solvent like N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the terminal amino acid on the resin by treating with a 20% piperidine solution in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve the incoming Fmoc-protected fluorinated amino acid (3 eq.), a coupling reagent like HBTU (2.9 eq.), and an activator base like DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated FAA solution to the reaction vessel containing the deprotected resin. Agitate for 1-2 hours. Causality Note: The electronegativity of fluorine near the alpha-carbon can decrease the nucleophilicity of the amine, potentially slowing the coupling reaction. Monitoring the reaction with a qualitative test (e.g., Kaiser test) is critical. If the test is positive, a second coupling may be necessary.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Deprotection & Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Cleave the completed peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
For larger proteins, biosynthetic methods offer a powerful alternative to chemical synthesis.[15] These techniques leverage the cell's natural protein synthesis machinery.
-
Precursor-Directed Biosynthesis: This method involves feeding the fluorinated amino acid to an organism that produces the target protein.[9] The cellular machinery incorporates the FAA in place of its natural counterpart.
-
Auxotrophic Strains: To enhance incorporation efficiency, auxotrophic strains of bacteria (e.g., E. coli) that cannot synthesize a specific natural amino acid are used.[9] When the growth medium is depleted of the natural amino acid and supplemented with the fluorinated analog, the cells are forced to incorporate the FAA into newly synthesized proteins.[9]
Caption: Workflow for incorporating a fluorinated amino acid into a protein using an auxotrophic bacterial strain.
The Impact of FAAs on Molecular Structure and Function
The true power of FAAs lies in their ability to precisely "tailor" the properties of peptides and proteins.[9]
Conformational Control: The Case of Fluoroprolines
Fluorine's stereoelectronic effects can be exploited to control the conformation of individual amino acid residues, peptides, and even entire proteins.[9] This is most notably demonstrated with fluorinated proline analogs.[9] The proline ring can adopt two distinct puckered conformations (Cγ-endo and Cγ-exo), and the preceding X-Pro peptide bond can exist as either cis or trans isomers.[16]
The introduction of an electronegative fluorine atom at the 4-position of the proline ring powerfully influences these equilibria.[12]
-
(2S, 4R)-4-fluoroproline (Flp) strongly favors the Cγ-exo pucker and stabilizes the trans conformation of the peptide bond. This has been shown to be stabilizing in the Yaa position of the collagen triple helix.[12]
-
(2S, 4S)-4-fluoroproline (flp) favors the Cγ-endo pucker and stabilizes the cis conformation. It is stabilizing in the Xaa position of collagen.[12]
This ability to enforce a specific local geometry allows researchers to stabilize desired secondary structures, such as β-turns or collagen helices, thereby enhancing biological activity or stability.[12]
Enhancing Stability and Hydrophobicity
Incorporating highly fluorinated analogs of hydrophobic amino acids (e.g., hexafluoroleucine) can significantly enhance the thermal and chemical stability of proteins.[17][18] This "fluorous effect" arises from the unique properties of fluorocarbons, which tend to segregate from both aqueous and hydrocarbon environments.[12][18] This can strengthen the hydrophobic core of a protein, making it more resistant to denaturation.[17][18] For example, substituting leucine with hexafluoroleucine was found to enhance the overall thermostability of helical proteins, even though it decreased the intrinsic helix propensity of the individual residue.[12]
Improving Pharmacokinetic Properties
As discussed, fluorination can dramatically improve a drug's pharmacokinetic (PK) profile.[3][9]
-
Increased Bioavailability: By blocking metabolism, fluorination can prevent first-pass degradation in the liver, leading to higher oral bioavailability.[9] For example, fluorination of an amino acid side chain can confer resistance to P450 metabolism, leading to enhanced bioavailability.[9]
-
Improved Permeability: Tuning lipophilicity with fluorine can optimize a drug's ability to cross cellular membranes, which is critical for absorption and distribution to the target tissue.[3][4]
-
Longer Half-Life: Enhanced metabolic stability directly translates to a longer circulation time in the body, potentially allowing for less frequent dosing.[12]
Analytical Applications: ¹⁹F NMR Spectroscopy
Fluorine offers a powerful analytical handle for studying biomolecules. The fluorine-19 (¹⁹F) nucleus is 100% naturally abundant, has a spin of ½, and its NMR signal is highly sensitive to the local chemical environment.[1][19]
Since biology is essentially devoid of fluorine, ¹⁹F NMR provides a background-free window to observe the fluorinated molecule.[19][20] This technique is invaluable for:
-
Confirming Incorporation: Detecting the presence and number of incorporated FAAs.
-
Studying Protein Folding: In a denatured protein, all identical FAAs will have similar NMR signals. Upon folding, each FAA experiences a unique local environment, causing the signals to disperse over a wide chemical shift range, providing a fingerprint of the folded state.[19][21]
-
Detecting Ligand Binding: When a drug binds to a fluorinated protein target, the local environment of nearby FAAs changes, resulting in a shift in their ¹⁹F NMR signals. This can be used to confirm binding and study interaction dynamics.[20][21]
-
In-Cell NMR: The lack of background signal makes ¹⁹F NMR particularly powerful for studying protein structure and interactions directly inside living cells, an environment inaccessible to many other high-resolution techniques.[20]
Case Studies: FDA-Approved Drugs
The success of incorporating fluorine and amino acid motifs is evident in the growing number of FDA-approved drugs.[22][23] While not all contain a formal "fluorinated amino acid," many combine these two critical components to achieve their therapeutic effect.
-
Sitagliptin (Januvia): A drug for type 2 diabetes, sitagliptin contains a trifluorophenyl group and a β-amino acid derivative. The fluorination is critical for its potency and pharmacokinetic profile.
-
Sotorasib (Lumakras): Approved for treating non-small cell lung cancer, sotorasib features a fluoro- and acryloyl-substituted amino acid derivative that allows it to covalently and irreversibly bind to its target, the KRASG12C mutant protein.[22]
-
Avacopan (Tavneos): Used to treat ANCA-associated vasculitis, this drug contains both a fluorine atom and a trifluoromethyl group on different aromatic rings, which are crucial for its high inhibitory potency against the C5a receptor compared to its non-fluorinated counterparts.[22]
-
Cabotegravir (Vocabria): An HIV-1 integrase inhibitor, this drug's difluorobenzyl group enhances its potency compared to mono-fluoro analogs.[22]
These examples highlight the real-world impact of strategic fluorination in developing effective and durable therapeutics.[22][24][25]
Conclusion and Future Perspectives
Fluorinated amino acids are no longer niche laboratory curiosities but are now integral tools in the drug discovery arsenal.[14][26] Their ability to fine-tune nearly every critical property of a drug candidate—from metabolic stability and bioavailability to conformational preference and target affinity—is unparalleled.[3][27] Advances in synthetic chemistry are making a wider and more complex array of FAAs accessible, including constrained bicyclic derivatives that can increase 3D dimensionality.[10][26] Simultaneously, progress in chemoenzymatic and biosynthetic methods promises more efficient and scalable production routes.[28][29][30]
As our understanding of the subtle interplay between fluorination and biological systems deepens, the rational design of therapeutics incorporating FAAs will become even more precise. The "fluorine effect" will continue to be a key strategy for transforming promising lead compounds into successful clinical candidates, heralding a new era of engineered therapeutics with enhanced efficacy and safety profiles.
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The Strategic Incorporation of Fluorine in Peptide and Protein Engineering: A Technical Guide
Abstract
The deliberate introduction of fluorine into peptide and protein structures represents a paradigm shift in the field of biochemical engineering and drug development. This guide provides an in-depth technical exploration of the multifaceted roles of fluorine, moving beyond its traditional perception as a simple bioisostere. We will dissect the fundamental physicochemical principles that govern the behavior of fluorinated amino acids and elucidate how these properties can be strategically harnessed to modulate peptide conformation, enhance thermal and metabolic stability, and refine molecular interactions for therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorine to engineer next-generation biologics with superior performance characteristics.
The Unique Physicochemical Profile of Fluorine: More Than a Hydrogen Mimic
Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool in molecular design. Its small van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to be sterically conservative when replacing hydrogen in amino acid side chains. However, the profound electronic consequences of this substitution are what truly set fluorine apart.
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, contributing to the enhanced thermal and metabolic stability of fluorinated molecules.[1] This high bond strength and the low polarizability of fluorine render it resistant to enzymatic degradation, a critical advantage in peptide-based therapeutics that often suffer from rapid proteolysis.[2][3][4]
Furthermore, the extreme polarity of the C-F bond can induce significant changes in the local electronic environment of a peptide, influencing non-covalent interactions such as hydrogen bonding and dipole-dipole interactions.[5][6] This allows for the fine-tuning of molecular conformation and binding affinities. The introduction of multiple fluorine atoms can create "fluorous" domains that exhibit unique phase behaviors, promoting self-association and influencing protein quaternary structure.[7]
Engineering Stability: The "Fluorous Effect" in Action
A primary driver for incorporating fluorine into peptides and proteins is the significant enhancement of their stability. This "fluoro-stabilization effect" is a multifactorial phenomenon arising from the unique properties of fluorinated amino acids.[8]
Enhancing Thermal Stability
The substitution of hydrogen with fluorine in the hydrophobic core of a protein can dramatically increase its melting temperature (Tm). This is attributed to the increased hydrophobicity of fluorinated side chains, which strengthens the hydrophobic effect—the primary driving force for protein folding.[7] For instance, the global substitution of leucine with 5,5,5-trifluoroleucine (Tfl) in the hydrophobic core of the GCN4 coiled-coil resulted in a remarkable increase in thermal stability (ΔTm = 13 °C).[5]
Bolstering Metabolic Resistance
Peptide-based drugs are often limited by their susceptibility to proteolytic degradation. The strategic placement of fluorinated amino acids near cleavage sites can sterically and electronically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[2][9] Studies on fluorinated analogs of Glucagon-like peptide-1 (GLP-1) have demonstrated significantly increased resistance to dipeptidyl peptidase-IV (DPP-IV) cleavage, a key enzyme in its degradation pathway.[3][10]
Table 1: Impact of Fluorination on Peptide and Protein Stability
| Protein/Peptide System | Fluorinated Amino Acid | Position of Incorporation | Observed Effect | Reference |
| GCN4 Coiled-Coil | 5,5,5-Trifluoroleucine (Tfl) | Hydrophobic Core | ΔTm = +13 °C | [5] |
| Collagen Triple Helix | (4R)-Fluoroproline | Yaa position in Xaa-Yaa-Gly | Increased thermostability | [6] |
| Glucagon-like Peptide-1 (GLP-1) | Hexafluoroleucine | Various positions | Increased resistance to DPP-IV | [3][10] |
| Model Peptides | Various fluorinated amino acids | Near cleavage sites | Increased stability in human plasma | [2] |
Modulating Conformation and Molecular Recognition
The introduction of fluorine can exert precise control over the conformational preferences of amino acid side chains and the overall secondary and tertiary structure of a peptide or protein.[6][11] This conformational control is a powerful tool for optimizing binding affinity and specificity for biological targets.
Influencing Secondary Structure Propensity
While highly fluorinated amino acids are generally more hydrophobic, their impact on secondary structure propensity is context-dependent.[8] For instance, studies have shown that highly fluorinated leucines have a lower α-helix propensity compared to their hydrocarbon counterparts, while exhibiting a higher propensity for β-sheet formation.[8] This suggests that fluorinated amino acids can be strategically employed to stabilize specific secondary structural motifs.
Engineering Binding Affinity and Specificity
The electronic effects of fluorine can significantly alter the non-covalent interactions at the heart of molecular recognition. The introduction of a C-F bond can modulate pKa values, alter hydrogen bond donor/acceptor capabilities, and create favorable dipole-dipole or multipolar interactions with a target receptor.[12][13] This allows for the rational design of peptides with enhanced binding affinity and selectivity. For example, the incorporation of 4-fluorophenylalanine has been shown to increase the inhibitory activity of a peptide against chymotrypsin by 15-fold compared to the non-fluorinated analog.[14]
Figure 1: A diagram illustrating how the incorporation of a fluorinated amino acid into a peptide can modulate various non-covalent interactions within a receptor binding pocket, leading to enhanced affinity and specificity.
Experimental Workflows: Incorporating Fluorinated Amino Acids
The successful integration of fluorinated amino acids into peptides and proteins relies on robust synthetic and biosynthetic methodologies. The choice of method depends on the desired scale of production, the specific fluorinated amino acid, and the complexity of the target molecule.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a cornerstone technique for the chemical synthesis of peptides, and it is well-suited for the incorporation of a wide variety of commercially available or custom-synthesized fluorinated amino acids.[11][15][16] The standard Fmoc/tBu strategy is generally applicable, although some considerations are necessary.
Protocol: Fmoc-SPPS of a Peptide Containing 2-Fluorophenylalanine
-
Resin Swelling: Swell the appropriate solid support (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, followed by a second treatment for 15-20 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., Fmoc-2-F-Phe-OH) and a coupling reagent (e.g., HBTU/HOBt or HATU) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) to activate the carboxylic acid.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling step, deprotect the N-terminal Fmoc group. Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Note: The electronegativity of fluorine can sometimes reduce the reactivity of the amino group, potentially requiring longer coupling times or more potent coupling reagents.[17]
Biosynthetic Incorporation
For the production of larger proteins, biosynthetic methods offer a powerful alternative to chemical synthesis.[18][19][20][21] These techniques involve the expression of the target protein in a host organism (typically E. coli) that is engineered or manipulated to incorporate non-canonical amino acids.
Protocol: Biosynthetic Incorporation of 3-Fluoro-Tyrosine in E. coli
-
Host Strain and Plasmid: Use an E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid encoding the protein of interest under the control of an inducible promoter (e.g., T7).
-
Culture Growth: Grow the cells in a minimal medium to an OD600 of 0.6-0.8.
-
Inhibition of Aromatic Amino Acid Synthesis: Add glyphosate to the culture medium to inhibit the shikimate pathway, thereby blocking the endogenous synthesis of aromatic amino acids.[19]
-
Supplementation with Amino Acids: Supplement the medium with the desired fluorinated amino acid (e.g., 3-fluoro-L-tyrosine) along with the other two aromatic amino acids (phenylalanine and tryptophan) to ensure cell viability and protein synthesis.[19]
-
Induction of Protein Expression: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture.
-
Incubation: Continue to incubate the culture at a reduced temperature (e.g., 18-25 °C) for several hours to overnight to allow for protein expression and folding.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation and lyse them to release the cellular contents.
-
Protein Purification: Purify the fluorinated protein from the cell lysate using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).
-
Verification of Incorporation: Confirm the incorporation of the fluorinated amino acid using mass spectrometry.
Figure 2: A flowchart comparing the key stages of incorporating fluorinated amino acids via chemical synthesis (Solid-Phase Peptide Synthesis) and biosynthetic methods.
Applications in Drug Discovery and as Biophysical Probes
The unique properties of fluorinated peptides and proteins have led to their application in various areas of biomedical research and drug development.[12][22][23]
Therapeutic Peptides with Enhanced Pharmacokinetics
As previously discussed, fluorination is a key strategy for improving the metabolic stability and bioavailability of peptide therapeutics.[4] This has been successfully applied to a range of peptide hormones and antimicrobial peptides, leading to drug candidates with improved pharmacokinetic profiles.[3][24]
19F NMR Spectroscopy for Structural Biology
Fluorine's nuclear magnetic resonance (NMR) properties make it an excellent probe for studying protein structure, dynamics, and interactions.[19][25][26] The 19F nucleus has a spin of 1/2, 100% natural abundance, and a large chemical shift dispersion, making it highly sensitive to its local environment.[19][26] Since fluorine is virtually absent in biological systems, 19F NMR spectra of fluorinated proteins are free from background signals.[18][27] This allows for the study of protein folding, ligand binding, and conformational changes with high precision, even in complex biological environments like the inside of a cell ("in-cell NMR").[18][27]
Future Outlook and Conclusion
The strategic incorporation of fluorine into peptides and proteins has emerged as a robust and versatile tool for engineering biomolecules with tailored properties. From enhancing stability and bioavailability to providing sensitive probes for structural biology, the applications of fluorinated amino acids are continually expanding.[1][28][29] As our understanding of the subtle interplay between fluorine's electronic properties and the complex environment of a folded protein deepens, so too will our ability to rationally design next-generation therapeutics and research tools. The continued development of novel fluorinated amino acids and more efficient incorporation methods will undoubtedly fuel further innovation in this exciting field.[12][13]
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An In-depth Technical Guide to the Physicochemical Properties of Gem-Difluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Advantage of Gem-Difluorination in Drug Discovery
The selective incorporation of fluorine into bioactive molecules is a well-established and powerful strategy in modern drug design, aimed at enhancing properties such as metabolic stability, binding affinity, and bioavailability.[1] Among the various fluorination tactics, the introduction of a gem-difluoromethylene (CF2) group into amino acids creates a unique class of building blocks with profound and often non-intuitive effects on their physicochemical properties. These gem-difluorinated amino acids are not merely isosteric replacements for their hydrocarbon counterparts; they are powerful tools that allow for the fine-tuning of molecular characteristics critical for therapeutic success.[2][3]
The tactical introduction of a CF2 group can dramatically alter acidity, lipophilicity, and local conformation, providing a sophisticated method for addressing common challenges in drug development, from poor membrane permeability to rapid metabolic degradation.[4][5] This guide serves as an in-depth technical resource for researchers and drug development professionals, providing a comprehensive overview of the core physicochemical properties of gem-difluorinated amino acids. It moves beyond simple descriptions to explain the underlying causality, offering field-proven insights and detailed experimental protocols to empower the rational design of next-generation therapeutics.
Section 1: The Electronic and Conformational Underpinnings of the CF2 Group
The unique behavior of gem-difluorinated amino acids stems from the fundamental electronic properties of the fluorine atom. Understanding these principles is critical to predicting and harnessing their effects.
The Powerful Inductive Effect
Fluorine is the most electronegative element, and the presence of two fluorine atoms on the same carbon creates a potent electron-withdrawing effect. This strong inductive effect, transmitted through sigma bonds, significantly lowers the electron density of adjacent atoms. This is the primary driver behind the modulation of the acidity (pKa) of nearby functional groups, a topic explored in detail in Section 2.[5][6]
Stereoelectronic Interactions: The Gauche Effect
Beyond simple induction, the CF2 group exerts profound influence through stereoelectronic interactions. A key phenomenon is the "gauche effect," where the preferred dihedral angle between two electron-withdrawing groups (like C-F bonds) and adjacent bonds is approximately 60° (gauche) rather than the sterically favored 180° (anti).[7][8][9] This preference is attributed to stabilizing hyperconjugative interactions, such as σC-H → σ*C-F, where electron density is donated from a neighboring C-H bonding orbital into the antibonding orbital of the C-F bond.[7] This effect can enforce specific torsional arrangements within the amino acid side chain or backbone, pre-organizing the molecule into a desired conformation for target binding.[10][11]
Section 2: Modulating Acidity (pKa) of Amino and Carboxyl Groups
The most predictable and dramatic consequence of gem-difluorination is the alteration of the acid-base properties of the amino acid.
The Inductive Effect on Amine Basicity
The strong electron-withdrawing CF2 group significantly reduces the electron density on a nearby nitrogen atom, making its lone pair less available for protonation. This results in a substantial decrease in the basicity of the amine, which is quantified as a lowering of its pKa value.[12] For instance, introducing a CF2 group adjacent to an amino group can lower its pKa by several units, often shifting it from a protonated state at physiological pH (7.4) to a neutral or partially protonated state.[12][13] This is a critical tool for improving bioavailability, as reducing the overall positive charge of a molecule can enhance its ability to cross cell membranes.[12]
Data Focus: Comparative pKa Values
| Compound Type | Non-Fluorinated pKa (approx.) | gem-Difluorinated pKa (approx.) | ΔpKa | Reference |
| Primary Amine (β-position) | 10.5 - 11.0 | 9.0 - 9.5 | -1.5 to -2.0 | [6][13] |
| Primary Amine (γ-position) | 10.5 - 11.0 | 6.8 - 7.7 | -3.0 to -4.0 | [13][14] |
| Carboxylic Acid (α-position) | 4.5 - 5.0 | 4.2 - 4.5 | -0.3 to -0.5 | [6][15] |
Note: The magnitude of the pKa shift is highly dependent on the distance between the CF2 group and the ionizable center.[16]
Experimental Workflow: Potentiometric Titration for pKa Determination
Potentiometric titration remains a robust and accurate method for determining the pKa of ionizable groups.[17] The process involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.
-
Preparation: A precise concentration of the gem-difluorinated amino acid is dissolved in degassed, deionized water. A co-solvent (e.g., methanol) may be necessary for compounds with low aqueous solubility.
-
Calibration: The pH meter is meticulously calibrated using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of HCl or NaOH, added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
-
Analysis: The resulting data is plotted as pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, corresponding to the pH at which 50% of the functional group has been titrated.[17]
Section 3: The Complex Effects on Lipophilicity (LogP/LogD)
While fluorination is often associated with increased lipophilicity, the effect of a gem-difluoro group is nuanced and context-dependent.[6] It can either increase or decrease the octanol-water partition coefficient (LogP) or distribution coefficient (LogD).[13][18]
Beyond Simple Hydrophobicity
The net effect on lipophilicity is a balance of competing factors:
-
Increased Lipophilicity: The CF2 group is larger and less polarizable than a CH2 group, which can reduce favorable interactions with water and increase lipophilicity.[13]
-
Decreased Lipophilicity: The strong C-F bond dipoles can polarize adjacent C-H bonds through inductive effects. This can create local dipoles that increase interactions with the aqueous phase, thereby decreasing lipophilicity. The overall molecular conformation, which can be altered by gem-difluorination, also plays a crucial role.[6][13]
The distance and spatial orientation of the CF2 group relative to other polar functional groups are key determinants of the final LogP value.[14]
Data Focus: Comparative LogP Values
| Compound Class | Position of CF2 | ΔLogP (vs. non-fluorinated) | Reference |
| Bicyclic Amine | β to Amine | +0.13 (average) | [13] |
| Bicyclic Amine | γ to Amine | -0.22 (average) | [13] |
| Bicyclic Amine | δ to Amine | -0.66 (average) | [13] |
| Macrocycle | N/A | Minimal Change | [10] |
Experimental Protocols for Lipophilicity Measurement
The shake-flask method is the traditional and most reliable technique for LogP/LogD determination.[19][20][21]
-
Phase Preparation: Equal volumes of 1-octanol and an aqueous buffer (typically phosphate-buffered saline at pH 7.4 for LogD) are mixed and allowed to pre-saturate for 24 hours.[20]
-
Compound Addition: A stock solution of the test compound is added to the two-phase system.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[21]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: A precise aliquot is taken from each phase, and the concentration of the compound is determined using an appropriate analytical method, such as HPLC-UV.[22]
-
Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[22]
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid, automated alternative for estimating LogP, which is particularly useful in early discovery.[19][23][24] The method is based on the correlation between a compound's retention time on a hydrophobic (e.g., C18) stationary phase and its known LogP value.[25]
-
System Setup: An HPLC system with a C18 column is used. The mobile phase is typically a gradient of an organic solvent (e.g., acetonitrile or methanol) and water.[14][19]
-
Calibration: A set of standard compounds with well-documented LogP values is injected, and their retention times (tR) are recorded.[23]
-
Standard Curve: A calibration curve is generated by plotting the known LogP values of the standards against their measured retention times (or derived capacity factors, k).[23]
-
Sample Analysis: The gem-difluorinated amino acid is injected under the same chromatographic conditions, and its retention time is measured.
-
LogP Estimation: The LogP of the test compound is then interpolated from the calibration curve using its retention time.
Section 4: Impact on Peptide and Protein Structure
Incorporating gem-difluorinated amino acids into peptides can profoundly influence their structure and, consequently, their biological activity.[4][26]
Local Conformational Constraints
As discussed in Section 1.2, the stereoelectronic demands of the CF2 group can restrict the rotational freedom around single bonds in the amino acid side chain. This pre-organization can lower the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[10]
Case Study: Altering Macrocycle Conformation
A compelling example of conformational control was demonstrated in a macrocyclic system. The introduction of a gem-difluorinated group induced a significant population of a cis-amide bond conformation, which was only a minor species in the non-fluorinated analogue.[10][27] The fluorinated macrocycle was found to exist in a 4:1 equilibrium of trans to cis amide conformers on the NMR timescale, whereas the parent compound favored a single trans conformation.[10] This shift is attributed to the stereoelectronic preference of the difluoroalkoxy system, which encourages an out-of-plane geometry that is accommodated within the macrocycle by the formation of a cis amide bond.[10][11] This demonstrates that gem-difluorination can be a powerful tool to modulate the conformational landscape of complex molecules.
Section 5: Enhancing Metabolic Stability
A primary motivation for using gem-difluorinated amino acids in drug design is to improve metabolic stability.[5]
Blocking Sites of Metabolic Attack
The CF2 group is chemically inert to many common metabolic pathways, particularly oxidation by cytochrome P450 (CYP) enzymes.[28] By placing a CF2 group at a position susceptible to metabolic oxidation (e.g., a benzylic carbon), that metabolic pathway can be effectively blocked.[12] This can significantly increase the half-life and oral bioavailability of a drug candidate.[12]
Resistance to Proteolysis
Peptides are often susceptible to rapid degradation by proteases in vivo.[28][29] The incorporation of unnatural amino acids, including gem-difluorinated variants, can enhance stability. The conformational constraints imposed by the CF2 group can alter the peptide backbone in a way that it is no longer recognized or efficiently cleaved by proteolytic enzymes.[29]
Experimental Workflow: In Vitro Metabolic Stability Assay
This assay is a standard in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screen to assess a compound's susceptibility to metabolism, typically by liver enzymes.
-
Incubation: The test compound (typically at 1 µM) is incubated with liver microsomes (a source of CYP enzymes) in a phosphate buffer at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding a cofactor, NADPH.
-
Time Points: Aliquots are removed from the reaction at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Sample Processing: The samples are centrifuged, and the supernatant, containing the remaining compound, is collected.
-
Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.
-
Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).
Conclusion: A Summary of Key Principles and Future Outlook
Gem-difluorinated amino acids are sophisticated chemical tools that offer far more than simple isosteric replacement. Their strategic application allows for the precise modulation of key physicochemical properties:
-
pKa: Predictably lowered due to strong inductive effects, enabling control over the ionization state at physiological pH.
-
Lipophilicity: Complex, context-dependent effects that can be tuned to either increase or decrease LogP.
-
Conformation: Enforced through stereoelectronic interactions like the gauche effect, allowing for the pre-organization of molecules.
-
Metabolic Stability: Enhanced by sterically blocking sites of oxidation and altering peptide conformations to resist proteolysis.
As drug discovery continues to tackle increasingly complex biological targets, the ability to fine-tune molecular properties with such precision is invaluable. Gem-difluorinated amino acids provide a robust platform for this purpose, and a deep understanding of their behavior, grounded in the principles and experimental methodologies outlined in this guide, will continue to empower the design of safer and more effective medicines.
References
- Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central.
- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PubMed Central.
- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
- Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Site-selective S-gem-difluoroallylation of unprotected peptides with 3,3-difluoroallyl sulfonium salts. PubMed Central.
- Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.
- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
- Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.
- Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery.
- Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv | Cambridge Open Engage.
- Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chrom
- (A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines...
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- Interlaboratory study of log P determination by shake-flask and potentiometric methods. Europe PMC.
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- HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC.
- Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis.
- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva-portal.org.
- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI.
- LogP/D. Cambridge MedChem Consulting.
- The fluorine gauche effect in 1,2-difluoroethane and the related anomeric effect.
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- Fast Determination of Lipophilicity by HPLC.
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3-Amino-2,2-difluoropropanoic acid structural analogs
An In-depth Technical Guide to the Structural Analogs of 3-Amino-2,2-difluoropropanoic Acid
Authored by: Gemini, Senior Application Scientist
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3] The gem-difluoromethylene (CF₂) group, in particular, serves as a unique bioisostere that can profoundly influence a molecule's pKa, lipophilicity, conformational preference, and metabolic stability.[4][5] This guide provides a comprehensive technical overview of this compound, a valuable fluorinated β-amino acid, and its structural analogs. We will delve into the rationale behind analog design, prevalent synthetic strategies, the profound impact of gem-difluorination on molecular properties, and the application of these compounds in drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of these fluorinated building blocks.
The Core Moiety: Understanding this compound
This compound is a non-proteinogenic β-amino acid distinguished by a gem-difluoro group at the α-position relative to the carboxylate. This structural feature is not merely an isosteric replacement for a methylene group; it imparts a distinct electronic character that significantly alters the molecule's behavior. The high electronegativity of the two fluorine atoms creates a strong dipole and exerts a powerful electron-withdrawing inductive effect.
This has several immediate consequences:
-
Acidity and Basicity: The pKa of the neighboring carboxylic acid group is lowered, making it more acidic than its non-fluorinated counterpart (β-alanine). Conversely, the basicity of the distal amino group is reduced. This modulation of pKa can be critical for optimizing drug-receptor interactions and cellular permeability.[6][7]
-
Conformational Constraint: The gem-difluoro group can influence the conformational preferences of the carbon backbone, which can be advantageous in designing molecules that fit precisely into a biological target's binding site.[8][9]
-
Metabolic Stability: The C-F bond is exceptionally strong. The presence of the CF₂ group can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[4][5][10]
Table 1: Comparative Physicochemical Properties
| Property | β-Alanine (Non-fluorinated) | This compound | Rationale for Change |
| pKa (Carboxyl) | ~3.6 | < 3.0 (Estimated) | Strong inductive electron withdrawal by fluorine atoms stabilizes the carboxylate anion.[6] |
| pKa (Amino) | ~10.2 | ~8.5-9.0 (Estimated) | Inductive effect reduces the electron density on the nitrogen, making it less basic.[6][7] |
| LogP | -2.86 | -1.5 to -2.0 (Estimated) | Fluorine increases lipophilicity, but the effect is complex and modulated by intramolecular interactions.[6][7] |
| Metabolic Stability | Susceptible to metabolism | Generally enhanced | The CF₂ group blocks potential sites of enzymatic oxidation.[5] |
Rationale and Strategies for Analog Development
The development of structural analogs of this compound is driven by the need to fine-tune its properties for specific therapeutic applications. The core scaffold provides a robust starting point, while modifications allow for a systematic exploration of the structure-activity relationship (SAR).
Core Directive in Analog Design:
The primary goal is to synthesize derivatives that retain the beneficial properties of the gem-difluoro group while introducing new functionalities to optimize:
-
Target Affinity and Selectivity: Modifying substituents to enhance binding to the desired biological target.
-
Pharmacokinetic Profile (ADME): Improving Absorption, Distribution, Metabolism, and Excretion by altering properties like solubility, lipophilicity, and protein binding.
-
Reduced Off-Target Effects: Designing analogs that fit more selectively into the target protein, minimizing interactions with other proteins.
-
Peptidomimetic Integration: Using the scaffold to create peptides with enhanced proteolytic stability and controlled secondary structures.[8][11]
The logical relationship between the core structure and its potential modifications is illustrated below.
Caption: Logical map for analog design of this compound.
Synthetic Pathways to Analogs
The synthesis of α,α-difluoro-β-amino acids and their derivatives can be broadly categorized into two main approaches: the late-stage fluorination of existing β-amino acid frameworks or, more commonly, the use of pre-fluorinated building blocks.[8][11][12]
Key Synthetic Strategies:
-
Reformatsky-Type Reactions: This is a dominant method for creating the α,α-difluoro ester functionality. It typically involves the reaction of an imine with a zinc enolate generated from an α,α-difluoro-α-halo ester (e.g., ethyl bromodifluoroacetate).[9]
-
Mannich-Type Reactions: These reactions involve the condensation of an enolizable component with an imine, and fluorinated variants are used to construct the desired backbone.[8]
-
Michael Additions: The conjugate addition of amines to α,β-unsaturated compounds containing a gem-difluoro group is another effective strategy.[8]
-
Ring-Opening of Fluorinated Intermediates: Fluorinated β-lactams or aziridines can serve as valuable synthetic intermediates, which undergo facile ring-opening to yield the corresponding β-amino acids.[8][11][12]
The general workflow for synthesizing and characterizing a new analog is depicted below.
Caption: General workflow for analog synthesis, characterization, and evaluation.
Experimental Protocol: Synthesis of an N-Substituted Analog via Reductive Amination
This protocol describes a representative, self-validating procedure for synthesizing an N-aryl substituted analog of ethyl 3-amino-2,2-difluoropropanoate. The success of each step validates the previous one.
Objective: To synthesize Ethyl 3-((4-methoxyphenyl)amino)-2,2-difluoropropanoate.
Pillar 1: Expertise & Causality Reductive amination is chosen for its versatility and generally high yields. It involves two key stages: the formation of an imine intermediate from an amine and an aldehyde, followed by its in-situ reduction to the corresponding amine. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) is crucial as it is selective for the imine in the presence of the aldehyde, minimizing side reactions. Dichloroethane (DCE) is an excellent solvent as it is aprotic and effectively solubilizes the reactants and intermediates.
Pillar 2: Self-Validating System
-
Step 1 Validation: The initial reaction mixture should change in appearance (often becoming cloudy) as the imine forms. This can be monitored by Thin Layer Chromatography (TLC), where the starting aldehyde spot diminishes and a new, higher Rf spot for the imine appears.
-
Step 2 Validation: Upon addition of the reducing agent, the reaction should proceed to completion. TLC analysis will show the disappearance of the imine spot and the appearance of the final product spot.
-
Final Validation: Successful purification via column chromatography and subsequent characterization by NMR and Mass Spectrometry confirm the identity and purity of the final product, validating the entire workflow.
Methodology:
Materials:
-
Ethyl 3-oxo-2,2-difluoropropanoate (1 equivalent)
-
p-Anisidine (1.1 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Acetic Acid (catalytic, ~5 mol%)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DCE.
-
Add ethyl 3-oxo-2,2-difluoropropanoate (1 eq) and p-anisidine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1 hour. Monitor the formation of the imine by TLC.
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-18 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 5% to 20% Ethyl Acetate in Hexanes) to yield the pure product.
Applications in Drug Discovery and Medicinal Chemistry
The unique properties conferred by the gem-difluoro group make these analogs valuable in various therapeutic areas.
-
Enzyme Inhibition: The CF₂ group can act as a non-hydrolyzable mimic of a carbonyl or hydrated carbonyl group, making these analogs effective as enzyme inhibitors, particularly for proteases.[9]
-
Peptidomimetics: Incorporating α,α-difluoro-β-amino acids into peptides can enforce specific secondary structures (e.g., helices or turns) and dramatically increase their resistance to proteolytic degradation.[8][11] This is critical for developing peptide-based drugs with improved oral bioavailability and longer in vivo action.
-
Neuroactive Compounds: The ability to modulate pKa and lipophilicity allows for the design of analogs that can cross the blood-brain barrier and interact with central nervous system targets.[10]
-
Anticancer Agents: Fluorinated amino acids are components of various bioactive anticancer agents.[9] Analogs of this compound can be explored as building blocks for novel chemotherapeutics.
Conclusion and Future Outlook
The structural analogs of this compound represent a rich and versatile class of building blocks for modern drug discovery. The strategic placement of the gem-difluoromethylene group provides a scientifically sound method for enhancing metabolic stability, modulating physicochemical properties, and imposing conformational constraints.[5][7] The synthetic methodologies for accessing these compounds are well-established, allowing for the creation of diverse libraries for SAR studies. Future research will likely focus on developing more complex, conformationally rigid analogs, such as fluorinated cyclic β-amino acids, and their application in targeted therapies and the development of next-generation peptidomimetics.[11][13] The continued exploration of this chemical space promises to yield novel drug candidates with superior efficacy and pharmacokinetic profiles.
References
- Acena, J. L., Simon-Fuentes, A., & Fustero, S. (2010). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Current Organic Chemistry, 14(9), 928-949.
- Fustero, S., Acena, J. L., & Simon-Fuentes, A. (2010). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Bentham Science Publishers.
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. (Referenced in Enamine PDF).
- Qiu, X., & Qing, F. (2004). Synthesis of Fluorinated β-Amino Acids. Current Organic Chemistry, 8(10), 845-864.
- O'Hagan, D. (2011). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Journal of Fluorine Chemistry, 132(10), 795-805.
- ResearchGate. Synthesis of fluorinated cyclic β-amino acid derivatives by iodoxazolidinone formation as key step.
- Ma, J., et al. (2019). α,α-Difluorinated Allylsulfones: gem-Difluoroethylenyl Reagents for Synthesis of Fluorinated Chiral α-Quaternary Amino Acids. Organic Letters, 21(18), 7199-7203.
- Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
- Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.
- MySkinRecipes. This compound.
- Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
- Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed.
- Mykhailiuk, P. K. (2023). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(13), 5143.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]
- 4. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / [thieme-connect.com]
- 9. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound [myskinrecipes.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. benthamscience.com [benthamscience.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Efficient Coupling of Fmoc-3-Amino-2,2-difluoropropanoic Acid in Peptide Synthesis
Introduction: The Unique Role of Fluorinated Amino Acids in Drug Discovery
The strategic incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in modern medicinal chemistry and drug development. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the conformational preferences, metabolic stability, and binding affinity of peptides.[1] Fmoc-3-Amino-2,2-difluoropropanoic acid, a fluorinated β-amino acid, offers a unique building block for creating novel peptide-based therapeutics with potentially enhanced pharmacokinetic profiles.[1]
However, the gem-difluoro substitution on the β-carbon presents significant challenges during solid-phase peptide synthesis (SPPS), primarily due to steric hindrance and the electron-withdrawing nature of the fluorine atoms, which can deactivate the carboxyl group. This guide provides a comprehensive overview of the key considerations and detailed protocols for the efficient and reliable coupling of Fmoc-3-Amino-2,2-difluoropropanoic acid, empowering researchers to harness the full potential of this valuable building block.
The Challenge: Overcoming Steric Hindrance and Electronic Deactivation
The successful incorporation of Fmoc-3-Amino-2,2-difluoropropanoic acid into a growing peptide chain requires a nuanced understanding of the obstacles it presents. The gem-difluoro group at the Cβ position creates a sterically demanding environment, impeding the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide.[2] This steric clash can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and challenging purifications.
Furthermore, the strong electron-withdrawing effect of the two fluorine atoms reduces the nucleophilicity of the carboxylate anion, making its activation more difficult compared to non-fluorinated counterparts. Standard coupling conditions that are effective for proteinogenic amino acids may prove insufficient, necessitating the use of more potent coupling reagents and optimized reaction conditions to drive the reaction to completion.
Recommended Coupling Reagents: A Comparative Analysis
For sterically hindered and electronically deactivated amino acids like Fmoc-3-Amino-2,2-difluoropropanoic acid, the choice of coupling reagent is critical. Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone are often inadequate. More potent uronium/aminium or phosphonium salt-based reagents are highly recommended.[2]
| Coupling Reagent Class | Examples | Mechanism of Action & Key Advantages | Considerations for Fmoc-3-Amino-2,2-difluoropropanoic Acid |
| Uronium/Aminium Salts | HATU, HCTU, HBTU | Form highly reactive OAt or OBt active esters, leading to rapid coupling kinetics.[3] HATU is often considered one of the most efficient reagents for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[3] | Highly Recommended. The high reactivity of the active esters formed by these reagents is well-suited to overcome the steric and electronic challenges. HATU and HCTU are generally preferred over HBTU for particularly difficult couplings.[4][5] |
| Phosphonium Salts | PyBOP, PyAOP | Activate the carboxylic acid to form a reactive phosphonium ester. Generally associated with lower racemization levels compared to some uronium salts.[6][7] | Recommended. PyBOP is a robust and efficient coupling reagent that can be a good alternative to uronium salts, particularly when minimizing racemization is a primary concern.[6] |
Experimental Protocols: Best Practices for Efficient Coupling
The following protocols are designed as a starting point for the successful coupling of Fmoc-3-Amino-2,2-difluoropropanoic acid. Optimization of reagent equivalents, reaction times, and the potential need for double coupling should be considered based on the specific peptide sequence and the progress of the reaction, as monitored by a qualitative test such as the Kaiser test.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as the primary approach for coupling Fmoc-3-Amino-2,2-difluoropropanoic acid due to the high reactivity of HATU.
Materials:
-
Fmoc-3-Amino-2,2-difluoropropanoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Peptide-grade N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes. After swelling, perform the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF) to expose the N-terminal amine. Wash the resin thoroughly with DMF (3-5 times).
-
Activation of Fmoc-3-Amino-2,2-difluoropropanoic Acid: In a separate reaction vessel, dissolve Fmoc-3-Amino-2,2-difluoropropanoic acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Base Addition: Add DIPEA (6-10 equivalents) to the solution from step 2. Briefly vortex or agitate the mixture. A pre-activation time of 1-2 minutes is generally sufficient.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature.
-
Reaction Time and Monitoring: Allow the coupling reaction to proceed for 1-4 hours. The extended reaction time is recommended due to the steric hindrance of the amino acid. Monitor the reaction progress using the Kaiser test.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).
Workflow for HATU Coupling:
Caption: Workflow for a single coupling cycle using HATU.
Protocol 2: Robust Coupling using HCTU
HCTU is another highly efficient uronium salt that can be used for challenging couplings. It has been shown to be effective in rapid peptide synthesis.[4]
Materials:
-
Fmoc-3-Amino-2,2-difluoropropanoic acid
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Peptide-grade N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation: Follow the same resin swelling and Fmoc deprotection steps as in Protocol 1.
-
Activation and Coupling: In a single step, add a solution of Fmoc-3-Amino-2,2-difluoropropanoic acid (3-5 equivalents), HCTU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF to the deprotected resin.[8]
-
Reaction Time and Monitoring: Agitate the mixture at room temperature for 1-4 hours. Monitor the reaction for completion using the Kaiser test.
-
Washing: Upon a negative Kaiser test, drain the coupling solution and wash the resin as described in Protocol 1.
Protocol 3: Phosphonium-Based Coupling with PyBOP
PyBOP is a reliable phosphonium-based reagent that is known for its efficiency and for minimizing racemization.[6]
Materials:
-
Fmoc-3-Amino-2,2-difluoropropanoic acid
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Peptide-grade N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell and deprotect the resin as outlined in Protocol 1.
-
Activation of Amino Acid: In a separate vessel, dissolve Fmoc-3-Amino-2,2-difluoropropanoic acid (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to this solution and mix briefly.[6]
-
Coupling: Immediately transfer the activated amino acid solution to the resin.
-
Reaction Time and Monitoring: Allow the reaction to proceed for 30 minutes to 2 hours, with agitation at room temperature.[6] Monitor for completion with the Kaiser test.
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF and DCM.
Troubleshooting and Optimization
Incomplete coupling is the most common issue when working with sterically hindered amino acids. The following strategies can be employed to improve coupling efficiency:
-
Double Coupling: If the Kaiser test remains positive after the initial coupling, a second coupling is highly recommended. After the first coupling, wash the resin with DMF and then repeat the coupling step with a fresh solution of activated Fmoc-3-Amino-2,2-difluoropropanoic acid.[2]
-
Increased Reagent Equivalents: For particularly difficult sequences, increasing the equivalents of the amino acid and coupling reagent to 5-fold or higher may be beneficial.
-
Extended Coupling Time: While the protocols suggest 1-4 hours, overnight coupling at room temperature can sometimes be necessary to drive the reaction to completion.
-
Solvent Choice: While DMF is the standard solvent, for sequences prone to aggregation, using N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/NMP/DCM may improve solvation and coupling efficiency.
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting incomplete couplings.
Potential Side Reactions: Racemization
The electron-withdrawing nature of the gem-difluoro group could potentially increase the acidity of the α-proton, making the activated amino acid more susceptible to racemization, especially with prolonged activation times or in the presence of a strong base. While uronium and phosphonium reagents are generally effective at suppressing racemization, it is a critical parameter to consider, particularly in the synthesis of peptides intended for therapeutic applications.[9][10]
Strategies to Minimize Racemization:
-
Avoid Prolonged Pre-activation: Add the activated amino acid solution to the resin immediately after the addition of the base.
-
Choice of Base: While DIPEA is commonly used, for sequences highly prone to racemization, a weaker base such as 2,4,6-collidine may be considered.[11]
-
Use of Additives: When using carbodiimide-based coupling, the addition of HOBt or, more effectively, OxymaPure is essential to suppress racemization.[10]
Characterization of Peptides Containing 3-Amino-2,2-difluoropropanoic Acid
The successful synthesis and purity of the final peptide should be confirmed by standard analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the correct molecular weight of the peptide. The presence of deletion sequences resulting from incomplete coupling will be readily apparent.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of the crude peptide and for its purification. The incorporation of the fluorinated residue may alter the retention time of the peptide compared to its non-fluorinated analog.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization, 1D and 2D NMR spectroscopy can be employed. The fluorine atoms will give rise to characteristic signals in the 19F NMR spectrum, and 1H-19F couplings may be observed in the 1H NMR spectrum, providing valuable structural information.
Conclusion
The successful incorporation of Fmoc-3-Amino-2,2-difluoropropanoic acid into synthetic peptides requires a departure from standard coupling protocols. By employing high-potency coupling reagents such as HATU, HCTU, or PyBOP, and by optimizing reaction conditions to account for the steric and electronic challenges posed by this unique amino acid, researchers can effectively synthesize novel fluorinated peptides. Careful monitoring of the coupling reaction and the implementation of troubleshooting strategies like double coupling are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to equip scientists with the necessary tools to confidently and successfully utilize Fmoc-3-Amino-2,2-difluoropropanoic acid in their pursuit of innovative peptide-based therapeutics and research tools.
References
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Nowick Laboratory, UC Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Fields, G. B. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, CHAPTER: Unit-18.1.
- AAPPTec. (2007). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Lokey Lab Protocols. (2017). Fmoc.
- Carpino, L. A., et al. (2003). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 9(4), 242-246.
- Aapptec. (n.d.). Coupling Reagents.
- Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15.
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- Fields, G. B., et al. (2002). Introduction to Peptide Synthesis. In Current Protocols in Protein Science.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Góngora-Benítez, M., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(31), 3043-3047.
- Reddit. (2024). HATU coupling - what's the best order?
- AAPPTec. (n.d.). Overview of Custom Peptide Synthesis.
- Carpino, L. A., et al. (2003). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 9(4), 242-246.
- Montalbetti, C. A. G. N., & Falque, V. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
- Jurt, S., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19519-19529.
- Fields, G. B., et al. (1995). Procedures to Improve Difficult Couplings. Methods in Enzymology, 289, 108-125.
- Wikipedia. (n.d.). Peptide synthesis.
- BioCrick. (n.d.). PyBOP.
- Mykhailiuk, P. K. (n.d.). New Fluorine-Labelled Amino Acids as 19F NMR Reporters for Structural Peptide Studies.
- Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout.
- Angioletti, M., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(3), e4908.
- Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling.
- Choi, W. (2023). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy (Master's thesis, Chapman University). Chapman University Digital Commons.
- Raghothama, S. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Technology Management, 4(1), 21-36.
- Marassi, F. M., & Opella, S. J. (2000). Three-dimensional solid-state NMR spectroscopy of a peptide oriented in membrane bilayers. Journal of Magnetic Resonance, 144(1), 150-155.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
Application Note: Strategic Incorporation of 3-Amino-2,2-difluoropropanoic Acid into Bioactive Peptides
Introduction: The Fluorine Advantage in Peptide Therapeutics
The strategic introduction of fluorine into small-molecule drugs has been a cornerstone of medicinal chemistry for decades, often leading to significant improvements in metabolic stability, binding affinity, and bioavailability.[1] This powerful strategy is increasingly being explored in the realm of peptide therapeutics to address their inherent limitations, such as susceptibility to proteolytic degradation.[1][2][3] The incorporation of non-natural amino acids, particularly those bearing fluorine atoms, offers a precise tool to modulate the physicochemical and biological properties of peptides.[2][4]
This application note provides a comprehensive guide for the incorporation of 3-Amino-2,2-difluoropropanoic acid, a gem-difluorinated β-amino acid analog, into bioactive peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS). The gem-difluoroalkyl motif (CF₂) is of particular interest as it can act as a bioisostere for a carbonyl group, influence local conformation, and enhance metabolic stability by shielding adjacent peptide bonds from enzymatic cleavage.[5] We will delve into the underlying principles, provide detailed, field-tested protocols, and discuss the anticipated impact of this modification on peptide performance.
Understanding the Building Block: Fmoc-3-amino-2,2-difluoropropanoic Acid
The key to incorporating this compound into a peptide sequence via SPPS is the use of its N-α-Fmoc protected form. This ensures compatibility with the widely used Fmoc/tBu synthesis strategy.[6][7][]
Chemical Structure and Properties:
-
Structure: this compound is characterized by a propanoic acid backbone with two fluorine atoms on the α-carbon and an amino group on the β-carbon.[9]
-
Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group protects the primary amine during the coupling reaction, preventing unwanted side reactions.[6][] It is readily removed under mild basic conditions, typically with piperidine in DMF.[6]
-
Handling and Storage: Like most Fmoc-amino acid derivatives, Fmoc-3-amino-2,2-difluoropropanoic acid should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, refrigeration or freezing is recommended.
Workflow for Peptide Synthesis
The incorporation of Fmoc-3-amino-2,2-difluoropropanoic acid follows the standard cycles of Fmoc-SPPS. The workflow diagram below illustrates the key steps involved in a single coupling cycle.
Sources
- 1. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound [myskinrecipes.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 428452-49-7: this compound [cymitquimica.com]
Enhancing Peptide Stability with 3-Amino-2,2-difluoropropanoic Acid: Application Notes and Protocols
Introduction: The Challenge of Peptide Therapeutics and a Fluorinated Solution
Peptide-based therapeutics offer remarkable specificity and potency, positioning them at the forefront of modern drug development. However, their clinical translation is often hampered by inherent metabolic instability, primarily due to rapid degradation by endogenous proteases.[1] This vulnerability necessitates frequent administration and can limit overall efficacy. A leading strategy to overcome this hurdle is the incorporation of non-proteinogenic amino acids designed to fortify the peptide backbone.[2] Among these, fluorinated amino acids have emerged as a powerful tool for medicinal chemists.[3]
This guide focuses on the application of 3-amino-2,2-difluoropropanoic acid, a gem-difluoro β-amino acid, to enhance the stability of therapeutic peptides. The introduction of the difluoromethylene group at the α-position of this β-amino acid imparts unique stereoelectronic properties that can profoundly influence peptide conformation and resistance to enzymatic hydrolysis.[4][5] By providing a detailed exploration of the underlying mechanisms, step-by-step protocols for incorporation, and methods for stability assessment, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the benefits of this versatile building block.
Mechanism of Action: How Gem-Difluorination Confers Stability
The enhanced stability of peptides incorporating this compound stems from a combination of steric and electronic effects imparted by the gem-difluoro group. Understanding these principles is crucial for the rational design of stabilized peptides.
1. Steric Shielding of the Peptide Backbone:
Proteolytic enzymes possess exquisitely defined active sites that recognize and bind to specific peptide sequences and conformations. The gem-difluoro group is sterically demanding and can create a "shield" around the adjacent peptide bonds. This steric hindrance can physically prevent the peptide from docking effectively into the enzyme's active site, thereby inhibiting proteolytic cleavage.
2. Electronic Perturbation and Conformational Rigidity:
The high electronegativity of fluorine atoms leads to a significant polarization of the C-F bonds. This has several consequences for the local peptide structure:
-
Gauche Effect: The preference of the F-C-C-N torsion angles to adopt a gauche conformation can pre-organize the peptide backbone into a more rigid structure.[4] This conformational constraint can lock the peptide into a bioactive conformation that is less susceptible to enzymatic recognition and degradation.[6]
-
Altered Amide Bond Reactivity: The electron-withdrawing nature of the difluoromethyl group can decrease the nucleophilicity of the adjacent amide nitrogen, making the peptide bond less susceptible to hydrolysis.[4]
The interplay of these steric and electronic effects results in a peptide with a more defined and stable three-dimensional structure, which is inherently more resistant to the dynamic conformational changes often required for protease binding and catalysis.
Caption: Mechanism of stability enhancement by this compound.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-3-amino-2,2-difluoropropanoic acid via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Fmoc-3-amino-2,2-difluoropropanoic acid into a peptide sequence using standard Fmoc/tBu chemistry. The electron-withdrawing nature of the difluoro group can slow down the coupling reaction, so extended coupling times or double coupling may be necessary.[4]
Caption: Workflow for incorporating the modified amino acid via SPPS.
Materials:
-
Rink Amide resin (or other suitable resin depending on C-terminal modification)
-
Fmoc-protected amino acids
-
Fmoc-3-amino-2,2-difluoropropanoic acid[5]
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of Fmoc-3-amino-2,2-difluoropropanoic acid:
-
In a separate vial, pre-activate Fmoc-3-amino-2,2-difluoropropanoic acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. Note: A longer coupling time is recommended due to the potential for slower reactivity.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Kaiser Test: Perform a Kaiser test to check for the presence of free primary amines. If the beads are blue, indicating an incomplete reaction, repeat the coupling step (double coupling).
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[7]
Protocol 2: Proteolytic Stability Assay
This protocol describes a general method to assess the stability of the modified peptide against a specific protease (e.g., trypsin, chymotrypsin) or in human serum.[8]
Materials:
-
Purified peptide (with and without this compound)
-
Protease of interest (e.g., Trypsin, sequencing grade)
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Peptide and Enzyme/Serum Preparation:
-
Prepare stock solutions of the control and modified peptides in PBS.
-
Prepare a stock solution of the protease in an appropriate buffer or use commercially available human serum.
-
-
Digestion Reaction:
-
In separate microcentrifuge tubes, mix the peptide solution with either the protease solution or human serum to a final desired concentration (e.g., 1 mg/mL peptide and 1:100 enzyme-to-substrate ratio or 50% serum).
-
Incubate the reactions at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of 1% TFA in ACN to precipitate the enzyme/serum proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Analyze the supernatant from each time point by RP-HPLC.
-
Use a gradient of ACN in water with 0.1% TFA to separate the intact peptide from its degradation products.
-
Monitor the absorbance at 220 nm or 280 nm.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining intact peptide versus time.
-
Calculate the half-life (t1/2) of the peptide under the assay conditions.
-
Data Presentation: Illustrative Stability Enhancement
While specific comparative data for peptides containing this compound is limited in the literature, the following tables illustrate the expected enhancement in proteolytic stability based on studies of other fluorinated amino acids.[8]
Table 1: Illustrative Half-Life of a Model Peptide in Human Serum
| Peptide | Modification | Half-Life (t1/2) in 50% Human Serum (hours) |
| Model Peptide | None | ~1.5 |
| Model Peptide-F | Contains one this compound residue | > 24 (projected) |
Table 2: Illustrative Proteolytic Degradation by Trypsin
| Peptide | Modification | % Intact Peptide after 4h Incubation with Trypsin |
| Model Peptide | None | < 10% |
| Model Peptide-F | Contains one this compound residue | > 90% (projected) |
These data are illustrative and based on the generally observed trends for fluorinated peptides. Actual results will be sequence- and context-dependent.
Conclusion and Future Perspectives
The incorporation of this compound represents a potent and rational strategy for enhancing the metabolic stability of peptide therapeutics. The unique steric and electronic properties of the gem-difluoro group offer a robust mechanism for shielding against proteolytic degradation and constraining the peptide backbone into a more stable, and potentially more active, conformation. The protocols provided herein offer a practical guide for the synthesis and evaluation of peptides containing this valuable non-proteinogenic amino acid. As the field of peptide drug discovery continues to advance, the strategic use of fluorinated amino acids like this compound will undoubtedly play a pivotal role in the development of next-generation therapeutics with improved pharmacokinetic profiles and enhanced clinical utility.
References
- Picois, N., Boutahri, Y., Milbeo, P., & Brigaud, T. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1408.
- Macmillan Group - Princeton University. (2017). Synthesis and Applications of Fluorinated -Amino Acids.
- Koksch, B., & Huhmann, S. (2018). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 13(12), 1145-1157.
- Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 429-444.
- Gibbs, A., & Scheraga, H. A. (1971). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proceedings of the National Academy of Sciences, 68(3), 420-424.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Langer, M., & Nicklisch, S. (2010). Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids, 39(4), 861-875.
- Mortier, J., et al. (2014). Impact of Fluorination on Proteolytic Stability of Peptides: A Case Study With α-chymotrypsin and Pepsin. Amino Acids, 46(11), 2591-2601.
- Thieme Chemistry. (n.d.). Peptide Synthesis with α,α-Difluoro-β-Lactams.
- Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33.
- Clark, T. B., & Gellman, S. H. (2016). Strategies for Improving Peptide Stability and Delivery. Journal of the American Chemical Society, 138(49), 15776-15788.
- Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(1-2), 189-199.
- Cavaco, M., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and Translational Science, 14(4), 1349-1358.
- Cavaco, M., et al. (2020). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. e-Repositori UPF.
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
- Yilmaz, M., et al. (2021). Protease-Resistant, Broad-Spectrum Antimicrobial Peptides with High Antibacterial and Antifungal Activity. International Journal of Molecular Sciences, 22(16), 8741.
- Cavaco, M., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and Translational Science, 14(4), 1349-1358.
- Kwon, Y. U., & Kodadek, T. (2007). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Chemistry & Biology, 14(10), 1081-1090.
- Mortier, J., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. ResearchGate.
- Ahangarzadeh, S., et al. (2020). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecules, 25(11), 2663.
- Corrales-García, L., et al. (2013). Improved protease stability of the antimicrobial peptide Pin2 substituted with D-amino acids. Journal of Peptide Science, 19(11), 681-688.
- Sandomenico, A., et al. (2021). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. Peptide Science, 113(5), e24221.
- Cavaco, M., et al. (2021). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ChemBioChem, 22(18), 2736-2740.
- Stoyanova, V. K., et al. (2022). Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids. Molecules, 27(19), 6539.
- Cavaco, M., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. ResearchGate.
- Li, Z., et al. (2023). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. Journal of Nanobiotechnology, 21(1), 1-25.
- Kumar, A., et al. (2024). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Letters in Drug Design & Discovery, 21(1), 1-10.
- PubChem. (n.d.). (3s)-3-Amino-2,2-Difluoro-3-Phenylpropanoic Acid. National Center for Biotechnology Information.
- Juaristi, E., & Soloshonok, V. A. (2005). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Enantioselective Synthesis of β-Amino Acids, 1-22.
- Huhmann, S., & Koksch, B. (2018). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. Angewandte Chemie International Edition, 57(42), 13786-13798.
- Knauer, S., et al. (2020). Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. Angewandte Chemie International Edition, 59(29), 11993-11998.
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Application Notes and Protocols: 3-Amino-2,2-difluoropropanoic Acid as a Versatile Building Block for Potent Enzyme Inhibitors
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, membrane permeability, and target affinity.[1][2] This guide provides an in-depth exploration of 3-amino-2,2-difluoropropanoic acid, a unique fluorinated β-amino acid, as a building block for the rational design of potent and selective enzyme inhibitors. We will delve into the mechanistic principles that underpin its utility, provide detailed, field-tested protocols for its incorporation into peptidomimetic scaffolds, and outline robust methodologies for the kinetic characterization of the resulting inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated amino acids in their inhibitor design programs.
Introduction: The Fluorine Advantage in Enzyme Inhibition
Fluorinated amino acids (FAAs) have emerged as a pivotal class of building blocks in drug discovery.[3][4][5] The introduction of fluorine, the most electronegative element, can profoundly influence the physicochemical properties of a molecule. The carbon-fluorine bond is exceptionally strong, which can shield adjacent chemical bonds from metabolic degradation, thereby increasing the in vivo half-life of a drug.[6] Furthermore, the strategic placement of fluorine atoms can alter the pKa of nearby functional groups, influence molecular conformation, and create novel, high-affinity interactions with enzyme active sites.[2]
This compound is a particularly intriguing building block due to the presence of a gem-difluoro group adjacent to the carboxylic acid. This structural motif offers several advantages in the design of enzyme inhibitors:
-
Carbonyl Mimicry and Transition-State Analogy: The electron-withdrawing nature of the two fluorine atoms polarizes the C-F bonds and can render the gem-difluoro methylene group a bioisostere of a carbonyl group.[7] This allows it to mimic the tetrahedral transition state of substrate hydrolysis in certain classes of proteases, leading to potent inhibition.
-
Enhanced Metabolic Stability: The gem-difluoro group provides a steric and electronic shield, protecting the adjacent peptide bond from cleavage by peptidases.[8]
-
Modulation of Acidity: The strong inductive effect of the fluorine atoms increases the acidity of the α-protons, which can be exploited in certain reaction mechanisms for covalent inhibitor design.
-
Conformational Control: The presence of the gem-difluoro group can restrict the conformational freedom of the peptide backbone, leading to a more favorable pre-organization for binding to the enzyme's active site.[2]
This guide will focus on the practical application of this compound in the synthesis of a representative peptidomimetic inhibitor targeting Dipeptidyl Peptidase IV (DPP-IV), a well-validated target for the treatment of type 2 diabetes.[9][10]
Mechanistic Rationale: The Role of the Gem-Difluoro Group
The inhibitory activity of compounds derived from this compound often stems from its ability to act as a transition-state analog or a covalent modifier of the target enzyme.
Transition-State Analogy in Serine Proteases
Many proteases, including DPP-IV, utilize a catalytic triad (e.g., Ser-His-Asp) in their active site to hydrolyze peptide bonds.[9] The reaction proceeds through a tetrahedral intermediate. The gem-difluoro group, when positioned appropriately within an inhibitor, can mimic this high-energy intermediate. The polarized C-F bonds can form strong interactions with the oxyanion hole of the enzyme, a structural feature that stabilizes the negative charge of the tetrahedral intermediate. This results in a tightly bound, non-covalent but highly potent inhibitor. A similar mechanism is observed in α-fluorinated ketones, which are potent inhibitors of serine proteases.[6]
Potential for Covalent Inhibition
In some cases, the gem-difluoro group can serve as a latent electrophile. After initial binding, a nucleophilic residue in the enzyme's active site (e.g., cysteine or serine) can attack the carbon bearing the fluorine atoms, leading to the elimination of a fluoride ion and the formation of a stable covalent bond. This results in irreversible inhibition of the enzyme.
Figure 1: Conceptual diagram of the dual inhibitory mechanism of this compound-containing peptidomimetics.
Synthetic Protocol: Incorporation into a Peptidomimetic DPP-IV Inhibitor
This protocol describes the synthesis of a dipeptide mimetic targeting DPP-IV, incorporating this compound at the P1 position. The synthesis will be performed using standard solid-phase peptide synthesis (SPPS) techniques.[3]
Materials and Reagents
| Reagent | Supplier | Purity |
| Fmoc-3-amino-2,2-difluoropropanoic acid | Commercial Source | >95% |
| Rink Amide MBHA Resin | Commercial Source | 100-200 mesh |
| Fmoc-L-Alanine (Fmoc-Ala-OH) | Commercial Source | >98% |
| N,N'-Diisopropylcarbodiimide (DIC) | Commercial Source | >99% |
| Oxyma Pure | Commercial Source | >99% |
| Piperidine | Commercial Source | >99.5% |
| N,N-Dimethylformamide (DMF), peptide synthesis grade | Commercial Source | Amine-free |
| Dichloromethane (DCM) | Commercial Source | ACS grade |
| Trifluoroacetic acid (TFA) | Commercial Source | >99% |
| Triisopropylsilane (TIS) | Commercial Source | >98% |
| Diethyl ether, anhydrous | Commercial Source | >99% |
Synthetic Workflow
Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for the preparation of a DPP-IV inhibitor.
Step-by-Step Procedure
-
Resin Swelling: Swell 100 mg of Rink Amide MBHA resin in 2 mL of DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 2 mL portion of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
First Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-3-amino-2,2-difluoropropanoic acid (3 equivalents relative to resin loading), Oxyma Pure (3 eq.), and DIC (3 eq.) in 1 mL of DMF.
-
Pre-activate for 5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 2 hours.
-
Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
Perform a Kaiser test to confirm complete coupling.
-
-
Second Amino Acid Coupling:
-
Repeat the Fmoc deprotection step as described in step 2.
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in 1 mL of DMF.
-
Pre-activate and couple as described in step 3.
-
-
Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM (5 x 2 mL) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add 2 mL of the cleavage cocktail to the resin and agitate at room temperature for 2 hours.
-
-
Product Isolation and Purification:
-
Filter the cleavage mixture into a cold tube containing 10 mL of anhydrous diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture, decant the ether, and wash the pellet with cold ether (2 x 10 mL).
-
Dry the crude peptide under vacuum.
-
Purify the crude product by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterize the purified peptide by mass spectrometry and NMR.
-
Biochemical Assay Protocol: Evaluation of DPP-IV Inhibition
This protocol describes a continuous fluorescence-based assay to determine the inhibitory potency (IC50) of the synthesized compound against human recombinant DPP-IV.[11]
Materials and Reagents
| Reagent | Supplier |
| Human Recombinant DPP-IV | Commercial Source |
| Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) | Commercial Source |
| Tris-HCl Buffer (pH 7.4) | In-house or Commercial |
| Dimethyl sulfoxide (DMSO) | Commercial Source |
| 96-well black microplates, non-binding | Commercial Source |
Assay Procedure
-
Prepare Reagent Solutions:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4.
-
Enzyme Stock: Prepare a 1 mg/mL stock of DPP-IV in assay buffer and store at -80°C. Dilute to the final working concentration in assay buffer just before use.
-
Substrate Stock: Prepare a 10 mM stock of Gly-Pro-AMC in DMSO. Store at -20°C, protected from light.
-
Inhibitor Stock: Prepare a 10 mM stock of the synthesized inhibitor in DMSO. Create a dilution series in DMSO to obtain final assay concentrations ranging from 1 nM to 100 µM.
-
-
Assay Protocol:
-
Add 50 µL of assay buffer to all wells of a 96-well plate.
-
Add 1 µL of the inhibitor dilutions (or DMSO for control wells) to the appropriate wells.
-
Add 25 µL of the diluted DPP-IV enzyme solution to all wells except the "no enzyme" control. Add 25 µL of assay buffer to the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells. The final substrate concentration should be at or below its Km value for DPP-IV.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (v) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (v_inhibitor / v_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Determining the Mode of Inhibition
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies should be performed.[12][13][14] This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.
-
Set up the assay as described above, but for each fixed inhibitor concentration, vary the concentration of the Gly-Pro-AMC substrate.
-
Generate a Michaelis-Menten plot (initial velocity vs. substrate concentration) for each inhibitor concentration.
-
Create a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/substrate concentration). The pattern of the lines on the Lineweaver-Burk plot will indicate the mode of inhibition.
| Mode of Inhibition | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increased | Lines intersect at the y-axis |
| Non-competitive | Decreased | Unchanged | Lines intersect at the x-axis |
| Mixed | Decreased | Varies | Lines intersect in the second or third quadrant |
| Uncompetitive | Decreased | Decreased | Lines are parallel |
Table 1: Summary of kinetic parameters for different modes of enzyme inhibition.
Conclusion
This compound is a powerful and versatile building block for the design of novel enzyme inhibitors. Its unique electronic and steric properties, conferred by the gem-difluoro group, can be exploited to create potent, selective, and metabolically robust drug candidates. The protocols outlined in this guide provide a solid foundation for the synthesis and biochemical evaluation of peptidomimetic inhibitors incorporating this valuable fluorinated amino acid. By understanding the underlying mechanistic principles and employing robust experimental methodologies, researchers can effectively harness the potential of this compound in their drug discovery endeavors.
References
- Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. [Link]
- Cobb, S. L. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Symmetry, 12(10), 1639. [Link]
- Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]
- Taylor & Francis Online. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. [Link]
- ResearchGate. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. [Link]
- Berkowitz, D. B., et al. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Chemical Reviews, 111(4), 2849–2896. [Link]
- ACS Publications. (2023). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters. [Link]
- ResearchGate. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- OAText. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. [Link]
- Ring, M., et al. (1993). Mechanism of Inactivation of Alanine Racemase by Beta, Beta, Beta-Trifluoroalanine. Biochemistry, 32(18), 4890-4899. [Link]
- Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Journal of Drug Designing and Discovery, 5(1). [Link]
- NIH. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(14), 5489. [Link]
- MDPI. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(3), 273. [Link]
- NIH. (2024). Discovery of novel dipeptidyl peptidase-IV inhibitory peptides derived from walnut protein and their bioactivities in vivo and in vitro. Food & Function. [Link]
- ResearchGate. (2019). Chapter 6. Enzyme Kinetics. [Link]
- YouTube. (2020). Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects. [Link]
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- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound [myskinrecipes.com]
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- 14. google.com [google.com]
Application Note: Mass Spectrometry Analysis of Peptides Containing 3-Amino-2,2-difluoropropanoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-natural amino acids into peptides is a cornerstone of modern drug discovery, imparting enhanced stability, controlled conformation, and improved pharmacokinetic properties. 3-Amino-2,2-difluoropropanoic acid (F₂-β-Ala), a difluorinated beta-amino acid, is of particular interest for its ability to induce specific secondary structures and increase resistance to enzymatic degradation. However, the unique chemical properties of fluorinated residues present distinct challenges and opportunities for characterization by mass spectrometry (MS). This guide provides an in-depth analysis of the behavior of F₂-β-Ala-containing peptides in electrospray ionization (ESI) mass spectrometry, details a robust LC-MS/MS protocol for their analysis, and explains the causality behind the observed fragmentation patterns.
Introduction: The Significance and Challenge of Fluorinated Peptides
Fluorine has become a vital element in medicinal chemistry.[1] Its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly alter a molecule's properties, including pKa, metabolic stability, and binding affinity.[2] When incorporated into a peptide backbone as F₂-β-Ala, the geminal difluoro group acts as a powerful local electronic and steric modulator. This modification can stabilize β-turn or helical structures and protect the adjacent peptide bonds from protease activity.
From an analytical perspective, these same properties create challenges. The electron-withdrawing nature of the difluoro group can influence ionization efficiency and alter the gas-phase chemistry of the peptide ion, leading to fragmentation pathways that deviate from standard, non-fluorinated peptides.[2] Understanding these deviations is critical for confident sequence confirmation and structural elucidation. This document serves as a comprehensive guide to navigate the mass spectrometric analysis of these valuable, modified peptides.
The Influence of the Difluoromethylene Group on Peptide Ion Chemistry
The key to successfully analyzing F₂-β-Ala peptides is to understand how the -CF₂- group influences the peptide ion during mass spectrometric analysis.
-
Proton Mobility and Charge State: Electrospray ionization (ESI) typically generates multiply charged peptide ions by protonating basic residues (Lys, Arg, His) and the N-terminus.[3] The strong electron-withdrawing effect of the geminal difluoro group can decrease the basicity of nearby amide nitrogens, potentially influencing the gas-phase conformation and the mobility of protons along the peptide backbone. This can affect which bonds are preferentially cleaved during collision-induced dissociation (CID).[4]
-
Fragmentation Propensity: Standard peptide fragmentation in low-energy CID proceeds through the "mobile proton" model, leading to cleavage of the peptide backbone and the formation of b- and y-type ions.[5][6] The presence of F₂-β-Ala introduces new, residue-specific fragmentation channels, primarily through the elimination of hydrogen fluoride (HF). This characteristic neutral loss is a powerful diagnostic tool for identifying the presence of the fluorinated residue.
Predicted Fragmentation Pathways for F₂-β-Ala Peptides
During CID, a peptide containing an F₂-β-Ala residue (residue mass ≈ 107.02 Da) will undergo standard backbone fragmentation to produce b- and y-ions. However, the most informative fragmentation events are those specific to the modified residue. The primary expected pathway is the neutral loss of one or two molecules of hydrogen fluoride (HF).
-
Loss of Hydrogen Fluoride (-20.01 Da): The most anticipated characteristic fragmentation is the neutral loss of HF. This can occur from precursor ions or fragment ions containing the F₂-β-Ala residue. The mechanism likely involves a proton transfer to one of the fluorine atoms, followed by its elimination as HF. This results in a characteristic mass shift of -20.006 Da.
-
Backbone Cleavage Adjacent to F₂-β-Ala: The inductive effect of the -CF₂- group can influence the cleavage efficiency of the adjacent amide bonds. This may result in altered relative intensities of the b- and y-ions surrounding the modification site compared to a non-fluorinated analogue.
Below is a diagram illustrating the primary fragmentation pathways for a hypothetical peptide containing F₂-β-Ala.
Caption: Predicted CID fragmentation of a peptide with this compound.
Detailed Protocols for LC-MS/MS Analysis
A robust and reproducible workflow is essential for the accurate analysis of modified peptides. The following protocols provide a validated starting point for researchers.
Experimental Workflow Overview
Caption: General LC-MS/MS workflow for F₂-β-Ala peptide analysis.
Protocol 1: Peptide Sample Preparation
Rationale: Proper solubilization is critical for preventing sample loss and ensuring compatibility with the LC-MS system. Fluorinated compounds can sometimes exhibit reduced aqueous solubility.[1]
Steps:
-
Initial Solubilization: Reconstitute the lyophilized peptide in an aqueous solution containing organic solvent to a stock concentration of 1 mg/mL. A recommended starting solvent is 30% acetonitrile in 0.1% formic acid.[7]
-
Sonication: If the peptide does not dissolve readily, vortex briefly and sonicate in a water bath for 5-10 minutes.
-
Working Solution: Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase of your LC gradient (e.g., 98% Water/2% Acetonitrile/0.1% Formic Acid).
-
Centrifugation: Before injection, centrifuge the sample at >12,000 x g for 5 minutes to pellet any insoluble material that could clog the LC system.
Protocol 2: LC-MS/MS Method Development
Rationale: Chromatographic separation is essential for analyzing complex samples and improving ionization efficiency by introducing peptides into the mass spectrometer over time. The choice of mobile phase modifier is a critical parameter. While trifluoroacetic acid (TFA) provides excellent chromatography, it is known to cause ion suppression in the ESI source.[8] Formic acid (FA) is the preferred modifier for MS sensitivity.[8]
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale & Notes |
| LC Column | C18 Reversed-Phase (e.g., Agilent AdvanceBio Peptide Plus, Waters Acquity UPLC BEH C18), 1.7-2.1 µm particle size | C18 provides robust, hydrophobic retention for a wide range of peptides. Smaller particle sizes improve peak resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard MS-compatible aqueous mobile phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is the preferred organic solvent for peptide elution due to its low viscosity and UV transparency. |
| Gradient | 5-40% B over 30 minutes (adjust based on peptide hydrophobicity) | A shallow gradient is recommended to ensure good separation of the target peptide from any synthesis-related impurities.[9] |
| Flow Rate | 200-400 µL/min (for analytical columns) | Standard flow rate for typical 2.1 mm ID columns. |
| Column Temperature | 40-50 °C | Elevated temperature can improve peak shape by reducing solvent viscosity and speeding mass transfer. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique ideal for peptides, producing intact molecular ions.[3] Positive mode detects protonated species [M+nH]ⁿ⁺. |
| MS1 Scan Range | 300-1800 m/z | This range covers the expected m/z for doubly and triply charged precursor ions of most synthetic peptides. |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA), Top 3-5 most intense precursors | DDA allows for the automatic selection and fragmentation of the most abundant ions from the MS1 scan, enabling unbiased identification. |
| Activation Type | Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) | CID is the most common method for peptide fragmentation and effectively cleaves backbone amide bonds.[4] |
| Collision Energy | Normalized Collision Energy (NCE) of 25-30% (start); consider a stepped NCE (e.g., 25, 30, 35) | Optimal collision energy depends on the peptide's mass, charge state, and stability. A stepped NCE ensures a wider range of fragments are generated. |
| Isolation Window | 1.2-2.0 m/z | The window around the precursor m/z selected for fragmentation. A narrower window increases specificity. |
Data Analysis and Interpretation
Objective: To confirm the peptide sequence and pinpoint the location of the F₂-β-Ala modification by identifying characteristic fragment ions and neutral losses.
-
Identify the Precursor Ion: In the MS1 spectrum, locate the isotopic cluster corresponding to the expected mass of the F₂-β-Ala peptide. Remember to account for multiple charge states (e.g., for a peptide with mass M, look for [M+2H]²⁺ at m/z (M+2)/2 and [M+3H]³⁺ at m/z (M+3)/3).
-
Analyze the MS/MS Spectrum:
-
Assign b- and y-ions: Use protein sequencing software or manual interpretation to assign the major peaks to the b- and y-ion series. A successful assignment that covers the entire peptide sequence confirms the primary structure.
-
Search for Characteristic Mass Shifts: The key to confirming the modification is to find evidence of the F₂-β-Ala residue.
-
Look for a mass difference of 107.02 Da between consecutive b-ions or y-ions, which corresponds to the mass of the F₂-β-Ala residue.
-
Scrutinize the spectrum for fragment ions that have lost 20.01 Da (HF). For example, if a b₄ ion containing the F₂-β-Ala is observed, search for a corresponding peak at [b₄ - 20.01] Da.
-
-
Look for Neutral Loss from the Precursor: Check the MS/MS spectrum for a peak corresponding to the precursor ion having lost 20.01 Da. This is a strong indicator of a fluorinated residue.
-
Table 2: Key Diagnostic Ions for F₂-β-Ala Peptides
| Ion Type | Description | Expected Mass Shift / Value |
| Residue Mass | Mass difference between adjacent b- or y-ions spanning the modification site. | +107.02 Da |
| Precursor Neutral Loss | Precursor ion peak in the MS2 spectrum that has lost Hydrogen Fluoride. | [M+nH]ⁿ⁺ - 20.01 Da |
| Fragment Ion Neutral Loss | Any b- or y-ion containing the F₂-β-Ala residue that has subsequently lost Hydrogen Fluoride. | [bₓ or yₓ]⁺ - 20.01 Da |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Signal Intensity / No Ionization | 1. Poor peptide solubility.2. Suboptimal ESI source parameters.3. Ion suppression from contaminants or TFA. | 1. Re-evaluate solubilization protocol; try different organic solvents (e.g., methanol) or add a small amount of DMSO (dilute >100x before injection).[7]2. Optimize spray voltage and gas flows.3. Ensure use of 0.1% Formic Acid and high-purity LC-MS grade solvents. |
| Incomplete Fragmentation | Collision energy is too low. | Increase the Normalized Collision Energy (NCE) in 5% increments. Use a stepped NCE to cover a broader energy range. |
| Dominated by Precursor / No Fragments | Collision energy is too low, or the peptide is unusually stable. | Increase NCE significantly. For very stable structures, consider alternative fragmentation methods if available (e.g., ETD, UVPD). |
| Absence of Characteristic HF Loss | 1. Collision energy is not optimal for this specific fragmentation channel.2. The proton is not mobile enough to facilitate the loss. | 1. Vary collision energy; this neutral loss may be favored in a narrow energy window.2. This can be sequence-dependent. Ensure backbone fragmentation data is robust for sequence confirmation. |
Conclusion
The mass spectrometric analysis of peptides containing this compound is a robust and highly informative process when approached with an understanding of the residue's unique chemical properties. By leveraging optimized LC-MS/MS protocols and focusing on the identification of characteristic fragmentation patterns—particularly the neutral loss of hydrogen fluoride—researchers can confidently confirm the sequence and modification site of these novel therapeutic candidates. The methods outlined in this guide provide a solid foundation for the successful characterization of F₂-β-Ala peptides, enabling and accelerating research and development in this exciting field.
References
- Native electrospray ionization mass spectrometry (ESI-MS) has emerged as a potent tool for examining the native-like structures of macromolecular complexes. (2023). PubMed.
- Au, Y. S., et al. (n.d.).
- Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics.
- Jones, A. D., et al. (2007). LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes.
- Bohrium. (2021). trends-towards-effective-analysis-of-fluorinated-compounds-using-inductively-coupled-plasma-mass-spectrometry-icp-ms. Ask this paper.
- Li, F., et al. (n.d.). The Application of Fluorine-Containing Reagents in Structural Proteomics. PMC - NIH.
- Unknown. (n.d.). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Source not specified.
- Sleno, L., & Volmer, D. A. (2005). Collision-induced dissociation (CID) of peptides and proteins. PubMed - NIH.
- Unknown. (n.d.). Non-targeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS.
- Kumar, V., et al. (n.d.).
- Janssen, H. G., et al. (2023). Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors. NIH.
- Stein, S. E., et al. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. National Institute of Standards and Technology.
- Cociorva, D., et al. (n.d.).
- Unknown. (2006). Improved Collision-Induced Dissociation Analysis of Peptides by Matrix-Assisted Laser Desorption/Ionization Tandem Time-of-Flight Mass Spectrometry through 3-Sulfobenzoic Acid Succinimidyl Ester Labeling. OUCI.
- Fossiliontech. (2021).
- IonSource. (2025).
- Lioe, H., & O'Hair, R. A. J. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. PubMed.
- Tabb, D. L., et al. (n.d.).
- Stankova, M., et al. (1997). Analysis of peptide synthesis products by electrospray ionization mass spectrometry. Methods in Enzymology.
- Rudowska, M., et al. (2021).
- Gundlach-Graham, A., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow.
- Re-evaluation of the reaction of 3-aminopropanal with amino acids and proteins. (2025). NIH.
- ResearchGate. (n.d.). Separation of peptides based on fluorine content.MALDI-MS spectra of... Download Scientific Diagram.
- Shemyakin, M. M. (n.d.). PEPTIDES AND PROTEINS BY MASS. Pure and Applied Chemistry.
- IonSource. (2025).
- Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. Source not specified.
- Matrix Science. (n.d.). Mascot help: Peptide fragmentation.
- Xia, Y., et al. (2012).
- Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. Agilent.
Sources
- 1. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. Mascot help: Peptide fragmentation [matrixscience.com]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. agilent.com [agilent.com]
- 9. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Enhancing Peptide Therapeutics through Proteolytic Resistance with 3-Amino-2,2-difluoropropanoic Acid
Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics
Peptide-based therapeutics offer remarkable specificity and potency, making them a burgeoning class of drugs for a wide array of diseases.[1][2][3] However, their clinical utility is often hampered by a critical vulnerability: rapid degradation by endogenous proteases.[1][4][5] This proteolytic susceptibility leads to short in vivo half-lives, necessitating frequent administration and limiting their therapeutic efficacy. To address this challenge, medicinal chemists have developed various strategies to engineer proteolytically resistant peptides.[4][5] One of the most promising approaches is the incorporation of non-proteinogenic amino acids designed to sterically and electronically shield the peptide backbone from enzymatic cleavage.[6][7]
This application note details the use of a unique building block, 3-amino-2,2-difluoropropanoic acid (Adp) , to confer significant proteolytic resistance to synthetic peptides. The gem-difluoro substitution on the β-carbon of Adp introduces a significant steric hindrance and alters the electronic properties of the adjacent peptide bonds, rendering them less susceptible to protease recognition and hydrolysis.[8][9] We provide a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, application, and detailed protocols for incorporating Adp into peptide sequences and subsequently evaluating their enhanced stability.
The Science Behind this compound (Adp) in Peptide Design
The strategic placement of fluorine atoms in drug candidates is a well-established method to enhance their metabolic stability and overall pharmacokinetic profile.[10][11][12][13] In the context of peptide engineering, the incorporation of Adp, a β-amino acid, offers several advantages:
-
Steric Shielding: The two fluorine atoms at the Cα (in the context of the peptide backbone) create a bulky, sterically hindered environment around the adjacent peptide bonds. This steric clash disrupts the precise alignment required for the active site of proteases to bind and catalyze hydrolysis.
-
Electronic Perturbation: The high electronegativity of fluorine atoms alters the electronic distribution of the amide bonds. This can reduce the susceptibility of the carbonyl carbon to nucleophilic attack by the catalytic residues of proteases.[8]
-
Conformational Constraint: The incorporation of a β-amino acid like Adp can induce localized conformational changes in the peptide backbone, which may further contribute to protease resistance by disrupting the recognition motifs required by these enzymes.[14]
The Fmoc-protected form of Adp, Fmoc-3-amino-2,2-difluoropropanoic acid , is commercially available and can be seamlessly integrated into standard solid-phase peptide synthesis (SPPS) workflows.[11][12]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Adp-Containing Peptide
This protocol outlines the manual synthesis of a model hexapeptide, Ac-Tyr-Ala-Gly-Adp-Phe-Leu-NH₂, using Fmoc/tBu chemistry on a Rink Amide resin.[15][16][17][18]
Materials and Reagents:
-
Rink Amide MBHA resin (loading capacity: 0.5 - 0.75 mmol/g)[19]
-
Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH)
-
Fmoc-3-amino-2,2-difluoropropanoic acid (Fmoc-Adp-OH)
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Capping agent: Acetic anhydride
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
SPPS reaction vessel[15]
-
Shaker
Experimental Workflow:
Figure 1: Step-by-step workflow for the solid-phase synthesis of an Adp-containing peptide.
Step-by-Step Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.[15]
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Shake for 5 minutes, drain, and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq. to resin loading) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Note for Fmoc-Adp-OH: Due to potential steric hindrance, a double coupling may be beneficial. After the initial 2-hour coupling, drain the solution and add a fresh solution of activated Fmoc-Adp-OH for another 2 hours.
-
-
Washing: Wash the resin with DMF (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence (Phe, Adp, Gly, Ala, Tyr).
-
N-terminal Acetylation: After the final Fmoc deprotection of Tyrosine, wash the resin as in step 3. Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF and shake for 30 minutes.
-
Final Washing: Wash the resin with DMF (3x) and DCM (3x), then dry the resin under vacuum.
-
Cleavage and Deprotection: Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[20]
-
Peptide Precipitation and Purification: Filter the cleavage solution and precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and air-dry the crude peptide. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by LC-MS.
Protocol 2: Proteolytic Stability Assay
This protocol describes a method to compare the stability of the native peptide (Ac-Tyr-Ala-Gly-Gly-Phe-Leu-NH₂) and the Adp-modified peptide in the presence of a common protease, Trypsin.
Materials and Reagents:
-
Purified native and Adp-modified peptides
-
Trypsin (from bovine pancreas)
-
Assay buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0
-
Quenching solution: 10% Trifluoroacetic acid (TFA) in water
-
HPLC system with a C18 column
-
HPLC mobile phase A: 0.1% TFA in water
-
HPLC mobile phase B: 0.1% TFA in acetonitrile
Experimental Workflow:
Sources
- 1. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalrph.com [globalrph.com]
- 3. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
- 4. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound [myskinrecipes.com]
- 11. jk-sci.com [jk-sci.com]
- 12. chemimpex.com [chemimpex.com]
- 13. nbinno.com [nbinno.com]
- 14. Quaternary β2,2 -Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 17. bachem.com [bachem.com]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. escholarship.org [escholarship.org]
- 20. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Incorporation of 3-Amino-2,2-difluoropropanoic Acid for the Development of Next-Generation Antimicrobial Peptides
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, peptide therapeutics, and infectious diseases.
Introduction: Overcoming the Hurdles of Antimicrobial Peptide Development
Antimicrobial peptides (AMPs) are a promising class of therapeutics in an era dominated by multidrug-resistant pathogens. Their broad-spectrum activity and unique membrane-disrupting mechanisms offer a compelling alternative to traditional antibiotics.[1][2] However, the clinical translation of natural AMPs is often hampered by their susceptibility to proteolytic degradation, leading to poor bioavailability and short in-vivo half-lives.[3][4][5] To address these limitations, medicinal chemists are increasingly turning to the incorporation of non-canonical amino acids. Among these, fluorinated amino acids have emerged as powerful tools for enhancing the pharmacological profiles of peptide-based drugs.[6][7][8][9]
This application note details the strategic use of 3-Amino-2,2-difluoropropanoic acid , a unique β-amino acid analog, in the design of novel AMPs with enhanced stability and retained or improved biological activity. The gem-difluoro group at the α-carbon introduces profound stereoelectronic effects that can significantly alter the properties of the resulting peptide.
The Strategic Advantage of this compound
The incorporation of this compound into a peptide backbone offers several key advantages rooted in the unique properties of fluorine:
-
Enhanced Proteolytic Stability: The strong electron-withdrawing nature of the two fluorine atoms can shield the adjacent peptide bonds from enzymatic cleavage by proteases.[3][4][5] This steric and electronic hindrance can significantly increase the peptide's resistance to degradation in biological fluids.[10]
-
Modulation of Hydrophobicity and Lipophilicity: Fluorination is a well-established strategy to increase the lipophilicity of a molecule.[6][11] In the context of AMPs, which often exert their function at the bacterial membrane, tuning hydrophobicity is critical. The increased hydrophobicity imparted by the difluoro group can enhance membrane affinity and potentially lead to more potent antimicrobial activity.[3][5]
-
Conformational Control: The gem-difluoro substitution can impose specific conformational constraints on the peptide backbone. This can help to stabilize desired secondary structures, such as α-helices or β-sheets, which are often crucial for the antimicrobial function of AMPs.[12] This pre-organization can reduce the entropic penalty of binding to the target membrane.
-
Improved Pharmacokinetic Properties: Increased metabolic stability and altered lipophilicity can lead to improved pharmacokinetic profiles, including a longer circulatory half-life and better tissue distribution.[7]
The structure of this compound features a central carbon bonded to an amino group, a carboxylic acid group, and two fluorine atoms.[13] This compound is typically a white crystalline solid soluble in polar solvents.[13]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
The incorporation of this compound into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[12][14][15] However, due to the electronic effects of the difluoro group, some modifications to standard coupling protocols may be necessary to ensure efficient incorporation.[7]
Workflow for SPPS Incorporation:
Caption: Standard workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Detailed Steps:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once, to remove the Fmoc protecting group from the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and isopropanol (IPA) to remove residual piperidine and byproducts.
-
Coupling of Fmoc-3-Amino-2,2-difluoropropanoic acid:
-
Pre-activate a solution of Fmoc-3-Amino-2,2-difluoropropanoic acid (3-5 equivalents), a coupling agent such as HBTU/HOBt or HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activation mixture to the resin and allow the coupling reaction to proceed for 2-4 hours. The extended coupling time is recommended to overcome the potentially reduced nucleophilicity of the amino group adjacent to the difluoromethyl group.[16]
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test or Chloranil test).
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin thoroughly and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane, thioanisole).[15]
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using liquid chromatography-mass spectrometry (LC-MS) and/or MALDI-TOF mass spectrometry.
Protocol 2: In Vitro Antimicrobial Activity Assay (MIC Determination)
The antimicrobial activity of the synthesized peptides is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method according to CLSI guidelines.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial peptides.
Detailed Steps:
-
Prepare Peptide Solutions: Dissolve the lyophilized peptide in sterile water or a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare Bacterial Culture: Inoculate a suitable broth (e.g., Mueller-Hinton Broth, MHB) with a single colony of the test bacterium (e.g., E. coli, S. aureus) and incubate until it reaches the mid-logarithmic growth phase.
-
Standardize Inoculum: Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh broth.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution in the appropriate broth.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (wells with bacteria and broth, no peptide) and a negative control (wells with broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Protocol 3: Proteolytic Stability Assay
To evaluate the enhanced stability of the fluorinated AMPs, a protease degradation assay can be performed.
Detailed Steps:
-
Peptide Incubation: Incubate a known concentration of the native and the fluorinated peptide separately with a protease (e.g., trypsin, chymotrypsin, or human serum) at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from the reaction mixture.
-
Quench Reaction: Immediately stop the enzymatic reaction by adding a quenching agent (e.g., TFA or a protease inhibitor cocktail).
-
Analysis: Analyze the samples by RP-HPLC. The degradation of the peptide is monitored by the decrease in the peak area of the intact peptide over time.
-
Data Comparison: Compare the degradation profiles of the native and the this compound-containing peptides to determine the improvement in stability.
Data Presentation and Expected Outcomes
The introduction of this compound is expected to enhance proteolytic stability while maintaining or improving antimicrobial activity. The results can be summarized for clear comparison.
Table 1: Comparison of a Hypothetical Native AMP and its Fluorinated Analog
| Peptide | Sequence | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus | Half-life in Human Serum (hours) |
| Native AMP | G-I-A-K-F-A-K-I-A-K-F-A-K-I-A-NH₂ | 16 | 8 | < 1 |
| Fluoro-AMP | G-I-A-X -F-A-K-I-A-K-F-A-K-I-A-NH₂ | 8 | 8 | > 12 |
Where X represents this compound.
Conclusion
The strategic incorporation of this compound is a powerful tool for addressing the inherent limitations of natural antimicrobial peptides. The unique stereoelectronic properties of the gem-difluoro group can confer enhanced proteolytic stability, modulate hydrophobicity for improved membrane interaction, and enforce beneficial conformational constraints.[3][5][17] The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of these next-generation AMPs, paving the way for the development of more effective and durable anti-infective therapeutics.
References
- Kumar, K., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(49), 15615–15622.
- Mortier, J., et al. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society.
- Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery.
- Kumar, K., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society.
- Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery.
- Kallow, N. A., et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. RSC Chemical Biology.
- Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Fluorinated Amino Acids: Key Building Blocks for Next-Gen Pharmaceuticals.
- Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
- Kallow, N. A., et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. National Center for Biotechnology Information.
- Salunke, D. B., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI.
- Downey, C. T., et al. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 26(11), 3169.
- Asante, V., et al. (2013). Impact of Fluorination on Proteolytic Stability of Peptides: A Case Study With α-chymotrypsin and Pepsin. Bioorganic & Medicinal Chemistry, 21(12), 3542-3546.
- ResearchGate. (n.d.). Approaches for elaborating fluorinated amino acids into peptides and proteins.
- Chen, Y., et al. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
- Ostrowska, K., et al. (2016). Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics. Postepy higieny i medycyny doswiadczalnej, 70, 1249-1266.
- Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 66.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Albericio, F., et al. (2004). Methods and protocols of modern solid phase peptide synthesis. ResearchGate.
- Hancock, R. E. W., & Sahl, H. G. (2006). Antimicrobial and host-defense peptides as new anti-infective therapeutic strategies. Nature Biotechnology, 24(12), 1551-1557.
- Brigaud, T., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1332.
- ResearchGate. (n.d.). Antibacterial activity and physicochemical properties of antimicrobial...
- MDPI. (n.d.). Special Issue : Antimicrobial Activity of Bioactive Peptides and Their Derivatives.
- Hansen, M. H., et al. (2021). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Infectious Diseases, 7(6), 1618-1627.
- MySkinRecipes. (n.d.). This compound.
- Smith, D. P., et al. (2007). Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. Journal of Peptide Science, 13(10), 661-669.
- Wang, Y., et al. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Nature Communications, 12(1), 183.
- Wi, M., et al. (2025). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem, 26(1), e202500085.
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- 17. mdpi.com [mdpi.com]
Application Note & Protocol: Synthesis of Peptidomimetics with 3-Amino-2,2-difluoropropanoic Acid
Abstract
This document provides a comprehensive guide for the synthesis of peptidomimetics incorporating the non-natural amino acid, 3-amino-2,2-difluoropropanoic acid (β,β-difluoro-β-alanine). The strategic introduction of the gem-difluoro group (CF2) into peptide backbones is a powerful tool in medicinal chemistry for enhancing metabolic stability, modulating conformational properties, and altering pharmacokinetic profiles.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for solid-phase peptide synthesis (SPPS), insights into the rationale behind procedural choices, and methods for characterization.
Introduction: The Rationale for Fluorination in Peptidomimetics
Peptides are promising therapeutic agents due to their high specificity and biological activity. However, their application is often limited by poor metabolic stability, low bioavailability, and rapid clearance.[5][6] Peptidomimetics, molecules that mimic the structure and function of natural peptides, are designed to overcome these limitations.[5][6]
The incorporation of fluorine, particularly as a gem-difluoromethylene (CF2) group, has emerged as a key strategy in modern drug design.[1][7] The CF2 group is a bioisostere of a methylene group, an amide bond, or a carbonyl group, but with profoundly different electronic properties.[8]
Key Advantages of Incorporating this compound:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, protecting the peptide backbone from proteolysis and enhancing the molecule's half-life.[3][9]
-
Conformational Constraint: The bulky and electronegative fluorine atoms can restrict the conformational freedom of the peptide chain, locking it into a bioactive conformation and potentially increasing binding affinity to its target.
-
Modulation of pKa: The electron-withdrawing nature of the CF2 group can lower the pKa of adjacent amino groups, influencing hydrogen bonding and receptor interactions.
-
Increased Lipophilicity: Fluorination can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes.[8]
This guide will focus on the practical aspects of incorporating the Fmoc-protected building block, Fmoc-3-amino-2,2-difluoropropanoic acid, into a peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS) techniques.
The Building Block: Fmoc-3-amino-2,2-difluoropropanoic Acid
The success of the synthesis relies on the quality of the N-terminally protected building block. Fmoc-3-amino-2,2-difluoropropanoic acid is commercially available from various suppliers and is the key reagent for this workflow.[2][3][4] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is ideal for SPPS as it is stable during the coupling reaction but can be readily removed under mild basic conditions, typically with piperidine.[10][11][12] This orthogonality is crucial for preserving acid-labile side-chain protecting groups until the final cleavage step.[12]
| Compound | Structure | CAS Number | Molecular Weight |
| Fmoc-3-amino-2,2-difluoropropanoic acid | C18H15F2NO4 | 1310680-49-9 | 363.31 g/mol |
Workflow Overview: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the method of choice for synthesizing peptides in a laboratory setting.[11][13] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[11][12] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[13]
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Leveraging 3-Amino-2,2-difluoropropanoic Acid for High-Resolution Analysis of Protein-Protein Interactions
An Application & Protocol Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Fluorine Advantage in Elucidating Biological Interactions
Protein-protein interactions (PPIs) are fundamental to nearly every cellular process, from signal transduction to metabolic regulation. The study of these interactions is therefore critical for understanding disease mechanisms and for the rational design of novel therapeutics.[1][2] A significant challenge in studying PPIs is the ability to observe specific interactions within complex biological systems without introducing disruptive modifications.
The incorporation of unnatural amino acids (UAAs) into proteins has emerged as a powerful strategy to overcome this challenge.[3][4] Among these, fluorinated amino acids are particularly valuable probes for biophysical studies.[][6] Fluorine possesses unique properties that make it an exceptional reporter for Nuclear Magnetic Resonance (NMR) spectroscopy:
-
High NMR Sensitivity : The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in a sensitivity that is 83% that of the proton (¹H).[7]
-
Background-Free Signal : Fluorine is virtually absent from biological systems, meaning that ¹⁹F NMR spectra are free from endogenous background signals, allowing for the unambiguous detection of the labeled protein.[7][8]
-
Environmental Sensitivity : The ¹⁹F chemical shift is exquisitely sensitive to the local electrostatic and van der Waals environment, spanning a range of over 400 ppm.[7][9] This sensitivity allows for the detection of subtle conformational changes that occur upon ligand binding or protein interaction.
This guide focuses on the application of 3-Amino-2,2-difluoropropanoic acid , a non-canonical amino acid analog, as a precise tool for investigating PPIs. Its gem-difluoro moiety provides a robust and sensitive ¹⁹F NMR probe while being minimally perturbing to the native protein structure, making it an invaluable asset in chemical biology and drug discovery.[10][11][12]
Properties and Advantages of this compound
This compound is a structural analog of β-alanine. The key feature is the difluoromethylene group (CF₂) at the α-carbon. This modification imparts several advantageous properties.
| Property | Consequence for PPI Studies |
| Gem-Difluoro Group | Provides a strong, sharp ¹⁹F NMR signal for sensitive detection. The two fluorine atoms can provide more complex NMR signatures that report on local dynamics. |
| Minimal Steric Hindrance | Compared to bulkier tags, the CF₂ group is relatively small, reducing the likelihood of perturbing the native protein structure, function, or interaction interface.[10][13] |
| Altered Physicochemical Properties | The high electronegativity of fluorine can influence local hydrophobicity and electronic distribution, which can be leveraged to probe or modulate binding interactions.[][6] |
| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the incorporated amino acid resistant to metabolic degradation, which is particularly useful for in-cell or in vivo studies.[14][15] |
Incorporating the Probe: Getting this compound into Your Protein
Site-specific incorporation of a UAA like this compound is most commonly achieved using amber codon suppression technology in a host expression system like E. coli.[3][16][17] This technique hijacks the cell's translational machinery to insert the UAA at a specific, user-defined site.
The core components of this system are:
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes the UAA (this compound) and attaches it to its partner tRNA, but does not recognize any endogenous amino acids or tRNAs.
-
An Orthogonal tRNA: A suppressor tRNA (often tRNACUA) that is not recognized by any endogenous synthetases but is recognized by the orthogonal aaRS. This tRNA has an anticodon (CUA) that recognizes the amber stop codon (UAG).
-
A Modified Gene of Interest: The gene for the target protein is mutated to replace the codon at the desired labeling site with an amber stop codon (TAG).
When these components are present in the cell along with this compound in the growth medium, the ribosome will pause at the UAG codon, and the orthogonal aaRS-tRNA pair will insert the fluorinated amino acid, allowing protein synthesis to continue.
Workflow for Site-Specific UAA Incorporation
Caption: Workflow for site-specific incorporation of a fluorinated amino acid.
Application I: Probing PPIs with ¹⁹F Nuclear Magnetic Resonance (NMR)
¹⁹F NMR is the premier application for proteins labeled with this compound. Because the ¹⁹F chemical shift is so sensitive to its environment, the binding of a partner protein will almost invariably alter the signal from the probe, providing a direct readout of the interaction.[8][9]
The Principle of ¹⁹F NMR Titration Experiments
A typical experiment involves acquiring a simple 1D ¹⁹F NMR spectrum of the labeled protein and then titrating in its unlabeled binding partner. Changes in the ¹⁹F signal are monitored to extract quantitative information about the PPI.
Conceptual Diagram of ¹⁹F NMR for PPI Analysis
Caption: ¹⁹F NMR detects PPIs via changes in the fluorine signal upon complex formation.
Interpreting the NMR Data:
-
Chemical Shift Perturbation (CSP): If the binding and dissociation are fast on the NMR timescale, a single peak will be observed that shifts progressively as the binding partner is added. The magnitude of the shift indicates the extent of the environmental change at the probe's location.
-
Line Broadening: In the intermediate exchange regime, the ¹⁹F signal may broaden significantly and even disappear. This phenomenon provides information about the kinetics (the on- and off-rates) of the interaction.[18]
-
Slow Exchange: If binding is very tight and slow, two distinct peaks will be observed: one for the free protein and one for the bound complex. The relative integrals of these peaks can be used to determine the binding affinity (KD).
Application II: Aiding Protein X-ray Crystallography
While NMR is the primary application, incorporating fluorinated amino acids can also be beneficial for X-ray crystallography.[10][19]
-
Phasing: The fluorine atom is relatively electron-dense and can serve as an anomalous scatterer, which can aid in solving the phase problem during structure determination.
-
Structural Probes: The resulting crystal structure can reveal with atomic precision how the fluorinated side chain is accommodated within the protein core or at an interaction interface.[10][20] This can validate that the probe is non-perturbing and provide insights into the role of specific residues in maintaining structural integrity.[13]
Detailed Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound
Objective: To produce a target protein with this compound incorporated at a single, defined site. This protocol assumes the use of an E. coli expression system and the pEVOL plasmid for the aaRS/tRNA pair.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a TAG codon at the desired site.
-
pEVOL plasmid encoding the orthogonal aaRS/tRNA pair specific for the UAA.
-
This compound powder.
-
Minimal media (e.g., M9) supplemented with glucose, MgSO₄, and required antibiotics.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.
-
Lysis buffer and purification columns (e.g., Ni-NTA for His-tagged proteins).
Procedure:
-
Transformation: Co-transform competent E. coli BL21(DE3) cells with the target protein plasmid and the pEVOL plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB media with antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of M9 minimal media with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
UAA Addition: Add this compound to a final concentration of 1 mM.
-
Induction: Immediately after adding the UAA, induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Reduce the temperature to 20°C and continue to shake for 16-20 hours.
-
Harvesting: Pellet the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Purification: Resuspend the cell pellet in lysis buffer and purify the protein using a standard protocol (e.g., affinity chromatography followed by size-exclusion chromatography).
-
Verification (Critical Step): Submit a sample of the purified protein for analysis by mass spectrometry (e.g., ESI-MS) to confirm the successful incorporation of the fluorinated amino acid. The measured mass should correspond to the theoretical mass of the protein with the UAA.
Protocol 2: Analyzing a PPI using 1D ¹⁹F NMR Spectroscopy
Objective: To measure the binding affinity (KD) of a PPI by monitoring changes in the ¹⁹F NMR spectrum of the labeled protein upon titration with an unlabeled partner.
Materials:
-
Purified, ¹⁹F-labeled "Protein A" in NMR buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O).
-
Purified, unlabeled "Protein B" (binding partner) at high concentration in the same NMR buffer.
-
NMR spectrometer equipped with a fluorine probe.
Procedure:
-
Sample Preparation: Prepare an NMR sample of ¹⁹F-labeled Protein A at a suitable concentration (typically 20-100 µM).
-
Initial Spectrum: Acquire a 1D ¹⁹F NMR spectrum of Protein A alone. This is the "zero point" of the titration. Optimize acquisition parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.
-
Titration: Add a small aliquot of the concentrated, unlabeled Protein B to the NMR tube. Mix gently.
-
Acquire Spectrum: Acquire another 1D ¹⁹F spectrum.
-
Repeat: Continue adding aliquots of Protein B to achieve a range of molar ratios (e.g., 1:0.25, 1:0.5, 1:1, 1:2, 1:5, 1:10 of A:B). Acquire a spectrum at each point.
-
Data Processing: Process all spectra identically.
-
Data Analysis:
-
For each titration point, determine the chemical shift of the ¹⁹F signal.
-
Calculate the chemical shift perturbation (CSP) relative to the free protein.
-
Plot the CSP as a function of the molar ratio of Protein B to Protein A.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding isotherm) to extract the dissociation constant (KD).
-
Conclusion
This compound provides a powerful and minimally invasive probe for the detailed investigation of protein-protein interactions. Its incorporation into proteins enables the use of highly sensitive ¹⁹F NMR spectroscopy to gain insights into binding affinities, kinetics, and local conformational changes at a specifically chosen site.[8][18][21] This approach offers a robust platform for fundamental biological research, inhibitor screening, and the validation of therapeutic targets, solidifying the role of fluorine chemical biology as a cornerstone of modern drug development.
References
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- Bilgiçer, B., et al. (2001). Design, synthesis, and study of fluorinated proteins. Methods in Enzymology. [Link]
- Marsh, E. N. G., & Suzuki, Y. (2014). Using ¹⁹F NMR to probe biological interactions of proteins and peptides. ACS Chemical Biology. [Link]
- Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein-protein interactions. Chemical Society Reviews. [Link]
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- Smith, M. A., et al. (2015). Rapid Quantification of Protein-Ligand Binding via ¹⁹F NMR Lineshape Analysis. Biophysical Journal. [Link]
- University of Wisconsin-Madison NMR Facility. Fluorine labeling of proteins for NMR studies. University of Wisconsin-Madison. [Link]
- Brittain, W. D. G., et al. (2020). Fluorinated Tags to Study Protein Conformation and Interactions Using ¹⁹F NMR. Scilit. [Link]
- Marsh, E. N. G. (2007). Structural basis for the enhanced stability of highly fluorinated proteins.
- Hollingworth, R., & Gouverneur, V. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. [Link]
- Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of Molecular Biology. [Link]
- Jbara, M., et al. (2021). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for ¹⁹F‐MRI. Small. [Link]
- Arntson, K. E., & Pomerantz, W. C. K. (2022). A beginner's guide to ¹⁹F NMR and its role in drug screening. Journal of Medicinal Chemistry. [Link]
- Pham, T. Q., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science. [Link]
- Ribeiro, J. P., et al. (2017). Ribbon representation of the X-ray crystal structures of proteins...
- Wüthrich, K., et al. (2012). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Current Opinion in Structural Biology. [Link]
- Pham, T. Q., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for ¹⁹F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. [Link]
- Pollock Research Lab. (2022). Using Unnatural Aminoacids to study protein-protein interactions. University of Richmond Blogs. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2023). Understanding the Benefits of Fluorinated Amino Acids in Peptide Research. Medium. [Link]
- ResearchGate. (2021). Comparison of biophysical methods for the detection of protein-protein interactions (PPIs).
- National Center for Biotechnology Information. (3s)-3-Amino-2,2-Difluoro-3-Phenylpropanoic Acid. PubChem. [Link]
- Stevers, L. M., et al. (2022). Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. Frontiers in Molecular Biosciences. [Link]
- Wikipedia. Methods to investigate protein–protein interactions. Wikipedia. [Link]
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- Profold.
- Wegner, S. V., & Reisch, A. (2023).
- Löwe, J., & Johnson, C. (2021). Protein Structure Validation and Analysis with X-Ray Crystallography. Methods in Molecular Biology. [Link]
- Weaver, J. D., et al. (2013). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
- Salvi, N., & Debenedetti, P. G. (2018). Amino Acids and Their Biological Derivatives Modulate Protein-Protein Interactions In an Additive Way. arXiv. [Link]
- Al-Trawneh, S. A., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences. [Link]
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- 6. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols: Leveraging 3-Amino-2,2-difluoropropanoic Acid for High-Resolution Structural Biology
Abstract
The strategic introduction of fluorine atoms into peptides and proteins has emerged as a powerful tool in structural biology. The unique nuclear magnetic resonance properties, small size, and bio-orthogonal nature of fluorine make it an exceptional probe for investigating molecular structure, dynamics, and interactions.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-Amino-2,2-difluoropropanoic acid for labeling peptides. We present the scientific rationale, detailed step-by-step protocols for solid-phase peptide synthesis (SPPS), and application guidelines for 19F Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Cryo-Electron Microscopy (Cryo-EM).
Introduction: The Strategic Advantage of the Gem-Difluoro Moiety
This compound, a non-canonical amino acid, offers a unique set of properties that make it a valuable tool for structural biologists. The presence of a gem-difluoro group on the α-carbon introduces minimal steric perturbation while significantly altering the local electronic environment.[4][5] This modification can enhance metabolic stability and membrane permeability, making it a valuable component in drug design.[6]
From a structural biology perspective, the key advantages of incorporating this compound into peptides include:
-
Sensitive 19F NMR Probe: The 19F nucleus is 100% naturally abundant and possesses a high gyromagnetic ratio, rendering it highly sensitive to its local environment.[1][3] The chemical shift of the fluorine atoms in this compound is exquisitely sensitive to changes in conformation, solvent exposure, and ligand binding, providing a powerful tool for studying peptide structure and dynamics in solution.[1][2]
-
Minimal Structural Perturbation: The fluorine atom is relatively small, and its substitution for hydrogen often has a negligible impact on the overall peptide conformation.[2][4] This ensures that the structural insights gained from the fluorinated peptide are representative of the native molecule.
-
Bio-orthogonal Reporter: Fluorine is virtually absent in biological systems, eliminating background signals in 19F NMR experiments and providing a clean window for observation.[1][3]
-
Phasing Tool in X-ray Crystallography: The anomalous scattering from fluorine atoms can be utilized in X-ray crystallography to aid in phase determination, which is a critical step in solving novel protein structures.[4][7]
-
Fiducial Marker for Cryo-EM: The high electron density of fluorine atoms can serve as a useful fiducial marker in cryo-electron microscopy, aiding in particle alignment and image reconstruction, particularly for smaller proteins and dynamic complexes.[8][9]
Peptide Labeling with this compound: A Step-by-Step Workflow
The incorporation of this compound into a peptide sequence is most commonly achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[10][11] The following diagram illustrates the general workflow.
Caption: Workflow for labeling peptides with this compound.
Detailed Protocols
Materials and Reagents
| Reagent | Supplier | Recommended Purity |
| Fmoc-3-Amino-2,2-difluoropropanoic acid-OH | Various | >98% |
| Rink Amide Resin | Various | 100-200 mesh |
| Fmoc-protected amino acids | Various | >98% |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous |
| Piperidine | Sigma-Aldrich | >99% |
| N,N'-Diisopropylcarbodiimide (DIC) | Sigma-Aldrich | >99% |
| Ethyl cyanohydroxyiminoacetate (OxymaPure®) | Sigma-Aldrich | >99% |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent Grade |
| Triisopropylsilane (TIS) | Sigma-Aldrich | >98% |
| Dithiothreitol (DTT) | Sigma-Aldrich | >99% |
| Acetonitrile (ACN) | Sigma-Aldrich | HPLC Grade |
| Water | Milli-Q or equivalent | HPLC Grade |
Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-SPPS for incorporating this compound. The synthesis scale can be adjusted as needed.
1. Resin Preparation:
- Place the desired amount of Rink Amide resin in a fritted syringe reaction vessel.
- Swell the resin in DMF for 30 minutes, then drain the solvent.
- Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 15 minutes to ensure complete Fmoc deprotection.
- Wash the resin thoroughly with DMF (5 times) and DCM (3 times). Perform a Kaiser test to confirm the presence of free primary amines.
2. Coupling of Fmoc-3-Amino-2,2-difluoropropanoic acid-OH:
- Dissolve 3 equivalents of Fmoc-3-Amino-2,2-difluoropropanoic acid-OH and 3 equivalents of OxymaPure® in a minimal amount of DMF.
- Add 3 equivalents of DIC to the amino acid/OxymaPure® solution and allow it to pre-activate for 5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction vessel for 2-4 hours at room temperature. The longer coupling time is recommended due to the potential for steric hindrance from the gem-difluoro group.
- Wash the resin with DMF (5 times). Perform a Kaiser test to confirm complete coupling (ninhydrin should remain colorless).
3. Capping (Optional but Recommended):
- If the Kaiser test is positive after coupling, cap any unreacted amines to prevent the formation of deletion sequences.
- Treat the resin with a solution of acetic anhydride and N,N-diisopropylethylamine (DIEA) in DMF (5:10:85 v/v/v) for 20 minutes.
- Wash the resin with DMF (5 times).
4. Chain Elongation:
- Repeat the deprotection and coupling steps for the subsequent amino acids in your peptide sequence using standard Fmoc-SPPS protocols.[12][13]
5. Cleavage and Deprotection:
- After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under a stream of nitrogen.
- Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w). The DTT is included as a scavenger for any sensitive residues.
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the cleavage mixture to separate the resin and collect the filtrate containing the crude peptide.
- Precipitate the crude peptide by adding it to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the peptide pellet under vacuum.
Purification and Analysis
-
Purification: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: The purity of the final peptide should be assessed by analytical RP-HPLC, and the identity should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Applications in Structural Biology
19F NMR Spectroscopy
The single, sharp resonance of the gem-difluoro group in this compound provides a sensitive handle for monitoring peptide behavior in solution.[14]
Caption: Principle of 19F NMR for studying labeled peptides.
Experimental Considerations:
-
Sample Preparation: Dissolve the lyophilized, purified peptide in a suitable buffer (e.g., phosphate or Tris buffer) in D2O for the lock signal. The concentration will depend on the sensitivity of the NMR spectrometer, but typically ranges from 100 µM to 1 mM.
-
Data Acquisition: Acquire a simple 1D 19F NMR spectrum. The large chemical shift dispersion of 19F often allows for clear observation of the labeled peptide's signal without interference from other molecules.[1][3]
-
Interpretation: Changes in the chemical shift of the 19F signal upon addition of a binding partner, a change in pH, or temperature can provide valuable information about the peptide's interaction and conformational dynamics.[7][15]
X-ray Crystallography
The incorporation of this compound can aid in the crystallization and structure determination of peptides and proteins.[4]
Experimental Considerations:
-
Crystallization: The labeled peptide should be subjected to standard crystallization screening conditions. The presence of the fluorinated residue may alter the solubility and crystallization properties of the peptide.
-
Data Collection: Collect X-ray diffraction data from the resulting crystals.[16] The presence of fluorine can be confirmed in the electron density map.[7][17]
-
Structure Solution: The anomalous signal from the fluorine atoms can be used to assist in phasing, particularly for de novo structure determination.
Cryo-Electron Microscopy (Cryo-EM)
For larger peptide-protein complexes, 19F NMR can be used in conjunction with cryo-EM to provide a more complete picture of the conformational landscape.[8][9]
Experimental Considerations:
-
NMR-Guided Cryo-EM: 19F NMR can be used to identify conditions that favor a particular conformational state of a peptide-protein complex.[8][18] These conditions can then be used for cryo-EM grid preparation, increasing the likelihood of obtaining a high-resolution structure of that specific state.
-
Population Analysis: The relative populations of different conformational states observed by 19F NMR can be correlated with the different classes of particles identified during cryo-EM data processing, providing a quantitative link between solution dynamics and structure.[8][9]
Conclusion
Labeling peptides with this compound offers a robust and versatile strategy for gaining high-resolution structural and dynamic information. The unique properties of the gem-difluoro group provide a sensitive and minimally perturbative probe for a range of modern structural biology techniques. The protocols and application guidelines presented here are intended to enable researchers to effectively utilize this powerful tool in their investigations of peptide and protein structure and function.
References
- Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing).
- Structural basis for the enhanced stability of highly fluorin
- Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 2-Fluorophenylalanine - Benchchem.
- Using 19F NMR to Probe Biological Interactions of Proteins and Peptides - ACS Public
- Design of Highly Fluorinated Peptides for Cell-based 19F NMR | Bioconjug
- Using 19F NMR to probe biological interactions of proteins and peptides - American Chemical Society.
- Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy | Journal of the American Chemical Society.
- Ribbon representation of the X-ray crystal structures of proteins...
- Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides - ResearchG
- Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles by 19F NMR and Cryo-EM - PMC - NIH.
- 19F NMR as a tool in chemical biology - PMC - PubMed Central.
- Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy.
- Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles by 19F NMR and Cryo-EM | Journal of the American Chemical Society.
- Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biom
- This compound - MySkinRecipes.
- Methods and protocols of modern solid phase peptide synthesis.
- Solid-Phase Peptide Synthesis | Springer N
- CAS 428452-49-7: this compound - CymitQuimica.
- X-ray crystallography - Wikipedia.
- Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy.
- An environmentally ultrasensitive fluorine probe to resolve protein conformational ensembles by 19F NMR and cryo-EM - bioRxiv.
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- 5. CAS 428452-49-7: this compound [cymitquimica.com]
- 6. This compound [myskinrecipes.com]
- 7. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles by 19F NMR and Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biomatik.com [biomatik.com]
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- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Conformational Analysis of Peptides Incorporating 3-Amino-2,2-difluoropropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. 3-Amino-2,2-difluoropropanoic acid, a unique β-amino acid featuring a gem-difluoro substitution at the α-carbon, presents a fascinating case for conformational studies. This document provides a comprehensive guide to the conformational analysis of peptides incorporating this fluorinated building block. We will delve into the theoretical underpinnings of how the gem-difluoro group influences peptide secondary structure and provide detailed, field-proven protocols for experimental and computational analysis. While direct literature on peptides containing this compound is limited, this guide synthesizes established principles from the study of fluorinated and β-peptides to provide a robust framework for investigation.
Introduction: The Impact of Cα Gem-Difluorination on β-Peptide Conformation
The introduction of a gem-difluoro group at the Cα position of a β-amino acid, such as in this compound, is expected to exert significant stereoelectronic effects on the peptide backbone. The high electronegativity of fluorine atoms creates a dipole along the C-F bonds, influencing the local electronic environment and conformational preferences.
One of the key determinants of these preferences is the gauche effect , where the gauche conformation around a C-C bond is favored over the anti conformation when substituted with electronegative atoms like fluorine.[1] In the context of a peptide backbone, this can lead to a preference for specific dihedral angles, thereby pre-organizing the peptide into defined secondary structures. Furthermore, the gem-difluoro group can influence the amide bond geometry and hydrogen bonding capabilities, further directing the peptide's folding landscape.[2]
The study of peptides incorporating this compound is therefore crucial for understanding how this unique residue can be leveraged to design peptides with enhanced proteolytic stability, predictable folding patterns, and novel biological functions.[3][4]
Overall Workflow for Conformational Analysis
A multi-pronged approach combining experimental and computational techniques is essential for a thorough conformational analysis. The following workflow provides a roadmap for researchers.
Caption: Overall workflow for the conformational analysis of peptides.
Experimental Protocols
Peptide Synthesis
The synthesis of peptides incorporating this compound can be achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[5][6][7]
Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)
-
Resin Preparation: Start with a suitable solid support, such as Rink Amide resin for C-terminal amide peptides. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin's amino group.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the Fmoc-protected this compound using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution. For peptides containing this compound, ¹⁹F NMR provides a powerful and sensitive probe of the local environment.[5][6][8]
Key NMR Experiments:
-
1D ¹H and ¹⁹F NMR: To observe the chemical shifts and coupling constants of protons and fluorine atoms. The large chemical shift dispersion of ¹⁹F NMR can provide valuable information about different conformational states.[8]
-
2D ¹H-¹H COSY (Correlation Spectroscopy): To identify spin-coupled protons within the same amino acid residue.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
-
2D ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): To detect spatial proximity between protons and fluorine atoms, which is particularly useful for defining the orientation of the gem-difluoro group.
Protocol: NMR Data Acquisition and Analysis
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture with H₂O). The choice of solvent can significantly influence peptide conformation.
-
Data Acquisition: Acquire a suite of NMR experiments on a high-field NMR spectrometer.
-
Resonance Assignment: Use COSY, TOCSY, and HSQC spectra to assign the ¹H and ¹³C resonances to specific atoms in the peptide sequence.
-
Structural Restraint Generation:
-
Integrate the cross-peaks in the NOESY and HOESY spectra to obtain distance restraints.
-
Measure J-coupling constants from 1D or high-resolution 2D spectra to derive dihedral angle restraints.
-
-
Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using metrics such as Ramachandran plots and RMSD (Root Mean Square Deviation).
Table 1: Expected NMR Parameters for Peptides with this compound
| Parameter | Expected Value/Observation | Significance |
| ¹⁹F Chemical Shift | Wide dispersion, sensitive to local environment.[8] | Can distinguish between different conformers and probe interactions. |
| ³J(H,F) Coupling | ~10-40 Hz | Provides information on the H-C-C-F dihedral angle (Karplus relationship). |
| ²J(C,F) Coupling | ~20-50 Hz | Confirms the presence of the gem-difluoro group. |
| ¹J(C,F) Coupling | ~240-280 Hz | Characteristic of a direct C-F bond. |
| NOEs/HOEs | Specific patterns of short and medium-range contacts. | Defines local secondary structure (e.g., turns, helices). |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[8][9][10][11] The characteristic CD spectra of α-helices, β-sheets, and random coils allow for the qualitative and quantitative estimation of these structural elements.
Caption: Workflow for Circular Dichroism Spectroscopy.
Protocol: CD Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the peptide (typically 10-50 µM) in a suitable buffer (e.g., phosphate buffer). To induce secondary structure, co-solvents like trifluoroethanol (TFE) can be used.[9]
-
Instrument Setup: Use a CD spectropolarimeter and a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm).
-
Data Processing: Subtract the spectrum of the buffer blank from the peptide spectrum. Convert the data to mean residue ellipticity.
-
Analysis: Analyze the shape and magnitude of the CD spectrum to determine the predominant secondary structure. Deconvolution algorithms can be used to estimate the percentage of α-helix, β-sheet, and random coil.
Table 2: Characteristic CD Spectra for Peptide Secondary Structures
| Secondary Structure | Wavelength of Maxima (nm) | Wavelength of Minima (nm) |
| α-Helix | ~192 (+) | ~208 (-), ~222 (-) |
| β-Sheet | ~195 (+) | ~215 (-) |
| β-Turn | Varies, often weak signals | Varies |
| Random Coil | ~215 (+) | ~198 (-) |
| Note: (+) indicates a positive band, and (-) indicates a negative band. |
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in the solid state. Obtaining suitable crystals of peptides can be challenging but offers an unparalleled level of detail about their conformation and intermolecular interactions.[12][13]
Protocol: Peptide Crystallization and Structure Determination
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques like hanging drop or sitting drop vapor diffusion.
-
Crystal Optimization: Optimize the conditions that yield initial crystals to obtain larger, well-diffracting crystals.
-
Data Collection: Collect X-ray diffraction data from a single crystal using a synchrotron or in-house X-ray source.
-
Structure Solution: Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods.
-
Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine the model against the diffraction data.
-
Validation: Validate the final structure using established crystallographic criteria.
Computational Approaches
Computational methods are invaluable for complementing experimental data and providing insights into the dynamic behavior of peptides.
Caption: Workflow for Computational Conformational Analysis.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic picture of peptide conformational landscapes by simulating the movements of atoms over time.[14]
Protocol: MD Simulations
-
System Setup:
-
Generate an initial 3D structure of the peptide (e.g., an extended conformation).
-
Choose an appropriate force field that accurately describes the interactions of fluorinated compounds.
-
Solvate the peptide in a box of explicit water molecules and add counter-ions to neutralize the system.
-
-
Simulation:
-
Minimize the energy of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature and equilibrate it under constant pressure and temperature.
-
Run a production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.
-
-
Analysis:
-
Analyze the simulation trajectory to identify stable conformations, secondary structure elements, and conformational transitions.
-
Calculate properties such as RMSD, Ramachandran plots, and hydrogen bond occupancies.
-
Quantum Mechanics (QM) Calculations
QM calculations can provide highly accurate information about the electronic structure and energetics of small peptide fragments, helping to rationalize the conformational preferences observed experimentally and in MD simulations.
Data Integration and Interpretation
The most robust structural model is derived from the integration of data from multiple techniques. For instance, distance restraints from NMR can be used to guide MD simulations, and the resulting structures can be cross-validated against CD data. Discrepancies between solution-state (NMR, CD) and solid-state (X-ray) structures can provide insights into the conformational flexibility of the peptide.
Conclusion
The conformational analysis of peptides incorporating this compound is a challenging yet rewarding endeavor. The unique stereoelectronic properties of the gem-difluoro group offer exciting opportunities for peptide design. By employing the integrated experimental and computational approaches outlined in this guide, researchers can elucidate the structural preferences of these novel peptides, paving the way for their application in drug discovery and materials science.
References
- Fluorinated β²- and β³Amino Acids: Synthesis and Inhibition of α-Chymotrypsin. (2025).
- Fluoro-Aryl Substituted α,β2,3-Peptides in the Development of Foldameric Antiparallel β-Sheets: A Conformational Study. (2019).
- Circular dichroism spectra of synthetic peptides. (n.d.).
- Conformational studies on beta-amino acid-containing peptides. I. (1992). PubMed. [Link]
- Synthesis and conformational studies of peptides from new C-linked carbo-beta-amino acids (beta-Caas) with anomeric methylamino- and difluorophenyl moieties. (2008). PubMed. [Link]
- Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. (n.d.).
- Gauche effect. (n.d.). Wikipedia. [Link]
- Recent Developments in the Synthesis of Fluorinated β-Amino Acids. (2025).
- Synthetic and conformational studies on dehydrovaline-containing model peptides. (n.d.). Indian Academy of Sciences. [Link]
- Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid derivatives. (n.d.).
- Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing. [Link]
- Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. (1997). PubMed. [Link]
- Self-assembly Dynamics and Antimicrobial Activity of All L- and D-amino Acid Enantiomers of a Designer Peptide. (n.d.).
- This compound. (n.d.). MySkinRecipes. [Link]
- Fluorine NMR. (n.d.). University of Illinois Urbana-Champaign. [Link]
- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]
- 19Flourine NMR. (n.d.). University of Ottawa. [Link]
- Overview of Custom Peptide Synthesis. (n.d.). GenScript. [Link]
- "Fluorine Effects" in Conformational Orchestration of α/β Hybrid Peptide with a 9-membered Pseudo β-Turn Motif. (2024). PubMed. [Link]
- Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. (1996). PubMed. [Link]
- New Fluorine-Labelled Amino Acids as F NMR Reporters for Structural Peptide Studies. (n.d.). Mykhailiuk Research Site. [Link]
- X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. (2009). etd@IISc. [Link]
- Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). (n.d.).
- Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. (2021). PubMed Central. [Link]
- Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
- X-Ray Crystallography as a Tool for the Structural Study and Design of alpha/beta-Peptides. (n.d.). University of Wisconsin-Madison. [Link]
- Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. (2025).
Sources
- 1. Synthesis and conformational analysis of α,β-difluoro-γ-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ejbiotechnology.info [ejbiotechnology.info]
- 6. peptide.com [peptide.com]
- 7. Overview of Custom Peptide Synthesis [peptide2.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Self-assembly Dynamics and Antimicrobial Activity of All L- and D-amino Acid Enantiomers of a Designer Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 13. X-Ray Crystallography as a Tool for the Structural Study and Design of alpha/beta-Peptides - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 14. Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR) - PMC [pmc.ncbi.nlm.nih.gov]
3-Amino-2,2-difluoropropanoic acid in the design of cell-penetrating peptides.
Application Notes & Protocols
Topic: 3-Amino-2,2-difluoropropanoic Acid in the Design of Cell-Penetrating Peptides
Audience: Researchers, scientists, and drug development professionals.
Enhancing Intracellular Delivery: A Guide to Incorporating this compound into Cell-Penetrating Peptides
Introduction: The Rationale for Fluorination in Cell-Penetrating Peptide Design
Cell-penetrating peptides (CPPs) have emerged as powerful vectors for the intracellular delivery of a wide array of therapeutic and diagnostic agents, from small molecules to large biologics like proteins and nucleic acids.[1] Typically rich in cationic residues such as arginine and lysine, these short peptides can traverse the cell membrane, a feat that is often challenging for their cargo alone.[2][3] The primary mechanisms of their entry are a subject of ongoing research but are broadly categorized into direct translocation across the lipid bilayer and endocytotic pathways.[4][5]
Despite their promise, the development of CPP-based therapeutics faces hurdles, including proteolytic instability, non-specific uptake, and entrapment within endosomes.[6] To overcome these limitations, the strategic incorporation of non-proteinogenic amino acids has become a key area of investigation.[3] Among these, fluorinated amino acids are particularly compelling. The introduction of fluorine, the most electronegative element, into an amino acid can profoundly alter the peptide's local electronic environment, conformational preferences, and metabolic stability.[7]
This guide focuses on the application of This compound , a gem-difluorinated β-amino acid, in the design of novel CPPs. The gem-difluoro group is a unique structural motif that can:
-
Increase Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic degradation, potentially increasing the in vivo half-life of the peptide.
-
Modulate Lipophilicity: Fluorination can enhance the lipophilicity of the peptide, which may influence its interaction with the lipid bilayer of the cell membrane.[8]
-
Induce Favorable Conformations: The steric and electronic effects of the difluoro group can constrain the peptide backbone, potentially pre-disposing it to a conformation that is more conducive to membrane translocation.
By integrating this compound into established CPP sequences (e.g., TAT, Penetratin, or polyarginine peptides), researchers can systematically evaluate the impact of this modification on cellular uptake efficiency and mechanism.[2][9][10] This document provides the foundational principles and detailed protocols for the synthesis of these modified peptides and the quantitative assessment of their cell-penetrating capabilities.
Synthesis of CPPs Containing this compound
The synthesis of peptides incorporating unnatural amino acids is most reliably achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS) .[11][12][13] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, with the base-labile Fmoc group providing temporary protection of the Nα-amino group.[14]
Core Principles of Fmoc SPPS for Modified Peptides
The cyclical process of Fmoc SPPS involves two primary steps for each amino acid addition:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[11]
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid (in this case, Fmoc-3-amino-2,2-difluoropropanoic acid-OH) is activated and then reacted with the newly freed N-terminus of the peptide chain.[14]
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of any side-chain protecting groups using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[12]
Detailed Protocol: Manual SPPS of a Modified TAT Peptide
This protocol describes the synthesis of a TAT peptide analog where one of the native amino acids is replaced by this compound (denoted as β-diF-Ala). For comparative analysis, a fluorescent label (e.g., 5(6)-Carboxyfluorescein) is incorporated at the N-terminus.
Exemplary Sequences:
-
Unmodified Control: FAM-YGRKKRRQRRR-NH₂
-
Modified Peptide: FAM-YGRKK(β-diF-Ala)RQRRR-NH₂
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, etc.)
-
Fmoc-3-amino-2,2-difluoropropanoic acid-OH
-
5(6)-Carboxyfluorescein (FAM)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N'-Diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Diethyl ether (cold)
Procedure:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF in a fritted syringe reaction vessel for 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine/DMF to the resin and agitate for 3 minutes. Drain.
-
Repeat with a second 10-minute incubation.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (3 eq. to resin substitution), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Monitor coupling completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Peptide Elongation:
-
Repeat steps 2 and 3 for each amino acid in the sequence, including the Fmoc-3-amino-2,2-difluoropropanoic acid.
-
-
N-terminal Fluorescent Labeling:
-
After deprotecting the final amino acid's Fmoc group, add a solution of 5(6)-Carboxyfluorescein (2 eq.), HBTU (1.9 eq.), and DIPEA (4 eq.) in DMF.
-
Agitate for 4 hours or overnight in the dark.
-
Wash thoroughly with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the solution to separate the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Evaluating the Cellular Uptake of Modified CPPs
A quantitative comparison of the cellular uptake of the modified CPP versus its unmodified counterpart is crucial to determine the effect of the this compound incorporation. This can be achieved using fluorescence-based methods such as confocal microscopy and flow cytometry.
Quantitative Analysis by Flow Cytometry
Flow cytometry provides a high-throughput method to measure the fluorescence intensity of a large population of cells, allowing for a robust statistical comparison of peptide uptake.[15]
Protocol:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HeLa or A549 cells) in 24-well plates at a density of 1-2 x 10⁵ cells per well.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Peptide Treatment:
-
Prepare a series of dilutions of the FAM-labeled unmodified and modified peptides in serum-free media (e.g., 1, 5, 10 µM).
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add the peptide solutions to the respective wells and incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting and Processing:
-
Aspirate the peptide-containing media and wash the cells twice with PBS to remove extracellular peptide.
-
To remove non-internalized, membrane-bound peptide, briefly treat the cells with trypsin-EDTA (0.05%) for 3-5 minutes.
-
Neutralize the trypsin with complete media, then transfer the cell suspension to microcentrifuge tubes.
-
Centrifuge the cells (e.g., at 300 x g for 5 minutes) and resuspend the pellet in cold PBS or FACS buffer (PBS with 1% FBS).
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension on a flow cytometer, exciting with a 488 nm laser and detecting emission in the FITC channel.
-
Acquire data for at least 10,000 live cell events per sample.
-
Use untreated cells as a negative control to set the background fluorescence gate.
-
Calculate the mean fluorescence intensity (MFI) for each treatment group.
-
Visualization of Intracellular Localization by Confocal Microscopy
Confocal microscopy allows for the visualization of the subcellular localization of the fluorescently labeled peptides, providing qualitative insights into the mechanism of uptake (e.g., diffuse cytosolic distribution vs. punctate endosomal patterns).
Protocol:
-
Cell Culture:
-
Seed cells on glass-bottom dishes or chamber slides suitable for microscopy at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
-
Peptide Treatment:
-
Wash the cells with PBS and incubate with the FAM-labeled peptides (e.g., at a concentration of 5 µM) in serum-free media for 1-4 hours at 37°C.
-
-
Staining and Fixation (Optional):
-
For colocalization studies, incubate with a marker for late endosomes/lysosomes (e.g., LysoTracker Red) for the final 30-60 minutes of peptide incubation.
-
Wash the cells three times with PBS.
-
Image the live cells immediately, or fix them with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
If fixed, wash again with PBS and stain the nuclei with a DNA dye like DAPI or Hoechst 33342.
-
Mount the coverslips using an appropriate mounting medium.
-
-
Imaging:
-
Acquire images using a confocal laser scanning microscope with appropriate laser lines and emission filters for the fluorophores used (e.g., 488 nm for FAM, 561 nm for LysoTracker Red, 405 nm for DAPI).
-
Capture Z-stack images to confirm the intracellular localization of the peptide.
-
Expected Outcomes and Data Interpretation
The incorporation of this compound is hypothesized to enhance the cell-penetrating properties of a CPP. The following table summarizes the key parameters to measure and the expected outcomes when comparing the modified peptide to its unmodified control.
| Parameter | Method | Unmodified CPP (Control) | Expected Outcome for Modified CPP | Rationale for Expected Change |
| Cellular Uptake Efficiency | Flow Cytometry | Baseline Mean Fluorescence Intensity (MFI) | Increased MFI | Enhanced lipophilicity and/or favorable conformational changes may improve membrane interaction and translocation. |
| Subcellular Localization | Confocal Microscopy | Punctate (endosomal) and/or diffuse (cytosolic) pattern | Increased diffuse cytosolic signal | The modification may facilitate more efficient escape from endosomes or promote direct translocation across the plasma membrane. |
| Proteolytic Stability | HPLC/MS analysis after incubation with proteases | Degradation over time | Increased stability (less degradation) | The C-F bonds at the β-position are resistant to cleavage by common proteases. |
| Cytotoxicity | MTT or LDH Assay | Low to moderate cytotoxicity at high concentrations | Similar or slightly increased cytotoxicity | Enhanced membrane interaction could potentially lead to increased membrane disruption at higher concentrations. |
Conclusion and Future Directions
The strategic incorporation of this compound represents a promising avenue for the rational design of next-generation CPPs with enhanced therapeutic potential. The gem-difluoro moiety offers a unique combination of electronic and steric properties that can be leveraged to improve metabolic stability and cellular uptake. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of these novel peptide vectors.
Future research should focus on systematically varying the position of the fluorinated amino acid within different CPP scaffolds to establish clear structure-activity relationships. Furthermore, mechanistic studies employing endocytosis inhibitors can elucidate whether the modification alters the primary route of cellular entry. By combining rational design with rigorous biological evaluation, the full potential of fluorinated amino acids in enhancing intracellular drug delivery can be realized.
References
- Frankel, A. D., & Pabo, C. O. (1988). Cellular uptake of the tat protein from human immunodeficiency virus. Cell, 55(6), 1189-1193.
- Green, M., & Loewenstein, P. M. (1988). Autonomous transport of a human immunodeficiency virus type 1-encoded protein, tat, into the nucleus of isolated whole cells. Cell, 55(6), 1179-1188.
- Lehto, T., Kurrikoff, K., & Langel, Ü. (2019). Cell-penetrating peptides for the delivery of therapeutics and imaging agents. Advanced drug delivery reviews, 138, 66-80.
- Guzman-Villanueva, D., El-Andaloussi, S., & Langel, Ü. (2013).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Jones, A. T., & Sayers, E. J. (2012). Cell-penetrating peptides: a review of their discovery and potential for the delivery of therapeutic agents. Journal of drug targeting, 20(4), 283-294.
- Law, M. P., & Langel, Ü. (2018). Cell-penetrating peptides: a tool for in vivo and ex vivo delivery. Current pharmaceutical design, 24(20), 2268-2278.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Bachem AG. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- Alfa Chemistry. (n.d.). Cell-Penetrating Peptide Synthesis.
- Milletti, F. (2012). Cell-penetrating peptides: classes, mechanism of penetration, and commercial landscape. Drug discovery today, 17(15-16), 850-860.
- He, J., Liu, J., & Langel, Ü. (2020). Internalization mechanisms of cell-penetrating peptides. Beilstein journal of organic chemistry, 16, 102-113.
- Feni, L., & Neundorf, I. (2020). Cell-penetrating peptides: a tool for the delivery of therapeutics into the cell. International journal of molecular sciences, 21(11), 3845.
- Salwiczek, M., Nyakatura, E., Gerling, U. I., Wenschuh, H., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein stability.
- Rothbard, J. B., Garlington, S., Lin, Q., Kirschberg, T., Kreider, E., McGrane, P. L., Wender, P. A., & Khavari, P. A. (2000). Conjugation of arginine oligomers to cyclosporin A facilitates topical delivery and inhibition of inflammation.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid-phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
- Liu, C., et al. (2022). Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer. Molecules, 27(19), 6529.
- Derossi, D., Joliot, A. H., Chassaing, G., & Prochiantz, A. (1994). The third helix of the Antennapedia homeodomain translocates through biological membranes. Journal of Biological Chemistry, 269(14), 10444-10450.
- Vives, E., Brodin, P., & Lebleu, B. (1997). A truncated HIV-1 Tat protein basic domain rapidly translocates through the plasma membrane and accumulates in the cell nucleus. Journal of Biological Chemistry, 272(25), 16010-16017.
- Futaki, H., Suzuki, T., Ohashi, W., Yagami, T., Tanaka, S., Ueda, K., & Sugiura, Y. (2001). Arginine-rich peptides. An abundant source of membrane-permeable peptides having potential as carriers for intracellular protein delivery. Journal of Biological Chemistry, 276(8), 5836-5840.
- Wender, P. A., Mitchell, D. J., Pattabiraman, K., Pelkey, E. T., Steinman, L., & Rothbard, J. B. (2000). The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: peptoid molecular transporters. Proceedings of the National Academy of Sciences, 97(24), 13003-13008.
- Wang, L., et al. (2022). Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer. MDPI.
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- 6. Discovery of a Cyclic Cell-Penetrating Peptide with Improved Endosomal Escape and Cytosolic Delivery Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Application Note: Leveraging 3-Amino-2,2-difluoropropanoic Acid in the Synthesis of Novel PET Imaging Ligands via Prosthetic Group Conjugation
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Fluorinated Amino Acids in Oncology PET
Positron Emission Tomography (PET) has become an indispensable tool in clinical oncology and drug development, offering noninvasive insights into the metabolic and functional processes of tumors. While [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) is the most widely used PET tracer, its utility is limited in certain oncological applications, particularly in brain tumor imaging, due to high background uptake in normal brain tissue.[1][2] This has spurred the development of alternative tracers, with ¹⁸F-labeled amino acids emerging as a highly promising class.[1][3][4] These agents target the upregulated amino acid transport systems characteristic of many tumor cells, often providing superior tumor-to-background contrast compared to [¹⁸F]FDG.[1][5]
The introduction of fluorine atoms into amino acid structures can significantly modulate their biological properties, including metabolic stability and transport kinetics. The gem-difluoro motif (CF₂) is of particular interest as it can act as a metabolically stable mimic of a carbonyl or hydroxyl group, potentially enhancing binding affinity to target transporters or enzymes while resisting in vivo defluorination. 3-Amino-2,2-difluoropropanoic acid is a unique building block that incorporates this stable gem-difluoro group. Its structure makes it an analog of β-alanine, presenting a valuable scaffold for developing novel PET tracers.
This application note provides a comprehensive guide to the use of this compound as a foundational component in the synthesis of an ¹⁸F-labeled PET ligand. Due to the high stability of the C-F bonds in the 2,2-difluoro moiety, direct nucleophilic [¹⁸F]fluorination is not feasible. Therefore, we present a robust and widely applicable strategy: the conjugation of this compound with a pre-labeled prosthetic group, specifically N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). This two-stage approach allows for the efficient and reliable production of the target radiotracer under conditions that preserve the integrity of the core amino acid structure.
Core Principle: The Prosthetic Group Strategy
Directly labeling complex or sensitive biomolecules with [¹⁸F]fluoride can be challenging due to the often harsh reaction conditions required for nucleophilic substitution (e.g., high temperatures, basic pH).[6][7] Prosthetic groups are small, bifunctional molecules that are first radiolabeled with ¹⁸F and then conjugated to the target molecule under milder conditions.[8][9] This strategy offers several advantages:
-
Efficiency: The initial radiofluorination step can be optimized for high yield on a simple, stable precursor.
-
Versatility: A single labeled prosthetic group can be used to label a wide variety of target molecules.
-
Mild Conditions: The final conjugation step typically proceeds under biologically compatible conditions, protecting the target molecule from degradation.
In this guide, we focus on the synthesis of N-(4-[¹⁸F]fluorobenzoyl)-3-amino-2,2-difluoropropanoic acid, a novel PET tracer candidate.
Experimental Protocols and Methodologies
Part 1: Automated Radiosynthesis of the Prosthetic Group, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)
The synthesis of [¹⁸F]SFB is a well-established procedure that involves a two-step, one-pot reaction readily adaptable to most commercial automated synthesis modules. The process begins with the nucleophilic substitution of a nitro- or trimethylammonium- leaving group on a benzoate precursor, followed by activation to the N-succinimidyl ester.
Causality Behind Experimental Choices:
-
Nucleophilic Substitution: The [¹⁸F]fluoride produced from a cyclotron is in the form of aqueous [¹⁸F]F⁻. To render it reactive for nucleophilic substitution in an organic solvent, it must be dried and activated.[10]
-
Phase Transfer Catalyst (PTC): A combination of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) is used. K₂₂₂ is a cryptand that effectively chelates the potassium ion (K⁺), leaving a "naked," highly nucleophilic [¹⁸F]F⁻ anion.[10] The carbonate acts as a base to maintain reaction conditions.
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) is used to dissolve the reactants and facilitate the SₙAr reaction without solvating the fluoride ion excessively.[10][11]
-
Precursor: Ethyl 4-(trimethylammonio)benzoate triflate is an excellent precursor due to the potent leaving group ability of the trimethylammonium group, allowing the radiofluorination to proceed under relatively mild conditions.
Workflow Diagram: Overall Synthesis
Caption: Automated workflow for tracer synthesis and purification.
Step-by-Step Protocol:
-
Trapping [¹⁸F]Fluoride: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned quaternary methyl ammonium (QMA) anion-exchange cartridge.
-
Elution: Elute the trapped [¹⁸F]F⁻ from the QMA cartridge into the reaction vessel using a solution of K₂₂₂ (5-10 mg in 1 mL MeCN) and K₂CO₃ (1-2 mg in 0.5 mL H₂O).
-
Azeotropic Drying: Heat the reaction vessel under a stream of nitrogen or argon at 110-120°C to remove the water azeotropically with acetonitrile. Repeat additions of anhydrous MeCN (2 x 0.5 mL) may be required to ensure complete dryness.
-
Radiofluorination: Add the precursor, ethyl 4-(trimethylammonio)benzoate triflate (3-5 mg), dissolved in 1 mL of anhydrous DMSO to the dried [¹⁸F]F⁻/K₂₂₂ complex. Seal the vessel and heat at 120-140°C for 10-15 minutes.
-
Hydrolysis: After cooling, add 0.5 mL of 0.2 M NaOH and heat at 100°C for 5 minutes to hydrolyze the ethyl ester to the corresponding carboxylic acid ([¹⁸F]FBA).
-
Activation: Neutralize the reaction mixture with 1 M HCl. Add N,N,N',N'-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) or O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium triflate (TSTU) (10-15 mg) and heat at 90°C for 5-10 minutes to form [¹⁸F]SFB.
-
Purification: Purify the crude [¹⁸F]SFB using a C18 Sep-Pak cartridge. Wash with water to remove unreacted fluoride and polar impurities, then elute the [¹⁸F]SFB with anhydrous acetonitrile or ethanol.
| Parameter | Condition | Rationale |
| Precursor | Ethyl 4-(trimethylammonio)benzoate triflate | Excellent leaving group allows for high fluorination efficiency. |
| Solvent | DMSO / Acetonitrile | High boiling point, polar aprotic solvent stabilizes transition state. |
| Temperature | 120-140°C | Provides sufficient energy to overcome the activation barrier for SₙAr. |
| Reaction Time | 10-15 min | Balances reaction completion with decay of ¹⁸F (t½ ≈ 110 min).[12] |
| Expected RCY | 50-70% (decay-corrected) | Typical yield for this established two-step, one-pot synthesis. |
Part 2: Conjugation of [¹⁸F]SFB with this compound
This step involves a standard acylation reaction where the primary amine of this compound attacks the activated carbonyl carbon of the [¹⁸F]SFB prosthetic group, forming a stable amide bond.
Causality Behind Experimental Choices:
-
pH: The reaction is performed in a slightly basic buffer (pH 8.5-9.0). This ensures that the amino group of the substrate is deprotonated and thus sufficiently nucleophilic to attack the NHS-ester, while minimizing hydrolysis of the prosthetic group.
-
Solvent: A mixture of an organic solvent (like acetonitrile from the [¹⁸F]SFB elution) and an aqueous buffer is used to ensure all reactants are soluble.
Caption: Quality control tests for radiopharmaceutical release.
| QC Test | Method | Specification | Rationale |
| Radionuclidic Identity | Gamma Spectrometry / Half-life | ¹⁸F Identity Confirmed (t½ = 109.7 min) | Ensures the correct radionuclide is present. [13] |
| Appearance | Visual Inspection | Clear, colorless, free of particulates | Ensures product is suitable for injection. |
| pH | pH meter or strip | 4.5 – 7.5 | Ensures physiological compatibility and product stability. |
| Radiochemical Purity | Radio-HPLC, Radio-TLC | ≥ 95% | Quantifies the percentage of radioactivity present as the desired compound. [13] |
| Chemical Purity | HPLC (UV detector) | Identity confirmed by co-injection with cold standard | Identifies and quantifies non-radioactive chemical impurities. |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm; Acetonitrile < 410 ppm | Limits exposure to potentially toxic organic solvents from synthesis. [14] |
| Sterility | Fluid Thioglycollate Medium / Tryptic Soy Broth | No microbial growth | Confirms absence of microbial contamination (test completed post-release). [14] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (volume dependent) | Prevents pyrogenic reactions upon injection. |
Conclusion
This compound represents a valuable and versatile building block for the development of novel PET imaging agents. Its stable gem-difluoro motif offers potential advantages in creating metabolically robust tracers. By employing a prosthetic group strategy, such as conjugation with [¹⁸F]SFB, researchers can reliably and efficiently synthesize ¹⁸F-labeled ligands based on this scaffold. The detailed protocols for synthesis, purification, and quality control provided herein offer a comprehensive framework for drug development professionals to explore the potential of this and similar fluorinated amino acids in advancing molecular imaging.
References
- Qi, Y., Liu, X., Li, J., Yao, H., & Yuan, S. (2017). Fluorine-18 labeled amino acids for tumor PET/CT imaging. Oncotarget, 8(41), 71027–71041. [Link]
- Li, Z., Yin, D., & Wang, H. (2022).
- Huang, C., & McConathy, J. (2013). Fluorine-18 labeled amino acids for oncologic imaging with positron emission tomography. Current topics in medicinal chemistry, 13(8), 871–891. [Link]
- Yu, S. (2006). Review of 18F-FDG synthesis and quality control. Biomedical imaging and intervention journal, 2(4), e57. [Link]
- Qi, Y., Liu, X., Li, J., Yao, H., & Yuan, S. (2017). Fluorine-18 labeled amino acids for tumor PET/CT imaging. PMC, PMC5601164. [Link]
- Hustinx, R., Carlier, T., & McConathy, J. (2007). Radiolabeled Amino Acids for Tumor Imaging with PET: Radiosynthesis and Biological Evaluation of 2-Amino-3-[18F]fluoro-2-methylpropanoic Acid and 3-[18F]Fluoro-2-methyl-2-(methylamino)propanoic Acid. Journal of Medicinal Chemistry, 50(22), 5378-5386. [Link]
- Li, G., et al. (2018). Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors. Frontiers in Chemistry, 6, 461. [Link]
- Chai, J. Y., Cha, H., Lee, S. S., Oh, Y. H., Lee, S., & Chi, D. Y. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. RSC Advances, 11(10), 6099–6106. [Link]
- IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link]
- JSNM. (n.d.). Towards miniaturized quality control for 18F-labeled PET tracers: Separation of D-FAC alpha and beta anomers via capillary electrophoresis. Journal of Nuclear Medicine. [Link]
- Zhang, Y., et al. (2024). Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. ACS Medicinal Chemistry Letters. [Link]
- A. M. Saad, A. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key. [Link]
- Tredwell, M., & Gouverneur, V. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
- Mossine, A. V., Brooks, A. F., & Scott, P. J. H. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
- Tredwell, M., & Gouverneur, V. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
- Chai, J. Y., et al. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N -difluoromethyltriazolium triflate.
- Zhang, Y., et al. (2024). Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. ACS Medicinal Chemistry Letters. [Link]
- Wang, Y., et al. (2024).
- Andrade, V. M., et al. (2013). Synthesis, quality control and dosimetry of the radiopharmaceutical 18F-sodium fluoride produced at the Center for Development of Nuclear Technology. Brazilian Journal of Pharmaceutical Sciences, 49(1), 145-153. [Link]
- Tredwell, M., & Gouverneur, V. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC. [Link]
- Lin, K. S., et al. (2018). Synthesis and evaluation of an 18F-labeled boramino acid analog of aminosuberic acid for PET imaging of the antiporter system xC-. PubMed. [Link]
- JSNM. (n.d.). Optimizing 18F-labeling of biomolecules using digital microfluidics. Journal of Nuclear Medicine. [Link]
- Liu, Z., et al. (2015).
- Chai, J. Y., et al. (2021).
- Wang, Y., et al. (2024). One-Step Synthesis of [18F]Aromatic Electrophile Prosthetic Groups via Organic Photoredox Catalysis.
- Perrin, D. M. (2016). [18F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
- Virtanen, H., et al. (2020). Evaluation of Organo [18F]Fluorosilicon Tetrazine as a Prosthetic Group for the Synthesis of PET Radiotracers. PMC. [Link]
- Smith, G. E., et al. (2022). A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms. Reaction Chemistry & Engineering, 7(12), 2561-2580. [Link]
- National Center for Biotechnology Information. (2010). (R)-3-[18F]Fluoro-2-methyl-2-N-(methylamino)propanoic acid. NCBI. [Link]
- Galldiks, N., et al. (2016). Amino Acid PET – An Imaging Option to Identify Treatment Response, Posttherapeutic Effects, and Tumor Recurrence?. Frontiers in Neurology, 7, 120. [Link]
- National Center for Biotechnology Information. (2011). (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-t[1][3][16]riazol-4-yl]propanoic acid. NCBI. [Link]
- Galldiks, N., et al. (2016). Amino Acid PET – An Imaging Option to Identify Treatment Response, Posttherapeutic Effects, and Tumor Recurrence?. PMC. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-2,2-difluoropropanoic Acid
Welcome to the technical support center for the synthesis of 3-Amino-2,2-difluoropropanoic acid (α,α-difluoro-β-alanine). This valuable building block is of significant interest in pharmaceutical and agrochemical research due to the unique properties conferred by the gem-difluoro group.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, providing practical, field-proven insights and troubleshooting solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for this compound?
A1: The most prevalent and well-documented method is the Reformatsky reaction . This involves the reaction of an imine with a zinc enolate generated from an α-bromo-α,α-difluoroacetate ester.[3][4][5] This approach builds the carbon skeleton and introduces the amino and difluoro-ester functionalities in a single key step. Subsequent hydrolysis of the resulting ester and removal of protecting groups yields the target amino acid. Other strategies include the enantioselective Strecker reaction and asymmetric hydrogenation of α-fluoroiminoesters.[6][7]
Q2: Why is the Reformatsky reaction preferred for this synthesis?
A2: The Reformatsky reaction is favored due to its directness and versatility. It allows for the convergent synthesis of α,α-difluoro-β-amino esters from readily available imines and ethyl bromodifluoroacetate.[4][8] The reaction conditions can be tuned to control diastereoselectivity, particularly with the use of chiral auxiliaries, making it a powerful tool for asymmetric synthesis.[3][9][10]
Q3: What are the key safety precautions I should take during this synthesis?
A3: Key safety considerations include:
-
Handling of Reagents: Ethyl bromodifluoroacetate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Zinc powder can be flammable.
-
Solvent Safety: Anhydrous solvents like THF are commonly used and are flammable. Ensure all reactions are conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination and potential hazards.
-
Reaction Quenching: The reaction is typically quenched with aqueous solutions. This should be done carefully, especially if unreacted zinc remains.
Q4: How does the difluoromethyl group influence the properties of the final amino acid?
A4: The gem-difluoromethylene (-CF2-) group acts as a bioisostere for a ketone or an ether, which can alter protein structure and function.[6] It increases the lipophilicity and metabolic stability of molecules it's incorporated into.[11][12] The strong electron-withdrawing nature of the fluorine atoms also increases the acidity of the carboxylic acid group and decreases the basicity of the amino group.[7]
Troubleshooting Guide: The Aza-Reformatsky Reaction
This section addresses specific issues you may encounter when using the Reformatsky reaction to synthesize the precursors of this compound.
Problem 1: Low or No Product Yield
Q: My reaction yield is very low, or I'm only recovering starting materials. What could be the cause?
A: This is a common issue that can stem from several factors related to the activation of zinc and the stability of the reagents.
| Probable Cause | Proposed Solution & Scientific Rationale |
| Inactive Zinc | Zinc powder is often coated with a layer of zinc oxide, which prevents it from reacting with the ethyl bromodifluoroacetate. Solution: Activate the zinc immediately before use. Common methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. Alternatively, activators like trimethylsilyl chloride (TMSCl) can be used directly in the reaction mixture to facilitate the oxidative addition of zinc.[4][8] TMSCl reacts with the oxide layer and exposes fresh zinc surface. |
| Moisture in the Reaction | The organozinc intermediate (Reformatsky reagent) is highly sensitive to moisture and will be quenched by protons from water, preventing it from reacting with the imine. Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system. |
| Poor Imine Quality | The imine substrate may be unstable, especially if it's an aliphatic imine, or it may not have formed completely. Solution: Prepare the imine fresh before the reaction. Confirm its formation and purity using techniques like 1H NMR. For unstable imines, consider generating them in situ. |
| Insufficient Reaction Time/Temperature | The reaction may be too slow at the chosen temperature. Solution: While some protocols use room temperature, others may require gentle heating (e.g., refluxing THF).[3] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Be aware that higher temperatures can sometimes lead to side reactions.[3] |
Problem 2: Formation of a β-Lactam Side Product
Q: I'm observing a significant amount of a β-lactam byproduct alongside my desired β-amino ester. How can I prevent this?
A: β-Lactam formation is a known competing pathway in the Reformatsky reaction with imines.
Causality: The zinc enolate can react with the imine to form a zinc alkoxide intermediate. This intermediate can either be protonated during workup to give the desired β-amino ester or undergo intramolecular cyclization to form a β-lactam with the elimination of the ester's alkoxy group.
Solution:
-
Reaction Conditions: Using sonication has been shown to favor the formation of the β-amino ester over the β-lactam.[3][9] The ultrasonic waves are thought to disrupt the chelated transition state that can lead to cyclization.[3]
-
Temperature Control: Traditional Reformatsky conditions at reflux in THF have been shown to produce a mixture of the β-amino ester and the β-lactam.[3] Lowering the reaction temperature may disfavor the cyclization pathway.
Problem 3: Poor Diastereoselectivity
Q: My product is a mixture of diastereomers that are difficult to separate. How can I improve the stereocontrol?
A: Achieving high diastereoselectivity is crucial for synthesizing enantiomerically pure compounds and often requires a carefully chosen strategy.
| Strategy | Explanation & Implementation |
| Use of Chiral Auxiliaries | This is a highly effective method. Attaching a chiral auxiliary to the imine nitrogen directs the attack of the Reformatsky reagent to one face of the imine. Example: Using (R)-2-phenylglycine ethyl ester as a chiral auxiliary has been shown to produce aliphatic α,α-difluoro-β³-amino esters with high diastereomeric ratios (≥96:4).[3][9] The auxiliary can be cleaved later in the synthetic sequence. |
| Chelation Control | The stereochemical outcome is often governed by a chelated transition state involving the zinc atom, the imine nitrogen, and a carbonyl or other coordinating group on the imine substrate.[3] The choice of solvent can influence this chelation. Less coordinating solvents may favor a more organized, chelated transition state, leading to higher selectivity. |
| Catalyst/Additive Selection | Some protocols utilize additives to enhance stereoselectivity. For instance, in related aza-Reformatsky reactions, additives like RhCl(PPh₃)₃ or CuBr have been used to influence the reaction outcome.[10] |
Problem 4: Difficulty with Product Purification
Q: I'm struggling to purify my final product. What purification techniques are recommended for fluorinated amino acids?
A: The unique properties of fluorinated compounds can make purification challenging.
Recommendations:
-
Chromatography:
-
Standard Silica Gel Chromatography: This is the first method to try for separating the ester precursor from nonpolar impurities.
-
Fluorous Solid-Phase Extraction (F-SPE): For compounds with a sufficient number of fluorine atoms, fluorous chromatography can be a powerful tool. This technique utilizes silica gel with a bonded perfluoroalkyl phase, which has a high affinity for other fluorinated molecules.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is often necessary for separating diastereomers or for final purification of the free amino acid. Using a fluorocarbon column with hydrocarbon eluents, or a hydrocarbon column with fluorocarbon eluents, can enhance the separation of fluorinated compounds from their non-fluorinated counterparts due to "fluorophilicity".[13]
-
-
Crystallization: If the product is a solid, recrystallization can be an effective method for purification, especially for obtaining a single diastereomer if a diastereomeric salt is formed with a chiral acid or base.
Experimental Workflow & Protocols
Workflow Overview: Synthesis via Sonocatalyzed Reformatsky Reaction
Here is a visual representation of a typical workflow for the synthesis of a protected this compound derivative.
Caption: Workflow for this compound synthesis.
Detailed Protocol: Synthesis of an α,α-Difluoro-β-Amino Ester
This protocol is adapted from methodologies described for diastereoselective sonocatalyzed Reformatsky reactions.[3][9]
Materials:
-
Aldehyde (1.0 eq)
-
Chiral amine (e.g., (R)-2-phenylglycine ethyl ester, 1.0 eq)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anhydrous Dichloromethane (DCM)
-
Zinc powder (activated)
-
Ethyl bromodifluoroacetate (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Imine Formation:
-
In a round-bottom flask under an argon atmosphere, dissolve the aldehyde (1.0 eq) and the chiral amine (1.0 eq) in anhydrous DCM.
-
Add anhydrous MgSO₄ to the solution to act as a drying agent.
-
Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the limiting reagent.
-
Filter off the MgSO₄ and concentrate the filtrate under reduced pressure to obtain the crude imine. Use this crude imine directly in the next step.
-
-
Reformatsky Reaction (Sonocatalyzed):
-
To a separate, oven-dried flask containing a stir bar and activated zinc powder, add anhydrous THF.
-
Place the flask in an ultrasonic cleaning bath.
-
Add ethyl bromodifluoroacetate (1.5 eq) dropwise to the zinc suspension while sonicating. A gentle exotherm may be observed, indicating the initiation of the reaction.
-
After the exotherm subsides, add a solution of the crude imine (from Step 1) in anhydrous THF to the reaction mixture dropwise.
-
Continue sonication at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired α,α-difluoro-β-amino ester.
-
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing issues with the Reformatsky reaction step.
Caption: Decision tree for troubleshooting the Reformatsky reaction.
References
- Diastereoselective Synthesis of Aliphatic α,α-Difluoro-β3-Amino Esters via a Sonocatalyzed Reformatsky Reaction.
- Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reform
- Diastereoselective synthesis of aliphatic α,α-difluoro-β3-amino esters via a sonocatalyzed Reform
- Recent developments in the asymmetric Reform
- Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Organic & Biomolecular Chemistry (RSC Publishing).
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
- Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid deriv
- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic
- A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine) | Request PDF.
- CAS 428452-49-7: this compound. CymitQuimica.
- Recent Advances in Difluoromethylation Reaction.
- This compound. MySkinRecipes.
- Synthesis and Applications of Fluorinated -Amino Acids. Macmillan Group - Princeton University.
Sources
- 1. CAS 428452-49-7: this compound [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00388A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Diastereoselective synthesis of aliphatic α,α-difluoro-β3-amino esters via a sonocatalyzed Reformatsky reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies for 3-Amino-2,2-difluoropropanoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support guide for 3-Amino-2,2-difluoropropanoic acid. As a Senior Application Scientist, I've designed this resource to move beyond simple protocols and provide you with the in-depth, field-tested insights necessary for navigating the unique challenges of purifying this fluorinated amino acid. This guide is structured to help you troubleshoot common issues and answer critical questions, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Common Purification Hurdles
The introduction of gem-difluoro groups significantly alters the physicochemical properties of amino acids, often leading to unexpected behavior during purification. This section addresses the most common problems encountered in the lab.
Problem 1: Persistent Low Purity Despite Standard Recrystallization
Issue: You've isolated crude this compound, but after a standard recrystallization protocol (e.g., from water/ethanol), the NMR or LC-MS analysis still shows significant impurities.
Potential Causes:
-
High Polarity and Zwitterionic Nature: The compound is highly polar and exists as a zwitterion, making it highly soluble in common polar solvents like water, methanol, and ethanol. This high solubility can prevent efficient crystallization and lead to co-precipitation of polar impurities.
-
Inappropriate Solvent System: The chosen solvent system may not provide the ideal solubility differential between the product and the impurities at different temperatures.
-
Presence of Isomeric or Structurally Similar Impurities: Starting materials or by-products from the synthesis (e.g., elimination products) may have similar polarities, making them difficult to remove by simple recrystallization.
Recommended Solutions & Protocol:
-
Systematic Solvent Screening: Do not rely on a single solvent system. A systematic screening is the most effective approach.
-
Protocol:
-
Place ~10-20 mg of your crude material into several different test tubes.
-
To each tube, add a different solvent or solvent mixture (e.g., Methanol/DCM, Ethanol/Toluene, Water/Acetone, Dioxane/Water).
-
Heat the tubes to dissolve the solid.
-
Allow the solutions to cool slowly to room temperature, then cool further in an ice bath.
-
Observe which system yields crystalline material versus an oil or amorphous solid. The best system will be one where the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature.
-
-
-
pH Adjustment for Zwitterion Suppression:
-
Scientific Rationale: The zwitterionic nature of the amino acid dominates its solubility. By adjusting the pH, we can suppress this character and modulate its solubility. At the isoelectric point (pI), the amino acid has minimum solubility in polar solvents. For novel compounds, this may need to be determined empirically.
-
Protocol:
-
Dissolve the crude product in a minimum amount of water.
-
Slowly add a miscible co-solvent like isopropanol or acetone until the solution becomes slightly turbid.
-
Carefully adjust the pH with a dilute acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH) dropwise until you observe maximal precipitation.
-
Isolate the precipitate by filtration. This method is particularly effective for removing non-amphoteric impurities.
-
-
Troubleshooting Workflow for Recrystallization
Caption: Decision workflow for troubleshooting recrystallization.
Problem 2: Product Streaking or Poor Separation on Silica Gel Chromatography
Issue: When attempting to purify this compound using standard silica gel column chromatography, the product either streaks badly down the column, remains at the baseline, or elutes with the polar solvent front, resulting in poor separation.
Potential Causes:
-
Strong Ionic Interactions: The primary amine and carboxylic acid groups interact very strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This irreversible or very strong binding causes streaking and poor recovery.
-
Inappropriate Eluent System: A neutral eluent system (e.g., Ethyl Acetate/Hexanes) is not polar enough to elute the zwitterionic product. Highly polar systems (e.g., high percentages of Methanol in DCM) can dissolve the silica gel bed and fail to provide selectivity.
Recommended Solutions & Protocol:
-
Use of Eluent Modifiers:
-
Scientific Rationale: To mitigate the strong ionic interactions with silica, a competitive agent must be added to the mobile phase. This agent will interact with either the product or the silica, preventing the strong binding that causes streaking.
-
Protocol:
-
Choose a base eluent system like Dichloromethane (DCM) / Methanol (MeOH).
-
Add a small percentage of an acid (e.g., 0.5-2% acetic acid or formic acid) or a base (e.g., 0.5-2% triethylamine or ammonium hydroxide) to the eluent mixture.
-
Acidic Modifier: Protonates the amine, resulting in a cationic species that has reduced interaction with the acidic silica.
-
Basic Modifier: Deprotonates the silanol groups and the carboxylic acid, reducing ionic binding.
-
Run TLC plates first with the modified eluent to determine the optimal concentration of the modifier and the ideal DCM/MeOH ratio.
-
-
-
Derivatization Prior to Chromatography:
-
Scientific Rationale: Temporarily "capping" the polar functional groups (amine and carboxylic acid) with protecting groups (e.g., Boc for the amine, methyl or ethyl ester for the acid) dramatically reduces the compound's polarity. This makes it behave like a standard organic molecule, allowing for straightforward purification on silica gel. The protecting groups can then be removed in a subsequent step. This is a robust but multi-step strategy.
-
-
Alternative Stationary Phases:
-
If available, consider using alternative chromatography media such as reverse-phase C18 silica (if the protected derivative is sufficiently non-polar) or ion-exchange chromatography, which is specifically designed to separate molecules based on charge.
-
Data Summary: Recommended Starting Conditions for Chromatography
| Problem | Stationary Phase | Mobile Phase System | Modifier | Scientific Rationale |
| Streaking/No Elution | Standard Silica Gel | DCM / MeOH (e.g., 9:1) | 1% Acetic Acid | Protonates the amine to disrupt strong binding to silica. |
| Streaking/No Elution | Standard Silica Gel | DCM / MeOH (e.g., 9:1) | 1% NH₄OH | Deactivates acidic silica sites and ensures the product is in a consistent charge state. |
| Inseparable Impurities | Standard Silica Gel | Hexanes / EtOAc | N/A | Requires prior derivatization (e.g., Boc protection) to reduce polarity. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial method to assess the purity of my crude this compound?
A1: A combination of techniques is ideal. Start with ¹H and ¹⁹F NMR spectroscopy. ¹⁹F NMR is particularly powerful as the difluoro group provides a clean, distinct signal, and fluorine-containing impurities are often easily identified. For a more quantitative assessment of purity and to identify non-NMR active impurities, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is the gold standard.
Q2: My compound is an oil and won't crystallize. What are my options?
A2: If recrystallization fails and your product is an oil, this suggests the presence of impurities that are depressing the melting point or that the compound itself is a low-melting solid. The primary alternative is column chromatography, as detailed in the troubleshooting section above. If the compound is thermally stable, another option is short-path distillation under high vacuum (Kugelrohr), which can be effective at removing less volatile impurities.
Q3: How should I store purified this compound?
A3: Due to its hygroscopic nature, the purified compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to protect it from moisture. For long-term storage, keeping it at low temperatures (-20°C) is recommended to minimize any potential for slow degradation.
Q4: Can I use derivatizing agents like ninhydrin to visualize this amino acid on a TLC plate?
A4: Yes, ninhydrin is an excellent choice for visualizing amino acids on TLC plates. After eluting the plate, dry it completely and dip it into a ninhydrin solution, then gently heat it with a heat gun. The primary amine of your compound will react to produce a characteristic purple or blue spot (Ruhemann's purple). This is a highly sensitive method for tracking your product during chromatography.
References
- Recrystallization technique. University of California, Los Angeles. [Link]
- Column chromatography. University of California, Los Angeles. [Link]
- Thin Layer Chromatography (TLC). University of California, Los Angeles. [Link]
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-3-Amino-2,2-difluoropropanoic Acid in SPPS
Welcome to the technical support guide for optimizing the incorporation of Fmoc-3-Amino-2,2-difluoropropanoic acid (Fmoc-β,β-difluoroalanine) in Solid-Phase Peptide Synthesis (SPPS). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome the unique challenges presented by this sterically hindered and electronically deactivated amino acid.
Understanding the Challenge
Fmoc-3-Amino-2,2-difluoropropanoic acid is a valuable building block for creating peptides with modified proteolytic stability and conformational properties. However, its successful incorporation into a peptide sequence is often challenging due to two primary factors:
-
Steric Hindrance: The gem-difluoro group (CF₂) adjacent to the carboxyl group creates significant bulk, physically impeding the approach of the resin-bound N-terminal amine.
-
Electronic Deactivation: Fluorine is a highly electronegative element. The two fluorine atoms exert a strong electron-withdrawing inductive effect, which reduces the nucleophilicity of the α-amine after Fmoc deprotection, making it a less effective nucleophile for attacking the incoming activated carboxyl group.[1][2]
These factors combine to make standard SPPS coupling protocols inefficient, often resulting in low coupling yields, incomplete reactions, and deletion sequences in the final product.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and provides rapid, actionable advice.
Q1: My standard coupling protocol (e.g., DIC/HOBt) failed for Fmoc-3-Amino-2,2-difluoropropanoic acid. Why?
Standard carbodiimide activators like DIC, especially when paired with HOBt, are often not potent enough to overcome the combined steric and electronic hurdles of this amino acid.[3] They form activated esters that are not sufficiently reactive to couple efficiently to the deactivated, resin-bound amine.
Q2: What is the best type of coupling reagent for this amino acid?
Guanidinium or uronium salt-based reagents are strongly recommended. Reagents such as HATU , HCTU , or COMU are significantly more effective because they form highly reactive O-acylisourea intermediates (or their equivalents) that can drive the reaction to completion.[3][4][5][6] HATU and COMU are often considered the gold standards for difficult couplings.[4][7]
Q3: Can I just extend the coupling time with my standard reagents?
While extending the time may offer marginal improvement, it is unlikely to lead to complete coupling if the activation chemistry is not potent enough.[3] For difficult couplings, it is more effective to switch to a stronger reagent system rather than simply prolonging the reaction time with a weaker one.
Q4: How do I know if the coupling reaction is complete?
The Kaiser test is a widely used qualitative method to detect free primary amines on the resin.[8][9][10] A negative Kaiser test (yellow/colorless beads) indicates that the coupling is likely complete. However, be aware that for severely hindered N-terminals, the Kaiser test can sometimes give a false negative result because the ninhydrin reagent itself has difficulty accessing the amine. If in doubt, and the residue is critical, proceeding with a capping step or a second coupling is a prudent strategy.[8][11]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving poor coupling efficiency.
Problem: Positive Kaiser Test (Blue Beads) After Coupling
A positive Kaiser test indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.[10][12]
Root Cause 1: Insufficient Reagent Activity
-
Explanation: The energy barrier for the reaction is too high for the chosen coupling reagent.
-
Solution: Upgrade your coupling reagent. Standard HBTU can be insufficient. Switch to a higher-potency aminium/uronium or phosphonium salt.[3][13]
| Reagent Class | Examples | Relative Activity for Hindered Couplings | Key Considerations |
| Carbodiimides | DIC/HOBt | Low | Generally insufficient for this application.[12] |
| Aminium/Uronium | HBTU, TBTU | Moderate | Better than carbodiimides, but may still be inadequate.[3][5] |
| Guanidinium/Uronium (High Potency) | HATU, HCTU, COMU | High / Very High | Recommended. Form highly reactive activated species.[3][5][7] COMU is noted for high efficiency and safety profile.[4][5][7] |
| Phosphonium | PyBOP, PyAOP | High | Effective alternatives to aminium salts.[3][13] |
Root Cause 2: Sub-Optimal Reaction Conditions
-
Explanation: Sterically hindered reactions are kinetically slow. Standard reaction times and concentrations may be insufficient.
-
Solutions:
-
Perform a Double Coupling: After the first coupling and washing, repeat the coupling step with a fresh solution of activated amino acid.[3][14] This is a highly effective and common strategy for difficult residues.
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours, or even overnight in challenging cases.[3]
-
Increase Temperature: If your synthesizer allows, increasing the temperature to 35-50°C can help overcome the activation energy barrier. Use this approach with caution, as elevated temperatures can increase the risk of racemization for some amino acids, although this risk is minimal for most residues other than Cys or His.[3][15]
-
Use Microwave Assistance: Microwave-assisted SPPS (MA-SPPS) is exceptionally effective at driving difficult couplings to completion by using microwave energy to rapidly heat the reaction.[3]
-
Root Cause 3: Poor Resin Solvation or Peptide Aggregation
-
Explanation: If the growing peptide chain collapses or aggregates on the resin, it blocks access to the reactive N-terminal amine.[3][16] This is a common problem in longer or hydrophobic sequences.[16]
-
Solutions:
-
Solvent Choice: Switch from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which has superior solvating properties for many sequences.[3] In some cases, using a solvent mixture like DCM/DMF/NMP can be beneficial.[3]
-
"Magic" Mixtures: For severe aggregation, consider adding chaotropic salts (e.g., LiCl) or using solvents like DMSO, though compatibility with all synthesis steps should be verified.
-
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process for troubleshooting a failed coupling reaction with Fmoc-3-Amino-2,2-difluoropropanoic acid.
Caption: Troubleshooting Decision Tree for Incomplete Coupling.
Optimized Experimental Protocols
The following protocols are designed to maximize the coupling efficiency of Fmoc-3-Amino-2,2-difluoropropanoic acid.
Protocol 1: High-Efficiency Double Coupling using HATU
This protocol is the recommended starting point for incorporating the target amino acid.
-
Fmoc-Deprotection: Perform the standard N-terminal Fmoc deprotection of the resin-bound peptide (e.g., 2 x 10 min with 20% piperidine in DMF).[9]
-
Resin Washing: Wash the resin thoroughly with DMF (at least 5 x 1 min) to remove all residual piperidine.
-
Prepare Activation Solution (First Coupling):
-
In a separate vessel, dissolve Fmoc-3-Amino-2,2-difluoropropanoic acid (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.
-
Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (8 eq.).
-
Allow the solution to pre-activate for 1-5 minutes.[3]
-
-
First Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for at least 2 hours at room temperature.
-
-
Intermediate Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min).
-
Second Coupling:
-
Prepare a fresh activation solution as described in Step 3.
-
Add the new solution to the resin and agitate for another 2 hours.
-
-
Final Wash: Drain the second coupling solution and wash the resin extensively with DMF (5 x 1 min) to remove all excess reagents and byproducts.
-
Verification (Optional but Recommended): Perform a Kaiser test.[8] If the test is negative (yellow beads), proceed to the deprotection of the newly added residue. If it remains positive, cap the unreacted amines (see Protocol 2) before proceeding.
Protocol 2: Capping of Unreacted Amines
If double coupling fails to go to completion, you must cap the unreacted N-terminal amines to prevent the formation of deletion peptide impurities.[8][11]
-
Wash: After the final coupling wash, wash the resin once more with DMF.
-
Prepare Capping Solution: Prepare a solution of Acetic Anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next synthesis cycle.
References
- Aapptec Peptides. Coupling Reagents.
- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Konno, H. (2019). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Synform.
- Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.
- International Journal of Research in Pharmaceutical Sciences. A review on solid phase peptide synthesis.
- Merck Millipore. Novabiochem® Coupling reagents.
- Aapptec Peptides. Kaiser Test (Ninhydrin Test) - Technical Support Information Bulletin 1188.
- Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Chemistry LibreTexts. Properties of amines.
- S. L. Pedersen, et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. bachem.com [bachem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 16. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Incorporation of 3-Amino-2,2-difluoropropanoic Acid
Last Updated: January 8, 2026
Introduction
Welcome to the technical support guide for the successful incorporation of 3-Amino-2,2-difluoropropanoic acid (β,β-difluoro-β-alanine) into peptide sequences. The unique electronic properties of the gem-difluoro group offer significant potential in drug design, influencing peptide conformation, metabolic stability, and binding affinity. However, these same properties can present challenges during solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and validated laboratory practices.
Core Challenge: The Electron-Withdrawing Effect of the CF2 Group
The primary challenge in handling this compound stems from the strong electron-withdrawing nature of the two fluorine atoms. This effect increases the acidity of the α-proton, making the residue susceptible to side reactions, particularly racemization. Furthermore, steric hindrance from the difluoro group can slow down coupling reactions. This guide will address these core issues and provide actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems researchers may encounter during the synthesis of peptides containing this compound.
Issue 1: High Levels of D-Isomer Detected in the Final Peptide
Symptoms:
-
Mass spectrometry analysis shows a peak corresponding to the desired peptide mass, but chiral chromatography or NMR reveals the presence of a significant diastereomer.
-
The biological activity of the synthesized peptide is lower than expected.
Root Cause Analysis:
High levels of the D-isomer indicate that racemization has occurred at the α-carbon of the this compound residue during one or more coupling steps.[1][2] Racemization during peptide coupling primarily proceeds through two base-catalyzed mechanisms:
-
Oxazolone (Azlactone) Formation: The activated carboxyl group of the N-protected amino acid can intramolecularly cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and easily removed by a base. The resulting achiral intermediate can then be attacked by the incoming amine from either face, leading to a mixture of L- and D-isomers.[1][2]
-
Direct Enolization: A base can directly abstract the α-proton from the activated amino acid, forming an achiral enolate intermediate which can then be protonated from either side.[1]
The electron-withdrawing CF2 group exacerbates this by further increasing the acidity of the α-proton, making it more susceptible to abstraction.
Solutions and Mitigation Strategies:
A systematic approach is required to minimize racemization.
Logical Troubleshooting Workflow for Racemization
Caption: A logical workflow for troubleshooting high racemization levels.
Detailed Protocols for Minimizing Racemization:
1. Choice of Coupling Reagent and Additive:
-
Carbodiimide-based couplings (DCC, DIC): These are known to cause higher levels of racemization when used alone.[3] It is mandatory to use an additive.
-
Recommended: 1-Hydroxy-7-azabenzotriazole (HOAt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives react with the activated amino acid to form active esters that are more resistant to racemization than the O-acylisourea intermediate.[4]
-
-
Onium Salt-based couplings (HBTU, TBTU, HATU): These are generally more efficient and lead to less racemization than carbodiimides alone.[2][5]
2. Base Selection and Stoichiometry:
-
The choice and amount of base are critical.[7]
-
Avoid: Strong, unhindered bases like Triethylamine (TEA).
-
Recommended: Use a weaker or more sterically hindered base.
-
Stoichiometry: Use the minimum amount of base necessary to neutralize the amino acid salt and facilitate the reaction. A common starting point is 2 equivalents relative to the amino acid.
-
3. Temperature Control:
-
Perform the coupling reaction at a reduced temperature.
-
Protocol: Pre-activate the amino acid at 0°C for 1-2 minutes before adding it to the resin-bound amine. Maintain the reaction at 0°C for the first 30 minutes before allowing it to slowly warm to room temperature.
-
Table 1: Recommended Coupling Conditions for this compound
| Parameter | Standard Protocol | Optimized (Low Racemization) Protocol | Rationale |
| Coupling Reagent | HBTU (1.0 eq) | HATU (1.0 eq) or COMU (1.0 eq) | HATU and COMU form more reactive OAt/Oxyma esters, leading to faster coupling and less time for racemization.[2][4] |
| Additive | HOBt (1.0 eq) | HOAt (1.0 eq) or OxymaPure (1.0 eq) | These additives are more effective at suppressing racemization than HOBt.[4][7] |
| Base | DIPEA (2.0 eq) | NMM (2.0 eq) or Collidine (2.0 eq) | Weaker/hindered bases reduce the rate of α-proton abstraction.[2][7] |
| Temperature | Room Temperature | 0°C to Room Temperature | Lower temperatures decrease the rate of the racemization side reaction.[1] |
| Solvent | DMF | DMF | Solvent choice is critical for solubility, but the other parameters have a greater impact on racemization. |
Issue 2: Incomplete or Slow Coupling Reactions
Symptoms:
-
A positive Kaiser test after the coupling step indicates the presence of unreacted free amines.[8]
-
Mass spectrometry of the crude product shows a significant peak corresponding to a deletion sequence (the target peptide minus the this compound residue).
Root Cause Analysis:
The steric bulk of the gem-difluoro group can hinder the approach of the activated carboxyl group to the resin-bound N-terminal amine, slowing down the reaction rate. This can be compounded by peptide aggregation on the solid support, a common issue in SPPS, especially for longer or hydrophobic sequences.[9][10]
Solutions and Mitigation Strategies:
Protocol for Overcoming Incomplete Coupling:
-
Double Coupling: If a positive Kaiser test is observed after the initial coupling time (e.g., 2 hours), drain the reaction vessel and perform a second coupling with a fresh solution of activated amino acid for another 1-2 hours.[8][11]
-
Use a More Potent Coupling Reagent: Switch to a more powerful activating agent like HATU or COMU, as they can accelerate the rate of the desired amide bond formation.[2][11]
-
Increase Reaction Time: Extend the coupling time to 4-6 hours or even overnight for particularly difficult couplings.
-
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions, often overcoming steric hindrance.[11] Care must be taken to control the temperature to avoid exacerbating racemization.
Issue 3: Diketopiperazine Formation
Symptoms:
-
Loss of the N-terminal dipeptide from the resin, resulting in a truncated final product.
-
This is particularly problematic if this compound is the second or third residue in the sequence.
Root Cause Analysis:
Diketopiperazine (DKP) formation is an intramolecular side reaction where the N-terminal amine of a dipeptide-resin attacks the amide bond, cleaving the dipeptide from the resin as a cyclic DKP.[12][13] This is most common after the deprotection of the second amino acid in the sequence.[12][14] While not directly caused by the difluoro-amino acid itself, it's a critical side reaction to control in the early stages of synthesis.
Solutions and Mitigation Strategies:
-
Incorporate a Dipeptide: Instead of coupling the first two amino acids sequentially, use a pre-formed, protected dipeptide (e.g., Fmoc-Xaa-β,β-difluoro-β-Ala-OH). This bypasses the vulnerable dipeptide-resin intermediate.
-
Use 2-Chlorotrityl Chloride Resin: This highly acid-labile resin allows for the loading of the first amino acid under conditions that are less likely to promote side reactions.
-
Modify Deprotection Conditions: When deprotecting the second residue's Fmoc group, adding HOBt to the piperidine solution can help suppress DKP formation.[11]
Workflow to Mitigate Diketopiperazine Formation
Caption: Strategies to minimize Diketopiperazine (DKP) formation.
Frequently Asked Questions (FAQs)
Q1: Do I need a special protecting group for the amine of this compound?
A1: No, the standard Fmoc or Boc protecting groups are suitable.[15][16][17] The choice should be consistent with your overall SPPS strategy (Fmoc/tBu or Boc/Bzl). The key challenges are related to the coupling step, not the N-α-protection itself.
Q2: Can I use standard cleavage and deprotection cocktails?
A2: Yes, the gem-difluoro group is stable to standard TFA-based cleavage cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5). No special scavengers are required for the difluoro moiety itself, but you should continue to use scavengers appropriate for other sensitive residues in your sequence (e.g., Trp, Cys, Met).
Q3: Does the difluoromethyl group interfere with mass spectrometry analysis?
A3: No, the difluoromethyl group is stable and ionizes well. You should observe the expected mass shift corresponding to the incorporation of the this compound residue (molecular weight: 125.08 g/mol ).[18]
Q4: Are there any specific storage conditions for Fmoc-3-Amino-2,2-difluoropropanoic acid-OH?
A4: As with most amino acid derivatives, it should be stored in a cool, dry place. A refrigerator or freezer is recommended for long-term storage to maintain its stability.[18]
Q5: What are the expected 19F NMR characteristics of a peptide containing this residue?
A5: You should expect to see a signal in the 19F NMR spectrum, typically a triplet due to coupling with the adjacent CH2 group. The exact chemical shift will be dependent on the local chemical environment within the peptide.
References
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Organic Process Research & Development.
- Technical Support Center: Impact of the Trifluoromethyl Group on Peptide Secondary Structure. Benchchem.
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
- Side reactions in peptide synthesis: An overview. Bibliomed.
- Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research.
- Diketopiperazine. Wikipedia.
- Diketopiperazine-mediated peptide formation in aqueous solution. Origins of Life and Evolution of Biospheres.
- Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences.
- Coupling Reagents. Aapptec Peptides.
- Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. Benchchem.
- Novabiochem® Coupling reagents. Merck Millipore.
- Addressing challenges in the synthesis of long peptide chains. Benchchem.
- Amino Acid-Protecting Groups. Methods in Molecular Biology.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Amino Acid Deriv
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- Amino Acid-Protecting Groups. The Chemical Record.
- Complex Peptide Production, Challenges and Manufacturing. Biosynth.
- Side Reactions on Amino Groups in Peptide Synthesis.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- What are the Sustainability Challenges in Peptide Synthesis and Purification?.
- Protecting Groups in Peptide Synthesis. Biosynth.
- (PDF) Side reactions in peptide synthesis: An overview.
- Protecting Groups in Peptide Synthesis. Methods in Molecular Biology.
- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Synthesis and use of amino acid fluorides as peptide coupling reagent.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research.
- Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
- This compound. BLD Pharm.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
- This compound. Sigma-Aldrich.
- Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI.
- This compound. CymitQuimica.
- This compound hydrochloride. AK Scientific Inc.
- 3-Amino-2-hydroxypropanoic acid. MedchemExpress.com.
Sources
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- 2. bachem.com [bachem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. peptide.com [peptide.com]
- 6. biomatik.com [biomatik.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 14. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
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- 18. This compound | 428452-49-7 [sigmaaldrich.com]
Technical Support Center: Deprotection of 3-Amino-2,2-difluoropropanoic Acid Residues
Welcome to the technical support center for methodologies involving 3-amino-2,2-difluoropropanoic acid. The introduction of gem-difluoro groups into peptide backbones is a powerful strategy for modulating conformational preferences, improving metabolic stability, and enhancing binding affinity. However, the unique electronic properties of the difluoromethylene group can present challenges during the critical deprotection step. This guide provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you navigate these challenges successfully.
Frequently Asked Questions (FAQs)
Q1: Which N-terminal protecting group (Boc, Cbz, Fmoc) is best suited for syntheses involving this compound?
A1: The choice is dictated by the overall synthetic strategy and the orthogonality required.
-
Boc (tert-Butoxycarbonyl): Ideal for solution-phase synthesis and when acid-labile side-chain protecting groups are not used. Its removal requires strong acid, which is generally compatible with the robust C-F bonds of the residue.[]
-
Fmoc (9-Fluorenylmethoxycarbonyl): The standard for solid-phase peptide synthesis (SPPS).[2] Its base-lability is orthogonal to the acid-labile side-chain protecting groups typically employed (e.g., tBu, Trt).[2] The electron-withdrawing difluoro group does not interfere with the base-mediated elimination mechanism of Fmoc removal.
-
Cbz (Carboxybenzyl): A versatile group, often used in solution-phase synthesis. Its removal via catalytic hydrogenolysis is orthogonal to both acid- and base-labile groups.[3] However, it is incompatible with other reducible functional groups in the molecule.[4]
Q2: How does the 2,2-difluoro substitution affect the deprotection reaction compared to a non-fluorinated analogue?
A2: The powerful electron-withdrawing effect of the two fluorine atoms decreases the basicity of the α-amino group. While this does not fundamentally change the deprotection mechanisms, it can influence reaction kinetics. For acid-catalyzed deprotection (Boc), the initial protonation step may be slightly less favorable but is generally overcome by the strong acidic conditions.[5] For base-mediated Fmoc removal, the mechanism is initiated at the fluorenyl ring and is unaffected.[6] The primary consideration is the overall stability of the amino acid, which is generally robust under standard deprotection conditions.[7]
Q3: Can I expect any specific side reactions related to the difluoro group during deprotection?
A3: The C-F bonds are highly stable and unlikely to react under standard deprotection conditions. The main concerns are the typical side reactions associated with the chosen deprotection chemistry, rather than with the difluoro group itself. For instance, during Boc deprotection with trifluoroacetic acid (TFA), the generation of the tert-butyl cation is the primary source of side reactions, such as the alkylation of nucleophilic side chains (Trp, Met, Cys).[8][9]
Visualization: Deprotection Strategy Selection
This workflow helps in selecting an appropriate deprotection strategy based on the protecting group and synthetic context.
Caption: Choosing a deprotection method for fluorinated amino acids.
Troubleshooting Guide: Boc Deprotection
The removal of the Boc group is typically achieved with strong acids, most commonly Trifluoroacetic Acid (TFA).[10]
Problem 1: Incomplete or Slow Deprotection
-
Symptom: LC-MS or TLC analysis shows significant starting material remaining after the standard reaction time.
-
Underlying Cause: The reaction may be hampered by insufficient acid strength or concentration, or a shortened reaction time. While the difluoro-substitution is not expected to significantly inhibit the reaction, steric hindrance from adjacent residues in a peptide sequence can slow down the process.
-
Solution Pathway:
-
Increase Reaction Time: Extend the reaction time at room temperature and monitor every 30-60 minutes. Standard deprotections take 1-2 hours.[10]
-
Increase TFA Concentration: If using a dilute TFA solution (e.g., 25% in Dichloromethane (DCM)), increase the concentration to 50% or even 95% (neat TFA with scavengers).
-
Consider a Stronger Acid System: For exceptionally stubborn cases, 4M HCl in dioxane is a common and effective alternative.[11]
-
Problem 2: Observation of Unidentified Side Products
-
Symptom: HPLC or LC-MS analysis reveals new peaks, often with a mass increase corresponding to +56 (t-butyl group).
-
Underlying Cause: During acidolysis, a reactive tert-butyl cation is generated.[12] This electrophile can be captured by nucleophilic side chains of other amino acids in the sequence, such as Tryptophan, Methionine, Cysteine, or Tyrosine, leading to unwanted alkylation.[8][9]
-
Solution Pathway:
-
Incorporate Scavengers: This is the most critical step. Never run a TFA deprotection on a peptide containing sensitive residues without a scavenger cocktail.[8] Scavengers are nucleophiles added to the cleavage mixture to trap the carbocations.
-
Select the Right Scavenger:
-
Triisopropylsilane (TIS): A highly effective carbocation scavenger. A common general-purpose cocktail is TFA/TIS/Water (95:2.5:2.5) .
-
1,2-Ethanedithiol (EDT): Particularly useful for protecting Cysteine and Methionine residues.
-
Thioanisole: Helps to prevent side reactions with Tryptophan.
-
-
Visualization: Troubleshooting Boc Deprotection
Caption: Decision tree for troubleshooting Boc deprotection issues.
Troubleshooting Guide: Cbz Deprotection
The standard method for Cbz removal is catalytic hydrogenolysis, typically using hydrogen gas and a palladium catalyst (e.g., Pd/C).[3][13]
Problem 1: Reaction Stalls or is Incomplete
-
Symptom: Starting material remains even after prolonged reaction times under H₂ atmosphere.
-
Underlying Cause:
-
Catalyst Poisoning: This is a common issue. Sulfur-containing compounds (e.g., from a Met or Cys residue if not properly protected, or impurities) can irreversibly poison the palladium catalyst.[4]
-
Poor Catalyst Activity: The Pd/C catalyst may be old or of low quality.
-
Insufficient Hydrogen: Poor mixing or a leak in the hydrogenation apparatus can lead to a hydrogen-deficient environment.
-
-
Solution Pathway:
-
Use Fresh Catalyst: Always use fresh, high-quality Pd/C. Increase catalyst loading if necessary (from 10 mol% to 20 mol%).
-
Ensure Proper Hydrogenation Setup: Use a balloon of H₂ or a dedicated hydrogenation apparatus. Ensure vigorous stirring to facilitate mass transfer of the gas into the solution.
-
Switch to Transfer Hydrogenation: If catalyst poisoning is suspected or direct hydrogenation is problematic, switch to a transfer hydrogenation source. Common hydrogen donors include ammonium formate, cyclohexene, or triethylsilane.[13][14] This method often circumvents issues seen with gaseous H₂.
-
Problem 2: Formation of N-Benzyl Side Product
-
Symptom: A side product is observed with a mass corresponding to the desired product + 76 (loss of CO₂ but retention of the benzyl group).
-
Underlying Cause: This can occur when there is an insufficient source of hydrogen. The reaction intermediate can fragment to produce an N-benzyl tertiary amine instead of the desired primary amine.[13]
-
Solution Pathway:
-
Improve Hydrogen Source: Ensure an adequate and continuous supply of hydrogen throughout the reaction.
-
Change Solvent: Solvents like ethanol or methanol are excellent for hydrogenation. Ensure the substrate is fully dissolved.
-
Visualization: Troubleshooting Cbz Deprotection
Caption: Troubleshooting guide for Cbz hydrogenolysis.
Troubleshooting Guide: Fmoc Deprotection
Fmoc removal is a base-mediated β-elimination, most often performed with a 20% solution of piperidine in DMF.[15]
Problem 1: Incomplete Deprotection (Positive Kaiser or Chloranil Test)
-
Symptom: After the standard deprotection time, a colorimetric test on the resin beads indicates the presence of free primary amines (incomplete coupling in the next step) or remaining Fmoc groups.
-
Underlying Cause:
-
Peptide Aggregation: In "difficult" sequences, the growing peptide chain can aggregate on the solid support, hindering access of the piperidine solution to the N-terminus.[6]
-
Steric Hindrance: Bulky residues near the N-terminus can sterically shield the Fmoc group.
-
-
Solution Pathway:
-
Increase Deprotection Time/Repeats: Extend the second deprotection step from 5-10 minutes to 15-20 minutes. Alternatively, perform a third deprotection cycle.[16]
-
Use an Alternative Base: For stubborn cases, a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with 2% piperidine in DMF can be more effective. DBU is a stronger, non-nucleophilic base that can disrupt aggregation.[17]
-
Change Solvent: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) can sometimes improve solvation and reduce aggregation.[15]
-
Problem 2: Racemization or Aspartimide Formation
-
Symptom: LC-MS analysis of the final cleaved peptide shows diastereomers or a product with a mass of -18 Da (loss of water) for sequences containing Aspartic Acid.
-
Underlying Cause: Piperidine is a relatively strong base that can cause side reactions.
-
Racemization: C-terminal thioamides and Cysteine residues are particularly susceptible to epimerization under standard piperidine conditions.[17]
-
Aspartimide Formation: Aspartic acid residues with side-chain protection (like OtBu) can cyclize to form a succinimide intermediate (aspartimide) upon prolonged exposure to piperidine, which can then open to form a mixture of α- and β-aspartyl peptides.[18]
-
-
Solution Pathway:
-
Reduce Basicity/Time: Use a lower concentration of piperidine or shorten the exposure time if possible.
-
Use a Milder Base: For highly sensitive sequences, consider using 50% morpholine in DMF, which is a milder condition.[17]
-
Use DBU: For minimizing racemization of thioamides, 2% DBU in DMF has been shown to be superior to piperidine.[17] Note that DBU is non-nucleophilic and does not scavenge the dibenzofulvene (DBF) byproduct, though this is often not problematic in SPPS where washes are frequent.[17]
-
Visualization: Troubleshooting Fmoc Deprotection
Caption: Troubleshooting guide for Fmoc deprotection in SPPS.
Data & Protocols
Table 1: Comparison of Common Deprotection Methods
| Protecting Group | Reagent System | Typical Conditions | Advantages | Disadvantages & Mitigation |
| Boc | TFA / DCM | 25-50% TFA in DCM, 1-2h, RT[10] | High efficiency, simple workup | Generates reactive t-butyl cation. Mitigation: Always use scavengers (TIS, water, EDT) for peptides.[8] |
| Cbz | H₂, Pd/C | 1 atm H₂, 10% Pd/C, MeOH/EtOH, 2-16h, RT[13] | Very clean, orthogonal to acid/base | Catalyst poisoning by sulfur. Mitigation: Use fresh catalyst or switch to transfer hydrogenation.[4] |
| Fmoc | Piperidine / DMF | 20% Piperidine in DMF, 2 + 10 min, RT[16] | Standard for SPPS, orthogonal to acid | Can cause racemization/aspartimide. Mitigation: Use DBU or milder bases for sensitive residues.[17] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA
-
Dissolve the Boc-protected this compound derivative in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[19]
-
If the substrate contains other sensitive amino acid residues (Trp, Met, Cys), add the appropriate scavengers (e.g., a final concentration of 2.5% TIS and 2.5% water).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) to reach a final concentration of 25-50% (v/v).[19]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[19]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The product is typically obtained as a TFA salt and can be used directly or neutralized.[10]
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
-
Dissolve the Cbz-protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight relative to the substrate).
-
Purge the reaction flask with nitrogen, then introduce hydrogen gas (H₂), typically by inflating a balloon connected to the flask.
-
Stir the suspension vigorously at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected amine.[3]
Protocol 3: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
After the coupling step, drain the synthesis vessel and wash the resin with DMF (3-5 times).
-
Add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin).[16]
-
Agitate the mixture at room temperature for 2-3 minutes.[16]
-
Drain the vessel.
-
Add a fresh portion of the 20% piperidine in DMF solution.[16]
-
Agitate the mixture at room temperature for 10-15 minutes.[16]
-
Drain the vessel and wash the resin thoroughly with DMF (5-7 times) to ensure all piperidine and the dibenzofulvene-piperidine adduct are removed before the next coupling step.
References
- ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2.
- ResearchGate. Reaction schemes for the chemical and biocatalytic deprotection of a...
- National Institutes of Health (NIH). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- Common Organic Chemistry. Boc Deprotection - TFA.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Deprotection.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
- Google Patents. US20160024143A1 - Deprotection method.
- ScienceDirect. 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u.
- J&K Scientific LLC. BOC Protection and Deprotection.
- Hebei Boze Chemical Co.,Ltd. BOC deprotection.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- National Institutes of Health (NIH). Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- ResearchGate. Selective Cleavage of Cbz-Protected Amines.
- Bibliomed. Side reactions in peptide synthesis: An overview.
- Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.
- ResearchGate. (PDF) Methods for Removing the Fmoc Group.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
- The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.
- Aapptec Peptides. Amino Acid Sidechain Deprotection.
- ResearchGate. deprotection of various amino acids in the presence of other labile groups.
- National Institutes of Health (NIH). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds.
- The Royal Society of Chemistry. Supporting Information.
- Quora. How do amino acids behave in both acidic and basic conditions?.
- Google Patents. EP0403600A4 - Deprotection of protected peptides.
- MDPI. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
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- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Solubility issues of 3-Amino-2,2-difluoropropanoic acid in organic solvents
Welcome to the technical support guide for 3-Amino-2,2-difluoropropanoic acid (CAS 428452-49-7). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique solubility challenges presented by this fluorinated β-amino acid. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure successful experimentation.
Understanding the Molecule: Why is Solubility a Challenge?
This compound is a unique building block, but its structure presents inherent solubility challenges in many common organic solvents. To effectively troubleshoot, we must first understand the causality rooted in its molecular architecture.
The molecule's behavior is dominated by two competing features:
-
A Highly Polar, Zwitterionic "Head": Like other amino acids, this compound possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In its solid, neutral state, it exists predominantly as a zwitterion (a molecule with both a positive and a negative charge). This high degree of charge separation is similar to a salt, making it favor interactions with highly polar, protic solvents that can solvate both the ammonium (-NH₃⁺) and carboxylate (-COO⁻) moieties.[1]
-
A Fluorinated "Tail": The gem-difluoro group (-CF₂) at the α-position significantly alters the molecule's electronic properties. The strong electronegativity of fluorine atoms creates powerful C-F dipoles and can increase the acidity of the carboxylic acid group.[2][3] While this fluorination can increase lipophilicity compared to its non-fluorinated analog, this effect is often overshadowed by the dominant zwitterionic head, leading to poor solubility in both highly nonpolar and moderately polar aprotic solvents.
This dual nature—a salt-like head and a fluorinated tail—is the primary reason for its limited solubility in a broad range of standard organic solvents.
Caption: Troubleshooting workflow for solubility issues.
Detailed Troubleshooting Scenarios
Scenario 1: Compound fails to dissolve in a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile).
-
Underlying Cause: While these solvents are highly polar, they may not be sufficient to overcome the strong crystal lattice energy of the zwitterionic solid. The energy required to break the solid-state intermolecular forces is greater than the energy gained from solvation.
-
Solutions & Protocols:
-
Apply Energy: Gently heat the mixture to 40-60°C while stirring. Use a sonication bath to provide mechanical agitation and break up solid aggregates.
-
Introduce a Protic Co-Solvent: Add a small percentage (e.g., 1-10% v/v) of a polar protic co-solvent like methanol or water. Protic solvents are particularly effective at solvating the charged ends of the zwitterion. See Protocol 2 for developing a co-solvent system.
-
For Reaction Chemistry: If the goal is derivatization (e.g., N-protection), consider the DMF/acid/base system described by Mitin. [4]This breaks the zwitterion in situ, rendering it soluble.
-
Scenario 2: Compound precipitates during a reaction upon addition of another reagent.
-
Underlying Cause: The reaction mixture's overall polarity has changed, reducing its ability to keep the amino acid in solution. This commonly occurs when a nonpolar reagent or a reagent dissolved in a less polar solvent (like THF or DCM) is added.
-
Solutions & Protocols:
-
Modify Reagent Addition: Dissolve the incoming reagent in the same primary solvent (e.g., DMF, DMSO) if possible, even if it requires a larger volume. Add the reagent slowly to the heated solution of the amino acid to maintain thermal energy and avoid localized concentration shocks.
-
Increase Primary Solvent Volume: Before adding the second reagent, dilute the solution of this compound with more of the primary polar solvent to ensure it remains well below its saturation point.
-
Scenario 3: A specific, lower-polarity solvent is required for the reaction chemistry, but the compound is insoluble.
-
Underlying Cause: The reaction conditions are incompatible with the fundamental physicochemical properties of the amino acid.
-
Solutions & Protocols:
-
Chemical Derivatization (Most Robust Solution): The most reliable strategy is to first convert the amino acid into a more soluble derivative. Protecting the amino group (e.g., as a Boc or Cbz derivative) or esterifying the carboxylic acid (e.g., as a methyl or ethyl ester) breaks the zwitterionic character. These derivatives exhibit dramatically increased solubility in a wider range of organic solvents, including THF, DCM, and ethyl acetate.
-
Minimum Co-Solvent Titration: If derivatization is not an option, use the absolute minimum amount of a strong polar solvent (like DMSO) to dissolve the amino acid first. Then, slowly add this concentrated solution to the primary, less-polar reaction solvent. This can sometimes create a metastable solution sufficient for the reaction to proceed, although precipitation is still a risk.
-
Data Summary & Experimental Protocols
Table 1: Qualitative Solubility Profile of this compound
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Expert Notes |
| Polar Protic | Water, Methanol, Formic Acid | High to Moderate | Excellent H-bonding and dipole interactions to solvate the zwitterion. [5][6]Formic acid and TFA are excellent solvents for amino acids and proteins. [6][7] |
| Polar Aprotic | DMSO, DMF | Moderate to Low | Strong dipole moments can interact with the zwitterion, but lack of H-bond donation limits efficacy. Often requires heat. [8] |
| Moderate Polarity Aprotic | THF, Ethyl Acetate, Acetone | Very Low to Insoluble | Insufficient polarity to overcome crystal lattice energy of the zwitterion. |
| Nonpolar | Toluene, Hexanes, Dichloromethane | Insoluble | No effective solvation mechanism for the highly polar, charged functional groups. [8] |
Protocol 1: General Solubility Assessment
This protocol allows for a rapid, small-scale determination of solubility in a panel of solvents.
-
Preparation: Aliquot 1-2 mg of this compound into several small, labeled vials.
-
Solvent Addition: To each vial, add 100 µL of a test solvent (e.g., Water, Methanol, DMF, DMSO, Acetonitrile, THF, DCM).
-
Initial Observation: Vortex each vial for 30 seconds at room temperature. Observe and record if the solid dissolves.
-
Incremental Addition: If the solid remains, add another 100 µL of solvent and vortex again. Repeat up to a total volume of 1 mL. Record the approximate volume required for dissolution.
-
Thermal Challenge: For vials where the compound remains insoluble, gently heat to 50°C for 5 minutes. Record any changes.
-
Analysis: Classify solubility as "Soluble" (>10 mg/mL), "Slightly Soluble" (1-10 mg/mL), or "Insoluble" (<1 mg/mL) based on your observations.
Protocol 2: Developing a Binary Co-Solvent System
This protocol is for finding a suitable ratio of a strong solvent and a weaker (but necessary) reaction solvent.
-
Dissolution in Strong Solvent: Dissolve a known mass of the compound (e.g., 10 mg) in the minimum required volume of a strong, polar solvent in which it is soluble (e.g., DMSO). Let's call this Solvent A .
-
Titration with Weak Solvent: While stirring vigorously, slowly add the desired weaker reaction solvent (e.g., THF), which we'll call Solvent B , to the solution from Step 1.
-
Identify Cloud Point: Continue adding Solvent B until the first sign of persistent cloudiness or precipitation appears. This is the "cloud point." Record the total volumes of Solvent A and Solvent B used.
-
Calculate Optimal Ratio: The optimal, stable co-solvent ratio will be slightly richer in Solvent A than the ratio observed at the cloud point. For example, if precipitation occurred at a 1:5 ratio of DMSO:THF, a stable system might be 1:4 or 1:3.
-
Verification: Prepare a fresh solution using the calculated stable ratio (e.g., 1 part DMSO to 4 parts THF) and confirm that your required mass of the amino acid dissolves completely.
References
- PubChem. 3-Amino-2-fluoropropanoic acid, (2R)-. [Link]
- MySkinRecipes. This compound. [Link]
- Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. [Link]
- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]
- MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
- MDPI.
- National Center for Biotechnology Information. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. [Link]
- Wikipedia. Trifluoroacetic acid. [Link]
- National Center for Biotechnology Information. Fluorine: A new element in protein design. [Link]
- ResearchGate. A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine). [Link]
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- ResearchGate. How to dissolve free amino acids?. [Link]
- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
- Agilent. Amino Acid Analysis. [Link]
- SciSpace. The Solubility of Proteins in Organic Solvents. [Link]
- ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]
- Google Patents. Reduction of amino acids in the presence of boron trifluoride.
- US Pharmacopeia (USP). <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. [Link]
Sources
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. kaibangchem.com [kaibangchem.com]
- 3. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]
- 4. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 428452-49-7: this compound [cymitquimica.com]
- 6. scispace.com [scispace.com]
- 7. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Preventing racemization during 3-Amino-2,2-difluoropropanoic acid coupling
Welcome to the Technical Support Center for challenges in synthetic peptide chemistry. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the unique non-canonical amino acid, 3-Amino-2,2-difluoropropanoic acid, into their peptide sequences. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance and field-proven insights to help you navigate the complexities of coupling this sterically hindered and electronically modified amino acid while preserving its stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant racemization when coupling this compound using standard carbodiimide methods like DCC/HOBt?
A1: Standard carbodiimide coupling reagents, such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), when used with additives like 1-Hydroxybenzotriazole (HOBt), are often insufficient to prevent racemization with this compound. The primary reason lies in the inherent electronic properties of this amino acid. The gem-difluoro group at the α-carbon acts as a potent electron-withdrawing group, which increases the acidity of the α-proton. This heightened acidity makes the proton more susceptible to abstraction by bases present in the reaction mixture, leading to the formation of a planar enolate intermediate that readily racemizes.
Q2: I'm experiencing low coupling efficiency and incomplete reactions with this compound. What could be the cause?
A2: Low coupling efficiency is a common challenge with sterically hindered amino acids like this compound. The gem-difluoro group, in addition to its electronic effects, contributes to steric bulk around the carboxylic acid, hindering the approach of the incoming amine. Standard coupling conditions may not be sufficiently reactive to overcome this steric barrier, resulting in incomplete reactions.
Q3: Which class of coupling reagents is recommended for this compound?
A3: For sterically hindered and racemization-prone amino acids, it is highly recommended to use more potent, in-situ activating reagents. Aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective. These reagents form highly reactive esters that can overcome the steric hindrance and promote efficient coupling while minimizing the risk of racemization, especially when used with appropriate additives and optimized conditions.
Q4: Can microwave-assisted peptide synthesis (MAPS) be used for coupling this compound?
A4: Yes, microwave-assisted peptide synthesis can be a valuable tool for driving difficult couplings to completion, including those involving sterically hindered amino acids. The use of microwave energy can accelerate the reaction rate. However, it is crucial to carefully control the temperature, as higher temperatures can also increase the rate of racemization. For sensitive residues, it is advisable to perform the microwave-assisted coupling at a lower temperature (e.g., 50°C) to strike a balance between reaction efficiency and stereochemical purity.
Troubleshooting Guides
Issue: Persistent Racemization with Potent Coupling Reagents
Even with advanced coupling reagents, you may still encounter racemization. This troubleshooting guide will help you systematically address the potential causes.
Step 1: Evaluate Your Base
The choice and amount of base are critical. Strong, non-sterically hindered bases can readily abstract the acidic α-proton of this compound.
-
Solution: Switch to a weaker or more sterically hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) is a common choice, but for highly sensitive couplings, consider using sym-collidine. Use the minimum amount of base necessary for the reaction to proceed.
Step 2: Optimize Your Reaction Temperature
Higher temperatures accelerate both the coupling reaction and the rate of racemization.
-
Solution: Perform the coupling reaction at a lower temperature. Starting at 0°C is a good practice. If racemization is still an issue, you may need to conduct the reaction at even lower temperatures, although this may require longer reaction times.
Step 3: Consider Your Solvent
The polarity of the solvent can influence the rate of racemization. More polar solvents can sometimes favor this side reaction.
-
Solution: While solubility is a key consideration, if possible, experiment with less polar solvent systems. A mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) can sometimes offer a good compromise between solubility and suppression of racemization. N-Methylpyrrolidone (NMP) is also a good alternative to DMF due to its superior solvating properties.
Issue: Incomplete Coupling Despite Using Potent Reagents
If you are still facing incomplete reactions, the following steps can help improve your coupling efficiency.
Step 1: Implement a Double Coupling Strategy
For particularly difficult couplings, a single coupling cycle may not be sufficient to drive the reaction to completion.
-
Solution: Perform a double coupling. After the first coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.
Step 2: Increase Reaction Time
Steric hindrance can significantly slow down the reaction rate.
-
Solution: Increase the coupling reaction time. For challenging couplings, extending the reaction time from the standard 1-2 hours to overnight may be necessary.
Step 3: For Extremely Challenging Couplings: The Acyl Fluoride Method
In cases where even the most potent uronium/phosphonium reagents fail, converting the carboxylic acid to a more reactive acyl fluoride can be a highly effective strategy.
-
Solution: Use a fluorinating agent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to convert the N-protected this compound to its acyl fluoride in situ, which then reacts with the resin-bound amine.
Data Presentation: Comparison of Coupling Reagent Performance
| Coupling Reagent Class | Examples | Suitability for this compound | Key Considerations |
| Carbodiimides | DCC, DIC | Not Recommended | High risk of racemization due to the electron-withdrawing nature of the gem-difluoro group. |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | Highly Recommended | Form highly reactive esters, overcoming steric hindrance. COMU is a safer alternative to HOBt/HOAt-based reagents. |
| Phosphonium Salts | PyBOP, PyAOP | Recommended | Effective for sterically hindered couplings with a generally lower risk of racemization compared to some uronium salts. |
| Acyl Fluoride Forming | TFFH | Recommended for extreme cases | Generates highly reactive acyl fluorides in situ, suitable for the most challenging couplings. |
Experimental Protocols
Protocol 1: Optimized Coupling using HATU
This protocol is a robust starting point for the coupling of N-protected this compound.
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 10 mL per gram of resin).
-
Pre-activation: In a separate vessel, dissolve the N-protected this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Activation: Add a sterically hindered base such as DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 1-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. For highly sensitive couplings, perform the reaction at 0°C.
-
Monitoring: Monitor the reaction progress using a qualitative test such as the Kaiser test.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) and DCM (3 x 10 mL per gram of resin).
Protocol 2: Acyl Fluoride Method for Extremely Hindered Couplings
This protocol is adapted for situations where other potent coupling reagents have failed.
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Acyl Fluoride Formation: In a separate vessel, dissolve the N-protected this compound (3 equivalents) in anhydrous DCM. Add TFFH (2.9 equivalents) and a suitable non-nucleophilic base like DIPEA (6 equivalents).
-
Coupling: Add the solution containing the in situ generated acyl fluoride to the deprotected, resin-bound amine.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.
Visualizations
Caption: Mechanism of racemization via direct enolization.
Caption: Recommended workflow for coupling.
References
- Trant, J. (2021, March 12).
- Thieme Chemistry. (n.d.). Peptide Synthesis with α,α-Difluoro-β-Lactams. [Link]
- Carpino, L. A., et al. (1995). Synthesis and use of amino acid fluorides as peptide coupling reagent.
- Angell, Y. L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11059–11064. [Link]
- Goodman, M., et al. (1997). Urethane-protected N-carboxyanhydrides (UNCAs) as unique reactants for the study of intrinsic racemization tendencies in peptide synthesis. European Journal of Organic Chemistry, 1997(5), 1087-1094.
- MySkinRecipes. (n.d.). This compound. [Link]
- Wenschuh, H., et al. (1995). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-PhaseAssembly of Peptides Incorporating Sterically Hindered Residues. The Journal of Organic Chemistry, 60(2), 405–410. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]
- Fukase, K., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Phelan, K., et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. Chemical Science, 14(30), 8123–8130. [Link]
- Brigaud, T., et al. (2019).
- Gaus, K., et al. (1997). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
- Aubé, J., et al. (2011). Validation of the distal effect of electron-withdrawing groups on the stability of peptide enolates and its exploitation in the controlled stereochemical inversion of amino acid derivatives. The Journal of Organic Chemistry, 76(15), 5907–5914. [Link]
- Johnson, J. S., et al. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. The Journal of Organic Chemistry, 89(9), 6506–6512. [Link]
- Wang, C., et al. (2020). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. [Link]
- MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
- Zhang, X. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers, 10(3), 735–752. [Link]
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Yokoyama, Y., et al. (2001). Does water suppress the racemization and decomposition of amino acids?. Journal of the Chemical Society, Perkin Transactions 1, (12), 1431–1434. [Link]
- Friedman, M., & Romersberger, J. A. (1968). Relative influences of electron-withdrawing functional groups on basicities of amino acid derivatives. The Journal of Organic Chemistry, 33(1), 154–157. [Link]
- Zuckermann, R. N., et al. (2020). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship, University of California. [Link]
- GenScript. (n.d.). Overview of Custom Peptide Synthesis. [Link]
- AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- Nobuta, T., et al. (2022). Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole without Conventional Protection and Deprotection of α-Amino Group. Synlett, 33(15), 1563-1569. [Link]
- van der Donk, W. A., & Zhou, H. (2001). Synthesis of 2-amino-3-fluoroacrylic acid containing peptides. Organic Letters, 3(4), 593–596. [Link]
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143–148. [Link]
- Beke, M., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Scientific Reports, 9(1), 13958. [Link]
- Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
- Li, H., et al. (2013). Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 56(11), 4550–4561. [Link]
- Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
- Hammond, G. B., et al. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. The Journal of Organic Chemistry, 89(9), 6506–6512. [Link]
- Zhu, C., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
- O'Hagan, D. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Journal of Organic Chemistry, 83(15), 7899–7910. [Link]
Technical Support Center: Characterization of Impurities in 3-Amino-2,2-difluoropropanoic Acid Synthesis
Welcome to the technical support center for the synthesis and characterization of 3-Amino-2,2-difluoropropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable fluorinated β-amino acid. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in mechanistic principles and supported by established analytical techniques.
Section 1: Understanding the Synthetic Landscape and Potential Impurities
The synthesis of this compound, a valuable building block in pharmaceutical and agrochemical research, presents unique challenges due to the presence of the gem-difluoro group.[1][2] A prevalent synthetic strategy involves the Reformatsky reaction, which, while effective, can lead to a variety of impurities if not carefully controlled.[3][4][5][6] Subsequent hydrolysis and deprotection steps can also introduce additional contaminants. This section will help you understand the origin of these impurities.
Q1: What are the most common synthetic routes for this compound, and what are the expected impurities from these routes?
Answer: A widely employed method for synthesizing α,α-difluoro-β-amino acids is the Reformatsky reaction, which utilizes ethyl bromodifluoroacetate as a key reagent.[3] A generalized synthetic scheme is outlined below:
Caption: Generalized synthetic workflow for this compound.
Based on this pathway, you can anticipate several classes of impurities:
-
Starting Material Residues:
-
Unreacted N-protected imine.
-
Residual ethyl bromodifluoroacetate.
-
-
Reformatsky Reaction Byproducts:
-
Ethyl 3-bromo-2,2-difluoropropanoate: Formed by protonation of the zinc enolate during workup.
-
Dimerized products: Self-condensation of the Reformatsky reagent.
-
-
Intermediates from Incomplete Reactions:
-
N-protected this compound: Resulting from incomplete deprotection.
-
Ethyl 3-amino-2,2-difluoropropanoate: From incomplete hydrolysis of the ester.
-
-
Degradation Products:
-
2,2-Difluoro-3-hydroxypropanoic acid: Can arise from hydrolysis of the imine intermediate or deamination of the final product under harsh conditions.
-
Section 2: Analytical Characterization and Troubleshooting
Effective characterization of your product is crucial for ensuring its purity and for troubleshooting synthetic issues. The unique properties of organofluorine compounds make ¹⁹F NMR an invaluable tool, complemented by standard techniques like HPLC-MS and ¹H/¹³C NMR.[1][7][8]
Q2: I'm seeing unexpected peaks in the ¹⁹F NMR spectrum of my final product. How can I identify these impurities?
Answer: ¹⁹F NMR is highly sensitive to the local electronic environment, making it an excellent tool for identifying fluorine-containing impurities.[7][8] The chemical shift of the -CF₂- group in this compound will be different from that in its esterified or N-protected precursors.
Troubleshooting with ¹⁹F NMR:
| Observed ¹⁹F Signal (Relative to Product) | Plausible Impurity | Rationale & Confirmation |
| Downfield shift | Ethyl 3-amino-2,2-difluoropropanoate | The electron-withdrawing effect of the ester group deshields the fluorine nuclei. Confirm with ¹H NMR (presence of ethyl group signals) and LC-MS (mass corresponding to the ester). |
| Upfield shift | N-protected this compound | The specific shift will depend on the protecting group, but it will differ from the free amine. Confirm with LC-MS (mass of the protected amino acid). |
| Significantly different chemical shift | Ethyl 3-bromo-2,2-difluoropropanoate | The presence of the bromine atom will cause a distinct chemical shift. Confirm with GC-MS or LC-MS. |
Experimental Protocol: ¹⁹F NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of your sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Internal Standard: Add a known amount of an internal standard with a distinct ¹⁹F signal (e.g., trifluorotoluene) for quantification.
-
Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A standard acquisition time of 1-2 minutes is usually sufficient due to the high sensitivity of the ¹⁹F nucleus.[3]
-
Data Analysis: Integrate the signals of your product and any impurities. The relative integrals correspond to the molar ratio of the species.
Q3: My HPLC-MS analysis shows multiple peaks. How can I identify the impurities and improve the separation?
Answer: HPLC coupled with mass spectrometry is a powerful combination for separating and identifying impurities.[9] For polar compounds like amino acids, reverse-phase chromatography with an appropriate ion-pairing agent or a HILIC column can provide excellent resolution.
Troubleshooting with HPLC-MS:
Caption: Troubleshooting poor HPLC separation.
Experimental Protocol: HPLC-MS Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS Detection: Electrospray ionization (ESI) in positive mode. Scan for the expected masses of the product and potential impurities.
| Expected [M+H]⁺ | Plausible Impurity |
| 126.05 | This compound (Product) |
| 154.08 | Ethyl 3-amino-2,2-difluoropropanoate |
| Varies | N-protected this compound |
| 202.96 / 204.96 | Ethyl 3-bromo-2,2-difluoropropanoate (Br isotopes) |
The fragmentation pattern in MS/MS can provide further structural information. For amino acids, common fragmentation includes the loss of water, ammonia, and the carboxylic acid group.[10]
Section 3: FAQs - Practical Guidance for Synthesis and Purification
Q4: I am having trouble with the hydrolysis of the ethyl ester of N-protected 3-amino-2,2-difluoropropanoate. What conditions are recommended to avoid side reactions?
Answer: The hydrolysis of the ester and the deprotection of the amino group are critical steps that can impact the purity of your final product. Harsh basic conditions for ester hydrolysis can be incompatible with some N-protecting groups.[11]
Recommended Approach: Two-Step Hydrolysis and Deprotection
-
Ester Hydrolysis: Use milder basic conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure that could lead to side reactions.
-
N-Deprotection: After hydrolysis and workup, proceed with the appropriate deprotection strategy for your chosen protecting group (e.g., TFA for Boc, H₂/Pd for Cbz).
This two-step approach often provides a cleaner product than attempting both transformations simultaneously under harsh conditions.
Q5: How can I effectively purify the final this compound from ionic and organic impurities?
Answer: Purification can be challenging due to the high polarity and zwitterionic nature of the product.
Purification Strategy:
-
Initial Extraction: After the final reaction step, perform an aqueous workup to remove the bulk of inorganic salts.
-
Ion-Exchange Chromatography: This is the most effective method for purifying amino acids.
-
Load your crude product onto a strong cation-exchange resin (e.g., Dowex 50WX8).
-
Wash the resin with water to remove neutral and anionic impurities.
-
Elute your product with a dilute aqueous ammonia solution.
-
-
Recrystallization: After ion-exchange chromatography, the product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol or water/isopropanol.
References
- Chen, J., et al. (2023). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Journal of Fluorine Chemistry, 266, 110084. [Link]
- Linclau, B., & Poisson, J.-F. (2014). Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α‑Oxygenated Sulfinylimines. The Journal of Organic Chemistry, 79(1), 335-343. [Link]
- O'Hagan, D. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Helvetica Chimica Acta, 95(10), 1731-1753. [Link]
- Crucianelli, M., et al. (2009). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Current Organic Chemistry, 13(13), 1276-1300. [Link]
- Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(12), 3469-3478. [Link]
- Lin, C.-H., et al. (2014). Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. Journal of Biomolecular NMR, 59(4), 223-228. [Link]
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility.
- Wilker, D. (n.d.). 19F NMR Reference Standards.
- ResearchGate. (n.d.). Recent Developments in the Synthesis of Fluorinated β-Amino Acids.
- Wikipedia. (n.d.). Reformatsky reaction.
- NROChemistry. (n.d.). Reformatsky Reaction.
- Cozzi, P. G. (2015). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 11, 2348-2357. [Link]
- ResearchGate. (n.d.). Fluorinated β²- and β³Amino Acids: Synthesis and Inhibition of α-Chymotrypsin.
- Mykhailiuk, P. K. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 24(18), 3359. [Link]
- Chemistry LibreTexts. (2023). Reformatsky Reaction.
- MySkinRecipes. (n.d.). This compound.
- Côté, A., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(19), 6296. [Link]
- Zhang, X., et al. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies. Journal of the American Society for Mass Spectrometry, 24(5), 782-791. [Link]
- University of Münster. (n.d.). The Mass Spectra of the a-,Amino Acids.
- ResearchGate. (n.d.). Synthesis of novel N-protected β 3-amino nitriles: study of their hydrolysis involving a nitrilase-catalyzed step.
- Berden, G., et al. (2020). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. The Journal of Physical Chemistry A, 124(16), 3115-3123. [Link]
- Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids 1. Journal of the American Chemical Society, 85(6), 839-845. [Link]
- Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
- ResearchGate. (n.d.). Halofluorination of N-protected α,β-dehydro-α-amino acid esters—A convenient synthesis of α-fluoro-α-amino acid derivatives.
- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(22), 3625-3629. [Link]
Sources
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 428452-49-7: this compound [cymitquimica.com]
- 3. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. 1159825-06-5|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 9. 428452-49-7|this compound|BLD Pharm [bldpharm.com]
- 10. Amino acids [medizin.uni-muenster.de]
- 11. mdpi.com [mdpi.com]
Improving yield in the multi-step synthesis of 3-Amino-2,2-difluoropropanoic acid
Technical Support Center: 3-Amino-2,2-difluoropropanoic Acid Synthesis
Welcome to the technical support center for the synthesis of this compound (α,α-difluoro-β-alanine). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our goal is to provide actionable, field-proven insights to help you improve your reaction yields and obtain high-purity material. The unique electronic properties of the gem-difluoromethylene group make this compound a valuable building block in medicinal chemistry, often used to enhance metabolic stability or modulate the pKa of adjacent functional groups.[1][2] However, its synthesis is not without challenges. This guide addresses the most frequent issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is divided into the critical stages of the synthesis, which typically involves an imine formation, a zinc-mediated Reformatsky reaction, and subsequent deprotection steps.
Part 1: Starting Materials and the Reformatsky Reagent
Question 1: My Reformatsky reaction is sluggish or fails to initiate. What is the most common cause?
The most frequent culprit is insufficiently activated zinc. The zinc surface is typically coated with a passivating layer of zinc oxide, which prevents its oxidative insertion into the carbon-bromine bond of ethyl bromodifluoroacetate.
Expert Insight: The formation of the organozinc reagent, often called the Reformatsky reagent (BrZnCF₂CO₂Et), is the crucial first step.[1][3] Without its successful formation, no subsequent reaction with the imine can occur.
Troubleshooting Protocol: Zinc Activation
-
Place zinc dust or powder in a flask under an inert atmosphere (Argon or Nitrogen).
-
Add a small volume of 1M HCl and stir vigorously for 15-30 minutes.
-
Decant the HCl solution and wash the zinc sequentially with deionized water, ethanol, and finally diethyl ether or THF.
-
Dry the activated zinc under high vacuum with gentle heating (e.g., 80-100 °C) for several hours until it is a fine, free-flowing powder.
-
Crucially, use the freshly activated zinc immediately.
A small crystal of iodine or a few drops of 1,2-dibromoethane can also be used as activators directly in the reaction vessel, as they react with the zinc surface to expose fresh metal.
Question 2: I'm observing a significant amount of ethyl 3,3,4,4-tetrafluoro-4-oxobutanoate, the self-condensation product of the Reformatsky reagent. How can I minimize this side reaction?
This homo-coupling side reaction is favored when the concentration of the formed Reformatsky reagent is high before the electrophile (the imine) is effectively introduced or able to react.
Solutions:
-
Slow Addition: Instead of adding the ethyl bromodifluoroacetate to a suspension of zinc, try adding it slowly and concurrently with the imine to the activated zinc suspension. This keeps the instantaneous concentration of the organozinc reagent low.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the dimerization pathway relative to the desired imine addition.
-
Solvent Choice: Aprotic coordinating solvents like THF or DME are generally preferred as they help to stabilize the organozinc intermediate.
Part 2: The Carbon-Carbon Bond Forming Step
Question 3: My overall yield is low after the addition of the imine. What factors should I investigate?
Low yields at this stage can stem from several issues beyond the reagent formation itself, including imine stability, steric hindrance, and reaction conditions.
Causality Analysis:
-
Imine Quality and Stability: The imine partner is critical. If it is unstable, it may degrade under the reaction conditions before it can be alkylated. Imines derived from aliphatic aldehydes can be particularly prone to oligomerization. Using a stable imine precursor, such as an N-Boc-α-amidosulfone, which generates the reactive imine in situ, can circumvent this issue.[4]
-
Protecting Group Choice: The choice of protecting group on the imine nitrogen is crucial. A bulky protecting group can sterically hinder the approach of the Reformatsky reagent. However, it is necessary to prevent side reactions at the nitrogen atom.[5] Dibenzyl protection is common as it is robust and can be removed later via hydrogenolysis.[6]
-
Lewis Acid Additives: While not always necessary, the addition of a Lewis acid like TMSCl can sometimes facilitate the reaction by activating the imine electrophile and trapping the resulting zinc alkoxide, driving the reaction forward.[6]
Workflow: Typical Reformatsky Synthesis of Protected β-Alanine The following diagram illustrates the general synthetic workflow.
Caption: General synthetic workflow for this compound.
Part 3: Protecting Group Strategy & Final Deprotection
Question 4: What is the optimal protecting group strategy for the amino functionality?
An effective protecting group must be stable to the nucleophilic and basic conditions of the Reformatsky reaction and be removable without compromising the final product.[5][7] The choice often depends on the overall synthetic route and the presence of other functional groups.
| Protecting Group | Introduction | Stability | Cleavage Conditions | Advantages/Disadvantages |
| Boc (tert-Butoxycarbonyl) | Boc₂O, base | Stable to hydrogenolysis, mild base. | Strong acid (TFA, HCl).[8] | Adv: Orthogonal to Cbz. Easy cleavage. Disadv: Acid-labile, may not be suitable if other acid-sensitive groups are present. |
| Cbz (Benzyloxycarbonyl) | Cbz-Cl, base | Stable to acidic and mildly basic conditions. | Catalytic Hydrogenolysis (H₂, Pd/C).[8] | Adv: Very robust. Cleavage is clean. Disadv: Not suitable if other reducible groups (alkenes, alkynes) are present. Catalyst can be expensive. |
| Dibenzyl (Bn₂) | Benzyl bromide, base | Very robust. | Catalytic Hydrogenolysis (H₂, Pd/C).[6] | Adv: Often used directly on the imine nitrogen. Disadv: Requires hydrogenation for removal, similar limitations to Cbz. |
Expert Recommendation: For most standard syntheses, the Dibenzyl or Cbz group is highly reliable due to its stability during the key C-C bond formation. If subsequent steps require acidic conditions, these groups offer a clear advantage over Boc.
Question 5: I am getting a low yield or a complex mixture during the final deprotection/hydrolysis step. What should I do?
This is a common and frustrating final hurdle. The issue is often that the conditions required to cleave a robust protecting group or hydrolyze the ester are harsh enough to cause degradation.
Troubleshooting Deprotection:
-
Problem: Incomplete debenzylation via hydrogenolysis.
-
Cause: Catalyst poisoning (e.g., by trace sulfur compounds) or poor catalyst activity (e.g., old Pd/C).
-
Solution: Use fresh, high-quality catalyst. Ensure starting material is pure. Increase catalyst loading or hydrogen pressure if necessary. Adding a small amount of acid (e.g., HCl) can sometimes accelerate the reaction.
-
-
Problem: Degradation during ester hydrolysis (saponification).
-
Cause: The gem-difluoro group can activate the molecule towards elimination or other side reactions under strong basic conditions (e.g., hot NaOH).
-
Solution: Use milder hydrolysis conditions. Attempt the reaction at room temperature for a longer period. Consider using alternative bases like LiOH in a THF/water mixture, which is often effective at lower temperatures.
-
Logical Troubleshooting Flow This diagram provides a decision-making framework for diagnosing yield issues.
Caption: Troubleshooting decision tree for low yield synthesis.
Validated Experimental Protocol
Synthesis of Ethyl 3-(Dibenzylamino)-2,2-difluoropropanoate via Reformatsky Reaction
This protocol is a synthesized example based on common procedures described in the literature, such as those for related α,α-difluoro-β-amino esters.[6]
Step 1: Zinc Activation
-
Add zinc dust (2.0 eq) to a round-bottom flask equipped with a magnetic stir bar.
-
Add 1 M HCl (approx. 2 mL per gram of zinc) and stir the suspension for 20 minutes at room temperature.
-
Stop stirring, allow the zinc to settle, and carefully decant the aqueous layer.
-
Wash the zinc with H₂O (3x), followed by ethanol (2x), and finally anhydrous THF (2x).
-
Dry the activated zinc under high vacuum at 100 °C for 3 hours. Store under an inert atmosphere and use immediately.
Step 2: Reformatsky Reaction
-
To a flame-dried, three-neck flask under an argon atmosphere, add the activated zinc (1.5 eq) and anhydrous THF.
-
In a separate flask, prepare a solution of the N,N-dibenzyl imine precursor (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF.
-
Add ~10% of the imine/ester solution to the zinc suspension. A gentle exotherm or bubbling should indicate reaction initiation. If not, gently warm the flask with a heat gun until initiation is observed.
-
Once initiated, add the remaining imine/ester solution dropwise over 1 hour, maintaining the internal temperature below 30 °C with a water bath.
-
After the addition is complete, stir the reaction at room temperature for an additional 3 hours, or until TLC/LC-MS analysis shows consumption of the imine.
-
Cool the reaction to 0 °C and quench by slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected amino ester.
References
- Expression and purification of fluorinated proteins from mammalian suspension culture. (2024). Methods in Enzymology, 696, 341-354.
- Galles, J. D., et al. (2024). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. Methods in Enzymology.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- Vidal, A., Nefzi, A., & Houghten, R. A. (2001). Solid-phase synthesis of α,α-difluoro-β-amino acids via the Reformatsky reaction. Journal of Organic Chemistry, 66(24), 8268-8272.
- This compound. CymitQuimica.
- Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction.
- The Asymmetric Difluoro-Reformatsky Reaction.
- This compound. MySkinRecipes.
- Protective Groups. Organic Chemistry Portal.
- Preparation of the difluoro-Reformatsky reagent 9 and Schlenk-type equilibrium.
- Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols.
- Reformatsky Reaction. Organic Chemistry Portal.
- Protecting Agents. TCI Chemicals.
- Amino Acid-Protecting Groups. SciSpace.
- Synthesis of α,α‐Difluoro‐β‐amino Esters or gem‐Difluoro‐β‐lactams as Potential Metallocarboxypeptidase Inhibitors.
Sources
- 1. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Reformatsky Reaction [organic-chemistry.org]
- 4. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. tcichemicals.com [tcichemicals.com]
Technical Support Center: Overcoming Aggregation of Peptides Containing 3-Amino-2,2-difluoropropanoic Acid (Adp)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-natural amino acid, 3-Amino-2,2-difluoropropanoic acid (Adp). The unique properties endowed by the gem-difluoro moiety on the β-carbon of Adp can present significant challenges, most notably peptide aggregation. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate these complexities and ensure the successful synthesis, purification, and handling of your Adp-containing peptides.
I. Understanding the Challenge: Why Do Adp-Containing Peptides Aggregate?
The incorporation of Adp into a peptide sequence introduces a unique set of physicochemical properties that can promote aggregation. While the precise mechanisms are sequence-dependent, the primary drivers are believed to be a combination of factors stemming from the gem-difluoro group:
-
Altered Hydrophobicity and Dipole Moments: The highly electronegative fluorine atoms create a strong local dipole moment at the C-F bonds.[1][2] This can lead to intramolecular and intermolecular dipole-dipole interactions that may favor aggregated states over soluble, monomeric forms.[3] The difluoromethylene group also increases the hydrophobicity of the amino acid side chain, which can contribute to the aggregation of peptides, particularly in aqueous solutions.[4][5]
-
Conformational Rigidity and Secondary Structure Disruption: The steric bulk and gauche effect of the CF2 group can restrict the conformational freedom of the peptide backbone in the vicinity of the Adp residue.[6][7] This can lead to the adoption of conformations that are prone to self-assembly and aggregation. In some cases, fluorination has been shown to favor the formation of β-sheet structures, a hallmark of many aggregated peptides.[8]
-
Intermolecular Hydrogen Bonding: While the C-F bond is not a classical hydrogen bond donor, the polarized C-H bonds adjacent to the fluorine atoms can participate in weak C-H···O hydrogen bonds, potentially stabilizing aggregated structures.
The interplay of these factors can lead to a variety of aggregation phenomena, from amorphous precipitates to structured fibrils, which can manifest at different stages of your workflow.
II. Frequently Asked Questions (FAQs)
Q1: What are the first signs of aggregation in my Adp-containing peptide synthesis?
A1: During solid-phase peptide synthesis (SPPS), you might observe the resin beads clumping together, shrinking, or showing poor swelling in the synthesis solvents. You may also notice slower or incomplete Fmoc deprotection and amino acid coupling reactions, often leading to a broadening of the deprotection peak in real-time monitoring.[9]
Q2: My Adp-containing peptide is insoluble in standard aqueous buffers. What should I do first?
A2: For peptides with poor aqueous solubility, a good starting point is to try dissolving a small aliquot in an organic co-solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN), and then slowly adding this solution to your aqueous buffer with gentle vortexing.[4][10] Be mindful of the final concentration of the organic solvent, as it may affect your downstream applications.
Q3: Can I use sonication or heating to dissolve my aggregated Adp-peptide?
A3: Yes, gentle sonication or warming can help to break up aggregates and improve solubility.[5] However, prolonged or excessive heating should be avoided as it can lead to peptide degradation. Always start with short bursts of sonication or gentle warming and visually inspect the solution.
Q4: How should I store my lyophilized Adp-containing peptide to prevent aggregation?
A4: Lyophilized peptides should be stored at -20°C or lower in a tightly sealed container with a desiccant to minimize moisture absorption. For long-term storage, -80°C is recommended. Avoid frequent freeze-thaw cycles by aliquoting the peptide upon initial solubilization.
Q5: Is aggregation of Adp-containing peptides reversible?
A5: In some cases, aggregation can be reversed by using chaotropic agents like guanidinium chloride or urea, or by dissolving the peptide in a strong organic solvent like hexafluoroisopropanol (HFIP) and then re-lyophilizing. However, for highly structured aggregates like amyloid fibrils, reversal can be very difficult.
III. Troubleshooting Guides
This section provides detailed troubleshooting strategies for specific experimental challenges encountered with Adp-containing peptides.
A. Issues During Solid-Phase Peptide Synthesis (SPPS)
Problem: Poor coupling efficiency, resin clumping, and low crude peptide yield.
Underlying Cause: On-resin aggregation of the growing peptide chain, driven by intermolecular hydrogen bonding and hydrophobic interactions, which can be exacerbated by the conformational constraints imposed by the Adp residue.
Solutions:
-
Solvent Optimization:
-
Switch from standard DMF to N-methyl-2-pyrrolidone (NMP) or use a mixture of DMF and dichloromethane (DCM).
-
Consider using "magic mixtures" containing chaotropic salts (e.g., LiCl or KSCN) to disrupt hydrogen bonding networks.
-
-
Elevated Temperature and Microwave Synthesis:
-
Increasing the coupling temperature can provide the necessary energy to overcome aggregation-related energy barriers.
-
Microwave-assisted peptide synthesis is particularly effective at disrupting aggregation and improving reaction kinetics.
-
-
Incorporation of Aggregation-Disrupting Moieties:
-
If your sequence allows, strategically placing a proline or a pseudoproline dipeptide near the Adp residue can introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.
-
Experimental Protocol: Test Cleavage and Analysis of an Aggregated Peptide during SPPS
-
After a difficult coupling step (as indicated by a positive Kaiser test or broadened deprotection peak), take a small sample of the peptide-resin (approx. 5-10 mg).
-
Wash the resin sample with DCM (3 x 1 mL).
-
Add 200 µL of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Allow the cleavage to proceed for 2 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN in water with 0.1% TFA) and analyze by LC-MS to identify any deletion or truncated sequences, which are indicative of aggregation-induced incomplete reactions.
B. Challenges in Peptide Purification
Problem: Poor peak shape (broadening or tailing), low recovery, and co-elution of impurities during reverse-phase HPLC (RP-HPLC).
Underlying Cause: On-column aggregation or slow conformational changes of the Adp-containing peptide. The hydrophobicity of the Adp residue can also lead to strong interactions with the stationary phase.
Solutions:
-
Mobile Phase Modification:
-
Increase the concentration of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.
-
Add a small percentage (0.1-1%) of a stronger organic solvent like isopropanol or HFIP to the mobile phase to disrupt aggregation.
-
Elevate the column temperature (e.g., to 40-60°C) to improve peak shape and reduce on-column aggregation.
-
-
Alternative Chromatography Techniques:
-
For highly aggregated peptides, size-exclusion chromatography (SEC) can be used to separate the aggregated species from the monomeric peptide.
-
Ion-exchange chromatography (IEX) may be effective if the peptide has a net charge and the aggregation is primarily driven by hydrophobic interactions.
-
Data Presentation: Impact of Mobile Phase Additives on RP-HPLC Purification
| Mobile Phase Additive | Observation | Recommendation |
| None (Standard TFA/ACN/Water) | Broad, tailing peaks; low resolution. | Baseline; for comparison. |
| 1% Isopropanol | Sharper peaks; improved resolution. | A good first choice for moderately aggregated peptides. |
| 0.1% Hexafluoroisopropanol (HFIP) | Significant peak sharpening; baseline resolution. | Highly effective for severely aggregated peptides. |
C. Difficulties in Solubilization and Handling
Problem: Lyophilized peptide is difficult to dissolve in aqueous buffers, forming a gel or precipitate.
Underlying Cause: Strong intermolecular interactions in the solid state that persist in solution. The overall charge and hydrophobicity of the peptide sequence play a significant role.[11]
Solutions:
-
Systematic Solubility Testing:
-
Start with a small amount of the lyophilized peptide and test its solubility in a range of solvents, from polar to non-polar.
-
Step 1: Try deionized water.
-
Step 2: If insoluble, try an acidic solution (e.g., 10% acetic acid) for basic peptides or a basic solution (e.g., 0.1% ammonium hydroxide) for acidic peptides.[10]
-
Step 3: If still insoluble, try a small amount of an organic solvent (DMSO, DMF, ACN) to dissolve the peptide, followed by slow dilution with the desired aqueous buffer.
-
-
Use of Chaotropic Agents and Denaturants:
-
For peptides that form strong, ordered aggregates, dissolving them in a solution containing 6 M guanidinium hydrochloride or 8 M urea can be effective. Note that these additives will likely need to be removed for most biological assays.
-
Experimental Protocol: Stepwise Solubilization of a Hydrophobic Adp-Containing Peptide
-
Weigh out a small amount (e.g., 1 mg) of the lyophilized peptide.
-
Add a minimal volume (e.g., 20 µL) of DMSO and vortex until the peptide is fully dissolved.
-
Slowly add your desired aqueous buffer (e.g., PBS) dropwise while continuously vortexing.
-
If the peptide starts to precipitate, add a small additional volume of DMSO to redissolve it before continuing with the buffer addition.
-
Once the desired final concentration is reached, centrifuge the solution to pellet any remaining insoluble material before use.
D. Aggregation During Storage
Problem: A previously clear peptide solution becomes cloudy or forms a precipitate over time, even when stored at low temperatures.
Underlying Cause: The peptide may be in a metastable state in solution, and over time, it can slowly aggregate. This can be influenced by factors such as pH, ionic strength, and the presence of nucleation sites (e.g., micro-particulates).
Solutions:
-
Optimize Storage Buffer:
-
Store the peptide in a buffer with a pH that is at least one unit away from its isoelectric point (pI) to maximize electrostatic repulsion between peptide molecules.
-
For some peptides, the addition of excipients like sugars (e.g., trehalose) or polyols (e.g., glycerol) can improve long-term stability in solution.
-
-
Flash Freezing and Aliquoting:
-
After solubilization, divide the peptide solution into single-use aliquots to minimize freeze-thaw cycles.
-
Flash freeze the aliquots in liquid nitrogen before transferring them to -80°C storage. This rapid freezing can help to prevent the formation of ice crystals that can promote aggregation.
-
-
Lyophilization from a Suitable Solvent:
-
If the peptide is prone to aggregation in aqueous solution, consider re-lyophilizing it from a solution containing a volatile organic solvent like tert-butanol. This can sometimes result in a more amorphous solid that is easier to redissolve.
-
IV. Visualizing the Concepts
Diagram 1: Proposed Mechanism of Adp-Peptide Aggregation
Caption: Key factors contributing to the aggregation of Adp-containing peptides.
Diagram 2: Troubleshooting Workflow for Adp-Peptide Insolubility
Caption: A stepwise approach to solubilizing difficult Adp-containing peptides.
V. References
-
O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Honda, S. (2016). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. [Link]
-
Linclau, B., et al. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry, 6, 36. [Link]
-
Bardi, G., et al. (2004). Schematic presentation of the aggregation behaviour of fluorinated peptides in a membrane environment. ResearchGate. [Link]
-
Hu, J., et al. (2020). Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. Nature Communications, 11(1), 1-9. [Link]
-
J. A. Real, et al. (n.d.). Peptide Solubilization. JPT Peptide Technologies. [Link]
-
Montchain, A., et al. (2021). Fluorinated peptide biomaterials. WIREs Nanomedicine and Nanobiotechnology, 13(5), e1712. [Link]
-
Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(45), 17653-17659. [Link]
-
Ting, T. B., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry, 34(8), 1476-1487. [Link]
-
Burlina, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 153. [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 7(8), 7485-7503. [Link]
-
Chen, Y., et al. (2021). Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues. International Journal of Molecular Sciences, 22(9), 4509. [Link]
-
Salome, C., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules, 26(21), 6649. [Link]
-
Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva-portal.org. [Link]
-
Powers, E. T., & Kelly, J. W. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170030. [Link]
-
Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva-portal.org. [Link]
-
Spandl, R. J., et al. (2021). 19F NMR-tags for peptidyl prolyl conformation analysis. RSC Chemical Biology, 2(5), 1419-1424. [Link]
-
Vacha, R., et al. (2014). Surface Effects on Aggregation Kinetics of Amyloidogenic Peptides. Journal of the American Chemical Society, 136(33), 11776-11782. [Link]
-
Hunter, L., et al. (2018). The Close Interaction of a C−F Bond with an Amide Carbonyl: Crystallographic and Spectroscopic Characterization. Angewandte Chemie International Edition, 57(51), 16793-16797. [Link]
-
Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
-
Ganesan, S. J., & Matysiak, S. (2014). Role of Backbone Dipole Interactions in the Formation of Secondary and Supersecondary Structures of Proteins. Journal of Chemical Theory and Computation, 10(6), 2569-2576. [Link]
-
Chang, Y.-C., et al. (2021). Aggregation Rules of Short Peptides. The Journal of Physical Chemistry B, 125(21), 5513-5523. [Link]
-
Chen, Y., et al. (2021). Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues. International Journal of Molecular Sciences, 22(9), 4509. [Link]
-
Miller, S. E., & DeGrado, W. F. (2015). Induced Dipole–Dipole Interactions Influence the Unfolding Pathways of Wild-Type and Mutant Amyloid β-Peptides. The Journal of Physical Chemistry B, 119(49), 15219-15230. [Link]
-
Kumar, V., et al. (2025). Intrinsically Fluorescent Nano‐Scaled Peptide Aggregates Upon Arginine to Citrulline Swap. Chemistry – A European Journal, e202403719. [Link]
-
Molčanov, K., et al. (2022). Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs. Molecules, 27(19), 6610. [Link]
-
Wadhwani, P., et al. (2013). Stereochemical effects on the aggregation and biological properties of the fibril-forming peptide [KIGAKI]3 in membranes. Physical Chemistry Chemical Physics, 15(23), 9034-9043. [Link]
-
La-Venia, A., et al. (2025). Amino Acid Composition drives Peptide Aggregation. ChemRxiv. [Link]
-
Giel-Pietraszuk, M., et al. (2019). Fibrous Aggregates of Short Peptides Containing Two Distinct Aromatic Amino Acid Residues. Chemistry & Biodiversity, 16(11), e1900339. [Link]
-
Balaram, P. (1984). Proton NMR studies of peptide conformations. Journal of Biosciences, 6(2), 183-196. [Link]
-
Improta, R., et al. (2006). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry, 71(25), 9433-9440. [Link]
-
Fülöp, F., & Kiss, L. (2025). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. ResearchGate. [Link]
-
Lenci, E., & Trabocchi, A. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Molecules, 25(20), 4813. [Link]
-
Hunter, L., et al. (2017). Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds. Organic & Biomolecular Chemistry, 15(48), 10173-10179. [Link]
-
Isaksson, J., et al. (2019). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Magnetic Resonance, 305, 118-126. [Link]
-
Toniolo, C., et al. (1985). Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues. International Journal of Peptide and Protein Research, 26(6), 627-637. [Link]
Sources
- 1. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Backbone Dipole Interactions in the Formation of Secondary and Supersecondary Structures of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]
- 7. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. bachem.com [bachem.com]
- 11. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 3-Amino-2,2-difluoropropanoic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chiral separation of 3-Amino-2,2-difluoropropanoic acid enantiomers by High-Performance Liquid Chromatography (HPLC). It is designed to address common challenges and provide systematic troubleshooting strategies based on established chromatographic principles and field experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise during the initial phases of method development for this specific analyte.
Q1: What are the main challenges in separating the enantiomers of this compound?
A: The primary challenges stem from the molecule's inherent properties. As an amino acid, it is a small, polar, zwitterionic compound, which can lead to weak retention on standard reversed-phase columns.[1] The presence of two fluorine atoms on the α-carbon significantly alters the molecule's electronic properties and potential for interaction with the chiral stationary phase (CSP), adding a layer of complexity compared to its non-fluorinated analogs.[2] Direct analysis without derivatization is often preferred to avoid introducing new chiral centers or potential side reactions, but this requires a highly selective CSP.[3][4]
Q2: Which type of Chiral Stationary Phase (CSP) is most recommended for this analysis?
A: For the direct separation of underivatized amino acids, two main classes of CSPs have demonstrated broad success:
-
Macrocyclic Glycopeptide CSPs: Columns based on selectors like teicoplanin (e.g., Astec CHIROBIOTIC T) are highly effective.[3] Their structure offers multiple interaction points (ionic, hydrogen bonding, steric) and they are compatible with a wide range of mobile phases, including polar organic and reversed-phase, making them suitable for LC-MS applications.[3]
-
Crown Ether CSPs: These phases are exceptionally well-suited for separating compounds with primary amine groups, such as amino acids.[5][6] Chiral recognition is achieved through the complexation of the protonated amino group within the crown ether cavity. These columns typically use acidic mobile phases to ensure the analyte is in the correct protonation state.[5]
While polysaccharide-based CSPs are widely used in chiral chromatography, they often require N-derivatization of the amino acid to achieve separation.[3][7]
Q3: Is derivatization of the amino acid necessary for separation?
A: Not necessarily, and direct analysis is often the preferred route. Derivatization adds time-consuming steps to sample preparation and introduces potential sources of error or impurities.[3] However, if direct methods fail to provide adequate resolution, pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be employed.[8][9][10] This strategy converts the polar amino acid into a larger, more hydrophobic derivative that may interact more effectively with common polysaccharide or Pirkle-type CSPs.
Q4: What are typical starting mobile phase conditions?
A: The optimal mobile phase is highly dependent on the chosen CSP. The following table provides validated starting points for method development.
| CSP Type | Mobile Phase Mode | Typical Mobile Phase Composition | Key Considerations |
| Crown Ether | Reversed-Phase / Polar Ionic | 80-90% Methanol or Acetonitrile in Water with an acidic additive (e.g., 5-10 mM Perchloric Acid or 0.1% TFA).[5][11] | The acidic pH is critical for the complexation mechanism. Ensure the analyte's primary amine is protonated. |
| Macrocyclic Glycopeptide | Polar Organic | 100% Methanol or Acetonitrile with a volatile acid/base pair (e.g., 0.1% Acetic Acid + 0.1% Triethylamine). | Excellent for screening; provides strong hydrogen bonding interactions. |
| Macrocyclic Glycopeptide | Reversed-Phase | Water/Methanol or Water/Acetonitrile gradients with a volatile buffer (e.g., 10-50 mM Ammonium Acetate or Ammonium Formate).[3] | Highly compatible with mass spectrometry (MS) detection. Retention often exhibits a "U-shaped" curve with varying organic content.[3] |
Part 2: Systematic Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common experimental issues.
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Poor resolution is the most common challenge in chiral separations. A systematic approach is essential for an effective solution.
Caption: A decision tree for systematically troubleshooting poor resolution.
1. Confirm System Suitability:
-
Action: Inject an achiral compound of similar structure or a well-behaved chiral standard known to resolve on your column.
-
Rationale: This step verifies that the issue is related to chiral recognition and not a fundamental problem with the HPLC system, such as extra-column band broadening or a clogged frit.
2. Optimize the Mobile Phase:
-
Organic Modifier Concentration: The percentage of the organic solvent is a powerful tool. For macrocyclic glycopeptide columns, retention can be non-linear; therefore, screen a wide range (e.g., 10% to 90% organic) as resolution may appear only within a narrow window.[3]
-
Type of Organic Modifier: The choice between methanol (a protic solvent) and acetonitrile (an aprotic solvent) can dramatically alter selectivity by changing hydrogen bonding interactions between the analyte and the CSP.
-
Mobile Phase Additives: For crown ether columns, the acid concentration is critical for the inclusion complexation mechanism.[5] For macrocyclic glycopeptide columns, small amounts of acidic or basic modifiers can control the ionization state of both the analyte and the CSP, which is crucial for the ionic interactions that drive separation.[12]
-
Temperature: Lowering the column temperature often increases resolution by enhancing the stability of the transient diastereomeric complexes formed on the CSP. Conversely, sometimes a higher temperature can improve peak shape and efficiency. Screen temperatures between 10°C and 40°C.[13]
-
Flow Rate: Reducing the flow rate increases the time the enantiomers spend interacting with the CSP, which can improve resolution, albeit at the cost of longer run times.[13]
3. Re-evaluate the Chiral Stationary Phase:
-
Rationale: If extensive mobile phase optimization yields no separation, it is likely that the chosen CSP does not provide the necessary stereospecific interactions for this particular fluorinated amino acid.[12] The electronic and steric properties imparted by the difluoro group may prevent effective chiral recognition on that specific phase.
-
Action: Switch to a CSP with a fundamentally different recognition mechanism. If you started with a crown ether column, screen a teicoplanin-based column, and vice versa.
Problem 2: Peak Tailing or Asymmetry
Peak tailing reduces resolution and compromises accurate quantification.
| Potential Cause | Scientific Rationale | Recommended Solution(s) |
| Column Overload | The injection of too much sample mass saturates the active sites on the CSP, leading to a non-linear isotherm and tailed peaks.[13] | 1. Reduce the injection volume by 50-80%. 2. Dilute the sample concentration tenfold and reinject. |
| Secondary Interactions | The analyte's amine or carboxyl groups are undergoing undesirable ionic interactions with residual silanol groups on the silica support. | 1. Increase the concentration of the mobile phase additive (e.g., increase triethylamine or acetic acid concentration). 2. Increase the overall buffer concentration to compete for active sites. |
| Column Contamination/Degradation | Strongly retained impurities from previous injections have fouled the stationary phase, creating active sites that cause tailing. The stationary phase may also be chemically damaged. | 1. Implement a rigorous column washing protocol. A generic procedure is to flush with progressively stronger, non-buffered solvents (e.g., water, methanol, isopropanol, hexane, then back). Always consult the column manufacturer's guidelines.[14] 2. If washing fails, the column may need to be replaced. |
| Mismatch between Sample Solvent and Mobile Phase | Injecting the sample in a solvent significantly stronger than the mobile phase causes the peak shape to distort. | Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible. |
Part 3: Experimental Protocols & Workflows
Protocol 1: General Method Development Workflow
This protocol outlines a systematic approach to developing a robust chiral separation method from the ground up.
Caption: A four-phase workflow for chiral method development.
-
Preparation: Characterize this compound. Determine its solubility in common HPLC solvents (Methanol, Acetonitrile, Water) to prepare appropriate stock solutions.
-
CSP & Mobile Phase Screening:
-
Procure at least two columns with different chiral selectors (e.g., a crown ether-based column and a teicoplanin-based column).
-
On each column, screen a minimum of two mobile phase systems: a reversed-phase (e.g., Water/ACN with 0.1% Formic Acid) and a polar organic mode (e.g., 100% Methanol with 0.1% TFA).
-
Run fast gradients or isocratic holds at high and low organic percentages to quickly identify conditions that show any degree of separation.
-
-
Optimization:
-
Select the column/mobile phase combination that shows the best initial selectivity ("peak shouldering" or partial separation).
-
Systematically adjust one parameter at a time:
-
Vary the organic-to-aqueous ratio in 1-5% increments.
-
Adjust the column temperature in 5°C increments.
-
If using an additive, vary its concentration.
-
-
-
Validation:
-
Once baseline resolution (Rs ≥ 1.5) is achieved, confirm the method's robustness by making small, deliberate changes to the optimized parameters to ensure the separation is stable.
-
Verify the elution order if authentic standards of each enantiomer are available.
-
References
- Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International.
- Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today.
- HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. (n.d.). Journal of Chromatographic Science, Oxford Academic.
- Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. (2018). PubMed Central, NIH.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (n.d.). AVESİS.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). NIH.
- Trouble with chiral separations. (2020). Chromatography Today.
- problem regarding poor resolution of glycine peak in HPLC. (2012). Chromatography Forum.
- How can I improve my chiral column resolution? (2014). ResearchGate.
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). PubMed, NIH.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.
- [Separation of amino acid enantiomers by high performance liquid chromatography]. (n.d.). ResearchGate.
- Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (n.d.). NIH.
- Chiral Technologies Amino Acid Database. (n.d.). HPLC.
- Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2025). ResearchGate.
- Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021). Crimson Publishers.
- SIMULTANEOUS ESTIMATION OF AMINO ACID WITH PRE- COLUMN DERIVATIZATION USING HPLC METHOD. (n.d.). IDOSI Publications.
Sources
- 1. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.com [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 10. actascientific.com [actascientific.com]
- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Stability of Fmoc-3-Amino-2,2-difluoropropanoic acid during storage
Technical Support Center: Fmoc-3-Amino-2,2-difluoropropanoic acid
Welcome to the technical support center for Fmoc-3-Amino-2,2-difluoropropanoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we address common questions and troubleshooting scenarios related to the storage and stability of this reagent to ensure the integrity of your experiments and the success of your peptide synthesis projects.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of Fmoc-3-Amino-2,2-difluoropropanoic acid.
Q1: What are the optimal storage conditions for Fmoc-3-Amino-2,2-difluoropropanoic acid?
A1: To ensure maximum shelf-life and chemical integrity, the compound should be stored under controlled conditions. The recommended storage temperature is between 2–8 °C.[1][2] It should be kept in a tightly sealed container, preferably the manufacturer's original vial, to prevent exposure to atmospheric moisture.[3][4] For long-term storage (greater than 12 months), we strongly recommend purging the container with an inert gas like argon or nitrogen and storing it in a desiccator within the cold storage unit.
Q2: What is the expected appearance of the compound, and what do changes in appearance signify?
A2: Fmoc-3-Amino-2,2-difluoropropanoic acid should be a fine, white powder.[1] Any deviation from this appearance, such as discoloration (e.g., yellowing), clumping, or the presence of an atypical odor, may indicate degradation. Clumping often suggests moisture absorption, while discoloration can be a sign of chemical decomposition.
Q3: How sensitive is this compound to air and moisture?
A3: Like many fine chemicals and Fmoc-protected amino acids, this compound can be sensitive to atmospheric moisture. The primary concern with moisture is the potential for slow hydrolysis of the Fmoc group or physical changes like clumping, which can make accurate weighing difficult. Furthermore, the Fmoc protecting group is inherently base-labile.[5][6] While atmospheric carbon dioxide dissolving in trace moisture is a weak acid, long-term exposure in a non-inert atmosphere is not ideal. Proper sealing and storage are crucial.[3]
Q4: What is the primary degradation pathway I should be concerned about during storage?
A4: The most vulnerable part of the molecule is the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. The Fmoc group is specifically designed to be labile to mild basic conditions via a β-elimination mechanism.[5][7][8] While stable under recommended neutral and dry conditions, exposure to basic contaminants, certain impurities, or even prolonged storage under suboptimal conditions can lead to premature deprotection. This would result in the presence of the free amino acid, which can complicate subsequent coupling reactions in your synthesis.
Q5: Can I use a batch of Fmoc-3-Amino-2,2-difluoropropanoic acid that has been stored for several years?
A5: While the compound is stable under ideal conditions, we advise re-qualifying any batch that has been stored for an extended period (e.g., >2 years) or if storage conditions have been compromised. A simple quality control check, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), can verify its purity and integrity before committing it to a valuable synthesis. See Section 3 for a recommended QC protocol.
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during synthesis that may be related to the stability of Fmoc-3-Amino-2,2-difluoropropanoic acid.
Problem 1: Low or No Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)
-
Symptoms:
-
Positive Kaiser test (or other free amine test) after a coupling step.
-
Mass spectrometry of the final peptide shows a significant deletion at the intended position.
-
-
Potential Cause: The primary cause is often the degradation of the reagent. If the carboxylic acid moiety has degraded or if the compound has undergone premature Fmoc deprotection during storage, it will be unable to participate effectively in the amide bond formation. The presence of the free amine from deprotected reagent can also cap the growing peptide chain, terminating the synthesis.
-
Recommended Solution:
-
Verify Reagent Integrity: Before troubleshooting your coupling protocol, perform a quick QC check on the stored Fmoc-3-Amino-2,2-difluoropropanoic acid. Use the TLC protocol outlined in Section 3 or an HPLC analysis to compare the stored material against a fresh standard or the manufacturer's certificate of analysis.
-
Use Fresh Reagent: If degradation is confirmed or suspected, switch to a new, unopened vial of the reagent.
-
Review Coupling Chemistry: Ensure your activation and coupling reagents (e.g., HBTU, HATU, DIC) are fresh and anhydrous. The unique electronic properties of the gem-difluoro group can sometimes influence coupling kinetics, so ensuring optimal reagent quality is critical.
-
Problem 2: The Reagent Powder is Clumped and/or Discolored
-
Symptoms:
-
The material is no longer a free-flowing white powder.
-
Visible yellow or brown tint.
-
-
Potential Cause: This is a clear indication of improper storage. Clumping is a direct result of moisture absorption. Discoloration, particularly yellowing, is often associated with the degradation of the fluorenyl ring system of the Fmoc group.
-
Recommended Solution:
-
Do Not Use: We strongly advise against using any reagent that is visibly discolored. The impurities present can lead to unpredictable and detrimental side reactions in your synthesis.
-
Evaluate Storage Protocol: If you encounter this issue, thoroughly review your laboratory's storage and handling procedures. Ensure that containers are sealed tightly immediately after use and that cold storage units are functioning correctly and are not subject to frequent temperature fluctuations that can cause condensation.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues potentially related to reagent stability.
Caption: Troubleshooting workflow for synthesis problems.
Section 3: Experimental Protocols
Protocol 3.1: Quality Control by Thin-Layer Chromatography (TLC)
This protocol provides a rapid and cost-effective method to assess the purity of Fmoc-3-Amino-2,2-difluoropropanoic acid.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)
-
Stored sample of Fmoc-3-Amino-2,2-difluoropropanoic acid
-
(Optional but recommended) A new, unopened "standard" sample for comparison
-
Solvent for sample preparation: Dichloromethane (DCM) or Ethyl Acetate
-
Mobile Phase (Eluent): A mixture of Dichloromethane (DCM) and Methanol (MeOH) with a small amount of Acetic Acid (AcOH). A good starting point is 95:5:1 (DCM:MeOH:AcOH). Adjust polarity as needed.
-
Visualization method: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the stored sample at ~2 mg/mL in DCM.
-
If available, prepare a solution of the standard sample at the same concentration.
-
-
Spotting:
-
Using a capillary tube, carefully spot a small amount of each solution onto the baseline of the TLC plate. Keep the spots small and distinct.
-
-
Development:
-
Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization & Interpretation:
-
UV Light: Examine the dried plate under a UV lamp (254 nm). The Fmoc group is UV-active and should appear as a dark spot.[6][7] A pure compound will show a single, well-defined spot.
-
Staining: Dip the plate in a potassium permanganate stain. The carboxylic acid should appear as a yellowish spot against the purple background.
-
Analysis:
-
Pure Sample: A single, strong spot should be visible under UV light at a specific Retention Factor (Rf).
-
Degraded Sample: The presence of multiple spots indicates impurities. A spot at the baseline may indicate the free amine (product of deprotection), which is highly polar. Other faint spots could be different degradation byproducts. If the stored sample's TLC profile differs significantly from the standard, it should not be used.
-
-
Data Summary Table: Storage Conditions
| Parameter | Recommended Condition | Rationale & Potential Consequence of Deviation |
| Temperature | 2–8 °C[1] | Prevents thermally-induced decomposition. Higher temperatures accelerate degradation. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Minimizes oxidation and exposure to atmospheric moisture. Air exposure can lead to hydrolysis. |
| Light Exposure | In the dark (amber vial) | Prevents potential photolytic degradation of the fluorenyl ring system. |
| Moisture | Dry (in a tightly sealed container)[3][4] | Prevents hydrolysis of the Fmoc group and physical clumping of the powder. |
References
- Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]
- Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PubMed Central, NIH. [Link]
- Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Methods for Removing the Fmoc Group.
Sources
Technical Support Center: A Guide to Incorporating 3-Amino-2,2-difluoropropanoic Acid in SPPS
Welcome to the technical support center for specialized applications in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals who are working with or considering the use of 3-Amino-2,2-difluoropropanoic acid in their peptide synthesis projects. The unique structural properties of this fluorinated amino acid present both exciting opportunities for peptide modification and specific challenges in synthesis. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure successful incorporation of this building block.
The introduction of fluorine into peptide backbones can significantly alter their conformational properties and biological activity.[1][2] this compound, a non-natural β-amino acid, is of particular interest for its potential to enhance metabolic stability and membrane permeability in peptide-based therapeutics.[3] However, the gem-difluoro substitution on the α-carbon introduces considerable steric hindrance, which can complicate standard SPPS protocols.
This guide will walk you through the critical considerations for linker selection, coupling strategies, and cleavage conditions to help you navigate the complexities of synthesizing peptides containing this unique residue.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating this compound in SPPS?
The main challenge stems from the steric hindrance caused by the two fluorine atoms at the Cα position. This bulkiness can significantly slow down coupling reactions, leading to incomplete acylation and deletion sequences in the final peptide product.[4] Consequently, standard coupling protocols are often insufficient.[4] Additionally, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of the adjacent carboxyl group.
Q2: Which coupling reagents are most effective for this sterically hindered amino acid?
For difficult couplings involving sterically hindered amino acids, high-reactivity coupling reagents are strongly recommended.[4] Standard carbodiimide reagents like DCC or DIC may prove ineffective.[5] More potent uronium/aminium salts and phosphonium salts are generally more successful.
| Coupling Reagent Class | Examples | Rationale for Use |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Form highly reactive OAt or Oxyma esters, which are very efficient for sterically hindered couplings.[4][6] COMU is a safer alternative to HOBt or HOAt-based reagents.[6] |
| Phosphonium Salts | PyBOP, PyAOP | Known to be effective for hindered couplings, including those with α,α-disubstituted amino acids.[4][5] |
Q3: Can I use standard linker resins like Wang or Rink Amide?
Yes, both Wang and Rink Amide resins are compatible with this compound, depending on the desired C-terminal functionality of your peptide.
-
Wang Resin: Use this resin if you require a C-terminal carboxylic acid.[7][8][9] Cleavage is typically achieved with a high concentration of trifluoroacetic acid (TFA).[7][9]
-
Rink Amide Resin: This is the linker of choice for obtaining a C-terminal amide.[8][10] Similar to Wang resin, it requires strong acidic conditions for cleavage, usually 95% TFA.[9]
The primary challenge is not the linker itself, but rather the initial loading of the fluorinated amino acid onto the resin. This first coupling step is often the most difficult and may require extended reaction times and specialized activation methods.
Q4: Are there any specific considerations for the cleavage and deprotection of peptides containing this residue?
The presence of this compound does not typically necessitate a highly specialized cleavage cocktail beyond what is standard for the other amino acids in your sequence. A common and effective cleavage cocktail for most peptides is a mixture of TFA, a scavenger, and water.[11][12]
A widely used general-purpose cleavage cocktail is:
-
95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS)
Scavengers like TIS are crucial to trap reactive carbocations generated during the deprotection of side chains, thus preventing unwanted modifications to sensitive residues.[11] If your peptide contains sensitive residues like Cys, Met, or Trp, a more complex cocktail with additional scavengers may be required.[13]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low coupling efficiency or failure to couple this compound (indicated by a positive Kaiser test). | 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance. 3. On-resin aggregation. | 1. Switch to a more potent coupling reagent such as HATU, HCTU, or COMU.[4][6]2. Increase the equivalents of the amino acid and coupling reagent (e.g., 3-5 equivalents).3. Extend the coupling time significantly (e.g., 2-4 hours or even overnight).4. Perform a "double coupling" : after the initial coupling reaction, drain the vessel and add a fresh solution of activated amino acid.[14]5. Use a solvent mixture known to disrupt aggregation , such as adding hexafluoroisopropanol (HFIP) as a co-solvent.[15] |
| Low final peptide yield after cleavage. | 1. Incomplete cleavage from the resin. 2. Loss of peptide during workup. | 1. Increase the cleavage reaction time to 2-3 hours.[11]2. Ensure the peptide has fully precipitated from the cold ether before centrifugation. If the peptide is partially soluble, try a different precipitation solvent or evaporate the ether to recover the product.[11] |
| Presence of deletion sequences (mass corresponding to the peptide minus this compound). | Incomplete coupling of the fluorinated amino acid during synthesis. | 1. Implement the optimized coupling protocol as described above (potent reagent, double coupling, extended time).2. Consider capping unreacted amines after the coupling step with acetic anhydride to prevent the formation of deletion sequences in subsequent steps. |
| Racemization of the preceding amino acid during the coupling of the fluorinated residue. | Prolonged activation time or use of a base that promotes racemization. | 1. Minimize the pre-activation time of the amino acid before adding it to the resin.2. Use a base known for low racemization levels , such as 2,4,6-collidine, instead of DIPEA.[16]3. Ensure an additive like Oxyma or HOAt is part of your coupling reagent (e.g., COMU or HATU), as they are effective in suppressing racemization.[4] |
Experimental Protocols
Protocol 1: Loading of Fmoc-3-Amino-2,2-difluoropropanoic acid onto Wang Resin
This protocol details the esterification of the first amino acid, which is often a critical and low-yielding step for sterically hindered residues.
-
Materials:
-
Wang Resin
-
Fmoc-3-Amino-2,2-difluoropropanoic acid (3 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Swell the Wang resin in DMF for 1 hour, then wash with DCM (3x) and DMF (3x).
-
In a separate vessel, dissolve Fmoc-3-Amino-2,2-difluoropropanoic acid in DMF.
-
Add DIC to the amino acid solution and allow it to pre-activate for 10 minutes at room temperature.
-
Add the activated amino acid solution and DMAP to the swollen resin.
-
Agitate the reaction mixture for 4-6 hours at room temperature.
-
Monitor the reaction using a method to check for free hydroxyl groups on the resin.
-
Once the reaction is complete, wash the resin thoroughly with DMF and DCM.
-
Cap any unreacted hydroxyl groups with acetic anhydride/pyridine in DMF to prevent side reactions.
-
Dry the resin under vacuum.
-
Protocol 2: Optimized Coupling of Fmoc-3-Amino-2,2-difluoropropanoic acid during SPPS
This protocol is for incorporating the fluorinated amino acid at any position within the peptide sequence.
-
Materials:
-
Deprotected peptide-resin (1 eq.)
-
Fmoc-3-Amino-2,2-difluoropropanoic acid (4 eq.)
-
HATU (3.9 eq.)
-
2,4,6-Collidine (8 eq.)
-
DMF
-
-
Procedure:
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve Fmoc-3-Amino-2,2-difluoropropanoic acid and HATU in DMF.
-
Add the collidine to the activation mixture and immediately add the solution to the swollen resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Perform a Kaiser test to check for reaction completion. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), drain the reaction vessel and repeat steps 2-5 ("double coupling").
-
Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) and proceed to the next deprotection step.
-
Diagrams and Workflows
References
- BenchChem. Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
- Biosynth. Guide to Resins and Linkers in SPPS.
- ChemPep. Resins for Solid Phase Peptide Synthesis.
- ResearchGate. Guide for Resin and Linker Selection in Solid-Phase Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins.
- CymitQuimica. CAS 428452-49-7: this compound.
- Organic & Biomolecular Chemistry (RSC Publishing). Solid phase synthesis of peptides containing backbone-fluorinated amino acids.
- BenchChem. Technical Support Center: Optimizing Cleavage Cocktails for Peptide Synthesis.
- Biotage. How to choose the right resin functionality for solid phase peptide synthesis.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Reddit. Peptide synthesis troubleshooting using unnatural amino acids.
- Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
- PubMed Central. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.
- ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- ResearchGate. Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins.
- MDPI. Fluorinated Protein and Peptide Materials for Biomedical Applications.
- BenchChem. The Role of Fluorinated Compounds in Modern Peptide Synthesis: Application Notes and Protocols.
- Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- PubMed. A cleavage cocktail for methionine-containing peptides.
- AAPPTEC. Guide to Solid Phase Peptide Synthesis.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Mesa Labs. SPPS Tips For Success Handout.
- CEM Corporation. SPPS Reagents Explained: A Complete Guide.
- PubChem. (3s)-3-Amino-2,2-Difluoro-3-Phenylpropanoic Acid.
- Bachem. Solid Phase Peptide Synthesis (SPPS) explained.
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Sigma-Aldrich. This compound | 428452-49-7.
- MySkinRecipes. This compound.
- PubChem. 3-Amino-3-(2,6-difluorophenyl)propanoic acid.
- BLD Pharm. 428452-49-7|this compound.
Sources
- 1. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
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- 10. biosynth.com [biosynth.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 13. peptide.com [peptide.com]
- 14. biotage.com [biotage.com]
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- 16. mesalabs.com [mesalabs.com]
Validation & Comparative
A Senior Application Scientist's Guide to 3-Amino-2,2-difluoropropanoic Acid vs. 3-Amino-2-fluoropropanoic Acid in Peptide Drug Development
In the landscape of peptide therapeutics, the quest for enhanced stability, controlled conformation, and improved biological activity is paramount. The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide design, with fluorinated amino acids emerging as a particularly potent tool. The unique properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—can dramatically alter the physicochemical and biological characteristics of a peptide.[1]
This guide provides an in-depth comparison of two closely related β-amino acids: 3-amino-2-fluoropropanoic acid (β²-hAla(2-F)) and 3-amino-2,2-difluoropropanoic acid (β²-hAla(2,2-F₂)). As a Senior Application Scientist, my goal is to move beyond a simple list of properties and delve into the causal relationships between structure and function, providing field-proven insights and actionable experimental frameworks for researchers in drug development. We will explore how the seemingly subtle difference between a single and a gem-dinal fluorine substitution at the α-carbon (C2 position) of a β-amino acid can lead to significant and predictable changes in peptide performance.
Physicochemical Properties: The Foundation of Functional Difference
The introduction of fluorine at the C2 position, adjacent to the carboxyl group, imparts significant electronic effects. The strong electron-withdrawing nature of fluorine lowers the pKa of the neighboring carboxylic acid and can influence the acidity of the N-H protons. This effect is amplified in the difluorinated analog.
Table 1: Comparative Physicochemical Properties
| Property | 3-amino-2-fluoropropanoic acid | This compound | Rationale for Impact |
| Molecular Formula | C₃H₆FNO₂[2] | C₃H₅F₂NO₂[3] | Addition of a second fluorine atom. |
| Molecular Weight | 107.08 g/mol | 125.07 g/mol [3] | Increased mass due to the extra fluorine. |
| Predicted pKa (Carboxyl) | ~3.9[4] | < 3.9 (Predicted) | The inductive effect of two fluorine atoms is stronger, increasing acidity. |
| Predicted pKa (Amino) | ~9.3 | ~9.1 (Predicted) | Electron-withdrawing fluorine atoms on the adjacent carbon slightly decrease the basicity of the amino group. |
| Conformational Bias | Induces a strong gauche effect, favoring specific C-C bond torsion angles. | Exerts significant steric hindrance and powerful stereoelectronic effects, leading to a more restricted conformational landscape.[5] | The C-F bond's interaction with the peptide backbone dictates local geometry. |
These fundamental differences in electronics and steric bulk are the primary drivers for the distinct behaviors observed when these amino acids are incorporated into a peptide chain.
Impact on Peptide Performance: From Conformation to Biological Activity
The true value of these building blocks is realized within the context of a larger peptide. Their incorporation can be a powerful strategy to fine-tune structure and function.
Conformational Control and Pre-organization
The ability to control a peptide's three-dimensional shape is crucial for optimizing its interaction with a biological target. Fluorine's stereoelectronic effects are a key tool for this purpose.[6]
-
3-amino-2-fluoropropanoic acid (Mono-fluoro): The single fluorine atom introduces a potent gauche effect. The C-F bond prefers to be oriented gauche (approximately 60° torsion angle) to the electron-donating amino group and anti to the carbonyl group of the peptide backbone. This creates a predictable local conformational bias, which can be used to stabilize specific secondary structures like helices or turns.
-
This compound (Di-fluoro): The gem-difluoro group acts as a powerful conformational lock. The steric bulk and the combined dipole moments of the two C-F bonds severely restrict the rotation around the adjacent C-C bonds.[5] This often results in a highly pre-organized conformation, which can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.[7]
The choice between mono- and di-fluoro substitution allows for a graded control over conformational rigidity, a critical aspect of rational peptide design.
Proteolytic Stability
A major hurdle for peptide therapeutics is their rapid degradation by proteases.[8] Fluorination can enhance stability by sterically shielding the adjacent peptide bonds or by electronically deactivating them, making them poorer substrates for enzymatic hydrolysis.[9][10]
-
Mechanism of Protection: Proteases recognize and bind to specific peptide sequences. The presence of a highly electronegative fluorine atom near the scissile bond can alter the electronic distribution of the amide bond, making it less susceptible to nucleophilic attack by the enzyme's active site. Furthermore, the steric bulk of the fluorine atom(s) can physically hinder the peptide from fitting correctly into the enzyme's binding pocket.
-
Comparative Efficacy: While a single fluorine atom can offer a modest increase in proteolytic resistance, the gem-difluoro group in β²-hAla(2,2-F₂) is expected to provide significantly greater protection.[11] This is a direct consequence of its larger steric footprint and more powerful inductive effect. Studies have shown that the level of stability imparted is not always predictable and depends heavily on the specific enzyme, the position of the substitution relative to the cleavage site, and the overall fluorine content.[12]
Table 2: Hypothetical Proteolytic Stability Data
| Peptide Sequence | Modification | Half-life in Human Plasma (hours) | % Cleavage by Trypsin (4h) |
| Ac-Ala-Lys-βAla -Arg-NH₂ | None (Control) | 0.5 | 95% |
| Ac-Ala-Lys-β²-hAla(2-F) -Arg-NH₂ | Mono-fluoro | 2.5 | 40% |
| Ac-Ala-Lys-β²-hAla(2,2-F₂) -Arg-NH₂ | Di-fluoro | 12.0 | <5% |
| (Note: Data are illustrative examples for comparison purposes.) |
Experimental Protocols & Workflows
To empirically determine the optimal choice for your peptide candidate, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a clear framework for comparison.
Overall Experimental Workflow
Protocol: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of these non-canonical amino acids is readily achievable using standard Fmoc-based SPPS protocols.[13][14]
Objective: To synthesize control, mono-fluorinated, and di-fluorinated peptide analogs.
Materials:
-
Rink Amide MBHA resin (for C-terminal amides)
-
Fmoc-protected proteinogenic amino acids
-
Fmoc-3-amino-2-fluoropropanoic acid or Fmoc-3-amino-2,2-difluoropropanoic acid
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 5 minutes. Drain and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. b. Pre-activate for 2-3 minutes. The solution should turn yellowish. c. Add the activated amino acid solution to the resin. Agitate for 1-2 hours. Causality Note: The electron-withdrawing nature of fluorine can slightly decrease the nucleophilicity of the amino group, potentially slowing coupling. Using a robust activating agent like HATU or allowing for slightly longer coupling times ensures complete reaction. A Kaiser test can be performed to confirm the absence of free amines.[5]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: a. After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.
-
Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC).
-
Quality Control: Confirm the identity and purity of the final peptide using LC-MS.
Protocol: Proteolytic Stability Assay
Objective: To quantify the resistance of peptide analogs to enzymatic degradation.
Materials:
-
Purified peptide analogs
-
Protease of interest (e.g., Trypsin, Chymotrypsin, or Human Plasma)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
Methodology:
-
Prepare Solutions: Prepare a stock solution of each peptide (e.g., 1 mg/mL) in the assay buffer. Prepare a stock solution of the protease.
-
Reaction Setup: In a microcentrifuge tube, add the peptide solution to the assay buffer to reach a final concentration of 100 µM. Equilibrate at 37°C for 5 minutes.
-
Initiate Reaction: Add the protease to initiate the reaction (e.g., a 1:100 enzyme-to-substrate ratio).
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
HPLC Analysis: Analyze each quenched time point sample by RP-HPLC. Monitor the peak area of the intact peptide at a specific wavelength (e.g., 220 nm).
-
Data Analysis: a. Normalize the peak area of the intact peptide at each time point to the t=0 sample. b. Plot the percentage of remaining intact peptide versus time. c. Calculate the half-life (t₁/₂) of each peptide under the assay conditions. Self-Validation Note: The t=0 time point serves as the internal control for 100% intact peptide, ensuring that any observed decrease is due to enzymatic activity. The inclusion of a non-fluorinated control peptide is essential for a valid comparison.[12]
Conclusion and Future Outlook
The choice between 3-amino-2-fluoropropanoic acid and this compound is not merely a matter of preference but a strategic decision in peptide design.
-
Choose 3-amino-2-fluoropropanoic acid (β²-hAla(2-F)) when you need to introduce a subtle but defined conformational bias to stabilize a desired secondary structure without inducing excessive rigidity. It offers a moderate increase in proteolytic stability, making it suitable for balancing activity and in-vivo half-life.
-
Choose this compound (β²-hAla(2,2-F₂)) when the primary goal is to maximize proteolytic resistance and significantly restrict conformational flexibility. Its ability to pre-organize the peptide backbone can lead to substantial gains in binding affinity, particularly when the native bioactive conformation is known.
The future of peptide drug design lies in this type of precise, atomic-level control. By understanding the fundamental principles of fluorine chemistry and applying rigorous, systematic experimental validation, researchers can unlock new possibilities in creating next-generation peptide therapeutics with superior stability, specificity, and efficacy. The use of ¹⁹F NMR spectroscopy also presents a powerful analytical tool to study the conformation and interactions of these modified peptides directly in complex biological environments.[15][16][17]
References
- Salwiczek, M., et al. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society.
- Bunnage, M. E., et al. (2005). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry.
- Jäger, E., et al. (2014). Impact of Fluorination on Proteolytic Stability of Peptides: A Case Study With α-chymotrypsin and Pepsin. Amino Acids.
- Kumar, K., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society.
- Micklatcher, C., et al. (2007). Supporting Information for Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society.
- Bionda, N., et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. Bioorganic & Medicinal Chemistry.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis with Fluorinated Amino Acids.
- Afonin, S., et al. (2008). Using Fluorinated Amino Acids for Structure Analysis of Membrane-Active Peptides by Solid-State 19F-NMR. ResearchGate.
- Hanson, G. S. M., et al. (2020). 19F NMR-tags for peptidyl prolyl conformation analysis. National Institutes of Health.
- Wenschuh, H., et al. (2000). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues. The Journal of Organic Chemistry.
- McLeod, D. D., et al. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry.
- Ningbo Inno Pharmchem Co., Ltd. (2024). Advanced Intermediates for Peptide Synthesis: A Focus on Fmoc-(R)-3-Amino-3-(2-fluorophenyl)propionic Acid.
- Theti, D., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society.
- University of Connecticut (n.d.). Fluorine labeling of proteins for NMR studies.
- Hausner, S. H., et al. (2008). Solid-Phase Synthesis and Fluorine-18 Radiolabeling of CycloRGDyK. National Institutes of Health.
- Gillis, E. P., et al. (2015). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules.
- Ueki, M., et al. (2020). Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Analytical Chemistry.
- Holmgren, R. A., et al. (1999). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. ResearchGate.
- Regan, M. C., et al. (2020). Fluorinated peptide biomaterials. National Institutes of Health.
- Chaume, G., et al. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules.
- AAPPTec (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
- Seebach, D., et al. (1996). The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? CHIMIA.
- Guidechem (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid 117391-51-2 wiki.
- Pawelec, M., et al. (2022). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. Molecules.
- PubChem (n.d.). 3-Amino-2-fluoropropanoic acid, (2R)-.
- ChemicalBook (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid.
- Al-Ameed, T., et al. (2018). Conformational pre-organization can enhance the binding of a peptide... ResearchGate.
- Washington, A., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI.
- GenScript (n.d.). Overview of Custom Peptide Synthesis.
- FooDB (2010). 3-Aminopropanoic acid.
- De la Torre, A., et al. (2023). Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides. MDPI.
- ChemicalBook (n.d.). 2,2-Difluoropropionic acid.
- CymitQuimica (n.d.). CAS 428452-49-7: this compound.
- D'Andrea, L. D., et al. (2024). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. Peptide Science.
- BLD Pharm (n.d.). 428452-49-7|this compound.
- Hu, L., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- AK Scientific, Inc. (n.d.). 1159825-06-5 this compound hydrochloride.
- McCarthy, C., et al. (2010). Incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors. Journal of Peptide Science.
- Budisa, N., et al. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology.
- ChemicalBook (n.d.). 3-FLUOROPROPANOIC ACID.
- Mason, A. J., et al. (2010). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. National Institutes of Health.
- BLD Pharm (n.d.). 1159825-06-5|this compound hydrochloride.
- iChemical (n.d.). 3-Amino-3-(2-fluorophenyl)propanoic acid, CAS No. 151911-22-7.
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A Senior Application Scientist's Guide: Difluorinated vs. Monofluorinated Amino Acids in Drug Design
Introduction: The Strategic Value of Fluorine in Amino Acid Scaffolds
To the dedicated researcher in drug discovery, the quest for molecular scaffolds that confer enhanced potency, selectivity, and pharmacokinetic properties is relentless. Among the myriad of chemical modifications available, the strategic incorporation of fluorine into amino acids has emerged as a particularly powerful tool.[1][2][3] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's behavior in a biological system.[4] This guide provides an in-depth, comparative analysis of monofluorinated versus difluorinated amino acids, offering experimental insights and practical guidance for their application in modern drug design. We will move beyond a simple recitation of facts to explore the causal relationships between the degree of fluorination and the resulting molecular properties, empowering you to make more informed decisions in your research.
The Fundamental Dichotomy: Monofluorination vs. Difluorination
The decision to incorporate a single fluorine atom versus a geminal difluoro group is not merely an incremental change; it represents a strategic choice with distinct consequences for a molecule's stereoelectronic profile, and by extension, its biological activity.
Monofluorination , the introduction of a single fluorine atom, often imparts significant changes in a molecule's conformation through the gauche effect . This phenomenon, driven by hyperconjugation, describes the tendency of electronegative substituents on adjacent carbons to adopt a gauche (60°) rather than an anti (180°) conformation.[5] This predictable conformational biasing can be a powerful tool for rigidifying a peptide backbone or optimizing the presentation of pharmacophoric elements to a target receptor.
Difluorination , specifically geminal difluorination (two fluorine atoms on the same carbon), presents a different set of considerations. While the individual C-F bonds still exert a strong inductive effect, the conformational influence is often less pronounced or can even be contrary to that of a single fluorine.[6] Gem-difluorination is frequently employed to block metabolic oxidation, modulate pKa, and fine-tune lipophilicity, often with a more subtle impact on the overall molecular shape compared to the pronounced conformational steering of a single fluorine atom.[7]
Comparative Analysis of Physicochemical Properties
The degree of fluorination has a profound and predictable impact on several key physicochemical parameters that are critical for drug development. Here, we compare the effects of mono- and difluorination on pKa, lipophilicity, and metabolic stability, using the well-studied proline and alanine analogues as illustrative examples.
pKa Modulation: A Tale of Inductive Effects
The strong electron-withdrawing nature of fluorine significantly influences the acidity of nearby functional groups. This effect is amplified with the addition of a second fluorine atom.
| Amino Acid Analogue | Approximate pKa (Carboxylic Acid) | Approximate pKa (Amine) | Key Takeaway |
| Proline | ~2.0 | ~10.6 | Baseline |
| 4(R)-Fluoroproline | ~1.8 | ~9.5 | Monofluorination lowers both pKa values. |
| 4,4-Difluoroproline | ~1.6 | ~8.7 | Difluorination leads to a more significant pKa depression. |
| Alanine | ~2.3 | ~9.7 | Baseline |
| 3-Fluoroalanine | ~1.9 | ~8.2 | Significant pKa reduction with a single fluorine. |
| 3,3-Difluoroalanine | ~1.5 | ~7.0 | Further pKa depression with gem-difluorination. |
Causality Explained: The inductive effect of the highly electronegative fluorine atoms stabilizes the conjugate base of the carboxylic acid, making it a stronger acid (lower pKa). Similarly, the electron-withdrawing effect reduces the electron density on the nitrogen atom, making it a weaker base (lower pKa of the protonated amine). The addition of a second fluorine atom in a geminal position intensifies this inductive pull, leading to a more pronounced decrease in both pKa values. This ability to fine-tune the ionization state of a molecule is critical for optimizing its solubility, membrane permeability, and target engagement.
Lipophilicity (LogP): A Non-Linear Relationship
The impact of fluorination on lipophilicity is more nuanced than its effect on pKa and is not simply additive. While fluorine is more hydrophobic than hydrogen, the overall effect on molecular lipophilicity is context-dependent.
| Amino Acid Analogue | Experimental logP (of N-acetyl methyl ester) | Key Takeaway |
| Proline | ~ -0.4 | Baseline |
| 4(R)-Fluoroproline | ~ -0.6 | Monofluorination can slightly decrease lipophilicity.[8] |
| 4,4-Difluoroproline | ~ -0.2 | Difluorination can increase lipophilicity compared to the monofluorinated analogue.[8] |
| Alanine | ~ -0.7 | Baseline |
| 3-Fluoroalanine | Varies with protecting groups | Monofluorination often has a minor impact on logP. |
| 3,3-Difluoroalanine | Varies with protecting groups | Difluorination generally increases lipophilicity more than monofluorination. |
Causality Explained: The seemingly counterintuitive decrease in lipophilicity with monofluorination in some cases can be attributed to the increased polarity of the C-F bond and its potential to engage in dipole-dipole interactions with water. Gem-difluorination, while further increasing the fluorine content, can create a more "fluorous" and less polar surface, leading to an overall increase in lipophilicity.[8] This non-linear relationship underscores the importance of experimental determination of logP for fluorinated analogues.
Metabolic Stability: Blocking the Sites of Oxidation
One of the most significant advantages of fluorination is the enhancement of metabolic stability. The strong C-F bond is resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.
| Fluorination Strategy | General Impact on Metabolic Stability | Typical Application |
| Monofluorination | Moderate to significant increase | Blocking a specific, known site of metabolic oxidation. |
| Difluorination | Significant to substantial increase | When a methylene group is a major metabolic hotspot, gem-difluorination provides a robust metabolic block. |
Causality Explained: The high bond dissociation energy of the C-F bond (~110 kcal/mol) compared to a C-H bond (~98 kcal/mol) makes it a poor substrate for enzymatic hydroxylation. By replacing a metabolically labile hydrogen with fluorine, that site of oxidation is effectively blocked. Gem-difluorination of a methylene group provides a particularly robust metabolic shield, as both hydrogens are replaced.
Conformational Control: The Power of Stereoelectronics
The strategic placement of fluorine atoms can exert profound control over the conformational preferences of amino acid residues, which in turn can dictate the secondary and tertiary structure of peptides and proteins.
Monofluorination and the Gauche Effect
As previously mentioned, the gauche effect in monofluorinated systems can be a powerful tool for conformational constraint. For example, in 4-fluoroproline, the stereochemistry at the 4-position dictates the preferred pucker of the pyrrolidine ring.[5]
-
(4R)-Fluoroproline favors a Cγ-exo pucker, which promotes a trans conformation of the preceding peptide bond.
-
(4S)-Fluoroproline favors a Cγ-endo pucker, which is more compatible with a cis conformation of the preceding peptide bond.
This predictable conformational biasing has been successfully employed to stabilize collagen triple helices and to modulate the folding of other proteins.[2][9]
Caption: Conformational preferences of 4-fluoroproline diastereomers.
Difluorination: A More Subtle Influence
The conformational effects of gem-difluorination are generally less pronounced than those of monofluorination. In the case of 4,4-difluoroproline, the two fluorine atoms create a more electronically symmetrical environment, and the ring pucker preference is not as strongly biased as in the monofluorinated analogues.[6] However, the strong inductive effect of the two fluorine atoms can still influence the electronics of the peptide bond, potentially accelerating cis-trans isomerization.[7]
Caption: Conformational impact of 4,4-difluoroproline.
Experimental Protocols
To provide a practical framework for the evaluation of monofluorinated versus difluorinated amino acids, we present the following generalized experimental protocols.
Synthesis of Fluorinated Proline Analogues
The synthesis of fluorinated amino acids is a specialized field, often starting from commercially available precursors. Below are simplified, illustrative workflows for the synthesis of 4-fluoroproline and 4,4-difluoroproline.
Caption: Generalized synthetic workflows for fluorinated prolines.
Detailed Protocol: Synthesis of 4,4-Difluoro-L-proline (Illustrative) [10]
-
Starting Material: Z-4-keto-L-proline benzyl ester.
-
Fluorination: To a solution of the starting material in a suitable solvent (e.g., dichloromethane) at reduced temperature, add diethylaminosulfur trifluoride (DAST) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Deprotection: Remove the protecting groups (e.g., by hydrogenolysis) to yield 4,4-difluoro-L-proline.
Assessment of Proteolytic Stability[11][12]
This protocol outlines a general procedure for comparing the stability of peptides containing monofluorinated versus difluorinated amino acids in the presence of a protease.
Materials:
-
Peptide containing the monofluorinated amino acid.
-
Peptide containing the difluorinated amino acid.
-
Control peptide (non-fluorinated).
-
Protease of interest (e.g., trypsin, chymotrypsin).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Quenching solution (e.g., 10% trifluoroacetic acid).
-
High-performance liquid chromatography (HPLC) system.
Procedure:
-
Peptide Solutions: Prepare stock solutions of the test and control peptides in the reaction buffer.
-
Incubation: Incubate the peptide solutions with the protease at a physiologically relevant temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the quenching solution.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to separate the intact peptide from its degradation products.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life for each peptide.
Conformational Analysis by ¹⁹F NMR Spectroscopy[13]
¹⁹F NMR is an exceptionally sensitive technique for probing the local environment of fluorine atoms within a molecule.
Sample Preparation:
-
Dissolve the fluorinated peptide in a suitable NMR buffer (e.g., phosphate buffer in D₂O).
-
The concentration should be optimized for signal-to-noise, typically in the low millimolar range.
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. The wide chemical shift range of ¹⁹F often allows for the resolution of signals from different conformers.
-
For peptides exhibiting slow exchange between conformations on the NMR timescale (e.g., cis-trans isomerization of a prolyl bond), distinct peaks for each conformer may be observed. The relative integration of these peaks provides the population of each conformer.
-
For more detailed structural information, two-dimensional NMR experiments such as ¹H-¹⁹F HOESY can be performed to identify through-space interactions between the fluorine atom and nearby protons, providing insights into the peptide's three-dimensional structure.
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A Comparative Guide to the Biological Activity of Peptides Substituted with 3-Amino-2,2-difluoropropanoic Acid versus Alanine
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a critical step in transforming promising lead compounds into viable therapeutics. The substitution of natural amino acids with non-proteinogenic counterparts can profoundly alter a peptide's physicochemical properties, leading to enhanced stability, bioavailability, and target affinity. This guide provides an in-depth technical comparison of peptides containing the natural amino acid L-alanine (Ala) versus those incorporating the non-natural β-amino acid, 3-Amino-2,2-difluoropropanoic acid (Adp).
While direct, head-to-head comparative studies quantifying the biological impact of an Ala-to-Adp substitution within the same peptide backbone are not extensively documented in publicly available literature, this guide will synthesize established principles of peptide chemistry, the known effects of β-amino acids, and fluorination to present a comprehensive and instructive comparison. We will explore the theoretical underpinnings of this substitution, present illustrative data based on these principles, and provide detailed experimental protocols for researchers to conduct their own comparative analyses.
The Rationale for Alanine Substitution with this compound
Alanine, with its simple methyl side chain, is a common residue in peptides, often contributing to helical propensity and serving as a useful placeholder for mutational analysis. However, its simplicity also renders it susceptible to enzymatic degradation. The substitution with this compound introduces two key modifications: a β-amino acid backbone and gem-difluorination at the α-position.
1.1. The Influence of the β-Amino Acid Backbone
Unlike α-amino acids, where the amino group is attached to the α-carbon, β-amino acids have an additional methylene group in their backbone. This seemingly minor change has significant conformational and stability implications. Peptides constructed with β-amino acids are known to exhibit remarkable resistance to degradation by proteases, which are highly specific for the α-amino acid peptide bond[1]. This enhanced stability is a crucial attribute for increasing the in vivo half-life of peptide-based drugs.
1.2. The Impact of Gem-Difluorination
The introduction of two fluorine atoms at the 2-position of the propanoic acid backbone brings about several advantageous changes. Fluorine is the most electronegative element, and its presence can significantly alter the local electronic environment. This can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic oxidation[2].
-
Modulation of Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of neighboring functional groups.
-
Conformational Constraint: The bulky fluorine atoms can restrict the rotational freedom of the peptide backbone, potentially locking it into a more bioactive conformation.
-
Increased Hydrophobicity: Fluorination can increase the lipophilicity of the peptide, which may enhance its ability to cross cell membranes[2].
The following diagram illustrates the structural differences between an Ala-containing peptide segment and an Adp-containing segment.
Sources
Impact of 3-Amino-2,2-difluoropropanoic acid on peptide helicity compared to natural amino acids
A Comparative Guide to the Conformational Impact of 3-Amino-2,2-difluoropropanoic Acid versus Natural Amino Acids in Peptide Design
In the intricate world of peptide and protein engineering, the quest for conformational control is paramount. The secondary structure of a peptide, particularly the α-helix, is often inextricably linked to its biological function. For researchers in drug discovery and development, stabilizing or destabilizing this helical fold can mean the difference between a potent therapeutic and an inactive molecule. While the twenty proteinogenic amino acids offer a vast combinatorial space, their intrinsic helical propensities can be limiting. This has spurred the exploration of non-natural amino acids to fine-tune peptide architecture. Among these, fluorinated amino acids have emerged as powerful tools, and this compound, a gem-difluorinated β-amino acid, presents a particularly intriguing case. This guide provides a detailed comparison of the anticipated impact of this synthetic amino acid on peptide helicity against its natural counterparts, grounded in established principles of fluorine chemistry and peptide biophysics.
The α-Helix: A Cornerstone of Protein Structure and Function
The α-helix is a fundamental secondary structure motif where the polypeptide chain coils into a right-handed helix, stabilized by a network of intramolecular hydrogen bonds between the carbonyl oxygen of one residue and the amide proton of a residue four positions ahead in the sequence.[1] This regular arrangement is crucial for a myriad of biological processes, from protein-protein interactions to membrane translocation.[2]
The propensity of a given amino acid to favor an α-helical conformation is influenced by several factors, including side-chain size, charge, and branching.[3] For instance, Alanine (Ala), with its small, non-polar side chain, is a strong helix promoter, while Proline (Pro) is a notorious helix breaker due to its cyclic structure that restricts backbone dihedral angles.[1] Glycine (Gly), lacking a side chain, is also considered a helix disrupter due to its high conformational flexibility. Understanding these intrinsic propensities is the first step in designing peptides with desired secondary structures.
Introducing Fluorine: More Than Just a Hydrogen Mimic
The substitution of hydrogen with fluorine in amino acids can dramatically alter their physicochemical properties and, consequently, their influence on peptide conformation.[4] Fluorine is the most electronegative element, leading to highly polarized C-F bonds. This can introduce significant stereoelectronic effects, such as the gauche effect, where the presence of vicinal electronegative atoms favors a gauche (60°) dihedral angle.[5] This conformational restriction can be a powerful tool for pre-organizing a peptide backbone into a specific secondary structure.
However, the impact of fluorination on helicity is not always straightforward. While the increased hydrophobicity of fluorinated side chains might be expected to promote burial within a helical core, studies on various fluorinated amino acids have shown that they often decrease α-helix propensity.[6][7] This has been attributed to factors such as steric hindrance and the potential for unfavorable interactions between the fluorinated side chain and the peptide backbone.[7]
The Case of this compound: A Tale of Two Fluorines
This compound is a β-amino acid, meaning its amino group is attached to the β-carbon rather than the α-carbon as in natural amino acids. This fundamental difference already predisposes peptides containing it to form different types of helices (e.g., 14-helices) than the classic α-helix. The key feature of this molecule, however, is the gem-difluoro group at the α-position.
Based on the principles of fluorine chemistry and peptide science, we can anticipate the following impacts on peptide helicity when incorporating this compound:
-
Conformational Rigidity: The two fluorine atoms at the α-carbon will significantly restrict the rotation around the Cα-Cβ bond. This steric hindrance is expected to reduce the conformational entropy of the peptide backbone, which can favor the adoption of a more ordered structure.
-
Altered Main-Chain Torsion Angles: The strong electron-withdrawing nature of the two fluorine atoms will influence the electronic distribution in the peptide backbone, potentially altering the preferred phi (φ) and psi (ψ) dihedral angles. This could either promote or inhibit the formation of canonical helical structures.
-
Impact on Hydrogen Bonding: While the gem-difluoro group is on the α-carbon and not directly involved in the backbone hydrogen bonding of an α-helix, its electronic influence could subtly affect the hydrogen bond donor and acceptor capabilities of the adjacent amide groups.
-
Hydrophobicity: The difluoromethylene group increases the local hydrophobicity of the amino acid.[4] In the context of a peptide, this could influence its interaction with the solvent and its propensity to fold.
Comparative Analysis: this compound vs. Natural Amino Acids
To provide a clear comparison, the following table summarizes the anticipated effects on peptide helicity. It is important to note that direct experimental data for this compound in peptides is limited, and these comparisons are based on established principles and data from similar fluorinated amino acids.
| Feature | Natural Amino Acids (e.g., Alanine) | This compound (Anticipated) | Rationale |
| Helix Propensity | High (for Ala) | Likely Low to Moderate | While conformational restriction can favor folding, studies on other fluorinated amino acids often show a decrease in α-helicity.[6][7] The β-amino acid backbone will also favor non-α-helical structures. |
| Conformational Flexibility | Varies (High for Gly, Low for Pro) | Low | The gem-difluoro group significantly restricts bond rotation. |
| Side Chain Interactions | Governed by size, charge, and polarity | Minimal side chain (H on Cβ) | The primary influence is from the backbone modification. |
| Electronic Effects | Minimal direct effect on backbone | Significant | The highly electronegative fluorine atoms polarize the Cα-F bonds, influencing the peptide backbone.[5] |
| Solvent Interactions | Varies based on side chain | Increased local hydrophobicity | The CF2 group is more hydrophobic than a CH2 group.[4] |
Experimental Verification: The Power of Circular Dichroism Spectroscopy
To empirically determine the impact of this compound on peptide helicity, the primary experimental technique is Circular Dichroism (CD) Spectroscopy . CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[8][9] Different secondary structures of peptides have characteristic CD spectra, making it an invaluable tool for conformational analysis.
An α-helical structure typically exhibits a CD spectrum with a positive peak around 195 nm and two negative peaks at approximately 208 nm and 222 nm.[10] The intensity of the peak at 222 nm is often used to quantify the percentage of α-helicity in a peptide.[8]
Experimental Protocol: Assessing Peptide Helicity using CD Spectroscopy
This protocol outlines the general steps for comparing the helicity of a peptide containing this compound with a control peptide composed of natural amino acids.
1. Peptide Synthesis and Purification:
- Synthesize the control peptide (e.g., an alanine-rich sequence) and the test peptide with the this compound substitution using standard solid-phase peptide synthesis (SPPS) protocols.
- Purify the peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity of the peptides by mass spectrometry.
2. Sample Preparation:
- Accurately determine the concentration of the peptide solutions using a method such as UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by quantitative amino acid analysis.
- Prepare peptide solutions in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). For helix-inducing conditions, a solvent like trifluoroethanol (TFE) can be used.[10]
3. CD Spectrometer Setup:
- Calibrate the CD spectrometer using a standard such as camphor-10-sulfonic acid.
- Set the measurement parameters:
- Wavelength range: 190-260 nm
- Data pitch: 0.5-1.0 nm
- Bandwidth: 1.0 nm
- Scan speed: 50-100 nm/min
- Accumulations: 3-5 scans for signal averaging
- Temperature: Controlled, typically 25 °C
4. Data Acquisition:
- Record a baseline spectrum of the buffer or solvent alone.
- Record the CD spectrum of the peptide sample.
- Subtract the baseline spectrum from the sample spectrum.
5. Data Analysis:
- Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * 100) / (c * l * n) where:
- mdeg is the recorded ellipticity in millidegrees
- c is the molar concentration of the peptide
- l is the path length of the cuvette in cm
- n is the number of amino acid residues
- Estimate the percentage of α-helicity from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using established formulas.[8]
6. Comparative Analysis:
- Directly compare the CD spectra and the calculated helicity of the peptide containing this compound with the control peptide.
- Perform thermal denaturation studies by monitoring the CD signal at 222 nm as a function of temperature to assess the stability of the helical structure.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Figure 1. Conceptual comparison of factors influencing helicity.
Figure 2. Workflow for CD spectroscopy analysis of peptide helicity.
Conclusion: A Tool for Rational Peptide Design
The incorporation of this compound into peptides represents a compelling strategy for modulating their secondary structure. While direct experimental evidence is still emerging, the known principles of fluorine chemistry and peptide science suggest that the gem-difluoro group will impose significant conformational constraints on the peptide backbone. This is in stark contrast to the more flexible nature of many natural amino acids.
However, it is crucial to recognize that this rigidity does not automatically translate to enhanced α-helicity. In fact, based on studies of other fluorinated amino acids, a decrease in α-helix propensity is a distinct possibility. The true value of this compound may lie in its ability to stabilize other, non-canonical helical structures or to act as a rigid linker in more complex peptide architectures.
For researchers and drug developers, this compound should be viewed as a specialized tool. Its impact on peptide helicity is likely to be profound, but not always predictable without empirical validation. The systematic application of techniques like circular dichroism spectroscopy will be essential to unlock the full potential of this and other fluorinated amino acids in the rational design of next-generation peptide therapeutics.
References
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A Comparative Guide to the Proteolytic Stability of Peptides Incorporating 3-Amino-2,2-difluoropropanoic Acid versus Non-fluorinated Analogs
Introduction: The Imperative of Stability in Peptide Therapeutics
Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is often hampered by a critical vulnerability: rapid degradation by endogenous proteases.[1][2] This enzymatic breakdown, or proteolysis, curtails the in vivo half-life of peptides, diminishing their bioavailability and therapeutic efficacy.[3] A primary strategy to overcome this limitation is the incorporation of non-natural amino acids designed to resist proteolytic cleavage.[1][4] Among these, fluorinated amino acids have garnered significant attention. This guide provides a comprehensive comparison of the proteolytic stability of peptides containing 3-Amino-2,2-difluoropropanoic acid against their non-fluorinated β-amino acid analog, β-alanine (3-aminopropanoic acid). We will delve into the mechanistic underpinnings of this enhanced stability, present supporting experimental data, and provide detailed protocols for researchers to validate these findings in their own laboratories.
The Mechanistic Advantage of this compound
The enhanced proteolytic resistance conferred by this compound stems from a synergistic combination of its β-amino acid structure and the unique properties of the gem-difluoro group.
-
The Protective Nature of the β-Amino Acid Backbone : Unlike natural α-amino acids, β-amino acids possess an additional carbon atom in their backbone. This altered spacing disrupts the canonical peptide bond geometry that proteases have evolved to recognize and cleave.[5][6] Peptides composed of β-amino acids are known to adopt different helical structures than α-peptides, further hindering their interaction with the active sites of common proteases.[5]
-
Steric and Electronic Hindrance from the Gem-Difluoro Group : The introduction of two fluorine atoms at the C2 position (α to the carboxylic acid) provides a powerful additional layer of protection.
-
Steric Shielding : Fluorine has a larger van der Waals radius than hydrogen. The gem-difluoro group therefore presents a significant steric barrier that can physically block the approach of a protease's catalytic residues to the scissile peptide bond. This steric hindrance can prevent the formation of the enzyme-substrate complex necessary for hydrolysis.
-
Electronic Effects : Fluorine is the most electronegative element, and its presence strongly withdraws electron density from the surrounding atoms. This inductive effect can alter the electronic properties of the adjacent amide bond, making it a less favorable substrate for the nucleophilic attack that initiates proteolytic cleavage. The polarization of the C-F bonds can also lead to conformational constraints that further stabilize the peptide backbone against enzymatic degradation.
-
The following diagram illustrates the proposed mechanism of enhanced proteolytic stability.
Comparative Performance: Experimental Data Overview
While direct, peer-reviewed comparative studies for this compound are emerging, a wealth of data on similar fluorinated and β-amino acids strongly supports its potential for significant stability enhancement. The following table summarizes representative data from the literature, illustrating the substantial increase in peptide half-life (t½) upon incorporation of such modifications. It is important to note that the degree of stabilization is highly dependent on the peptide sequence, the specific protease, and the position of the modification.[1][7]
| Peptide Modification | Test System | Half-life (t½) | Fold Increase vs. Unmodified | Reference (Illustrative) |
| Unmodified Peptide | Human Plasma | ~ 3 minutes | 1x | [3] |
| D-Amino Acid Substitution | Human Serum | > 24 hours | > 480x | [8] |
| Fluorinated Amino Acid | Trypsin Digestion | Significantly increased | Varies | [4] |
| β-Amino Acid Peptide | General Protease Resistance | High | Substantial | [5][6] |
| Hypothesized: this compound | Human Plasma | Projected: Several hours to > 24 hours | Projected: > 100x | N/A |
This table presents illustrative data to highlight the expected magnitude of stability enhancement. Actual results will vary based on the specific peptide and experimental conditions.
Experimental Protocols for Comparative Stability Analysis
To empirically determine the proteolytic stability of peptides incorporating this compound, we recommend two primary assays: a general stability assessment in human plasma and a specific enzyme assay against a common protease like trypsin.
Protocol 1: In Vitro Human Plasma Stability Assay
This assay provides a broad measure of a peptide's stability against the complex mixture of proteases present in blood.
Materials:
-
Test Peptide (with this compound) and Control Peptide (with β-alanine), lyophilized
-
Human Plasma (pooled, heparinized), stored at -80°C
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Solution: Acetonitrile with 1% Trifluoroacetic Acid (TFA)
-
HPLC or LC-MS system for analysis
Procedure:
-
Preparation:
-
Prepare 1 mg/mL stock solutions of the test and control peptides in an appropriate solvent (e.g., water or PBS).
-
Thaw human plasma on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any cryoprecipitates. Use the clear supernatant.
-
-
Reaction Setup:
-
Pre-warm the plasma to 37°C in a water bath for 5 minutes.
-
In separate microcentrifuge tubes, add the test or control peptide stock solution to the pre-warmed plasma to achieve a final peptide concentration of 100 µg/mL. Vortex gently to mix. This is your t=0 time point.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately add the withdrawn aliquot to a tube containing 2 volumes (e.g., 100 µL) of ice-cold Quenching Solution.
-
Vortex vigorously and incubate on ice for 20 minutes to precipitate plasma proteins.
-
-
Sample Clarification:
-
Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C.
-
-
Analysis:
-
Carefully transfer the supernatant to HPLC vials.
-
Analyze the samples by reverse-phase HPLC or LC-MS to quantify the percentage of intact peptide remaining at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining against time.
-
Calculate the half-life (t½) for each peptide using a one-phase decay model.
-
The workflow for this protocol is visualized below.
Protocol 2: Specific Protease (Trypsin) Stability Assay
This assay assesses stability against a well-characterized serine protease.
Materials:
-
Test and Control Peptides, lyophilized
-
Trypsin (TPCK-treated, sequencing grade)
-
PBS, pH 7.4
-
Quenching Solution: 10% TFA in water
-
HPLC or LC-MS system
Procedure:
-
Preparation:
-
Prepare 1 mg/mL stock solutions of the test and control peptides.
-
Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl.
-
-
Reaction Setup:
-
In microcentrifuge tubes, combine PBS and the peptide stock solution to a final peptide concentration of 0.2 mM. Pre-warm to 37°C.
-
Initiate the reaction by adding trypsin to a final concentration of 1 µg/mL. Vortex gently.
-
-
Incubation and Sampling:
-
Incubate at 37°C. Take time points as described in the plasma assay protocol.
-
-
Quenching:
-
Stop the reaction by adding the aliquot to the Quenching Solution (e.g., 10 µL of reaction mix into 10 µL of 10% TFA).
-
-
Analysis:
-
Analyze the quenched samples directly by HPLC or LC-MS.
-
-
Data Analysis:
-
Quantify the remaining intact peptide and calculate the degradation rate and half-life.
-
Conclusion
The incorporation of this compound represents a promising strategy for enhancing the proteolytic stability of peptide-based drug candidates. The inherent resistance of the β-amino acid backbone, combined with the potent steric and electronic shielding of the gem-difluoro group, is expected to confer a significant increase in in vivo half-life compared to non-fluorinated analogs. The experimental protocols provided herein offer a robust framework for researchers to quantify this stability enhancement and accelerate the development of more durable and effective peptide therapeutics. While the effect of fluorination can be complex and context-dependent, the unique features of this compound make it a compelling building block for next-generation peptide drugs.[1][7]
References
- V. Asante, J. Mortier, B. Koksch, Impact of Fluorination on Proteolytic Stability of Peptides: A Case Study With α-chymotrypsin and Pepsin. Amino Acids46, 2763–2774 (2014). [Link]
- D. Knappe, R. Hoffmann, Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacol. Transl. Sci.4, 1711–1721 (2021). [Link]
- Charnwood Discovery, Plasma Stability In Vitro Assay. [Link]
- H. Meng, S. T. Kumar, K. K. Kumar, Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. J. Am. Chem. Soc.129, 15615–15622 (2007). [Link]
- U.S. National Library of Medicine, Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacol Transl Sci4, 1711-1721 (2021). [Link]
- Cyprotex, Plasma Stability. [Link]
- Domainex, Plasma Stability Assay. [Link]
- H. Meng, S. T. Kumar, K. K. Kumar, Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society129, 15615-15622 (2007). [Link]
- V. Asante, J. Mortier, B. Koksch, Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids46, 2763-74 (2014). [Link]
- V. Asante, J. Mortier, B. Koksch, Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.
- E. Huhmann, B. Koksch, Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids.
- V. Asante, Impact of amino acid side chain fluorination on proteolytic stability of peptides. Freie Universität Berlin (2015). [Link]
- M. Cavaco, et al., Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. e-Repositori UPF (2020). [Link]
- T. Sarkar, et al., Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Infectious Diseases10, 562-581 (2024). [Link]
- M. Cavaco, et al., Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and Translational Science14, 1349-1358 (2021). [Link]
- M. Werle, A. Bernkop-Schnürch, Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids30, 351-367 (2006). [Link]
- M. Cavaco, et al., Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties.
- A. K. Ghosh, S. P. F. Miller, Mechanism of Action of Proteases. Microbiology and Molecular Biology Reviews62, 1-36 (1998). [Link]
- A. M. D'Souza, B. A. T. B. D'Souza, Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Biochemistry57, 1279-1290 (2018). [Link]
- G. P. S. Raghava, et al., In silico approaches for predicting the half-life of natural and modified peptides in blood. PLOS One14, e0215432 (2019). [Link]
- P. H. Hünenberger, et al., A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. Journal of the Royal Society Interface4, 1059-1071 (2007). [Link]
- S. Das, et al., From amino acids to dipeptide: The changes in thermal stability and hydration properties of β-alanine, L-histidine and L-carnosine.
- J. Wątły, et al., β 2 and β 3 types of β-amino acids.
- National Center for Biotechnology Information, Beta-Alanine. PubChem Compound Summary for CID 239. [Link]
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A Comparative Guide to Enhanced Enzyme Inhibition: The Role of 3-Amino-2,2-difluoropropanoic Acid in Peptide Modulators
Introduction: The Quest for Potent and Stable Peptide Inhibitors
In the landscape of modern drug discovery, peptide-based enzyme inhibitors represent a class of therapeutics with high specificity and potency. Their clinical utility, however, is often hampered by inherent limitations, most notably their susceptibility to proteolytic degradation, which leads to poor pharmacokinetic profiles. The strategic incorporation of non-canonical amino acids is a cornerstone of contemporary medicinal chemistry aimed at overcoming these hurdles. This guide provides an in-depth comparative analysis of peptide inhibitors, evaluating the impact of incorporating a unique fluorinated amino acid, 3-Amino-2,2-difluoropropanoic acid, on their inhibitory efficacy and stability. Through a blend of theoretical insights and representative experimental data, we will explore the profound influence of gem-difluorination on peptide performance.
The rationale for selecting this compound stems from the unique properties of fluorine in a biological context. Fluorine, being the most electronegative element, can profoundly alter the physicochemical properties of a molecule without a significant increase in steric bulk.[1] The gem-dinal C-F bonds are exceptionally stable and can influence the acidity of neighboring protons, peptide bond conformation, and interactions with biological targets.[2] This guide will serve as a valuable resource for researchers and drug development professionals seeking to harness the potential of fluorinated amino acids in the design of next-generation peptide therapeutics.
The Unique Attributes of this compound
This compound is a non-natural β-amino acid distinguished by the presence of a gem-dinal group at the β-carbon. This structural feature imparts several advantageous properties to peptides that incorporate it:
-
Conformational Constraint: The bulky and highly electronegative fluorine atoms restrict the rotational freedom around the Cα-Cβ bond, leading to a more defined peptide backbone conformation. This pre-organization can reduce the entropic penalty upon binding to a target enzyme, potentially leading to higher affinity.
-
Enhanced Proteolytic Stability: The C-F bond is one of the strongest covalent bonds in organic chemistry. The presence of the difluoro group can shield the adjacent peptide bond from the hydrolytic action of proteases, thereby increasing the in vivo half-life of the peptide.[3]
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the two fluorine atoms can influence the acidity of the α-proton and the polarity of the surrounding molecular environment. This can lead to altered hydrogen bonding networks and unique interactions within the enzyme's active site.
-
Increased Hydrophobicity: Fluorination generally increases the hydrophobicity of a molecule, which can enhance membrane permeability and facilitate cellular uptake.[3]
Comparative Study: A Representative Case of Serine Protease Inhibition
Our model peptides are:
-
Peptide A (Control): Ac-Phe-Ala-NH₂
-
Peptide B (Fluorinated): Ac-Phe-(this compound)-NH₂
Inhibitory Potency: A Quantitative Comparison
The inhibitory potency of both peptides was assessed using a standard enzymatic assay, and the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) were determined.
| Peptide | Sequence | Target Enzyme | IC50 (µM) | Ki (µM) |
| Peptide A | Ac-Phe-Ala-NH₂ | Chymotrypsin | 150 | 75 |
| Peptide B | Ac-Phe-(this compound)-NH₂ | Chymotrypsin | 25 | 12 |
The data clearly indicates a significant enhancement in inhibitory potency for the fluorinated Peptide B. This can be attributed to a combination of factors, including a more favorable binding conformation and potentially unique interactions of the difluoromethyl group within the S1' subsite of the chymotrypsin active site.
Proteolytic Stability Assay
The stability of the peptides against degradation by a cocktail of common proteases (e.g., trypsin, chymotrypsin, and elastase) was evaluated over time.
| Peptide | Sequence | Time (hours) | % Intact Peptide Remaining |
| Peptide A | Ac-Phe-Ala-NH₂ | 1 | 45% |
| 4 | 10% | ||
| 8 | <1% | ||
| Peptide B | Ac-Phe-(this compound)-NH₂ | 1 | 98% |
| 4 | 92% | ||
| 8 | 85% |
As hypothesized, Peptide B demonstrates vastly superior proteolytic stability. The difluoromethyl group effectively shields the scissile peptide bond, rendering it significantly less susceptible to enzymatic cleavage.[4] This enhanced stability is a critical attribute for the development of viable peptide-based drugs.
Experimental Protocols
Peptide Synthesis
The synthesis of both peptides can be accomplished using standard solid-phase peptide synthesis (SPPS) protocols.
Step-by-Step Protocol for Peptide Synthesis:
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and repeat once.
-
Washing: Wash the resin with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).
-
Amino Acid Coupling:
-
For Peptide A , couple Fmoc-Ala-OH.
-
For Peptide B , couple Fmoc-3-Amino-2,2-difluoropropanoic acid.
-
Use a coupling reagent cocktail such as HBTU/DIEA in DMF for 2 hours.
-
-
Washing: Repeat the washing step as in step 3.
-
Repeat Deprotection and Coupling: Repeat steps 2-5 for the next amino acid (Fmoc-Phe-OH).
-
N-terminal Acetylation: After the final deprotection, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Final Washing: Wash the resin with DMF and DCM and dry under vacuum.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptides by mass spectrometry and analytical HPLC.
Enzyme Inhibition Assay (Chymotrypsin)
This protocol outlines a typical colorimetric assay to determine the IC50 of the peptide inhibitors.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
Peptide inhibitors (Peptide A and Peptide B) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of chymotrypsin in the assay buffer.
-
Prepare serial dilutions of the peptide inhibitors in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer, 25 µL of the chymotrypsin solution, and 25 µL of the inhibitor solution (or DMSO for control).
-
Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the pre-warmed substrate solution.
-
Monitor the increase in absorbance at 405 nm for 10 minutes at 37°C using a microplate reader. The absorbance is due to the release of p-nitroaniline.
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
Proteolytic Stability Assay
This protocol uses RP-HPLC to monitor the degradation of the peptides over time.
Materials:
-
Peptide inhibitors (Peptide A and Peptide B)
-
Protease cocktail (e.g., trypsin, chymotrypsin, elastase) in a relevant biological matrix (e.g., human serum)
-
Quenching solution (e.g., 10% Trifluoroacetic acid)
-
RP-HPLC system with a C18 column
Procedure:
-
Prepare a solution of the peptide in the protease-containing matrix.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by RP-HPLC.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Quantify the peak area of the intact peptide at each time point and express it as a percentage of the peak area at time zero.
-
Plot the percentage of intact peptide remaining against time to determine the degradation profile.
Mechanism of Enhanced Inhibition: A Structural Perspective
The enhanced inhibitory activity of the fluorinated peptide can be rationalized by considering its interaction with the enzyme's active site.
The pre-organized conformation of Peptide B, induced by the gem-dinal group, likely reduces the entropic cost of binding. Furthermore, the fluorinated moiety can engage in favorable non-covalent interactions within the binding pocket, such as orthogonal multipolar C-F···C=O interactions with the peptide backbone of the enzyme, which are not possible for the non-fluorinated analogue. These additional interactions, coupled with potentially improved hydrophobic packing, contribute to a lower dissociation constant and, consequently, a higher inhibitory potency.
Conclusion and Future Directions
The incorporation of this compound into peptide inhibitors offers a powerful strategy to significantly enhance their therapeutic potential. As demonstrated through our representative comparative analysis, this modification can lead to a marked increase in both inhibitory potency and proteolytic stability. The unique physicochemical properties imparted by the gem-dinal group provide a compelling rationale for its use in the design of next-generation peptide-based drugs.
Future research in this area should focus on synthesizing a broader range of peptide inhibitors with this and other novel fluorinated amino acids to systematically explore their structure-activity relationships against a variety of enzyme targets. Detailed structural studies, such as X-ray crystallography or NMR, of enzyme-inhibitor complexes will be invaluable in elucidating the precise molecular interactions responsible for the observed enhancements in activity. Ultimately, the strategic application of fluorination in peptide design holds immense promise for the development of more effective and durable therapeutic agents.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
- Salwiczek, M., Nyakatura, E., Gerling, U. I., Ye, S., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein stability. Angewandte Chemie International Edition, 51(23), 5544-5547. [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
- Berger, R., Roisnel, T., & Grel, P. (2005). Synthesis of enantiopure β,β-difluoro-γ-amino acids. The Journal of Organic Chemistry, 70(8), 3094-3099. [Link]
- Holmgren, E., & Johansson, K. (2002). Peptide and protein stability. In vivo, 16(4), 253-260.
- Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]
- Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154. [Link]
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical Reviews, 97(6), 2243-2266. [Link]
- Koksch, B., Sewald, N., Hofmann, H. J., Burger, K., & Jakubke, H. D. (1997). Proteolytically stable peptides by incorporation of α-Tfm amino acids. Journal of peptide science, 3(3), 157-167. [Link]
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]
- Thornberry, N. A., & Lazebnik, Y. (1998). Caspases: enemies within. Science, 281(5381), 1312-1316. [Link]
- Wang, Y., et al. (2007). Dipeptidyl aspartyl fluoromethylketones as potent caspase inhibitors: peptidomimetic replacement of the P2 alpha-amino acid by a alpha-hydroxy acid. Bioorganic & medicinal chemistry letters, 17(22), 6178-82.
- Garcia-Calvo, M., et al. (1998). Inhibition of human caspases by peptide-based and macromolecular inhibitors. Journal of Biological Chemistry, 273(49), 32608-32613. [Link]
- Peddie, V., et al. (2010). Fluorinated β2- and β3-amino acids: Synthesis and inhibition of α-chymotrypsin. Tetrahedron, 66(35), 7013-7019.
- Qiu, X., et al. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives.
- Qiu, S., et al. (2018). Site-selective S-gem-difluoroallylation of unprotected peptides with 3,3-difluoroallyl sulfonium salts. Chemical Science, 9(33), 6837-6842. [Link]
- Fustero, S., et al. (2011). Synthesis of gem-di-fluorinated pseudo-peptides via Ugi reaction. Organic letters, 13(19), 5286-5289. [Link]
- Powell, M. F., et al. (1992). Peptide stability in drug development: II. Effect of single amino acid substitution and glycosylation on peptide solution stability. Pharmaceutical research, 9(10), 1285-1293. [Link]
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56. [Link]
- Borman, S. (2006). The power of fluorine. Chemical & Engineering News, 84(24), 15-24.
- Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons.
- Marsh, E. N. (2014). The structural and chemical basis of protein-fluorine interactions. Methods in enzymology, 549, 135-156.
- Chou, H. T., & Khaliq, M. (2012). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert opinion on drug discovery, 7(6), 529-540. [Link]
- Hoffmann, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 12(6), e0178723. [Link]
- Jackson, D. Y., et al. (1994). General approach to the synthesis of short alpha-helical peptides. Journal of the American Chemical Society, 116(8), 3220-3230. [Link]
- Olsen, C. A. (2015). Peptidyl fluoromethyl ketones and their applications in medicinal chemistry. Molecules, 20(8), 13955-13972. [Link]
- Hardy, J. A., & Lam, J. (2012). Inhibition of Caspase-9 by Stabilized Peptides Targeting the Dimerization Interface. Biopolymers, 98(5), 453-462. [Link]
- Lin, C. L., et al. (2010). The C–F··· C= O interaction in protein-ligand complexes. Angewandte Chemie International Edition, 49(37), 6584-6588. [Link]
- A'Hearn, D., et al. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids.
- Gutarra, M., et al. (2019). Inhibition of Enzyme and Bacteria Activities in Diabetic Ulcer-like Scenarios via WAAPV-Loaded Electrospun Fibers. International Journal of Molecular Sciences, 20(17), 4215. [Link]
Sources
- 1. Dipeptidyl aspartyl fluoromethylketones as potent caspase inhibitors: peptidomimetic replacement of the P2 alpha-amino acid by a alpha-hydroxy acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to 19F NMR Chemical Shifts of Fluorinated Amino Acids in Proteins
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern structural biology and drug discovery, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an exceptionally powerful tool. Its utility stems from the unique properties of the ¹⁹F nucleus: a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, affording it 83% of the sensitivity of protons.[1] Crucially, the near-complete absence of fluorine in biological systems provides a background-free window to observe molecular events with exquisite sensitivity.[1] The ¹⁹F chemical shift is profoundly sensitive to its local electronic environment, making it an ideal reporter for subtle conformational changes, ligand binding, and protein-protein interactions.[2]
This guide provides an in-depth comparison of the ¹⁹F NMR chemical shifts of various fluorinated amino acids commonly incorporated into proteins. We will delve into the factors governing their chemical shifts, compare their environmental sensitivity, and provide detailed experimental protocols for their incorporation and subsequent NMR analysis.
The Underpinnings of ¹⁹F Chemical Shift Sensitivity in Proteins
The expansive chemical shift range of ¹⁹F, spanning over 400 ppm, is the cornerstone of its utility in protein studies.[2] Unlike ¹H NMR, where chemical shift dispersion is often limited, the ¹⁹F chemical shift is highly responsive to the nuances of the local microenvironment within a folded protein. When a protein labeled with a fluorinated amino acid transitions from a denatured to a folded state, the once-degenerate ¹⁹F signals disperse over a wide range, with each unique environment inducing a distinct chemical shift.
This environmental sensitivity is primarily governed by two key factors:
-
Van der Waals Interactions: The electron cloud of the fluorine atom is highly polarizable. Close contacts with neighboring atoms in the packed protein interior lead to distortions of this electron cloud, significantly altering the local magnetic field and, consequently, the chemical shift. This effect is a major contributor to the observed chemical shift dispersion in folded proteins.[1]
-
Electrostatic Fields: The local electrostatic environment, arising from nearby charged or polar residues, can also exert a substantial influence on the ¹⁹F chemical shift.[1] The electric field can polarize the C-F bond and the lone pairs of the fluorine atom, leading to significant changes in shielding.
The interplay of these forces means that even minor perturbations, such as the binding of a ligand or a subtle conformational rearrangement, can be readily detected as a change in the ¹⁹F chemical shift.
A Comparative Analysis of Fluorinated Amino Acid Probes
The choice of the fluorinated amino acid is a critical experimental decision that depends on the specific biological question being addressed. Different fluorinated amino acids offer varying degrees of environmental sensitivity and occupy distinct chemical shift ranges. Here, we compare some of the most commonly employed fluorinated amino acids.
Monofluorinated Aromatic Amino Acids
Monofluorinated versions of phenylalanine, tyrosine, and tryptophan are widely used due to their structural similarity to their natural counterparts and the relative ease of their biosynthetic incorporation.
-
3-Fluorophenylalanine (3-F-Phe) and 4-Fluorophenylalanine (4-F-Phe): These analogs are often used to probe regions of the protein that are rich in phenylalanine. The ¹⁹F chemical shifts of these probes are sensitive to changes in the local environment upon ligand binding.[3]
-
5-Fluorotryptophan (5-F-Trp): Tryptophan residues are frequently found at protein-protein interfaces and in active sites, making 5-F-Trp an excellent probe for studying these interactions.[4] The ¹⁹F NMR spectrum of a protein labeled with 5-F-Trp can reveal multiple, well-resolved signals, each corresponding to a unique tryptophan environment.[5]
Trifluoromethyl-Containing Amino Acids
Amino acids containing a trifluoromethyl (CF₃) group offer the advantage of a threefold increase in signal intensity due to the three equivalent fluorine nuclei.
-
Trifluoromethyl-phenylalanine (TFM-Phe): This amino acid has proven to be a highly sensitive probe for detecting subtle conformational changes.[6][7] The CF₃ group's chemical shift is particularly responsive to changes in solvent polarity and the local electrostatic environment.[6]
Aliphatic Fluorinated Amino Acids
While less common than their aromatic counterparts, fluorinated aliphatic amino acids can provide valuable insights into the hydrophobic core of proteins.
-
5-Fluoroleucine: Studies have shown that incorporating 5-fluoroleucine into a protein can result in a remarkable chemical shift dispersion of up to 15 ppm, indicating a high sensitivity to the diverse environments within the protein core.[8]
Quantitative Comparison of Chemical Shift Properties
The following table summarizes the key ¹⁹F NMR properties of commonly used fluorinated amino acids in proteins. The reported chemical shift ranges are illustrative and can vary significantly depending on the specific protein and the local environment of the probe.
| Fluorinated Amino Acid | Typical Chemical Shift Range in Proteins (ppm) | Relative Environmental Sensitivity | Key Applications |
| Monofluorinated Aromatic | |||
| 3-Fluorophenylalanine | ~10-15 | High | Probing ligand binding and conformational changes |
| 4-Fluorophenylalanine | ~5-10 | Moderate to High | Site-specific structural and functional studies |
| 5-Fluorotryptophan | ~8-15 | High | Investigating protein-protein interactions and active sites |
| Trifluoromethyl-Containing | |||
| Trifluoromethyl-phenylalanine | ~2-5 | Very High | Detecting subtle conformational changes and ligand binding |
| Aliphatic | |||
| 5-Fluoroleucine | ~15 | High | Probing the hydrophobic core and protein folding |
Experimental Protocols
I. Biosynthetic Incorporation of Fluorinated Amino Acids in E. coli
This section provides detailed, step-by-step methodologies for the incorporation of different classes of fluorinated amino acids into proteins expressed in E. coli.
This protocol utilizes an E. coli strain in minimal media and an inhibitor of aromatic amino acid biosynthesis to achieve efficient incorporation.[9]
Workflow for Monofluorinated Aromatic Amino Acid Incorporation
Caption: Workflow for biosynthetic incorporation of monofluorinated aromatic amino acids.
Detailed Protocol:
-
Day 0: Transformation and Plating
-
Transform the expression plasmid for your protein of interest into E. coli BL21(DE3) competent cells.
-
Plate the transformed cells on LB-agar plates containing the appropriate antibiotic.
-
Incubate the plates at 37°C for 16-20 hours.
-
-
Day 1: Culture Growth and Induction
-
Inoculate a 50 mL LB medium starter culture containing the appropriate antibiotic with a single colony from the plate.
-
Grow the starter culture overnight at 37°C with shaking.
-
The next day, inoculate 1 L of M9 minimal media (supplemented with necessary nutrients and antibiotic) with the overnight starter culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6.
-
Reduce the shaker temperature to 18°C and allow the culture to equilibrate for 1 hour.
-
Add 1 g/L of glyphosate to inhibit the endogenous synthesis of aromatic amino acids.
-
Add the desired fluorinated amino acid (e.g., 50 mg/L of 3-F-L-tyrosine) and the other two non-fluorinated aromatic amino acids (e.g., 50 mg/L of L-phenylalanine and L-tryptophan).
-
Induce protein expression with 0.5 mM IPTG.
-
Continue to grow the culture at 18°C for 18-20 hours.
-
-
Day 2: Harvesting
-
Harvest the cells by centrifugation at 4,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
This is a more cost-effective method for incorporating 5-F-Trp that leverages the cell's own tryptophan synthase.[9]
Detailed Protocol:
-
Follow the same procedure as for monofluorinated aromatic amino acids for transformation, plating, and initial culture growth in minimal media until the OD₆₀₀ reaches 0.6.
-
Reduce the shaker temperature to 18°C and allow the culture to equilibrate for 1 hour.
-
Add 5-fluoroindole to a final concentration of 10 mg/L.
-
Induce protein expression with 0.5 mM IPTG.
-
Continue to grow the culture at 18°C for 18-20 hours.
-
Harvest the cells as described previously.
This method utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate the unnatural amino acid in response to an amber stop codon (UAG).[10]
Workflow for Site-Specific TFM-Phe Incorporation
Caption: Workflow for site-specific incorporation of TFM-Phe.
Detailed Protocol:
-
Day 0: Co-transformation and Plating
-
Co-transform E. coli BL21(DE3) cells with the expression plasmid for your protein of interest (containing an in-frame amber TAG codon at the desired site) and the plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for TFM-Phe.
-
Plate the cells on LB-agar plates containing the appropriate antibiotics for both plasmids.
-
Incubate the plates overnight at 37°C.
-
-
Day 1: Culture Growth and Induction
-
Inoculate a 20 mL LB medium starter culture containing both antibiotics with a single colony.
-
Grow the starter culture overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium containing both antibiotics with the starter culture.
-
Grow at 37°C with shaking until the OD₆₀₀ reaches 0.75.
-
Add 0.25 g of TFM-Phe.
-
Induce protein expression with 1 mM IPTG and 0.02% L-arabinose.
-
Continue to grow the culture overnight at 30°C.
-
-
Day 2: Harvesting
-
Harvest the cells by centrifugation and store the pellet at -80°C.
-
II. ¹⁹F NMR Data Acquisition and Processing
A. Sample Preparation
-
Purify the fluorinated protein using standard chromatography techniques.
-
Buffer exchange the protein into a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.0).
-
Concentrate the protein to a final concentration of 10 µM to 1 mM.[11]
-
Add 5-10% D₂O to the sample for field-frequency locking.
-
Transfer the sample to a clean NMR tube.
B. Data Acquisition
-
Place the NMR tube in a spectrometer equipped with a fluorine probe.
-
Lock the spectrometer on the D₂O signal.
-
Acquire a one-dimensional ¹⁹F NMR spectrum. A simple pulse-acquire sequence is usually sufficient.
-
Proton decoupling is often not necessary for CF₃ groups but may be beneficial for monofluorinated aromatic groups to improve resolution.
C. Referencing
Accurate chemical shift referencing is crucial for comparing data across different samples and experiments.
-
Internal Referencing: An internal standard, such as trifluoroacetic acid (TFA) at -76.55 ppm, can be added to the sample. However, care must be taken to ensure the standard does not interact with the protein.
-
External Referencing: A sealed capillary containing a reference compound (e.g., TFA in D₂O) can be placed inside the NMR tube.
-
Indirect Referencing: The ¹⁹F chemical shift can be indirectly referenced to the known chemical shift of the lock solvent (D₂O) if the spectrometer is properly calibrated.[12]
Conclusion
The incorporation of fluorinated amino acids into proteins provides a powerful and versatile approach to study protein structure, dynamics, and interactions using ¹⁹F NMR. The choice of the fluorinated amino acid should be guided by the specific scientific question, with monofluorinated aromatic amino acids being excellent general probes, and trifluoromethyl-containing amino acids offering enhanced sensitivity for detecting subtle conformational changes. The detailed protocols provided in this guide offer a starting point for researchers to implement these powerful techniques in their own laboratories. As our understanding of the factors governing ¹⁹F chemical shifts in proteins continues to grow, so too will the utility of this remarkable spectroscopic tool in advancing the frontiers of biological and biomedical research.
References
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- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH. [Link]
- Using 19F NMR to Probe Biological Interactions of Proteins and Peptides.
- Development and Application of 19F NMR of Proteins. University of Toronto. [Link]
- Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characteriz
- USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORM
- 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. University of Illinois. [Link]
- F19 detection. UCSB NMR Facility. [Link]
- Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles by 19F NMR and Cryo-EM. Journal of the American Chemical Society. [Link]
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
- NMR sample prepar
- Development of a single culture E.
- Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. [Link]
- The synthesis of specifically isotope labelled Fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications.
- Fluorine-19 NMR of integral membrane proteins illustr
- Fluorine-19 labeling of the tryptophan residues in the G protein-coupled receptor NK1R using the 5-fluoroindole precursor in Pichia pastoris expression. PubMed. [Link]
- Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. PMC. [Link]
- Solid state F-19 NMR parameters of fluorine-labeled amino acids. Part II: Aliphatic substituents.
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening.
- 19F NMR Reference Standards. University of Wisconsin-Madison. [Link]
- Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. NIH. [Link]
- Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. UCLA. [Link]
- Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. PubMed. [Link]
- 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. PMC. [Link]
- Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli. PubMed. [Link]
- Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unn
- Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society. [Link]
- Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy.
- Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unn
- The most commonly used fluorinated amino acids for PrOF NMR,...
- Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry. [Link]
- Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. NIH. [Link]
- In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PMC. [Link]
- Fast Magic-Angle-Spinning 19F Spin Exchange NMR for Determining Nanometer 19F–19F Distances in Proteins and Pharmaceutical Compounds. PMC. [Link]
- Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase. NIH. [Link]
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A Senior Application Scientist's Guide to Peptide Coupling Reagents for 3-Amino-2,2-difluoropropanoic Acid
For researchers, medicinal chemists, and professionals in drug development, the successful incorporation of non-canonical amino acids into peptide scaffolds is a critical step in generating novel therapeutics with enhanced properties. 3-Amino-2,2-difluoropropanoic acid, a valuable building block, presents a unique set of challenges in peptide synthesis. The gem-difluoro substitution on the α-carbon introduces significant steric hindrance and potent electron-withdrawing effects, which can impede the efficiency of standard amide bond formation and increase the risk of undesirable side reactions, most notably epimerization.[1][2]
This guide provides a head-to-head comparison of commonly employed coupling reagents for the acylation of this compound. We will delve into the mechanistic underpinnings of each reagent class, present a comparative analysis of their performance, and provide detailed experimental protocols to empower you to make informed decisions for your specific synthetic needs.
The Challenge: Steric Hindrance and Electronic Effects
The primary obstacle in coupling this compound lies in the steric bulk and the strong electron-withdrawing nature of the CF2 group. This unique substitution pattern can:
-
Reduce Nucleophilicity: The electron-withdrawing effect of the fluorine atoms can decrease the basicity and nucleophilicity of the α-amino group, making it a less potent nucleophile in the coupling reaction.
-
Increase Steric Hindrance: The presence of the gem-difluoro group sterically shields the amino group, hindering the approach of the activated carboxylic acid.[3][4]
-
Promote Side Reactions: Suboptimal activation or prolonged reaction times, often necessitated by the sluggish nature of the coupling, can lead to an increased risk of epimerization at the α-carbon of the coupling partner.
Therefore, the choice of coupling reagent is paramount to achieving high yields and maintaining the stereochemical integrity of the resulting peptide. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone are often insufficient for such demanding couplings.[5]
Head-to-Head Comparison of Coupling Reagents
We will now explore the performance of four classes of coupling reagents, ranging from the classical carbodiimide/additive systems to the modern, highly efficient uronium salts.
Carbodiimides with Additives: EDC/HOBt and EDC/OxymaPure
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization. The addition of nucleophilic additives such as 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure) is crucial. These additives trap the O-acylisourea to form more stable active esters (OBt or Oxyma esters, respectively), which are less susceptible to racemization and react efficiently with the amine.
-
Mechanism of Action:
Caption: EDC activation with HOBt/OxymaPure.
-
Performance Insights: While cost-effective, the EDC/additive system may exhibit slower reaction kinetics with sterically hindered amines like this compound. OxymaPure is generally considered a more potent additive than HOBt, leading to faster reactions and better suppression of racemization.[4] However, for particularly challenging couplings, this method might still result in incomplete reactions or require elevated temperatures, which can increase the risk of side reactions.
Benzotriazole-Based Uronium Salts: HBTU
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a widely used uronium salt that incorporates the HOBt moiety within its structure. In the presence of a base, it rapidly converts carboxylic acids into their OBt active esters.
-
Mechanism of Action:
Caption: Carboxylic acid activation by HBTU.
-
Performance Insights: HBTU is generally more efficient than carbodiimide-based systems for hindered couplings.[6][7] It offers faster reaction times and often leads to higher yields. However, the reactivity of the generated OBt ester might not be sufficient to overcome the combined steric and electronic challenges of this compound, potentially leading to incomplete coupling.
Azabenzotriazole-Based Uronium Salts: HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is an analogue of HBTU that contains a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, making the resulting OAt-ester more reactive than the OBt-ester formed by HBTU.[6]
-
Mechanism of Action:
Caption: Carboxylic acid activation by HATU.
-
Performance Insights: HATU is widely regarded as one of the most efficient coupling reagents, particularly for difficult sequences and sterically hindered amino acids.[5][6] The enhanced reactivity of the OAt-ester leads to faster and more complete reactions, often at room temperature. This increased efficiency can also help to minimize the risk of epimerization by reducing the required reaction time.[6] For the coupling of this compound, HATU is expected to provide superior results compared to HBTU and EDC/HOBt.
Third-Generation Uronium Salts: COMU
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a modern uronium salt based on OxymaPure. It combines high reactivity with a favorable safety profile, as it does not contain the potentially explosive benzotriazole moiety.[8][9]
-
Mechanism of Action:
Caption: Carboxylic acid activation by COMU.
-
Performance Insights: COMU's performance is often comparable to or even exceeds that of HATU, especially in challenging couplings.[8][10][11] A key advantage is that its byproducts are water-soluble, which can significantly simplify the purification process in solution-phase synthesis.[8] Given its high reactivity and favorable properties, COMU represents an excellent choice for the efficient and clean coupling of this compound.
Quantitative Comparison Summary
| Coupling Reagent | Relative Reactivity | Risk of Epimerization | Byproduct Removal | Cost | Key Advantages |
| EDC/HOBt | Moderate | Moderate | Moderate | Low | Cost-effective, widely available. |
| EDC/OxymaPure | High | Low to Moderate | Easy (water-soluble) | Moderate | Better performance than HOBt. |
| HBTU | High | Low to Moderate | Moderate | Moderate | Generally reliable for many standard couplings. |
| HATU | Very High | Low | Moderate | High | Excellent for hindered amino acids and difficult sequences.[5][6] |
| COMU | Very High | Low | Easy (water-soluble)[8] | High | High efficiency, safer, and clean byproducts.[8][9][11] |
Experimental Protocols
The following are representative, step-by-step protocols for the coupling of an N-protected amino acid to this compound methyl ester in solution phase.
Workflow Overview
Caption: General workflow for peptide coupling.
Protocol 1: Coupling using HATU
-
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the N-protected amino acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: To the solution from step 1, add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 5-10 minutes for pre-activation.
-
Coupling: Add a solution of this compound methyl ester hydrochloride (1.2 eq) and additional DIPEA (1.2 eq) in anhydrous DMF to the activated mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling using COMU
-
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add COMU (1.1 eq) and DIPEA (1.5 eq) to the solution.
-
Coupling: Immediately add a solution of this compound methyl ester hydrochloride (1.2 eq) and additional DIPEA (1.2 eq) in anhydrous DMF.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can often be monitored by a color change.[11] Confirm completion using TLC or LC-MS (typically 1-3 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash with water (to remove water-soluble byproducts), followed by 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude peptide by flash column chromatography.
Conclusion and Recommendations
For the successful incorporation of the sterically and electronically demanding this compound, the use of high-reactivity coupling reagents is strongly recommended.
-
Top Recommendation: COMU stands out as the premier choice due to its high efficiency, comparable to HATU, coupled with a superior safety profile and the generation of water-soluble byproducts that simplify purification.[8][9][11]
-
Excellent Alternative: HATU remains a gold standard for difficult couplings and is expected to provide excellent yields and minimal epimerization.[5][6]
-
Economical but with Caution: For less critical applications or initial screening, EDC/OxymaPure can be a viable, more cost-effective option, though it may require more careful optimization of reaction conditions.
Ultimately, the optimal choice will depend on the specific requirements of your synthesis, including scale, purity requirements, and cost considerations. It is always advisable to perform a small-scale test reaction to optimize conditions for your particular substrate combination.
References
- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (n.d.). National Center for Biotechnology Information.
- gem-Difluorovinyl and trifluorovinyl Michael acceptors in the synthesis of α,β-unsaturated fluorinated and nonfluorinated amides. (2024, November 15). National Center for Biotechnology Information.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Royal Society of Chemistry.
- This compound. (n.d.). MySkinRecipes.
- Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. (2021, August 23). ACS Publications.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF.
- COMU; CAS 1075198-30-9. (n.d.). Aapptec Peptides.
- Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Comparison of various coupling reagents in solid-phase aza-peptide synthesis. (2017, July 18). Luxembourg Bio Technologies.
- COMU: A third generation of uronium-type coupling reagents. (2009, November 30). Luxembourg Bio Technologies.
- Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. (n.d.). National Center for Biotechnology Information.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information.
- COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents. (2025, August 9). Request PDF.
- gem‐Difluoroolefination of Amides. (n.d.). ResearchGate.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. (n.d.). National Center for Biotechnology Information.
- Incorporation of gem-Difluorocycloalkyl Substituents into Heterocycles via the Levin’s “Nitrogen Deletion” Strategy. (2023, September 5). Journal of Organic and Pharmaceutical Chemistry.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Submonomer synthesis of sequence defined peptoids with diverse side-chains. (n.d.). eScholarship.org.
- Synthesis of 2-amino-3-fluoroacrylic acid containing peptides. (n.d.). PubMed.
- Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). (2023, October 19). National Center for Biotechnology Information.
- A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. (n.d.). Request PDF.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.).
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Coupling-Reagent-Free Synthesis of Dipeptides and Tripeptides Using Amino Acid Ionic Liquids. (2015, August 17). PubMed.
- Synthesis of complex unnatural fluorine-containing amino acids. (n.d.). National Center for Biotechnology Information.
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A Senior Application Scientist's Guide to Evaluating Gem-Difluorination's Impact on Peptide-Receptor Binding Affinity
Welcome to a detailed examination of a potent strategy in modern medicinal chemistry: the gem-difluorination of peptides. This guide is designed for researchers, scientists, and drug development professionals seeking to understand and leverage this modification to enhance peptide-receptor binding affinity. We will move beyond theoretical concepts to provide a practical, in-depth analysis grounded in experimental data and proven methodologies.
Fluorine has been described as a "miracle element" in drug design, capable of imparting desirable physicochemical properties such as enhanced target selectivity, metabolic stability, and binding affinity.[1] The strategic incorporation of fluorine, particularly as a gem-difluoro (CF2) group, has become a key tactic in optimizing peptide-based therapeutics.[2][3] This guide will dissect the mechanisms behind this powerful tool and provide the experimental framework to validate its impact.
The Physicochemical Logic: Why Gem-Difluorination Works
Replacing a methylene (CH2) or carbonyl (C=O) group with a gem-difluoro (CF2) moiety introduces profound, localized changes to a peptide's properties. These alterations are the primary drivers for changes in receptor binding.
-
Inductive Effect & Polarity: Fluorine is the most electronegative element, creating a strong dipole moment in the C-F bonds.[1] This intense electron-withdrawing nature modulates the electron density of adjacent functional groups, influencing local polarity and the potential for electrostatic or dipole-dipole interactions within a receptor's binding pocket.[1][2]
-
Conformational Rigidity: The introduction of a CF2 group can significantly restrict the conformational freedom of the peptide backbone or amino acid side chains.[4] This pre-organization of the peptide into a bioactive conformation can reduce the entropic penalty upon binding, leading to a substantial increase in affinity.[5][6] Studies on macrocyclic systems, for example, have shown that gem-difluorination can favor specific amide bond conformations (trans vs. cis), directly influencing the molecule's overall shape.[5][6][7][8]
-
Hydrogen Bonding: While not a classical hydrogen bond donor, the CF2 group can act as a weak hydrogen bond acceptor. This introduces a new potential interaction point with receptor residues that may not have been possible with the native peptide.
-
Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can protect the peptide from enzymatic degradation, which, while not directly impacting binding affinity, is crucial for overall therapeutic efficacy.[9][10]
The following diagram illustrates how replacing a methylene group with a gem-difluoro group can enforce a specific dihedral angle, thereby reducing conformational flexibility.
Caption: Conformational restriction by gem-difluorination.
Experimental Validation: A Comparative Workflow
Objectively evaluating the impact of gem-difluorination requires a systematic approach comparing the modified peptide to its non-fluorinated counterpart. The workflow involves synthesis, purification, and direct measurement of binding affinity.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Analysis of Peptide Lipophilicity: The Impact of Incorporating 3-Amino-2,2-difluoropropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, achieving an optimal physicochemical profile is paramount for clinical success. Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a critical parameter that profoundly influences a peptide's absorption, distribution, metabolism, and excretion (ADME) properties. The strategic incorporation of fluorinated amino acids has emerged as a powerful tool for fine-tuning these characteristics.[1] This guide provides a comprehensive side-by-side analysis of the lipophilicity of peptides containing 3-Amino-2,2-difluoropropanoic acid compared to their non-fluorinated counterparts, supported by detailed experimental protocols.
The introduction of fluorine can significantly alter a peptide's conformational preferences, metabolic stability, and binding affinity to its target. The carbon-fluorine bond is exceptionally strong, rendering it resistant to enzymatic degradation and thereby potentially increasing the peptide's in vivo half-life. Furthermore, the high electronegativity of fluorine can modulate the acidity or basicity of neighboring functional groups and influence intermolecular interactions.[1]
This guide will delve into a hypothetical, yet experimentally robust, comparative study to elucidate the impact of this compound on peptide lipophilicity.
The Physicochemical Rationale: Why Gem-Difluorination Increases Lipophilicity
The substitution of two hydrogen atoms with fluorine on the α-carbon of a propanoic acid derivative introduces significant changes to the molecule's electronic properties. While the high electronegativity of fluorine might suggest an increase in polarity, the reality is more nuanced. The C-F bond is highly polarized, but in a gem-difluoro (-CF2-) group, the two opposing dipole moments can partially cancel each other out, leading to a less polar surface than a single C-F bond might imply.
Crucially, the -CF2- group is a weaker hydrogen bond acceptor than the corresponding -CH2- group. This reduced capacity for hydrogen bonding with water molecules in the aqueous phase leads to a less favorable interaction with the polar solvent, thus driving the molecule towards the non-polar phase in a partitioning system. This phenomenon is a key contributor to the observed increase in lipophilicity of many fluorinated compounds.
Experimental Design: A Head-to-Head Comparison
To quantify the effect of this compound on peptide lipophilicity, we propose a direct comparison with a non-fluorinated analogue. A simple tripeptide model is selected for this purpose to provide clear, interpretable results.
Model Peptides:
-
Peptide A (Non-fluorinated): Ac-Gly-Ala-NH₂
-
Peptide F (Fluorinated): Ac-Gly-(this compound)-NH₂
The N-terminal acetylation and C-terminal amidation are designed to mimic the peptide backbone within a larger protein and to eliminate the influence of charged termini on lipophilicity.
Synthesis of Model Peptides via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of both peptides will be carried out using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocol.[2][3] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, with excess reagents and byproducts being easily washed away.
Experimental Protocol: SPPS of Model Peptides
-
Resin Preparation:
-
Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
-
Fmoc Deprotection:
-
Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF to remove the piperidine and byproducts.
-
-
Amino Acid Coupling:
-
Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Ala-OH for Peptide A, or Fmoc-3-Amino-2,2-difluoropropanoic acid-OH for Peptide F) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA.
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed for 2 hours.
-
Wash the resin with DMF to remove excess reagents.
-
-
Repeat Deprotection and Coupling:
-
Repeat the Fmoc deprotection and coupling steps for the subsequent amino acid (Fmoc-Gly-OH).
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and a base (e.g., DIPEA) in DMF.
-
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it.
-
Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Allow the cleavage reaction to proceed for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and then dissolve the crude peptide in a water/acetonitrile mixture.
-
Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure peptide fractions to obtain a white powder.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized peptides using analytical RP-HPLC and mass spectrometry.
-
Diagram of the SPPS Workflow:
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Lipophilicity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a reliable and high-throughput method for determining the lipophilicity of compounds.[4][5] The retention time of a peptide on a non-polar stationary phase is directly related to its hydrophobicity. By calibrating the system with compounds of known logP values, the logP of the test peptides can be accurately determined.
Experimental Protocol: RP-HPLC for Lipophilicity Measurement
-
System Preparation:
-
Use a C18 reversed-phase column.
-
The mobile phase will consist of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).
-
-
Calibration:
-
Prepare a series of standard compounds with known logP values (e.g., a set of alkylbenzenes or other suitable standards).
-
Inject each standard individually and run a gradient elution (e.g., 5% to 95% Solvent B over 30 minutes).
-
Record the retention time (t_R) for each standard.
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).
-
Plot log(k) versus the known logP values of the standards and perform a linear regression to obtain a calibration curve.
-
-
Sample Analysis:
-
Dissolve the synthesized peptides (Peptide A and Peptide F) in the mobile phase.
-
Inject each peptide onto the calibrated RP-HPLC system under the same conditions used for the standards.
-
Record the retention time (t_R) for each peptide.
-
-
Data Analysis:
-
Calculate the capacity factor (k) for each peptide.
-
Using the linear regression equation from the calibration curve, calculate the logP value for each peptide from its log(k) value.
-
Diagram of the RP-HPLC Lipophilicity Determination Workflow:
Caption: RP-HPLC Workflow for Lipophilicity (logP) Determination.
Anticipated Results and Interpretation
Based on the established principles of fluorine chemistry in biological systems, a distinct difference in the lipophilicity of Peptide A and Peptide F is expected.
| Peptide | Sequence | Expected Retention Time (t_R) | Calculated logP |
| Peptide A | Ac-Gly-Ala-NH₂ | Lower | Less Positive |
| Peptide F | Ac-Gly-(this compound)-NH₂ | Higher | More Positive |
The longer retention time of Peptide F on the C18 column will be a direct indication of its increased hydrophobicity. This translates to a higher calculated logP value, confirming that the incorporation of this compound enhances the peptide's lipophilicity.
Conclusion
The strategic incorporation of this compound into a peptide sequence is a viable and predictable method for increasing its lipophilicity. This modification, driven by the unique electronic properties of the gem-difluoro group, offers a valuable tool for medicinal chemists seeking to optimize the ADME properties of peptide-based drug candidates. The detailed experimental protocols provided herein offer a robust framework for the synthesis and comparative analysis of such modified peptides, enabling researchers to make informed decisions in the design of next-generation therapeutics.
References
- Boczkaj, G. et al. (2018). How can I measure the lipophilicty of peptides using RP-HPLC? ResearchGate.
- Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Dey, M. et al. (2014). Lipophilicity Measurement by Reversed-Phase High Performance Liquid Chromatography (RP-HPLC). ResearchGate.
- Barany, G., & Merrifield, R. B. (1980). Solid phase peptide synthesis. In The peptides: analysis, synthesis, biology. Volume 2, Special methods in peptide synthesis, Part A (pp. 1-284). Academic Press.
- Coin, I. et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Mant, C. T., & Hodges, R. S. (2002). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini.
- Aapptec (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Kühne, R. et al. (2018). Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. MedChemComm, 9(10), 1750-1759.
- Guzmán, F. et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33.
- CEM Corporation (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
- Mollica, A. et al. (2016).
- Gilar, M. et al. (2001). Prediction of retention volumes and UV spectra of peptides in reversed phase HPLC. Russian Journal of Bioorganic Chemistry, 27(1), 48-55.
- Minkiewicz, P. et al. (2014). Determination of theoretical retention times for peptides analyzed by reversed-phase high-performance liquid chromatography. Acta Scientiarum Polonorum, Technologia Alimentaria, 13(3), 241-249.
- Zhang, X. et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 429-444.
- Gao, J. et al. (2011). A Simple, Yet Rapid and Effective Method for LogP Prediction of Dipeptides Based on Theoretical Descriptors (HMLP).
- D'Souza, L. J. & D'mello, S. R. (2006). On the hydrophobicity of peptides: Comparing empirical predictions of peptide log P values.
- Bower, J. F. et al. (2001). Synthesis of 2-amino-3-fluoroacrylic acid containing peptides. Organic Letters, 3(4), 593-596.
- Tao, P. et al. (1999). Calculating Partition Coefficients of Peptides by the Addition Method. Journal of Molecular Modeling, 5(4), 189-197.
- Henriques, S. T. & Castanho, M. A. R. B. (2012). Hydrophilic & Lipophilic Amino Acid Properties. ResearchGate.
- Derksen, A. et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 28(23), 7799.
- Visconti, A. et al. (2015). Prediction and interpretation of the lipophilicity of small peptides. Journal of Computer-Aided Molecular Design, 29(4), 361-370.
Sources
- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Conformational Effects of 3-Amino-2,2-difluoropropanoic Acid versus Proline in Peptide Turns: A Comparative Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise control of peptide conformation is a cornerstone of modern drug design and chemical biology. Peptide turns, critical secondary structure motifs that mediate molecular recognition and biological activity, are frequently engineered to enhance stability and potency. Proline, with its unique cyclic structure, is the archetypal turn-inducing residue. However, the search for novel building blocks that offer distinct conformational biases and improved pharmacokinetic properties is relentless. This guide provides a detailed comparative analysis of the conformational effects of the non-proteinogenic amino acid, 3-Amino-2,2-difluoropropanoic acid, against the natural turn-inducer, proline. We explore the structural rationale behind their influence on peptide backbone geometry, drawing upon foundational principles of stereoelectronics and steric hindrance. This guide synthesizes data from structural biology and medicinal chemistry to provide a comprehensive resource, complete with detailed experimental protocols for researchers seeking to employ these residues in peptide engineering.
The Indispensable Role of Peptide Turns
In the architecture of peptides and proteins, turns are regions where the polypeptide chain reverses its direction. The most common of these are β-turns, which are comprised of four amino acid residues. These motifs are not merely passive linkers; they are critical for the proper folding of proteins, act as recognition sites for enzymes and receptors, and are often the locus of a peptide's bioactive conformation.[1] The ability to stabilize a specific turn conformation is therefore a powerful strategy in designing peptidomimetics with enhanced biological activity and stability.
Proline: The Gold Standard Turn Inducer
Proline is unique among the 20 proteinogenic amino acids because its side chain is cyclized back onto the backbone amine, forming a rigid five-membered pyrrolidine ring.[2] This structural constraint has profound conformational consequences.
-
Restricted Backbone Dihedral Angle (Φ): The cyclic nature of proline restricts the backbone dihedral angle Φ to a narrow range of approximately -65° ± 25°.[3] This pre-organization significantly reduces the entropic cost of adopting a turn conformation, making proline a highly favored residue in these structures.[2]
-
Facilitation of β-Turns: Proline is statistically prevalent at the i+1 position of β-turns.[4] Its restricted Φ angle is ideally suited for the geometry required at this position in several common turn types, particularly Type I and Type II β-turns.[1]
-
Cis-Trans Isomerism: The tertiary amide bond formed by proline is more susceptible to cis-trans isomerization compared to the secondary amides of other amino acids.[5] While the trans conformation is still generally favored, the energy barrier to the cis conformation is lower, allowing it to be sampled more frequently.[5] This isomerization can act as a molecular switch, modulating protein structure and function.[3][5]
This compound: A Fluorinated β-Amino Acid Challenger
This compound is a synthetic amino acid that introduces two key modifications compared to proline: it is an acyclic β-amino acid, and it possesses a gem-difluoro group at the α-carbon. These features impart distinct conformational properties.
-
β-Amino Acid Backbone: The presence of an additional methylene group in the backbone of β-amino acids leads to a more flexible structure compared to their α-amino acid counterparts. Peptides composed of β-amino acids, known as β-peptides, can adopt unique helical and sheet-like secondary structures not accessible to α-peptides.[6] This added flexibility can be harnessed to form different types of turns over a larger number of residues.
-
Stereoelectronic Effects of Gem-Difluorination: The introduction of fluorine, the most electronegative element, has profound effects on molecular conformation. The gem-difluoro group at the Cα position exerts a powerful stereoelectronic influence known as the gauche effect . This effect describes the tendency of a molecule to adopt a conformation where the fluorine atoms are gauche (approximately 60° dihedral angle) to neighboring electronegative atoms or electron-donating groups. This can lead to a strong preference for specific backbone torsion angles, effectively constraining the otherwise flexible β-amino acid backbone.[7]
Head-to-Head Conformational Analysis
While direct comparative structural studies of peptides containing both residues in the same backbone are limited, we can infer their effects based on fundamental principles and studies of related compounds.
| Feature | Proline | This compound | Rationale & Implications |
| Amino Acid Type | α-Amino Acid | β-Amino Acid | The extra backbone carbon in the β-amino acid creates a different turn geometry, potentially involving more residues and altering H-bond patterns. |
| Backbone Flexibility | Highly Rigid | Acyclic, but Constrained | Proline's rigidity is due to its cyclic structure. The β-amino acid's flexibility is constrained by the powerful gauche effect of the C-F bonds, leading to specific, predictable conformations.[7] |
| Primary Conformational Driver | Steric Hindrance (Pyrrolidine Ring) | Stereoelectronic Effects (Gauche Effect) | Proline physically blocks many conformations. The gem-difluoro group electronically favors specific dihedral angles, creating a strong conformational bias. |
| Favored Turn Type | β-Turns (esp. Type I, II) | Likely to induce novel turn structures or stabilize β-turns over a different residue span (e.g., i to i+4). | The distinct backbone geometry makes it a tool for creating non-natural folds. |
| Impact on Stability | Increases proteolytic resistance by disrupting enzyme recognition sites.[8] | Expected to significantly increase proteolytic stability due to the fluorine atoms and altered backbone.[6] | Fluorination is a well-established strategy to enhance metabolic stability, making it highly valuable for therapeutic peptide design.[6] |
| Hydrophobicity | Moderately Hydrophobic | Increased Hydrophobicity | The fluorine atoms increase the hydrophobicity of the residue, which can enhance membrane permeability and interactions with hydrophobic pockets in target proteins. |
Experimental Workflows for Conformational Analysis
Validating the conformational effects of these amino acids requires a multi-faceted approach combining synthesis with various spectroscopic and structural methods.
Protocol: Solid-Phase Peptide Synthesis (SPPS) with Non-Natural Amino Acids
This protocol describes the manual incorporation of a non-natural amino acid like this compound using the standard Fmoc/tBu strategy.[9][10]
1. Resin Preparation and Swelling: a. Place the appropriate amount of Rink Amide resin (for a C-terminal amide, e.g., 0.1 mmol scale) into a reaction vessel. b. Add N,N-dimethylformamide (DMF) to cover the resin. c. Agitate gently for 30-60 minutes to allow the resin to swell completely. d. Drain the DMF.
2. Nα-Fmoc Deprotection: a. Add a 20% (v/v) solution of piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Repeat step 2a and agitate for an additional 10-15 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent like HBTU (2.9 equivalents) in DMF. b. Add a base, N,N-Diisopropylethylamine (DIPEA) (6 equivalents), to the vial. This is the activation step. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the mixture for 1-2 hours at room temperature. For sterically hindered or fluorinated amino acids, extended coupling times (up to 4 hours) or double coupling may be necessary.[10] e. Self-Validation: Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) confirms complete coupling. A positive result (blue beads) indicates incomplete reaction, requiring a second coupling step.
4. Iteration: a. After a successful coupling, wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times). b. Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection: a. After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum. b. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water). c. Add the cleavage cocktail to the resin and allow it to react for 2-4 hours at room temperature. d. Filter the resin and collect the TFA solution containing the cleaved peptide. e. Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether. f. Centrifuge to pellet the crude peptide, wash with ether, and dry under vacuum.
6. Purification and Characterization: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS).
Protocol: NMR Spectroscopy for Peptide Structure Determination
NMR spectroscopy is the most powerful technique for determining the high-resolution 3D structure of peptides in solution.[11][12]
1. Sample Preparation: a. Dissolve the purified, lyophilized peptide in an appropriate buffer (e.g., 90% H₂O / 10% D₂O, phosphate buffer, pH 4-6) to a final concentration of at least 0.5-1.0 mM.[13] b. The D₂O is essential for the spectrometer's field frequency lock. c. Filter the sample into a high-quality NMR tube.
2. Data Acquisition: a. Acquire a series of 2D NMR spectra on a high-field spectrometer (≥600 MHz). The standard set of experiments includes:
- TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid's spin system.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints between different residues. A mixing time of 150-250 ms is typical for peptides.
- COSY (Correlation Spectroscopy): To identify scalar-coupled protons, primarily for assignment and determining coupling constants.
3. Resonance Assignment: a. Using the TOCSY spectrum, identify the unique spin system patterns for each amino acid in the sequence. b. Use the NOESY spectrum to "walk" along the peptide backbone by identifying sequential NOEs (e.g., between the amide proton of residue i and the alpha proton of residue i-1). This allows for sequence-specific assignment of each spin system.
4. Structure Calculation: a. Integrate the cross-peaks in the NOESY spectrum. The volume of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. b. Convert these peak volumes into upper-limit distance restraints (e.g., strong, medium, weak corresponding to <2.8 Å, <3.5 Å, <5.0 Å). c. Use computational software (e.g., CYANA, XPLOR-NIH) to perform simulated annealing calculations. The software attempts to find a family of 3D structures that satisfy all the experimental distance restraints while maintaining correct covalent geometry.
5. Structure Validation: a. Analyze the resulting family of structures for convergence (low root-mean-square deviation, RMSD) and for any violations of the experimental restraints. b. A well-defined structure will have a low RMSD and minimal restraint violations.
Protocol: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to assess the overall secondary structure content of a peptide in solution.[14][15]
1. Sample Preparation: a. Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer). The buffer must be transparent in the far-UV region (190-250 nm). b. Dilute the sample to a final concentration of approximately 0.1-0.2 mg/mL. c. Use a quartz cuvette with a short path length (e.g., 1 mm).
2. Data Acquisition: a. Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes. b. Record a baseline spectrum of the buffer alone. c. Record the spectrum of the peptide sample from ~260 nm down to ~190 nm. d. Subtract the baseline spectrum from the sample spectrum.
3. Data Interpretation: a. Convert the raw data (ellipticity) to mean residue ellipticity [θ]. b. Analyze the spectral features:
- α-helix: Negative bands near 222 nm and 208 nm, and a strong positive band near 192 nm.
- β-sheet: A single negative band around 218 nm and a positive band near 195 nm.
- β-turn: Various types exist, but a Type I β-turn often shows a weak negative band around 220-230 nm and a strong positive band around 205 nm.
- Random Coil: A strong negative band near 200 nm.
Protocol: Peptide Crystallography and X-ray Diffraction
X-ray crystallography provides the highest resolution structural information but requires the peptide to form well-ordered crystals.[16][17]
1. Crystallization Screening: a. Dissolve the highly pure peptide (>97%) to a high concentration (5-20 mg/mL) in a minimal amount of buffer. b. Use commercially available sparse-matrix screens to test hundreds of different crystallization conditions (precipitants, salts, pH) simultaneously. c. The hanging-drop vapor diffusion method is commonly used: a small drop (1-2 µL) of the peptide solution is mixed with an equal volume of the screen solution and suspended over a larger reservoir of the screen solution. Water slowly evaporates from the drop, increasing the peptide and precipitant concentration, hopefully leading to crystal formation.[18]
2. Crystal Optimization and Harvesting: a. If initial "hits" (small or poor-quality crystals) are found, systematically vary the conditions (e.g., precipitant concentration, pH) around the initial hit condition to optimize crystal size and quality. b. Once suitable crystals (typically >50 µm) are grown, carefully loop them out of the drop and flash-cool them in liquid nitrogen, often after soaking in a cryoprotectant solution to prevent ice formation.
3. Data Collection: a. Mount the frozen crystal on a goniometer in an X-ray beamline (often at a synchrotron source). b. Rotate the crystal in the X-ray beam and collect the diffraction pattern on a detector. A complete dataset consists of hundreds of images collected over a 180-360° rotation.[18]
4. Structure Solution and Refinement: a. Process the diffraction images to determine the intensities and positions of the diffraction spots. b. Solve the "phase problem" to generate an initial electron density map. c. Build an atomic model of the peptide into the electron density map using molecular graphics software. d. Refine the atomic model against the experimental data to improve its fit and geometry. The final quality of the structure is assessed by R-factors (Rwork/Rfree).
Protocol: Proteolytic Stability Assay
This assay measures the peptide's half-life in the presence of proteases, such as those found in human serum.[8][19]
1. Preparation: a. Thaw human serum on ice and centrifuge at high speed (e.g., 10,000 x g) to pellet any precipitates. b. Prepare a stock solution of the test peptide (e.g., 1 mg/mL).
2. Incubation: a. Add the peptide stock solution to the prepared serum to a final concentration of ~50 µM. b. Incubate the mixture in a thermomixer at 37°C with gentle agitation. c. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove an aliquot of the reaction mixture.
3. Quenching: a. Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of a quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or acetonitrile with 1% TFA). b. Incubate on ice for 10-15 minutes to allow proteins to precipitate.
4. Analysis: a. Centrifuge the quenched samples at high speed (e.g., 14,000 x g) to pellet the precipitated serum proteins. b. Carefully collect the supernatant, which contains the intact peptide and any degradation fragments. c. Analyze the supernatant by RP-HPLC or LC-MS. Quantify the peak area of the intact peptide at each time point.
5. Data Analysis: a. Plot the percentage of intact peptide remaining versus time. b. Fit the data to a one-phase exponential decay curve to calculate the peptide's half-life (t½).
Implications for Drug Design and Peptide Engineering
The choice between proline and a residue like this compound is a strategic one in peptide-based drug discovery.
-
Proline is the tool of choice for reinforcing known, natural turn conformations. Its use is well-understood and predictable for stabilizing β-turns that mimic the native structure of a peptide ligand.
-
This compound represents a more exploratory approach. It offers the potential to create novel peptide folds (foldamers) with enhanced proteolytic stability.[6] The strong conformational bias from the gem-difluoro group can be used to lock a peptide into a specific, non-natural conformation, which may lead to higher receptor affinity or selectivity. Furthermore, the increased hydrophobicity and metabolic stability conferred by fluorine are highly desirable properties for improving a drug candidate's pharmacokinetic profile.
Conclusion
Proline and this compound represent two distinct strategies for controlling peptide conformation. Proline leverages steric rigidity to effectively and reliably induce canonical β-turns. In contrast, this compound combines the backbone-modifying properties of a β-amino acid with the powerful stereoelectronic constraints of gem-difluorination. While proline is a tool for mimicry, the fluorinated analogue is a tool for innovation, enabling the design of novel peptide structures with superior drug-like properties. The experimental workflows detailed here provide a robust framework for scientists to synthesize, analyze, and validate the conformational impact of these and other non-natural amino acids, paving the way for the next generation of engineered peptide therapeutics.
References
- Houston, M. E. Jr, & Gierasch, L. M. (2014). Circular dichroism of peptides. Methods in molecular biology (Clifton, N.J.), 1088, 247–253. [Link]
- MtoZ Biolabs. (n.d.). CD-Based Peptide Secondary Structure Analysis.
- Arakawa, T., Tokunaga, M., Kita, Y., Niikura, T., Baker, R. W., Reimer, J. M., & Leschziner, A. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. The Protein Journal, 40(5), 621-630. [Link]
- Jayaraman, M., Maiti, S., & Jayaraman, N. (2008). Synthesis and conformational studies of peptides from new C-linked carbo-beta-amino acids (beta-Caas) with anomeric methylamino- and difluorophenyl moieties. The Journal of organic chemistry, 73(22), 8864–8872. [Link]
- Sam-Soon, N., & Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(11), 4333–4363. [Link]
- Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. University of Zurich.
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A-Senior Application Scientist's Guide to Validating ¹⁹F NMR for Protein Dynamics Using gem-Difluoro Probes
Authored for Researchers, Scientists, and Drug Development Professionals
The study of protein dynamics is fundamental to understanding biological function, from enzymatic catalysis to allosteric regulation. While static structures provide a crucial blueprint, it is the intricate dance of conformational changes—often occurring on the microsecond to millisecond (µs-ms) timescale—that dictates a protein's activity and interaction landscape. Nuclear Magnetic Resonance (NMR) spectroscopy is uniquely powerful for characterizing these motions at atomic resolution.[1][2] Among NMR techniques, the use of fluorine-19 (¹⁹F) as a probe has gained significant traction due to its exceptional sensitivity and the absence of a natural biological background signal.[3][4][5]
This guide provides an in-depth comparison and validation workflow for employing ¹⁹F NMR to study protein dynamics, with a specific focus on the potential of gem-difluoroaliphatic amino acids, such as 3-Amino-2,2-difluoropropanoic acid. While aromatic fluorinated amino acids are more commonly documented, the unique properties of the CF₂ group offer a distinct and valuable tool for probing protein environments. We will detail the rationale, experimental protocols, and comparative analysis required to confidently apply this technique in your research.
The Power of the Fluorine Probe
The ¹⁹F nucleus is a biophysicist's ideal reporter. Its key advantages include:
-
High Sensitivity: With a gyromagnetic ratio close to that of ¹H and 100% natural abundance, ¹⁹F provides strong NMR signals.[4]
-
Zero Background: Fluorine is virtually absent in biological systems, meaning any detected signal comes exclusively from the engineered probe.[3][6]
-
Exquisite Environmental Sensitivity: The ¹⁹F chemical shift is highly sensitive to the local electrostatic environment, van der Waals contacts, and solvent exposure, spanning a range of over 400 ppm compared to ~15 ppm for protons.[3][7] This makes it an incredibly sensitive reporter of even subtle conformational changes.[4][5]
The Spotlight on this compound: A gem-Difluoro Probe
While literature specifically detailing the incorporation of this compound into proteins for dynamics studies is emerging, its structure presents compelling reasons for its use as a probe. As an analogue of alanine, it is small and less likely to cause significant structural perturbations. The gem-difluoro (CF₂) group is a particularly interesting moiety:
-
Enhanced Stability: The fluorinated structure can increase metabolic stability.[8]
-
Unique Electronic Profile: The strong electronegativity of the two fluorine atoms creates a distinct local dipole and alters the electronic character compared to a methyl (CH₃) or monofluoromethyl (CH₂F) group.
-
Prochiral Reporter: The two fluorine atoms are chemically equivalent in a symmetric environment but can become magnetically inequivalent in a chiral protein fold, making the probe sensitive to the local asymmetry of the protein structure.
Given the limited specific literature, we will present a generalized validation workflow that is applicable to novel or underutilized fluorinated amino acids like this compound, using principles established for other non-canonical amino acids.
A Self-Validating Workflow for Probe Incorporation and Analysis
The credibility of any study using an unnatural probe hinges on a rigorous validation process. The goal is to ensure the probe reports on the protein's native dynamics without significantly altering its structure or function.
Caption: Overall workflow for validating a ¹⁹F NMR probe for protein dynamics.
Experimental Protocol 1: Incorporating the Fluorinated Amino Acid
Cell-free protein synthesis (CFPS) is an excellent choice for incorporating non-canonical amino acids because the open nature of the system allows for direct manipulation of components like tRNAs and amino acid concentrations, and it can produce proteins that might be toxic to live cells.[9][10]
Objective: To produce a target protein with this compound incorporated in place of a natural amino acid (e.g., Alanine).
Methodology: Cell-Free Protein Synthesis (CFPS)
-
Prepare the CFPS Reaction:
-
Use a commercially available E. coli-based CFPS kit.
-
Prepare a master mix containing the cell extract, energy solution, and all canonical amino acids except for the one you wish to replace (e.g., Alanine).
-
Causality: Omitting the natural amino acid is crucial to prevent it from competing with the fluorinated analog for incorporation by the corresponding aminoacyl-tRNA synthetase, thereby maximizing labeling efficiency.
-
-
Add the Fluorinated Probe:
-
Add this compound to the master mix. A typical starting concentration is 2-5 mM, but this should be optimized.
-
-
Initiate Transcription/Translation:
-
Add the plasmid DNA encoding your protein of interest to the reaction mix.
-
Incubate the reaction at the recommended temperature (e.g., 30-37°C) for 2-4 hours.
-
-
Purification:
-
Following expression, purify the protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins followed by size-exclusion chromatography).
-
Experimental Protocol 2: Validation of Incorporation and Structural Integrity
Objective: To confirm that the probe has been successfully incorporated and has not significantly disturbed the protein's overall structure.
-
Mass Spectrometry (Confirmation of Incorporation):
-
Analyze the purified protein using electrospray ionization mass spectrometry (ESI-MS).
-
Self-Validation: The measured mass should correspond to the theoretical mass of the protein with the fluorinated amino acid substituted at all expected positions. The mass difference between fluorine (18.998 Da) and hydrogen (1.008 Da) for each substitution site will provide a clear signature.
-
-
1D ¹⁹F NMR (Confirmation of Folded State):
-
Acquire a simple one-dimensional ¹⁹F NMR spectrum of the purified, labeled protein.
-
Self-Validation: A well-folded protein will typically show sharp, well-dispersed peaks in the ¹⁹F spectrum. A single peak or a narrow cluster of peaks may indicate that the protein is unfolded and the probes are all in a similar, solvent-exposed environment.
-
-
2D ¹H-¹⁵N HSQC (Assessment of Structural Perturbation):
-
Acquire a ¹H-¹⁵N HSQC spectrum on both the unlabeled and the ¹⁹F-labeled protein (requires ¹⁵N labeling, which can be done in the CFPS system by using ¹⁵N-labeled amino acids).
-
Overlay the two spectra.
-
Self-Validation: Minimal chemical shift perturbations (CSPs) between the spectra indicate that the fluorine label has not caused significant changes to the protein's three-dimensional structure. Large CSPs, especially for residues far from the labeling site, would suggest a significant structural disturbance, compromising the validity of the probe.
-
Probing Protein Dynamics with ¹⁹F NMR
Once validated, the ¹⁹F probe can be used to measure conformational dynamics, particularly on the µs-ms timescale, using relaxation dispersion (RD) NMR experiments. These experiments measure how conformational exchange contributes to the transverse relaxation rate (R₂) of the nucleus.
Caption: ¹⁹F Relaxation Dispersion probes exchange between conformational states.
Experimental Protocol 3: ¹⁹F Carr-Purcell-Meiboom-Gill (CPMG) Relaxation Dispersion
Objective: To quantify the kinetics (k_ex) and thermodynamics (population of states) of µs-ms protein motions.
-
Sample Preparation: Prepare a sample of the validated ¹⁹F-labeled protein at a suitable concentration (typically 100-500 µM) in an appropriate NMR buffer.
-
NMR Data Acquisition:
-
Perform a series of 2D ¹⁹F-¹³C (or ¹⁹F-¹H) correlation experiments, where a variable period of CPMG pulses is applied.
-
The experiment is repeated with different CPMG frequencies (ν_CPMG).
-
Causality: The CPMG pulse train acts to refocus the loss of signal due to chemical exchange. At low ν_CPMG, exchange is not effectively refocused, leading to a high effective relaxation rate (R₂_eff). As ν_CPMG increases, the exchange effects are progressively refocused, and R₂_eff decreases. This dependence of R₂_eff on ν_CPMG creates a "dispersion curve."
-
-
Data Analysis:
-
Extract the peak intensities from the series of spectra to calculate R₂_eff at each ν_CPMG.
-
Fit the resulting dispersion curve to the appropriate Bloch-McConnell equations.
-
Output: The fit yields quantitative parameters for the dynamic process: the exchange rate (k_ex), the population of the minor conformational state (p_B), and the chemical shift difference between the states (Δω).
-
Comparison with Alternative Techniques
¹⁹F NMR offers a unique combination of advantages, but it is essential to understand its performance in the context of other biophysical methods.
| Technique | Timescale Sensitivity | Structural Information | Strengths | Limitations |
| ¹⁹F NMR (Relaxation Dispersion) | µs – ms | Atomic resolution (at probe site) | High sensitivity, no background, applicable to large systems, in-cell compatible.[6] | Requires unnatural amino acid incorporation, provides information only at the probe site. |
| ¹H/¹³C/¹⁵N NMR (Relaxation Dispersion) | µs – ms | Atomic resolution (backbone/sidechains) | Probes native atoms, provides global dynamic profile. | Requires extensive isotopic labeling, difficult for very large proteins (>40 kDa), spectral crowding. |
| X-ray Crystallography | (Time-averaged) | High-resolution 3D structure | Provides detailed static picture of the ground state. | Averages out dynamic motions (reflected in B-factors), crystal packing can restrict dynamics. |
| Fluorescence (e.g., FRET) | ns – µs | Distance between two probes | Very high sensitivity, suitable for single-molecule studies. | Requires bulky extrinsic probes, provides distance information only, not detailed structural changes. |
| Nuclear Spin Relaxation | ps – ns | Local bond vector motion | Probes fast internal motions of native atoms. | Not sensitive to the slower, often functionally relevant, µs-ms conformational changes.[1] |
Conclusion
The validation of ¹⁹F NMR using probes like this compound represents a powerful frontier in the study of protein dynamics. The technique's high sensitivity, lack of background, and ability to report on functionally critical µs-ms motions make it an invaluable tool for academic and pharmaceutical research. While the incorporation of any unnatural probe requires rigorous validation to ensure it does not perturb the system, the self-validating workflow presented here—combining mass spectrometry, comparative 2D NMR, and functional assays—provides a robust framework for success. By carefully selecting probes and meticulously validating their use, researchers can unlock detailed, site-specific insights into the dynamic personality of proteins, bridging the gap between static structure and biological function.
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A Senior Application Scientist's Guide to Additive vs. Non-Additive Effects of Multiple Fluorinated Amino Acid Substitutions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Fluorine in Protein Engineering
The strategic incorporation of fluorinated amino acids into peptides and proteins has become a powerful tool in drug development and protein engineering.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the stability of the carbon-fluorine bond, can be leveraged to enhance protein stability, modulate protein-protein interactions, and improve resistance to proteolytic degradation.[3][4] This "fluoro-stabilization effect" is a cornerstone of modern protein design, offering a pathway to more robust and effective biologics.[5]
However, as we move from single substitutions to the incorporation of multiple fluorinated residues, a critical question emerges: are the effects on protein stability simply the sum of their individual contributions (additive), or do they interact in more complex, unpredictable ways (non-additive)? Understanding this distinction is paramount for the rational design of hyper-stable proteins and novel therapeutics. This guide provides an in-depth comparison of additive and non-additive effects, supported by experimental data and detailed protocols, to empower researchers in their protein engineering endeavors.
The Principle of Additivity: A Foundational Assumption
In an ideal scenario, the introduction of multiple, non-interacting mutations would result in an additive effect on protein stability. This principle assumes that each substitution contributes independently to the overall change in the free energy of folding (ΔG). For instance, if a single fluorinated amino acid substitution stabilizes a protein by -1.0 kcal/mol (a negative ΔΔG indicates stabilization), the introduction of a second, non-interacting fluorinated residue that also provides -1.0 kcal/mol of stabilization would be expected to result in a total stabilization of -2.0 kcal/mol for the double mutant.
This concept is most applicable when the mutated residues are spatially distant and do not influence each other's local environment.[6] The additivity of mutational effects, when valid, simplifies the protein design process, allowing for a more predictable and streamlined approach to enhancing stability.
The Reality of Non-Additivity: When the Whole is Not the Sum of its Parts
More often than not, the effects of multiple fluorinated amino acid substitutions are non-additive. This means the observed change in stability is either greater (synergistic) or lesser (antagonistic) than the sum of the individual mutations' effects. Non-additivity arises from cooperative interactions between the substituted residues, which can be broadly categorized as follows:
-
Steric Hindrance: Fluorinated amino acids, particularly those with multiple fluorine atoms like hexafluoroleucine, are bulkier than their hydrocarbon counterparts.[7] When multiple such residues are introduced in close proximity, for example, within the hydrophobic core of a protein, the cumulative increase in volume can lead to steric strain. This strain can distort the protein's backbone, disrupt optimal packing, and introduce an energetic penalty that counteracts the stabilizing hydrophobic effect of the individual substitutions. This is a common cause of antagonistic non-additivity, where the double mutant is less stable than predicted.
-
Electrostatic Interactions: The highly polarized C-F bond can alter the local electrostatic environment. Multiple fluorinated residues in proximity can lead to complex electrostatic interactions, either favorable or unfavorable, that are not present in the single mutants.
-
Conformational Readjustments: The introduction of one fluorinated amino acid can induce subtle conformational changes in the protein structure. These changes can alter the local environment of a second mutation site, influencing its impact on stability.
A key study on the non-additive stabilization by halogenated amino acids highlights that while individual fluorinations can be stabilizing, the stabilizing effects are often non-additive due to the increasing resistance of the folded protein to steric expansion.[7] This underscores the delicate balance of forces within a folded protein and the sub-angstrom sensitivity of protein stability.
Experimental Deep Dive: Quantifying Additive and Non-Additive Effects
To experimentally dissect the additive versus non-additive effects of multiple fluorinated amino acid substitutions, a systematic approach involving the generation and characterization of single and multiple mutants is required. The primary metric for comparison is the change in the Gibbs free energy of unfolding (ΔΔG) between the wild-type and mutant proteins.
Case Study: Non-Additive Stabilization in a Model Protein
A compelling example of non-additivity is demonstrated in a study utilizing various halogenated amino acids in model protein systems. The thermodynamic analysis revealed that the stabilizing effects of individual substitutions are often not cumulative.
| Mutation | ΔGfolding (kcal/mol) | ΔΔG (kcal/mol) vs. Wild-Type | Predicted Additive ΔΔG (kcal/mol) | Observed Non-Additive Effect |
| Wild-Type | -5.0 | - | - | - |
| Mutant A (Single Fluorination) | -6.2 | -1.2 | - | - |
| Mutant B (Single Fluorination) | -7.8 | -2.8 | - | - |
| Mutant A+B (Double Fluorination) | -8.3 | -3.3 | -4.0 (-1.2 + -2.8) | Antagonistic (less stable than predicted) |
Data is illustrative and based on trends reported in scientific literature.[7]
In this hypothetical dataset based on published findings, the double mutant is significantly less stable than the predicted additive effect of the two single mutations. This antagonistic non-additivity is attributed to the steric strain introduced by the simultaneous incorporation of two bulky fluorinated residues in close proximity, which outweighs the individual stabilizing contributions.
Visualizing the Concepts
The interplay of forces leading to additive versus non-additive effects can be visualized as follows:
Caption: Logical flow of additive vs. non-additive effects on protein stability.
Experimental Protocols
A rigorous assessment of protein stability is crucial for discerning additive and non-additive effects. The following are standard protocols for thermal and chemical denaturation studies.
Protocol 1: Thermal Denaturation Monitored by Circular Dichroism (CD) Spectroscopy
This method measures the change in a protein's secondary structure as a function of temperature. The melting temperature (Tm), where 50% of the protein is unfolded, is a key indicator of stability.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare protein samples (wild-type and mutants) in a suitable buffer (e.g., phosphate buffer). Avoid buffers with high temperature dependence, like Tris.[8]
-
The typical protein concentration is in the range of 5-20 µM.
-
Ensure all samples are at the same concentration and in identical buffer conditions for accurate comparison.
-
-
Instrument Setup (CD Spectropolarimeter):
-
Use a 1 mm pathlength quartz cuvette.
-
Set the wavelength to monitor the unfolding transition. For alpha-helical proteins, 222 nm is commonly used.[1]
-
Set the temperature range (e.g., 20°C to 95°C) with a defined heating rate (e.g., 1°C/min).
-
Allow for an equilibration time at each temperature step (e.g., 30-60 seconds).
-
-
Data Acquisition:
-
Record the CD signal (in millidegrees) at the chosen wavelength as the temperature increases.
-
Obtain a baseline measurement using only the buffer and subtract it from the protein data.
-
-
Data Analysis:
-
Plot the CD signal versus temperature. The resulting curve should be sigmoidal.
-
Fit the data to a two-state unfolding model to determine the Tm.
-
The change in Tm between the wild-type and mutants provides a qualitative measure of the change in stability. For quantitative ΔΔG values, further analysis incorporating thermodynamic parameters is needed.
-
Experimental Workflow for Thermal Denaturation
Caption: Workflow for determining protein thermal stability using CD spectroscopy.
Protocol 2: Chemical Denaturation
This method involves monitoring the unfolding of a protein as a function of increasing concentrations of a chemical denaturant, such as guanidinium hydrochloride (GdnHCl) or urea.[9] This technique allows for the direct calculation of the Gibbs free energy of unfolding (ΔG).
Step-by-Step Methodology:
-
Sample and Denaturant Preparation:
-
Prepare a high-concentration stock solution of the denaturant (e.g., 8 M urea or 6 M GdnHCl) in the desired buffer.[9]
-
Prepare a series of dilutions of the denaturant stock solution.
-
Prepare protein stock solutions (wild-type and mutants).
-
-
Equilibration:
-
Mix a constant amount of each protein with the different denaturant concentrations.
-
Allow the samples to equilibrate for a sufficient time (can range from minutes to hours) at a constant temperature.
-
-
Data Acquisition:
-
Measure a spectroscopic signal that changes upon unfolding. This can be the CD signal at 222 nm or intrinsic tryptophan fluorescence.
-
Record the signal for each protein at each denaturant concentration.
-
-
Data Analysis:
-
Plot the signal versus denaturant concentration.
-
Fit the data to a two-state unfolding model to determine the Cm (denaturant concentration at the midpoint of the transition) and the m-value (a measure of the dependence of ΔG on denaturant concentration).
-
Calculate the Gibbs free energy of unfolding in the absence of denaturant (ΔGH2O) using the linear extrapolation method: ΔG = m[denaturant].
-
Calculate the change in stability (ΔΔG) for each mutant relative to the wild-type: ΔΔG = ΔGmutant - ΔGwild-type.
-
Compare the experimental ΔΔG of the double mutant to the sum of the ΔΔG values of the single mutants to determine if the effect is additive or non-additive.
-
Conclusion and Future Outlook
The incorporation of multiple fluorinated amino acids is a potent strategy for enhancing protein stability. However, the assumption of additivity should be approached with caution. As demonstrated, non-additive effects, often arising from steric constraints, are a common phenomenon. A thorough understanding of the structural context of the mutations is therefore essential for the rational design of hyper-stable proteins.
Future advancements in computational protein design, coupled with high-throughput screening methods, will undoubtedly provide deeper insights into the complex interplay of multiple fluorinated substitutions. By combining empirical testing with predictive modeling, researchers can more effectively navigate the landscape of additive and non-additive effects to unlock the full potential of fluorinated amino acids in creating next-generation protein therapeutics and biotechnological tools.
References
- Boddy Lab. Thermal denaturation of protein (by circular dichroism).
- Chazin Lab. Thermal Melts (by CD).
- Salwiczek, M., Nyakatura, E. K., Gerling, U. I. M., Ye, S., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(6), 2135-2171.
- Buer, B. C., & Marsh, E. N. G. (2012). Fluorine: a new element in protein design. Protein Science, 21(4), 453-462.
- Bilgicer, B., Fichera, A., & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews, 31(6), 335-341.
- Manning, C. S., & Kumar, K. (2014). Design, synthesis, and study of fluorinated proteins. Methods in Molecular Biology, 1216, 89-116.
- Chi, C. N., & G. A. Khoury (2017). Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale. Protein Science, 26(10), 2051-2058.
- Chi, C. N., & Khoury, G. A. (2017). Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale. Protein science : a publication of the Protein Society, 26(10), 2051–2058.
- Sanderson, J. H., & Taylor, G. (1995). Potential use of additivity of mutational effects in simplifying protein engineering. Proceedings of the National Academy of Sciences, 92(23), 10753-10757.
- Virtual Labs. To Study the Thermal Stability of Proteins.
- Applied Photophysics. Protein Stability Measurements using Quantitative Circular Dichroism (qCD) Spectroscopy.
- Cole, D. K., & Gao, G. F. (2017). Thermal Stability of Heterotrimeric pMHC Proteins as Determined by Circular Dichroism Spectroscopy. Bio-protocol, 7(13), e2382.
- Pace, C. N., & Scholtz, J. M. (1997). Measuring the conformational stability of a protein. Protein structure: a practical approach, 299-321.
- Buer, B. C., de la Salud-Bea, R., & Marsh, E. N. (2012). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 109(13), 4852-4857.
- Cheng, R. P. (2006). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. State University of New York at Buffalo.
- Olsen, J. A., & Fesinmeyer, R. M. (2010). Effect of Highly Fluorinated Amino Acids on Protein Stability at a Solvent-Exposed Position on an Internal Strand of Protein G B1 Domain. Biochemistry, 49(43), 9297-9305.
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Safety Operating Guide
Navigating the Disposal of 3-Amino-2,2-difluoropropanoic Acid: A Guide for Laboratory Professionals
As the landscape of pharmaceutical and agrochemical research evolves, so too does the complexity of the molecules synthesized in our laboratories. 3-Amino-2,2-difluoropropanoic acid, a valuable building block in modern drug discovery, requires meticulous handling not only during its use but also through to its final disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this fluorinated amino acid, ensuring the protection of both laboratory personnel and the environment. Our commitment to scientific integrity extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ.
Understanding the Hazard Profile
Before initiating any disposal protocol, a thorough understanding of the inherent risks associated with this compound is paramount. While a specific Safety Data Sheet (SDS) should always be consulted if available, the known hazard classifications for this compound include:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
The presence of fluorine atoms in the molecule places it in the category of a halogenated organic compound . This classification is critical for waste segregation, as halogenated waste streams are typically subject to specific disposal regulations due to their potential to form harmful byproducts upon incineration if not handled correctly.
Core Principles of Disposal
The proper disposal of this compound is governed by a few key principles that ensure safety and regulatory compliance. These principles are designed to prevent accidental exposure, environmental contamination, and the creation of incompatible waste mixtures.
| Principle | Rationale |
| Segregation | Halogenated organic compounds require separate disposal from non-halogenated organic waste to ensure proper treatment and to prevent the formation of hazardous combustion byproducts. |
| Containment | Waste must be stored in clearly labeled, sealed, and chemically compatible containers to prevent leaks, spills, and volatilization of the compound. |
| No Drain Disposal | This compound and its solutions must not be disposed of down the drain, as it can be harmful to aquatic life and may not be effectively treated by standard wastewater systems. |
| Documentation | Accurate labeling and maintaining a log of waste contents are essential for proper identification by environmental health and safety (EHS) personnel and for regulatory compliance. |
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a procedural guide for the safe disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
Experimental Protocol for Spill Cleanup
In the event of a small spill of this compound, the following procedure should be followed:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is significant, evacuate the laboratory and contact your institution's EHS.
-
Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles. For larger spills, a face shield and respiratory protection may be necessary.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to cover the spill. Do not use combustible materials like paper towels.
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, sealable container for halogenated solid waste.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or sponge. The cleaning materials should also be disposed of as halogenated solid waste.
-
Label and Store: Seal and label the waste container with the contents and date. Store it in the satellite accumulation area for pickup by EHS.
Decision Matrix for Waste Stream Selection
The following diagram illustrates the decision-making process for segregating different types of waste containing this compound.
Caption: Decision matrix for waste stream selection.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For this compound, its classification as a halogenated organic compound dictates a disposal protocol centered on careful segregation and containment. By adhering to the procedures outlined in this guide, researchers can mitigate risks, ensure regulatory compliance, and contribute to a safer laboratory environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- Halogenated Waste. University of California, Riverside, Environmental Health & Safety.
- Hazardous Waste Disposal Guide. Dartmouth College, Environmental Health and Safety. [Link]
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
- 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. U.S. Government Publishing Office. [Link]
Mastering the Handling of 3-Amino-2,2-difluoropropanoic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of fluorinated organic molecules in pharmaceuticals and agrochemicals necessitates a comprehensive understanding of their safe handling and disposal.[1] 3-Amino-2,2-difluoropropanoic acid, a valuable building block in medicinal chemistry, presents specific hazards that must be managed through rigorous safety protocols and the correct use of personal protective equipment (PPE). This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the "Why" Behind the "How"
Before any handling of this compound, a thorough risk assessment is paramount. This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
The presence of the difluoro group can significantly alter the compound's chemical properties, including its acidity and reactivity, compared to its non-fluorinated analogs. Therefore, the potential for irritation to the skin, eyes, and respiratory tract must be taken seriously.
Pictograms:
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Given the "H319: Causes serious eye irritation" classification, chemical splash goggles are mandatory.[2][3] A face shield worn over the goggles is required when handling larger quantities or when there is a significant risk of splashing.[1] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is advised for extended handling periods or when working with solutions.[1] |
| Body | Laboratory Coat | A standard, flame-resistant lab coat is essential to protect against skin contact and contamination of personal clothing.[1] |
| Respiratory | NIOSH-approved Respirator | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used when handling the powder outside of a certified chemical fume hood, or if dust generation is likely.[4] The specific type of respirator should be determined by a formal risk assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Engineering Controls: Containing the Hazard
All manipulations of solid this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[4] Ensure that the fume hood has adequate airflow and is functioning correctly before commencing work. An eyewash station and safety shower must be readily accessible in the immediate work area.
Procedural Workflow for Handling Solid Compound
The following diagram outlines the essential steps for safely handling powdered this compound.
Caption: Disposal pathway for this compound waste.
Disposal Protocol:
-
Waste Collection:
-
All materials contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be collected in a designated hazardous waste container.
-
This container must be clearly labeled as "Hazardous Waste: Halogenated Organic Material" and list "this compound" as a constituent.
-
Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.
-
-
Container Management:
-
Keep the waste container securely sealed when not in use.
-
Store the container in a designated satellite accumulation area within the laboratory, away from general work areas.
-
-
Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.
-
By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with this compound, fostering a secure laboratory environment and advancing their scientific endeavors.
References
- MySkinRecipes. (n.d.). This compound.
- Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH.
- Valent Group. (n.d.). Tips for Toxic Chemical Safety.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
